4-Fluoro-4'-hydroxybiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJNKJGPJVOGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323107 | |
| Record name | 4-Fluoro-4'-hydroxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324-94-7 | |
| Record name | 4′-Fluoro[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 324-94-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluoro-4'-hydroxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-4'-hydroxybiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-4'-hydroxybiphenyl (CAS 324-94-7): Properties, Synthesis, and Applications
Introduction: The Strategic Value of a Fluorinated Biphenyl Scaffold
4-Fluoro-4'-hydroxybiphenyl, also known by its IUPAC name 4-(4-fluorophenyl)phenol, is a bifunctional organic compound that has garnered significant interest in both pharmaceutical and materials science research. Its structure, a biphenyl core functionalized with a hydroxyl group on one ring and a fluorine atom on the other, is not a random assortment of functionalities. Instead, it represents a deliberate design choice that leverages the unique physicochemical properties of each group to create a versatile chemical intermediate.
The hydroxyl group provides a reactive handle for further chemical modification and imparts polarity, while the strategically placed fluorine atom can profoundly influence the molecule's electronic properties, metabolic stability, and binding interactions when incorporated into larger bioactive molecules.[1][2][3][4] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's core properties, providing field-proven methodologies for its synthesis and purification, and exploring its applications and biological significance.
Section 1: Core Physicochemical and Safety Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is typically supplied as a white to off-white crystalline solid, and its key identifiers and properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 324-94-7[5] |
| Molecular Formula | C₁₂H₉FO[5] |
| IUPAC Name | 4-(4-fluorophenyl)phenol[5] |
| Synonyms | 4'-Fluoro[1,1'-biphenyl]-4-ol, 4-Hydroxy-4'-fluorobiphenyl[5] |
| InChI Key | QSJNKJGPJVOGPK-UHFFFAOYSA-N[5] |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)F)O[5] |
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 188.20 g/mol | [5] |
| Monoisotopic Mass | 188.06374 Da | [6] |
| Appearance | White to Almost white powder/crystal | [2] |
| Melting Point | 152 °C | [2] |
| Boiling Point | 303.7 ± 17.0 °C (Predicted) | [2] |
| Density | 1.196 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Methanol | [2] |
| Storage | Inert atmosphere, Room Temperature | [2] |
Toxicological and Safety Data
As with any laboratory chemical, appropriate handling procedures are paramount. The compound is classified as causing skin and serious eye irritation.
| Hazard Class | GHS Classification |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Section 2: Synthesis and Purification Protocols
The reliable synthesis of this compound is critical for its application in further research and development. The most robust and widely adopted method for constructing the biaryl scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This reaction's tolerance of a wide range of functional groups makes it ideal for this specific target molecule.
Diagram of Synthetic Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound , 98% , 324-94-7 - CookeChem [cookechem.com]
- 3. p-Hydroxybiphenyl [webbook.nist.gov]
- 4. jsynthchem.com [jsynthchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. PubChemLite - this compound (C12H9FO) [pubchemlite.lcsb.uni.lu]
- 7. 4-[[(4-Fluorophenyl)imino]methyl]phenol | C13H10FNO | CID 720254 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Fluoro-4'-hydroxybiphenyl: Molecular Structure, Weight, and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-4'-hydroxybiphenyl is a fluorinated biphenyl derivative of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique molecular architecture, featuring a biphenyl core functionalized with a hydroxyl group and a fluorine atom at the para positions of the respective phenyl rings, imparts a distinct set of physicochemical properties.[1] This guide provides a comprehensive overview of its molecular structure, molecular weight, and a detailed protocol for its synthesis, tailored for professionals in research and development. The strategic incorporation of a fluorine atom can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, making this compound a valuable building block in the design of novel therapeutic agents and advanced materials.[1]
Physicochemical Properties and Molecular Structure
The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical processes.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉FO | [2][3] |
| Molecular Weight | 188.20 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [3] |
| CAS Number | 324-94-7 | [2][3] |
| Synonyms | 4-(4-Fluorophenyl)phenol, 4'-Fluoro-4-biphenylol | [3][4] |
The molecular structure of this compound consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a hydroxyl (-OH) group at the 4-position, and the other with a fluorine (-F) atom at the 4'-position. This substitution pattern leads to a largely planar molecule, although there is some degree of torsional freedom around the biphenyl linkage.
Molecular Visualization
The following diagram illustrates the 2D and 3D representations of the this compound molecule.
Caption: 2D representation of this compound.
Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][5] This reaction involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of this compound, 4-fluorophenylboronic acid is coupled with 4-bromophenol.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromophenol) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic substituent from the organoboron compound (4-fluorophenylboronic acid) is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst.
Experimental Protocol
Materials:
-
4-Bromophenol
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 4-bromophenol (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen) three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the phenol ring will be influenced by the electron-donating hydroxyl group, while the protons on the fluorophenyl ring will be affected by the electron-withdrawing and coupling effects of the fluorine atom.
-
Aromatic Protons (Phenol Ring): Two doublets in the region of δ 6.8-7.2 ppm, corresponding to the protons ortho and meta to the hydroxyl group.
-
Aromatic Protons (Fluorophenyl Ring): Two multiplets or doublets of doublets in the region of δ 7.0-7.6 ppm, due to coupling with the fluorine atom and adjacent protons.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration, typically between δ 4.5-8.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show 12 distinct signals for the aromatic carbons. The chemical shifts will be influenced by the substituents.
-
Carbons of the Phenol Ring: The carbon bearing the hydroxyl group (C-OH) is expected to be deshielded (δ 155-160 ppm). The other carbons will appear in the typical aromatic region (δ 115-140 ppm).
-
Carbons of the Fluorophenyl Ring: The carbon directly attached to the fluorine atom (C-F) will show a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 240-250 Hz) and will be significantly deshielded (δ 160-165 ppm). The ortho and meta carbons will also exhibit smaller C-F coupling constants.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band around 1200-1250 cm⁻¹.
-
C-F Stretch: A strong absorption in the 1150-1250 cm⁻¹ region.
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z = 188. The fragmentation pattern would likely involve the loss of CO, and other characteristic fragments of the biphenyl core.
Applications in Research and Development
This compound serves as a crucial intermediate in several areas of chemical research and industry:
-
Pharmaceutical Synthesis: It is a key building block for the synthesis of various pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs). Its ability to interact with enzymes like cytochrome P450 makes it a compound of interest in drug metabolism studies.[1]
-
Materials Science: The unique electronic properties conferred by the fluorine and hydroxyl groups make it a valuable precursor for the development of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).[1]
-
Organic Synthesis: It is a versatile building block in organic synthesis, enabling the creation of more complex molecules with tailored properties.[1]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a compound with significant potential in both pharmaceutical and materials science applications. Its synthesis via the robust and versatile Suzuki-Miyaura cross-coupling reaction is well-established. This guide provides a foundational understanding of its molecular structure, properties, and a practical approach to its synthesis, serving as a valuable resource for researchers and developers in the field. Further experimental investigation into its spectroscopic characterization will undoubtedly contribute to its broader application and understanding.
References
-
This compound (CAS 324-94-7): Synthesis, Applications, and Biological Activity Analysis. (URL: [Link])
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Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega. (URL: [Link])
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Supporting Information - The Royal Society of Chemistry. (URL: [Link])
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Key Synthesis Routes and Purification Methods for this compound. (URL: [Link])
-
Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. (URL: [Link])
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An In-Depth Technical Guide to the Solubility of 4-Fluoro-4'-hydroxybiphenyl in Organic Solvents
Introduction: The Critical Role of Solubility in the Application of 4-Fluoro-4'-hydroxybiphenyl
This compound is a fluorinated aromatic compound of significant interest in the fields of materials science and pharmaceutical development. Its unique molecular structure, featuring a biphenyl core functionalized with both a hydroxyl group and a fluorine atom, imparts desirable properties for various applications. In materials science, it serves as a key building block for liquid crystals and advanced polymers.[1] In the pharmaceutical industry, it is a crucial intermediate in the synthesis of novel drug candidates, including nonsteroidal anti-inflammatory drugs (NSAIDs), and is also studied for its interactions with enzymes like cytochrome P450.[1]
The successful application of this compound in these domains is fundamentally dependent on a thorough understanding of its solubility in organic solvents. Solubility dictates the feasibility of its use in synthesis, purification, formulation, and processing. For researchers, scientists, and drug development professionals, a comprehensive grasp of its solubility profile is not merely academic—it is a prerequisite for innovation and a cornerstone of process optimization.
This technical guide provides a holistic approach to understanding the solubility of this compound. In the absence of extensive publicly available quantitative solubility data, this document focuses on empowering the researcher with the foundational knowledge, theoretical tools, and practical experimental methodologies required to predict, determine, and manipulate its solubility. We will delve into the molecular characteristics that govern its solubility, explore predictive models to guide solvent selection, and provide detailed protocols for accurate experimental determination.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For this compound, the interplay between its nonpolar biphenyl backbone and its polar functional groups is key.
| Property | Value/Description | Influence on Solubility |
| Molecular Formula | C₁₂H₉FO | |
| Molecular Weight | 188.20 g/mol [2][3] | |
| Melting Point | Approximately 172°C[2][3][4] | A high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. |
| Structure | A biphenyl core with a hydroxyl (-OH) group on one phenyl ring and a fluorine (-F) atom on the other. | The biphenyl core is nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents. |
| Hydrogen Bonding | The hydroxyl group can act as both a hydrogen bond donor and acceptor. | This significantly enhances solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that can accept hydrogen bonds (e.g., acetone, DMSO). |
| Polarity | The molecule possesses both polar (hydroxyl and fluorine groups) and nonpolar (biphenyl rings) regions, making it somewhat amphiphilic. | The fluorine atom increases polarity, but its effect is less pronounced than the hydroxyl group. Overall polarity will determine the optimal solvent polarity for dissolution. |
| Qualitative Solubility | Reported to be soluble in methanol.[2][3][5] | This is consistent with the presence of the hydroxyl group, which can form strong hydrogen bonds with methanol. |
The dual nature of the this compound molecule—a large nonpolar surface area combined with a potent hydrogen-bonding group—suggests a complex solubility profile. It is unlikely to be highly soluble in very nonpolar solvents like hexanes or in highly polar, aqueous systems. Its optimal solubility is expected in solvents of intermediate polarity, particularly those that can engage in hydrogen bonding.
Theoretical Approaches to Predicting Solubility
Before embarking on extensive experimental work, theoretical models can provide invaluable guidance in selecting a promising range of solvents. This predictive approach saves time, reduces waste, and offers insights into the molecular interactions driving solubility.
Hansen Solubility Parameters (HSP): A Framework for "Like Dissolves Like"
The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule, whether a solute or a solvent, can be characterized by these three parameters, defining a point in "Hansen space". The closer the HSP values of a solute and a solvent are, the more likely they are to be miscible. The distance (Ra) between a solute and a solvent in Hansen space is calculated as:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
A smaller Ra value indicates a higher affinity between the solute and the solvent. While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or determined experimentally. By testing the solubility in a range of solvents with known HSPs, a "solubility sphere" can be defined for the solute. Solvents that fall within this sphere are predicted to be good solvents.
Below is a table of HSP values for common organic solvents to aid in preliminary solvent screening:
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Water | 15.5 | 16.0 | 42.3 |
(Data sourced from various compilations of Hansen Solubility Parameters)
A logical workflow for using HSP in solvent selection is depicted below:
Caption: Workflow for using Hansen Solubility Parameters to guide solvent selection.
COSMO-RS: A Quantum Mechanical Approach to Solubility Prediction
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational tool that predicts thermodynamic properties of fluids and solutions from first principles.[6][7] It combines quantum mechanics with statistical thermodynamics to provide quantitative predictions of solubility, making it a highly valuable tool in modern drug discovery and materials science.[8]
The COSMO-RS workflow involves two main steps:
-
Quantum Chemical Calculation (COSMO): A quantum chemical calculation is performed for the isolated molecule (both the solute and the solvent molecules) in a virtual conductor. This generates a "screening charge density" (σ-profile) on the surface of the molecule, which is a unique fingerprint of its polarity.[9]
-
Statistical Thermodynamics (COSMO-RS): The σ-profiles of the solute and solvent molecules are then used in a statistical thermodynamics calculation to determine the chemical potential of the solute in the solvent. This chemical potential is directly related to its activity coefficient and, consequently, its solubility.[7][9]
For solid compounds like this compound, an accurate solubility prediction using COSMO-RS requires additional input parameters:
-
Melting Point (Tₘ): The temperature at which the solid melts.
-
Enthalpy of Fusion (ΔHfus): The energy required to melt the solid at its melting point.
These values account for the energy required to break the crystal lattice of the solid.
The following diagram illustrates the workflow for predicting solubility using COSMO-RS:
Caption: The workflow for predicting the solubility of a solid compound using COSMO-RS.
Experimental Determination of Solubility: The Gold Standard
While theoretical models are excellent for screening, experimental determination remains the gold standard for obtaining accurate solubility data. The isothermal equilibrium shake-flask method is the most reliable technique for measuring thermodynamic solubility.[8]
Isothermal Equilibrium (Shake-Flask) Method
This method determines the equilibrium concentration of a solute in a solvent at a specific temperature. The protocol is as follows:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial or flask. The excess solid is crucial to ensure that the solution reaches saturation and is in equilibrium with the undissolved solid.[8]
-
For volatile solvents, ensure the container is tightly sealed to prevent evaporation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be done using a shaker, orbital mixer, or magnetic stirrer in a temperature-controlled environment (e.g., an incubator or water bath).
-
The time required to reach equilibrium can vary from a few hours to several days and should be determined experimentally by taking samples at different time points until the concentration of the dissolved solid remains constant. For many pharmaceutical compounds, 24 to 72 hours is a common equilibration time.
-
-
Phase Separation:
-
Once equilibrium is reached, separate the undissolved solid from the saturated solution. This is a critical step to avoid overestimation of solubility.
-
Common methods for phase separation include centrifugation followed by careful collection of the supernatant, or filtration using a syringe filter (e.g., 0.45 µm PTFE for organic solvents).
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (often the mobile phase of the analytical method).
-
Determine the concentration of this compound in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.
-
The following diagram outlines the shake-flask experimental workflow:
Caption: Step-by-step workflow for the isothermal equilibrium shake-flask method.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for the accurate quantification of this compound in the saturated solvent samples. A reversed-phase HPLC method is well-suited for this type of aromatic compound.
Example HPLC Method Parameters:
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides good retention and separation for hydrophobic compounds like biphenyl derivatives.[7] |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30, v/v) | The ratio can be optimized to achieve a suitable retention time and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | e.g., 254 nm | Biphenyl systems typically have strong UV absorbance. The optimal wavelength should be determined by running a UV scan. |
Protocol for Quantification:
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., the mobile phase).
-
Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the diluted samples.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.999.[9]
-
-
Analyze Samples:
-
Inject the diluted supernatant samples from the shake-flask experiment into the HPLC system.
-
Record the peak area for this compound.
-
-
Calculate Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to obtain the concentration in the original saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Safety and Handling Considerations
As with any chemical, proper safety precautions must be observed when handling this compound. Always consult the latest Safety Data Sheet (SDS) before use.
-
Hazards: this compound is known to cause skin irritation and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Wash hands thoroughly after handling.
-
First Aid:
-
If on skin: Wash with plenty of water. If skin irritation occurs, seek medical attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]
-
Conclusion
References
-
Kim, D., & Lee, S. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42, e63222. Available at: [Link]
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ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]
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Lourbakos, A., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(2), 265. Available at: [Link]
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Klamt, A., et al. (2003). Predicting Solubilities in Polymer Systems Using Cosmo-Rs. AIChE Annual Meeting Conference Proceedings. Available at: [Link]
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Wikipedia. (n.d.). COSMO-RS. Available at: [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Available at: [Link]
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Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Pharmaceutical Development and Technology, 12(6), 647-657. Available at: [Link]
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A Guide to the Synthesis of 4-Fluoro-4'-hydroxybiphenyl from 4-Fluorobiphenyl: Strategies and Methodologies
An In-depth Technical Guide
Executive Summary
4-Fluoro-4'-hydroxybiphenyl is a pivotal intermediate in the development of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs), and a key building block in material science for liquid crystals and OLEDs.[1] Its unique molecular architecture, featuring a hydroxyl group and a fluorine atom on a biphenyl scaffold, imparts desirable electronic and physiological properties.[1] This guide provides an in-depth technical overview of viable synthetic pathways for the conversion of 4-fluorobiphenyl into this compound. While cross-coupling methods are common for constructing the biphenyl core, this document focuses on the specific challenge of functionalizing the pre-existing 4-fluorobiphenyl skeleton. We will explore multi-step functional group interconversion strategies, including a classical nitration-reduction-diazotization sequence and a sulfonation-alkali fusion route, providing mechanistic rationale and detailed protocols. Furthermore, we will touch upon modern C-H activation methodologies as an emerging alternative.
Introduction
Chemical Profile of this compound
-
Chemical Name: 4-(4-fluorophenyl)phenol[][3]
-
Molecular Formula: C₁₂H₉FO[][3]
-
Molecular Weight: 188.20 g/mol []
This bifunctional molecule is a solid at room temperature, appearing as a white to off-white crystalline powder.[5] Its significance lies in the strategic placement of the electron-withdrawing fluorine atom and the hydrogen-bonding hydroxyl group, which modulate the molecule's reactivity, solubility, and biological interactions.
Significance and Applications
The primary value of this compound is its role as a versatile chemical intermediate.
-
Pharmaceutical Synthesis: It is a critical precursor in the synthesis of various active pharmaceutical ingredients (APIs), most notably NSAIDs.[1] Its structure is a common motif in molecules designed to interact with biological targets.
-
Material Science: The specific electronic properties conferred by the fluoro and hydroxyl groups make it an ideal component for advanced liquid crystal materials and organic light-emitting diodes (OLEDs).[1]
-
Biological Research: The compound is investigated for its interaction with cytochrome P450 enzymes, which is crucial for understanding drug metabolism and designing new therapeutic agents.[1]
The Synthetic Challenge
The direct introduction of a hydroxyl group onto an unactivated aromatic C-H bond, specifically at the 4'-position of 4-fluorobiphenyl, is a non-trivial synthetic operation. The challenge lies in achieving high regioselectivity and avoiding side reactions. Therefore, indirect, multi-step pathways that proceed through more readily accessible functional groups are often the most practical and reliable solution.
Primary Synthetic Pathway: A Three-Step Functional Group Interconversion
A robust and well-established method for introducing a hydroxyl group onto an aromatic ring is through the transformation of a nitro group. This three-step sequence offers excellent control over regioselectivity and utilizes standard, well-understood laboratory procedures.
Pathway Overview: Nitration-Reduction-Diazotization Cascade
This pathway involves:
-
Electrophilic Nitration: Introduction of a nitro group (-NO₂) at the 4'-position.
-
Chemoselective Reduction: Conversion of the nitro group to a primary amine (-NH₂).
-
Diazotization and Hydrolysis: Transformation of the amine into a diazonium salt (-N₂⁺), which is subsequently hydrolyzed to the target hydroxyl group (-OH).
Caption: Workflow for the Nitration-Reduction-Diazotization pathway.
Mechanistic Rationale & Causality
The success of this pathway hinges on the directing effects of the substituents on the biphenyl core during the initial electrophilic nitration. The existing phenyl group and the fluorine atom on the first ring are both ortho-, para-directing activators. However, for electrophilic attack on the second (unsubstituted) ring, the entire fluorophenyl group acts as a para-directing activator. This strongly favors the introduction of the nitro group at the 4'-position, ensuring high regioselectivity for the desired intermediate. Subsequent steps are standard functional group transformations.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Fluoro-4'-nitrobiphenyl (Nitration)
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-salt bath.
-
Reagent Preparation: Carefully add concentrated sulfuric acid (H₂SO₄, 3 equivalents) to the flask. Cool the acid to 0-5 °C.
-
Substrate Addition: Dissolve 4-fluorobiphenyl (1 equivalent) in a minimal amount of concentrated sulfuric acid and add it slowly to the cooled, stirred acid in the flask, maintaining the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 equivalents) and concentrated sulfuric acid (2 equivalents). Add this mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the crude 4-fluoro-4'-nitrobiphenyl.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.
Step 2: Synthesis of 4-Fluoro-4'-aminobiphenyl (Reduction)
-
Apparatus Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the synthesized 4-fluoro-4'-nitrobiphenyl (1 equivalent).
-
Reagent Addition: Add ethanol as a solvent, followed by concentrated hydrochloric acid (HCl, 5-6 equivalents). To this stirred suspension, add tin(II) chloride dihydrate (SnCl₂, 3-4 equivalents) portion-wise.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, slowly add a concentrated sodium hydroxide (NaOH) solution to neutralize the excess acid and precipitate tin hydroxides, until the solution is strongly basic (pH > 10).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure.
-
Purification: The crude amine can be purified by column chromatography or recrystallization.
Step 3: Synthesis of this compound (Diazotization & Hydrolysis)
-
Diazotization: Dissolve the purified 4-fluoro-4'-aminobiphenyl (1 equivalent) in a mixture of dilute sulfuric acid and water in a beaker, and cool to 0-5 °C in an ice bath. While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, keeping the temperature strictly below 5 °C. The formation of the diazonium salt is complete when a slight excess of nitrous acid is detected with starch-iodide paper.
-
Hydrolysis: The resulting cold diazonium salt solution is then added slowly in portions to a separate flask containing boiling dilute sulfuric acid. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, continue boiling for an additional 15-20 minutes to ensure complete decomposition of the diazonium salt.
-
Workup: Cool the reaction mixture. The crude this compound will often precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and then purify by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.[4]
Alternative Pathway: Sulfonation and Alkali Fusion
An alternative, albeit more aggressive, classical approach involves the sulfonation of 4-fluorobiphenyl followed by a high-temperature alkali fusion.
Caption: Workflow for the Sulfonation and Alkali Fusion pathway.
Mechanistic Rationale
Similar to nitration, sulfonation is an electrophilic aromatic substitution that is directed to the 4'-position of 4-fluorobiphenyl. The subsequent step is a nucleophilic aromatic substitution where the sulfonate group is displaced by a hydroxide ion under extreme conditions (alkali fusion). This process is effective for converting aryl sulfonic acids to phenols. A patented process for the analogous conversion of biphenyl-4-sulfonic acid to 4-hydroxybiphenyl proceeds via alkaline pressurized hydrolysis at temperatures of 310° to 330° C, highlighting the industrial feasibility of this type of transformation.[6]
Experimental Protocol (Conceptual)
-
Sulfonation: 4-Fluorobiphenyl is treated with fuming sulfuric acid (oleum) at a controlled temperature. The reaction is highly exothermic and requires careful monitoring. After the reaction is complete, the mixture is quenched on ice to precipitate the sulfonic acid derivative.
-
Alkali Fusion: The isolated 4'-fluoro-[1,1'-biphenyl]-4-sulfonic acid is mixed with a large excess of solid sodium hydroxide or potassium hydroxide. The mixture is heated in a nickel or iron crucible to high temperatures (300-350 °C) until the fusion is complete.
-
Workup: The cooled melt is dissolved in water and carefully acidified with a strong acid (e.g., HCl or H₂SO₄). This protonates the phenoxide intermediate, precipitating the crude this compound.
-
Purification: The product is collected and purified by recrystallization or chromatography.
Trustworthiness Note: This method involves hazardous reagents (oleum) and extreme temperatures. It is generally less favored in a modern laboratory setting compared to the nitration pathway due to safety concerns and the harsh conditions, but it remains a viable, albeit challenging, industrial method.
Purification and Characterization
Regardless of the synthetic pathway chosen, rigorous purification is essential to meet the quality standards required for pharmaceutical and material applications.[4]
-
Column Chromatography: This is a standard method for achieving high purity. Silica gel is typically used as the stationary phase with a solvent system gradient, such as hexane/ethyl acetate, to elute the product.[4]
-
Recrystallization: For achieving ultra-high purity, recrystallization from solvents like ethanol or methanol is highly effective.[4]
-
Analytical Verification: The purity of the final product should be verified by analytical methods like High-Performance Liquid Chromatography (HPLC), ensuring it meets the required specification (e.g., >98%).[4] The structure should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Comparative Analysis of Synthetic Pathways
| Parameter | Pathway A: Nitration Cascade | Pathway B: Sulfonation & Fusion |
| Number of Steps | 3 | 2 |
| Reagent Hazard | Moderate (conc. acids) | High (oleum, molten alkali) |
| Reaction Conditions | Low to moderate temperatures | Very high temperatures |
| Control & Selectivity | Excellent | Good, but harsh |
| Scalability | Readily scalable with care | Industrially proven but challenging |
| Typical Yields | Moderate to good overall | Variable, can be high |
| Waste Stream | Tin or other metal waste | High salt content (sulfates) |
Conclusion
The synthesis of this compound from 4-fluorobiphenyl is most reliably achieved through a multi-step functional group interconversion strategy. The Nitration-Reduction-Diazotization pathway represents the most versatile and controllable laboratory-scale method, offering high regioselectivity under manageable reaction conditions. While the Sulfonation-Alkali Fusion route is more direct, its requirement for hazardous reagents and extreme temperatures makes it more suitable for specialized industrial applications. Emerging C-H activation techniques may one day offer a more direct route, but for now, these classical, well-validated pathways remain the cornerstone for producing this valuable chemical intermediate.
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- Zhang, J., & Fan, X. (2016). Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1'-biphenyl]-2-ols. Organic & Biomolecular Chemistry, 14(34), 8059-8062.
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The Strategic Incorporation of Fluorine in Biphenyl Scaffolds: A Technical Guide to Unlocking Diverse Biological Activities
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This in-depth technical guide focuses on the multifaceted world of fluorinated biphenyl compounds, a class of molecules that has demonstrated significant therapeutic potential across a range of diseases. By leveraging the unique physicochemical properties of fluorine—such as its high electronegativity, small size, and ability to modulate metabolic stability and binding affinity—researchers have developed potent and selective inhibitors for various biological targets. This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and therapeutic applications of fluorinated biphenyls. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows are presented to support ongoing research and drug discovery efforts in this exciting field.
Introduction: The Fluorine Advantage in Drug Discovery
The Unique Physicochemical Properties of Fluorine
Fluorine has emerged as an indispensable element in modern drug discovery, with its unique electronic and steric properties offering medicinal chemists a powerful tool to fine-tune biological activity.[1][2] Despite being the smallest halogen, its extraordinary high electronegativity and the strength of the C-F bond allow for the modulation of a drug candidate's electronic properties, conformation, lipophilicity, and metabolic fate.[1][3] These effects often translate into improved potency, selectivity, and pharmacokinetic profiles.[1][3] The C-F bond is the most polar single bond in organic chemistry, yet the small size of the fluorine atom (similar to that of a hydrogen atom) means that its introduction often results in minimal steric perturbation.[4]
Impact of Fluorination on Pharmacokinetic and Pharmacodynamic Properties
The introduction of fluorine into a molecule can productively influence conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic properties.[3] Fluorination can block metabolically labile sites, thereby increasing the metabolic stability and half-life of a drug.[5][6] For instance, the C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic oxidation.[6] Furthermore, the introduction of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect a molecule's solubility, absorption, and receptor binding affinity.[3][6] Judicious use of fluorine can therefore enhance a drug's bioavailability and overall efficacy.[6]
The Biphenyl Scaffold: A Privileged Structure in Medicinal Chemistry
The biphenyl moiety is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its rigid yet conformationally flexible nature allows it to adopt specific spatial orientations required for optimal receptor binding. The two phenyl rings can be functionalized at various positions, providing a versatile platform for the design of new therapeutic agents. The combination of the biphenyl scaffold with the unique properties of fluorine has led to the development of a diverse array of biologically active compounds.
Synthesis of Fluorinated Biphenyl Compounds
Overview of Synthetic Strategies
The synthesis of fluorinated biphenyl and polyphenyl compounds can be achieved through various coupling reactions, including the Heck reaction, Glaser coupling, Hiyama coupling, and the Suzuki-Miyaura reaction.[7] Among these, the Suzuki-Miyaura reaction is often the preferred method for C-C bond formation due to the ease of handling and low toxicity of the boronic acid reagents.[7]
The Suzuki-Miyaura Coupling: A Preferred Method
The Suzuki-Miyaura (SM) reaction is one of the most extensively utilized processes for synthesizing biphenyl derivatives.[7][8] This palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide has become a powerful tool for medicinal chemists.[7][8]
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for a Representative Suzuki-Miyaura Coupling Reaction
The following protocol is a representative example for the synthesis of fluorinated biphenyl compounds.[7][8]
Materials:
-
1-bromo-3,4-difluorobenzene
-
Arylboronic acid derivative
-
Potassium phosphate (K₃PO₄)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Dioxane and water (3:1 v/v)
-
Pressure tube
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
n-hexane and ethyl acetate for elution
Procedure:
-
In a pressure tube, add 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol), the desired arylboronic acid (0.777 mmol), K₃PO₄ (0.164 g, 0.777 mmol), and Pd(PPh₃)₄ (0.0089 g, 1.5 mol%).[7][8]
-
Add a 1:3 v/v mixture of water and dioxane to the pressure tube.
-
Seal the tube and heat the reaction mixture at 105 °C for 8.5 hours.[7][8]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to obtain the pure fluorinated biphenyl compound.[8]
Characterization Techniques (NMR, X-ray Crystallography)
The synthesized compounds are typically characterized using various spectroscopic techniques.[9] 1H NMR and 13C NMR spectroscopy are used to confirm the structure of the compounds, with characteristic signals and coupling constants (e.g., JCF) indicating the presence and position of fluorine atoms.[7][8] For crystalline compounds, single-crystal X-ray diffraction (SC-XRD) analysis can be used to elucidate the precise three-dimensional structure.[9]
Biological Activities and Therapeutic Applications
Anti-HIV Activity: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
A prominent class of fluorinated biphenyl compounds, the diarylpyrimidines (DAPYs), have shown exceptional potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[10] The introduction of fluorine atoms into the biphenyl moiety has been shown to significantly enhance their antiviral activity and improve their pharmacokinetic profiles.[10][11]
NNRTIs bind to an allosteric pocket of the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.
Caption: Allosteric inhibition of HIV-1 reverse transcriptase by a fluorinated biphenyl NNRTI.[10]
Studies on fluorine-substituted NH2-biphenyl-diarylpyrimidines have revealed important structure-activity relationships.[11] For instance, the introduction of a 3-fluorine into the benzene ring generally enhances inhibitory activity and the selectivity index (SI).[11] Furthermore, adding a cyano group to the terminal benzene ring has been shown to be beneficial for improving inhibitory activity and reducing cytotoxicity.[11]
| Compound | Target | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| JK-4b (non-fluorinated) | WT HIV-1 | 1.0 | 2.08 | 2059 | [10] |
| 5t (fluorinated) | WT HIV-1 | 1.8 | 117 | >65,000 | [10][11] |
| 5m (fluorinated) | WT HIV-1 | 2.3 | >220 | 95,854 | [11] |
| Etravirine (standard) | WT HIV-1 | 2.9 | >4.6 | >1600 | [11] |
Anti-Inflammatory Activity: Flurbiprofen and its Derivatives
Flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), is a fluorinated biphenyl compound.[10] Research has focused on synthesizing its derivatives to retain anti-inflammatory properties while reducing side effects like gastrointestinal ulceration.[10]
Like other NSAIDs, flurbiprofen exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Animals:
-
Wistar rats (150-200 g) of either sex are used.[10]
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds or vehicle (control) orally.
-
After one hour, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume immediately after the injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Ulcerogenic Activity:
-
After the anti-inflammatory study, sacrifice the animals and examine their stomachs for any signs of ulceration.
-
Score the ulcers based on their number and severity.
Studies have shown that some new derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid exhibit potent anti-inflammatory activity with significantly lower ulcerogenic potential compared to the parent drug, flurbiprofen.[10]
Anti-Cancer Activity
Fluorinated biphenyl methylene imidazoles have been identified as potent inhibitors of cytochrome P450 17A1 (CYP17A1), a key enzyme in the androgen biosynthesis pathway.[10] By blocking androgen production, these compounds represent a promising therapeutic strategy for androgen-dependent prostate cancer.[10]
Certain fluorinated biphenyl compounds designed as angiotensin II (Ang II) receptor antagonists have also demonstrated anti-tumor activity.[12] For example, compound 4, a fluorine-substituted derivative, was found to inhibit prostate cancer in both in vitro and in vivo models.[12]
Angiotensin II Receptor Antagonists for Hypertension
New potent non-tetrazole angiotensin II (Ang II) receptor antagonists have been developed by incorporating fluorine into derivatives of losartan, valsartan, and irbesartan.[12] These compounds have shown nanomolar affinity for the AT1 receptor subtype.[12]
In vivo studies in spontaneously hypertensive rats (SHR) and renal hypertensive rats (RHR) have demonstrated that these fluorinated compounds can produce a dose-dependent antihypertensive effect.[12] Notably, compound 4 exhibited an efficient and long-lasting effect, reducing blood pressure for more than 24 hours at a dose of 10 mg/kg in SHR, outperforming losartan and valsartan.[12]
Advanced Concepts and Case Studies
Impact of Fluorine on Conformational Preferences and Receptor Binding
The introduction of fluorine can significantly influence the conformational preferences of a molecule, which can have a profound impact on its binding to a biological target.[6] The gauche effect between fluorine and adjacent groups can stabilize specific conformers that may be more favorable for receptor binding.[4] In the context of biphenyls, fluorine substitution can affect the dihedral angle between the two phenyl rings, influencing the overall shape of the molecule and its fit within a binding pocket.[13]
Fluorinated Biphenyls as Mechanism-Based Enzyme Inhibitors
Fluorinated compounds can be designed as mechanism-based inhibitors, which are relatively inert until they are activated by their target enzyme.[14][15] This activation leads to the formation of a reactive species that covalently modifies the enzyme, resulting in irreversible inhibition.[14][15] The unique electronic properties of fluorine can be harnessed to facilitate this process.[16][17][18]
Pharmacokinetics and Metabolism of Fluorinated Biphenyls
A key strategy in drug design is to block sites of metabolic oxidation to improve a drug's half-life and bioavailability.[5][6] Fluorine is often used for this purpose, as the C-F bond is highly resistant to enzymatic cleavage.[6] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the metabolic stability of the compound can be significantly enhanced.[5]
While the C-F bond is generally stable, metabolic defluorination can occur, leading to the release of fluoride ions or other reactive fluorine-containing metabolites.[4][19] High levels of fluoride can be toxic, and certain fluorinated metabolites, such as fluoroacetic acid, can be highly toxic by disrupting cellular metabolism.[4] Therefore, it is crucial to assess the metabolic fate and potential toxicity of fluorinated compounds during drug development.[4][20][21]
Future Directions and Emerging Trends
Novel Fluorination Methodologies
The increasing importance of fluorinated compounds in drug discovery has spurred the development of new and more efficient synthetic methods for their preparation.[1][22] Late-stage fluorination, where a fluorine atom is introduced in the final steps of a synthesis, is a particularly attractive strategy as it allows for the rapid generation of fluorinated analogs of complex molecules.[1][22][23]
Application in PET Imaging with 18F
The positron-emitting isotope 18F is widely used in positron emission tomography (PET) imaging, a powerful non-invasive technique for visualizing and quantifying biological processes in vivo.[3][24] The development of efficient methods for incorporating 18F into biphenyl and other scaffolds is a key area of research, as it enables the development of new diagnostic and research tools.[3][24]
Expansion into New Therapeutic Areas
The versatility of the fluorinated biphenyl scaffold suggests that its application can be expanded to a wide range of new therapeutic areas. As our understanding of the structure-activity relationships and mechanisms of action of these compounds grows, so too will our ability to design novel fluorinated biphenyls with tailored biological activities.
Conclusion
Fluorinated biphenyl compounds represent a rich and diverse class of molecules with significant potential for the development of new therapeutic agents. The strategic incorporation of fluorine provides a powerful means to modulate the physicochemical and biological properties of the biphenyl scaffold, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the synthesis, biological activities, and advanced concepts related to these compounds, with the aim of supporting further research and innovation in this promising field of medicinal chemistry.
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4-Fluoro-4'-hydroxybiphenyl as a Metabolite of 4-Fluorobiphenyl: A Technical Guide to its Metabolic Pathway and In Vitro Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and chemical research, 4-fluorobiphenyl (4-FBP) stands out as a versatile chemical intermediate, crucial for the synthesis of a wide range of active pharmaceutical ingredients (APIs).[1] Its biphenyl structure provides a rigid scaffold, while the fluorine atom imparts unique electronic characteristics that can significantly influence the biological activity and pharmacokinetic properties of a final drug molecule.[1] However, like any xenobiotic introduced into a biological system, 4-FBP is subject to metabolic transformation. Understanding the metabolic fate of such compounds is a cornerstone of modern drug discovery and toxicology, providing critical insights into a compound's efficacy, safety, and potential for drug-drug interactions.[2][3][4]
This guide provides a comprehensive technical overview of the metabolic conversion of 4-fluorobiphenyl to its principal metabolite, 4-fluoro-4'-hydroxybiphenyl (4'-OH-4-FBP). We will delve into the enzymatic machinery responsible for this transformation, present field-proven in vitro experimental workflows for its study, detail the analytical methodologies for its detection, and discuss the toxicological and pharmacological implications of this metabolic step.
Section 1: The Metabolic Pathway of 4-Fluorobiphenyl
The biotransformation of xenobiotics is typically a two-phase process designed to increase their water solubility and facilitate their excretion from the body.
Phase I Metabolism: The Hydroxylation of 4-FBP
The primary and most significant event in the metabolism of 4-FBP is a Phase I oxidation reaction. Specifically, it undergoes aromatic hydroxylation, predominantly at the 4'-position (the para position on the unsubstituted phenyl ring), to yield this compound (4'-OH-4-FBP).[5][6] This is the major metabolic route observed in various biological systems.[5][6] While 4'-hydroxylation is the principal transformation, minor metabolites, including other monohydroxylated and dihydroxylated products, have also been detected.[7]
Caption: Phase I metabolic hydroxylation of 4-Fluorobiphenyl.
The Role of Cytochrome P450 Monooxygenases
This hydroxylation is not a spontaneous chemical event; it is catalyzed by a superfamily of heme-containing enzymes known as cytochrome P450 (CYP450) monooxygenases.[8][9] These enzymes are the primary drivers of Phase I metabolism, responsible for metabolizing the vast majority of drugs and other xenobiotics.[8][9] The reaction involves the binding of the 4-FBP substrate to the active site of a CYP enzyme, followed by the activation of molecular oxygen and its insertion into the C-H bond at the 4'-position of the biphenyl core.[8]
While the specific human CYP isoform responsible for 4-FBP hydroxylation is not definitively established in the provided literature, evidence from studies on structurally similar compounds and the general substrate preferences of CYP families allows for informed hypotheses. CYP2E1 is known to metabolize small, hydrophobic compounds, and CYP2C9 is heavily involved in the 4'-hydroxylation of other biphenyl-containing drugs like flurbiprofen.[10][11][12][13] Therefore, isoforms within the CYP2C and CYP2E families are strong candidates for this biotransformation.
Phase II Metabolism: Conjugation of 4'-OH-4-FBP
Following the introduction of a polar hydroxyl group by CYP450 enzymes, the 4'-OH-4-FBP metabolite can undergo Phase II metabolism. This involves conjugation reactions where an endogenous, water-soluble molecule is attached to the hydroxyl group. For 4'-OH-4-FBP, this typically involves the formation of sulfate and β-glucuronide conjugates.[7][14] These conjugation products are significantly more water-soluble than the parent compound and the Phase I metabolite, which facilitates their elimination from the body via urine or bile.[7]
Caption: Overall metabolic pathway of 4-Fluorobiphenyl.
Section 2: Experimental Approaches for Studying 4-FBP Metabolism In Vitro
To investigate the metabolic fate of compounds like 4-FBP, in vitro models are indispensable tools in the early stages of drug discovery and toxicological assessment.
Rationale for In Vitro Models
The use of subcellular liver fractions, particularly microsomes, is considered a gold-standard approach for studying drug metabolism.[15] Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes and contain a high concentration of CYP450 enzymes.[15] They offer several advantages:
-
High Concentration of Enzymes: They are an enriched source of Phase I metabolic enzymes.[15]
-
Cost-Effectiveness and Throughput: They are relatively inexpensive, easy to prepare and store, and amenable to high-throughput screening formats.[15]
-
Mechanistic Studies: They allow for the study of metabolic pathways and enzyme kinetics in a controlled environment, free from the complexities of a whole-animal system.[16]
Experimental Workflow for In Vitro Metabolism Assay
A well-designed in vitro metabolism experiment is a self-validating system. It must include appropriate controls to ensure that the observed formation of the metabolite is indeed a result of enzymatic activity. The general workflow involves incubating the parent compound (4-FBP) with liver microsomes and an NADPH-regenerating system (as CYP450 enzymes require NADPH as a cofactor), followed by quenching the reaction and analyzing the mixture for the presence of metabolites.
Caption: General workflow for an in vitro metabolism assay.
Step-by-Step Protocol: In Vitro Metabolism of 4-FBP using Rat Liver Microsomes
This protocol provides a robust framework for assessing the metabolic conversion of 4-FBP to 4'-OH-4-FBP.
1. Reagent Preparation:
- Liver Microsomes: Resuspend pooled rat liver microsomes in a cold phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4) to a final protein concentration of 1 mg/mL. Keep on ice.
- NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer. This system continuously generates the NADPH required by the CYP450 enzymes.
- 4-FBP Stock Solution: Prepare a concentrated stock solution of 4-FBP (e.g., 10 mM) in a suitable organic solvent like acetonitrile or DMSO. The final concentration of the organic solvent in the incubation should be kept low (typically <1%) to avoid inhibiting enzyme activity.[15]
2. Incubation Procedure:
- In a microcentrifuge tube, add the liver microsome suspension and the NADPH regenerating system.
- Control Sample: Prepare a parallel incubation without the NADPH regenerating system. This "minus-NRS" control is crucial to confirm that metabolite formation is NADPH-dependent and thus enzymatic.
- Pre-incubate the tubes in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.
- Initiate the reaction by adding a small volume of the 4-FBP stock solution to achieve the desired final substrate concentration (e.g., 10 µM).
- Incubate at 37°C with shaking for a specified time (e.g., 60 minutes). Time-course experiments can also be performed to determine the reaction rate.
3. Reaction Termination and Sample Preparation:
- Stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 2 volumes). This will precipitate the microsomal proteins and quench the enzymatic activity.
- Vortex the samples thoroughly.
- Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
- Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
Section 3: Analytical Methodologies for Metabolite Detection and Quantification
Accurate and sensitive analytical methods are essential for identifying and quantifying the products of metabolism.
Overview of Analytical Techniques
The primary techniques for analyzing 4-FBP and its metabolites are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[7][17] HPLC is often coupled with UV or fluorescence detectors for quantification, while mass spectrometry provides structural confirmation.[17][18] For fluorinated compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying all fluorinated metabolites in a sample.[7]
Protocol: HPLC-Fluorescence Method for 4-FBP and 4'-OH-4-FBP Analysis
This method is adapted from established procedures for similar compounds and offers excellent sensitivity.[18]
-
Instrumentation: A standard HPLC system with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0). A typical starting condition could be 40:60 (v/v) acetonitrile:buffer.[18]
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detection with an excitation wavelength of 260 nm and an emission wavelength of 320 nm.[18]
-
Quantification: Create a calibration curve using authentic standards of 4-FBP and 4'-OH-4-FBP to quantify their concentrations in the experimental samples.
Data Presentation and Interpretation
The results from the in vitro experiment are typically presented by comparing the chromatograms of the full incubation with the control ("minus-NRS") incubation. The appearance of a new peak in the full incubation that is absent in the control, and which has the same retention time as the 4'-OH-4-FBP standard, provides strong evidence of metabolism.
| Compound | Typical Retention Time (min) | Key Mass Spectral Ions (m/z) | Notes |
| 4-Fluorobiphenyl (4-FBP) | ~12-15 | 172 (M+), 152, 133 | Elutes earlier due to lower polarity. |
| This compound | ~7-9 | 188 (M+), 159, 133 | Elutes later due to the polar hydroxyl group. |
Note: Retention times are highly dependent on the specific HPLC conditions. Mass spectral data is for the underivatized compound.
Section 4: Toxicological and Pharmacological Implications
The conversion of 4-FBP to 4'-OH-4-FBP is not merely a chemical curiosity; it has significant biological consequences.
-
Altered Biological Activity: The addition of a hydroxyl group can dramatically change a molecule's interaction with biological targets. The metabolite, 4'-OH-4-FBP, may have a different pharmacological or toxicological profile than the parent compound.[19] For instance, in the case of 4-chlorobiphenyl, its hydroxylated metabolite was found to be more effective at impairing mitochondrial functions than the parent compound, indicating that metabolism can be a bioactivation step.[19]
-
Detoxification vs. Bioactivation: While hydroxylation and subsequent conjugation are generally considered detoxification pathways that lead to excretion, the intermediate arene oxide formed during CYP450-mediated hydroxylation can be a reactive species.[20]
-
Enzyme Inhibition: The metabolite itself, 4'-OH-4-FBP, may act as an inhibitor of CYP450 enzymes, potentially leading to drug-drug interactions if co-administered with other drugs that are metabolized by the same enzymes.[21]
Conclusion
The metabolism of 4-fluorobiphenyl to this compound is a classic example of Phase I xenobiotic biotransformation, mediated by the versatile cytochrome P450 enzyme system. Understanding this pathway is critical for any researcher or developer working with 4-FBP or its derivatives. By employing robust in vitro models like liver microsomes and precise analytical techniques such as HPLC, scientists can effectively characterize this metabolic conversion. This knowledge is fundamental to predicting the pharmacokinetic profile, assessing the toxicological risk, and ultimately ensuring the safety and efficacy of new chemical entities in drug development.
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The Strategic Incorporation of Fluorine in Biphenyl-Containing Bioactive Molecules: A Technical Guide
Abstract: The strategic placement of fluorine atoms within the biphenyl scaffold has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on how fluorine substitution can profoundly influence the bioactivity of biphenyl-containing compounds. We will explore the nuanced effects of fluorine on molecular properties, including metabolic stability, binding affinity, lipophilicity, and conformation. Through a detailed examination of underlying mechanisms, experimental protocols, and illustrative case studies, this document serves as a comprehensive resource for harnessing the unique properties of fluorine to optimize drug candidates. We will delve into the causality behind experimental choices, providing field-proven insights to guide rational drug design.
Introduction: The Biphenyl Scaffold and the Fluorine Advantage
The biphenyl moiety is a prevalent structural motif in a multitude of bioactive compounds, valued for its rigid yet conformationally adaptable nature which allows for effective interaction with biological targets. However, unsubstituted biphenyl rings are often susceptible to metabolic degradation, primarily through oxidative processes mediated by cytochrome P450 (CYP) enzymes. This metabolic liability can lead to poor pharmacokinetic profiles, limiting the therapeutic potential of promising drug candidates.
The introduction of fluorine, the most electronegative element, offers a powerful tool to address these challenges and fine-tune the pharmacological properties of biphenyl-based molecules.[1][2] Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows for its introduction often without significant steric hindrance.[2][3] This seemingly subtle substitution can trigger a cascade of beneficial effects, making fluorine an indispensable element in the drug discovery toolbox.[1][4]
This guide will systematically dissect the multifaceted roles of fluorine in enhancing the bioactivity of biphenyls, providing a scientifically grounded framework for its strategic application.
Fundamental Physicochemical Effects of Fluorination on Biphenyls
The introduction of fluorine into a biphenyl ring system instigates a range of predictable yet profound changes in its physicochemical properties. Understanding these foundational effects is critical for rational drug design.
Modulation of Electronic Properties and pKa
Fluorine's extreme electronegativity exerts a strong electron-withdrawing inductive effect (-I effect), which can significantly alter the electron distribution within the biphenyl scaffold.[2] This can have several important consequences:
-
Acidity/Basicity Modification: The pKa of nearby acidic or basic functional groups can be precisely modulated. For instance, fluorination can lower the basicity of adjacent nitrogen atoms, which can be advantageous for optimizing bioavailability by balancing the need for binding interactions with the ability to permeate cell membranes.[1][2]
-
Aromatic Ring Reactivity: The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic attack, including metabolic oxidation by CYP enzymes. This is a primary mechanism by which fluorine enhances metabolic stability.[2]
Impact on Lipophilicity
The effect of fluorine on lipophilicity (logP) is context-dependent and a critical parameter in drug design, influencing solubility, permeability, and plasma protein binding.
-
Increased Lipophilicity: Generally, the substitution of a hydrogen atom with a fluorine atom increases the lipophilicity of a molecule.[2][5] This can enhance membrane permeability and absorption.[1][5]
-
Bioisosteric Replacement: Fluorine is often used as a bioisostere for a hydroxyl group.[6] This replacement typically leads to a significant increase in lipophilicity, as the hydrogen-bonding capability of the hydroxyl group, which increases water solubility, is removed.[6]
Table 1: Comparative Lipophilicity (logP) of Substituted Biphenyls
| Compound | Substituent (X) | Calculated logP |
| Biphenyl | H | 4.09 |
| 4-Fluorobiphenyl | F | 4.39 |
| 4-Hydroxybiphenyl | OH | 3.20 |
| 4-Methoxybiphenyl | OCH₃ | 4.08 |
| 4-(Trifluoromethyl)biphenyl | CF₃ | 5.23 |
Note: logP values are estimations and can vary based on the calculation method.
Conformational Control and Atropisomerism
The biphenyl scaffold is not planar due to steric hindrance between the ortho-hydrogens of the two phenyl rings, resulting in a twisted conformation.[7] The introduction of substituents, particularly at the ortho positions, can further influence the dihedral angle between the rings and the rotational barrier.
-
Rotational Barriers: Fluorine, being larger than hydrogen, can increase the energy barrier to rotation around the central C-C bond.[7] In cases of significant ortho-substitution, this can lead to atropisomerism, where the rotational barrier is high enough to allow for the isolation of stable, non-interconverting enantiomers at room temperature.[7]
-
Bioactive Conformation: By restricting the conformation of the biphenyl unit, fluorine can "pre-organize" the molecule into a conformation that is more favorable for binding to its biological target, thereby increasing potency and selectivity.[1][8]
Enhancing Pharmacokinetic Properties through Fluorination
A primary driver for incorporating fluorine into biphenyl-containing drug candidates is the significant improvement in their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profiles.
Blocking Metabolic Hotspots for Improved Stability
One of the most well-established strategies in medicinal chemistry is the use of fluorine to block sites of metabolic oxidation.[1][2][4]
-
Mechanism of Protection: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol) and resistant to cleavage by metabolic enzymes.[4] By replacing a metabolically labile C-H bond on the biphenyl ring with a C-F bond, oxidative metabolism at that position is effectively prevented.[2][4]
-
Increased Half-Life and Bioavailability: This "metabolic shielding" leads to a longer plasma half-life, reduced clearance, and consequently, increased oral bioavailability and systemic exposure of the drug.[1]
Modulating Membrane Permeability
The judicious use of fluorine can enhance a drug's ability to cross biological membranes, a critical factor for oral absorption and reaching intracellular or central nervous system (CNS) targets.
-
Lipophilicity and Permeability: As discussed, fluorination generally increases lipophilicity, which can improve passive diffusion across lipid bilayers.[1][2]
-
CNS Penetration: For drugs targeting the CNS, increasing lipophilicity through fluorination can be a key strategy to enhance penetration across the blood-brain barrier.[9]
Impact on Pharmacodynamics: Optimizing Target Interactions
Beyond pharmacokinetics, fluorine can directly influence how a biphenyl-containing molecule interacts with its biological target, affecting its potency and selectivity.
Altering Binding Affinity and Selectivity
The electronic and conformational effects of fluorine can lead to more favorable interactions within the target's binding pocket.
-
Hydrogen Bonding and Electrostatic Interactions: While the C-F bond is not a classical hydrogen bond acceptor, it can participate in favorable electrostatic and multipolar interactions with electron-deficient groups in the protein, such as the backbone amide C=O.[10]
-
Conformational Rigidity: By locking the biphenyl unit into a specific conformation, fluorine can reduce the entropic penalty of binding, leading to higher affinity.[1] This conformational restriction can also enhance selectivity by favoring binding to the intended target over off-targets.
Fluorine as a Bioisostere
Fluorine and fluorine-containing groups are frequently employed as bioisosteres for other atoms or functional groups to improve drug properties while retaining biological activity.[11][12]
-
F vs. H: The most common bioisosteric replacement, used to block metabolism and modulate electronics.
-
F vs. OH: This substitution can dramatically increase metabolic stability and alter lipophilicity.[6]
-
CF₃ vs. CH₃: The trifluoromethyl group is a bioisostere for the methyl group but is significantly more lipophilic and electron-withdrawing.
Synthetic Strategies for Fluorinated Biphenyls
The synthesis of fluorinated biphenyls is a critical aspect of their development. Advances in synthetic organic chemistry have provided a range of methods for their preparation.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is one of the most widely used and versatile methods for the synthesis of biphenyls, including their fluorinated analogues.[13][14]
-
General Reaction: This reaction involves the coupling of an aryl halide or triflate with an arylboronic acid or ester in the presence of a palladium catalyst and a base.
-
Flexibility: This method allows for the introduction of fluorine on either the aryl halide/triflate or the arylboronic acid component, providing significant synthetic flexibility.
Late-Stage Fluorination
The ability to introduce fluorine at a late stage in the synthesis of a complex molecule is highly desirable in drug discovery.[1]
-
Buchwald's Method: A notable advancement involves the use of a palladium catalyst to replace a triflate group on an aromatic ring with a fluorine atom from a simple salt like cesium fluoride.[15] This allows for the fluorination of fully assembled molecules.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Fluoro-4'-methoxybiphenyl
This protocol provides a representative example of the synthesis of a fluorinated biphenyl using a standard Suzuki-Miyaura coupling.
Materials:
-
4-Fluoroiodobenzene
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: To the flask, add 4-fluoroiodobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water. The total solvent volume should be sufficient to dissolve the reagents upon heating.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-fluoro-4'-methoxybiphenyl.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Synthetic Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Potential Downsides and Metabolic Fate of Fluorinated Compounds
While fluorination is a powerful strategy, it is not without potential drawbacks that researchers must consider.
The "Dark Side" of Fluorine: Defluorination and Reactive Metabolites
Although the C-F bond is strong, it is not invincible. Under certain physiological conditions, enzymatic or chemical cleavage of the C-F bond can occur, a process known as defluorination.[4][16]
-
Metabolic Defluorination: Cytochrome P450 enzymes can, in some cases, mediate the hydroxylation of fluorinated carbons, leading to the release of fluoride ions.[4]
-
Formation of Toxic Metabolites: The metabolism of certain fluorinated compounds can lead to the formation of toxic metabolites, such as fluoroacetate.[4] For instance, N-dealkylation of some fluorinated molecules can ultimately lead to metabolites that are further processed into toxic species.[4][16]
-
Reactive Metabolites: In some instances, metabolism can generate reactive species like Michael acceptors from alkyl fluorides, which can covalently bind to proteins and other biomolecules, potentially causing toxicity.[4][16]
Assessing Metabolic Stability: In Vitro Assays
It is crucial to experimentally assess the metabolic stability of fluorinated biphenyls early in the drug discovery process.
Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of a fluorinated biphenyl compound in the presence of human liver microsomes.
Materials:
-
Test compound (fluorinated biphenyl)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard) for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, the test compound (at a final concentration typically 1-10 µM), and HLM. Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate constant of elimination (k). From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k).
Visualization of Metabolic Stability Assessment
Caption: Human Liver Microsome stability assay workflow.
Case Study: Fluorine in Biphenyl-Containing Drugs
The successful application of fluorine in biphenyl-containing drugs is exemplified by several marketed pharmaceuticals. A prominent example is Ezetimibe , a cholesterol absorption inhibitor. The structure of ezetimibe features a para-fluorophenyl group.[1] This fluorination was a result of rational drug design to improve upon an earlier lead compound that was susceptible to metabolic attack. The para-fluoro substituent enhances metabolic stability and lipophilicity, which contributes to its improved intestinal absorption and in vivo potency.[1][2]
Conclusion and Future Perspectives
The strategic incorporation of fluorine is an exceptionally powerful and versatile strategy in the design and development of biphenyl-containing bioactive molecules. By leveraging its unique electronic and steric properties, medicinal chemists can effectively address common challenges such as metabolic instability and poor pharmacokinetic profiles. A thorough understanding of fluorine's influence on pKa, lipophilicity, conformation, and metabolic pathways is essential for its rational application.
Future advancements in this field will likely focus on the development of more sophisticated late-stage fluorination techniques, allowing for the rapid generation of fluorinated analogues for structure-activity relationship studies. Furthermore, a deeper understanding of the potential for metabolic defluorination and the development of predictive models for C-F bond stability will be crucial for designing safer and more effective fluorinated drugs.[4][17] The continued exploration of novel fluorinated motifs beyond simple fluoro and trifluoromethyl groups will undoubtedly expand the chemical space available to drug discovery professionals, ensuring that fluorine remains a key element in the development of the next generation of therapeutics.
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A Comprehensive Spectroscopic Guide to 4-Fluoro-4'-hydroxybiphenyl for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the spectroscopic profile of 4-Fluoro-4'-hydroxybiphenyl (CAS: 324-94-7), a pivotal molecule in materials science and pharmaceutical development. As a key intermediate in the synthesis of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and a building block for advanced liquid crystals and Organic Light-Emitting Diodes (OLEDs), a thorough understanding of its structural characterization is paramount[1]. This document synthesizes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), grounded in the analysis of analogous compounds and established spectroscopic principles. We present detailed, field-proven protocols for data acquisition and offer expert interpretation of the spectral features, providing a self-validating framework for researchers.
Introduction and Molecular Structure
This compound, with the molecular formula C₁₂H₉FO and a molecular weight of approximately 188.20 g/mol , possesses a biphenyl core functionalized with a fluorine atom and a hydroxyl group at the para positions of the two phenyl rings[2][3][4]. These substituents impart unique electronic properties and reactivity, making the molecule a subject of significant interest[1]. The fluorine atom serves as a bioisostere for hydrogen and can enhance metabolic stability and binding affinity in drug candidates, while the hydroxyl group offers a reactive site for further chemical modification.
A precise and unambiguous structural confirmation is the bedrock of any chemical research or development program. The following sections will detail the expected spectroscopic signatures that collectively provide a definitive identification of this compound.
Molecular Structure and Numbering Scheme
For clarity in spectral assignments, the following IUPAC-recommended numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the chemical environment of each atom.
Predicted ¹H NMR Spectrum
The asymmetry of the molecule leads to a distinct set of signals for the aromatic protons. The electron-withdrawing fluorine atom will deshield adjacent protons, while the electron-donating hydroxyl group will shield its neighboring protons. The use of a polar aprotic solvent like DMSO-d₆ is recommended to observe the exchangeable hydroxyl proton as a distinct singlet.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H-2', H-6' | 6.80 - 7.00 | Doublet | JH,H ≈ 8.5 | Ortho to the electron-donating -OH group; shielded. |
| H-3', H-5' | 7.35 - 7.50 | Doublet | JH,H ≈ 8.5 | Meta to the -OH group. |
| H-3, H-5 | 7.10 - 7.25 | "Triplet" (dd) | JH,F ≈ 8.7, JH,H ≈ 8.7 | Ortho to the electron-withdrawing -F group; appears as a triplet due to similar H-H and H-F coupling. |
| H-2, H-6 | 7.50 - 7.65 | Doublet of Doublets (dd) | JH,H ≈ 8.7, JH,F ≈ 5.5 | Meta to the -F group. |
| -OH | 9.50 - 10.0 | Singlet (broad) | - | Exchangeable acidic proton. |
Note: Predictions are based on analysis of similar structures such as 4-hydroxybiphenyl and 4-fluorobiphenyl[5][6]. Actual values may vary based on solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show eight distinct signals for the twelve carbon atoms due to molecular symmetry. The carbon attached to fluorine will appear as a doublet due to one-bond C-F coupling, which is a key diagnostic feature.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |
| C-4' | 156.0 - 158.0 | Attached to -OH, deshielded. |
| C-4 | 160.0 - 163.0 | Attached to -F, large ¹JC,F coupling (240-250 Hz). |
| C-1 | 136.0 - 138.0 | Quaternary carbon, weak signal. |
| C-1' | 130.0 - 132.0 | Quaternary carbon, weak signal. |
| C-2, C-6 | 128.0 - 129.5 | Doublet due to ³JC,F coupling (~8 Hz). |
| C-2', C-6' | 127.5 - 129.0 | - |
| C-3, C-5 | 115.0 - 116.5 | Doublet due to ²JC,F coupling (~21 Hz). |
| C-3', C-5' | 115.5 - 117.0 | - |
Note: Predictions are based on established substituent effects and data from analogous compounds[7][8].
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying key functional groups. For this compound, the spectrum will be dominated by absorptions from the hydroxyl group, the carbon-fluorine bond, and the aromatic rings.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Appearance |
| 3200 - 3500 | O-H stretch (H-bonded) | Strong | Broad |
| 3030 - 3100 | C-H stretch (aromatic) | Medium | Sharp |
| ~1600, ~1500, ~1450 | C=C stretch (aromatic ring) | Medium-Strong | Sharp |
| 1220 - 1260 | C-O stretch (phenol) | Strong | Sharp |
| 1180 - 1220 | C-F stretch (aryl fluoride) | Strong | Sharp |
| 810 - 840 | C-H bend (para-disubstituted) | Strong | Sharp |
Note: These predictions are based on standard IR correlation tables and data from similar compounds like 4-hydroxybiphenyl and 4-fluorobiphenyl[5][9][10].
The presence of a strong, broad band in the 3200-3500 cm⁻¹ region is definitive for the hydroxyl group, while a strong, sharp band around 1200 cm⁻¹ is characteristic of the aryl-fluoride bond[11].
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
The ATR technique is ideal for solid samples, requiring minimal preparation.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.
-
Data Acquisition: Scan the sample, typically over a range of 4000 to 400 cm⁻¹, co-adding 16 to 32 scans to achieve a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation, which acts as a molecular fingerprint.
Predicted Mass Spectrum (Electron Ionization)
For this compound, Electron Ionization (EI) is a standard method.
-
Molecular Ion (M⁺•): The most critical peak will be the molecular ion peak. Given the molecular formula C₁₂H₉FO, the exact mass is 188.0641 g/mol . The EI spectrum should show a strong peak at m/z = 188 [2].
-
Key Fragments: Biphenyl systems are relatively stable, but characteristic fragmentation can occur. The stability of the biphenyl core means the molecular ion peak is expected to be one of the most abundant in the spectrum.
Predicted Fragmentation Pathway
Caption: Plausible EI fragmentation pathway for this compound.
Experimental Protocol: GC-MS (EI) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a standard nonpolar column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound as a sharp peak.
-
Ionization: The eluent from the GC is directed into the ion source of the mass spectrometer, typically operated at 70 eV for electron ionization.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected to generate the mass spectrum.
Integrated Spectroscopic Analysis
The true power of these techniques lies in their combined application. The MS data will confirm the molecular weight of 188 g/mol . The IR spectrum will confirm the presence of the key hydroxyl and fluoro functional groups. Finally, the NMR spectra will provide the definitive structural arrangement, showing the precise connectivity of the carbon and hydrogen atoms and confirming the 4,4'-substitution pattern on the biphenyl core. Together, these three techniques provide an unambiguous and robust characterization of this compound.
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An In-depth Technical Guide to the Safe Handling of 4-Fluoro-4'-hydroxybiphenyl for Research and Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for 4-Fluoro-4'-hydroxybiphenyl (CAS No. 324-94-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Understanding the Compound: A Profile of this compound
This compound is a fluorinated aromatic compound with a biphenyl core structure, featuring a hydroxyl group and a fluorine atom at the 4 and 4' positions, respectively. This unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs), and in the development of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).[1] Its biological activity, including the potential to interact with cytochrome P450 enzymes, underscores its significance in pharmacological research.[1]
However, the very properties that make this compound useful also necessitate a thorough understanding of its potential hazards. The presence of the fluorophenyl and hydroxyphenyl moieties influences its reactivity and toxicological profile, demanding stringent adherence to safety protocols.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a compound is the foundation of its safe handling.
| Property | Value | Source |
| Molecular Formula | C12H9FO | [2][3] |
| Molecular Weight | 188.20 g/mol | [2][3] |
| Appearance | White to almost white or yellow solid/powder/crystal | |
| Melting Point | 170.0 to 174.0 °C | |
| Boiling Point | 303.7 ± 17.0 °C (Predicted) | [3] |
| Solubility | Soluble in Methanol | [3] |
| Stability | Stable under normal conditions |
Hazard Identification and Risk Assessment: A Proactive Approach
The primary identified hazards associated with this compound are skin and eye irritation.[4] While comprehensive toxicological data is not fully available, the existing information mandates a cautious approach.
GHS Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
-
H412: Harmful to aquatic life with long lasting effects.
The causality behind the skin and eye irritation lies in the chemical nature of the compound. As a phenol derivative, it can be corrosive to tissues upon direct contact. The fluorine substitution can also influence its reactivity and absorption characteristics. The precautionary principle dictates that in the absence of complete data, we assume a higher level of risk and implement robust protective measures.
Logical Framework for Hazard Control
Caption: A workflow for controlling hazards associated with this compound.
Engineering and Administrative Controls: The First Line of Defense
Before relying on personal protective equipment, it is crucial to implement robust engineering and administrative controls to minimize exposure.
-
Engineering Controls: The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood. This prevents the dispersion of dust and inhalation of airborne particles. A local exhaust ventilation system is also a suitable alternative. Safety showers and eyewash stations must be readily accessible in the immediate work area.
-
Administrative Controls: Standard Operating Procedures (SOPs) for the handling of this compound must be developed and strictly followed. All personnel must receive comprehensive training on the specific hazards and handling procedures. It is advisable to work in designated areas for handling potent or hazardous compounds.
Personal Protective Equipment (PPE): The Essential Barrier
The selection and proper use of PPE are critical for preventing direct contact with this compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn in situations with a higher risk of splashing or dust generation.[6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are essential.[5] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if contamination is suspected.
-
Protective Clothing: A laboratory coat must be worn at all times.[6] For tasks with a higher potential for exposure, such as handling larger quantities, additional protective clothing may be necessary.
-
-
Respiratory Protection: If working outside of a fume hood or in a situation where dust generation is unavoidable, a NIOSH-approved respirator is required.[7]
PPE Selection Protocol
Caption: A decision tree for selecting appropriate PPE.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to maintaining a safe laboratory environment.
Handling Protocol
-
Preparation: Before handling, ensure all necessary engineering controls are operational and the required PPE is donned correctly.
-
Dispensing: Weigh and dispense the solid compound within a chemical fume hood to prevent dust dispersion.
-
Contact Avoidance: Avoid all contact with skin, eyes, and clothing.
-
Hygiene: Wash hands and face thoroughly after handling the compound.
-
Food and Drink: Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Storage Protocol
-
Container: Keep the container tightly closed to prevent contamination and exposure to moisture.[4]
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[4][5] A recommended storage temperature is below 15°C in a dark place.
-
Incompatibilities: Store away from strong oxidizing agents.[8]
Emergency Procedures: A Guide to Rapid and Effective Response
In the event of an exposure or spill, a swift and correct response is critical.
First Aid Measures
| Exposure Route | First Aid Protocol | Citation |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention. | [4] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. | [4] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |
Accidental Release Measures
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent the spilled material from entering drains or waterways.
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding the creation of dust.
-
Place the spilled material into a suitable, labeled container for disposal.[7]
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[5]
Firefighting Measures
While this compound is a solid with a relatively high melting point, it is combustible.
-
Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2).[4]
-
Specific Hazards: During a fire, hazardous combustion products such as carbon oxides and hydrogen fluoride may be generated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Toxicological and Ecotoxicological Considerations
-
Toxicology: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. It is known to be destructive to the tissues of the mucous membranes and upper respiratory tract, eyes, and skin. Symptoms of exposure may include a cough, shortness of breath, headache, and nausea.
-
Ecotoxicity: This compound is considered harmful to aquatic life with long-lasting effects. Therefore, it is imperative to prevent its release into the environment.
Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.[5] It should be collected in a designated, labeled container and disposed of through a licensed waste disposal contractor in accordance with all applicable regulations.[5][10]
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An In-depth Technical Guide to the Thermal Stability of 4-Fluoro-4'-hydroxybiphenyl
This guide provides a comprehensive technical overview of the thermal stability of 4-Fluoro-4'-hydroxybiphenyl, a crucial parameter for its application in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering insights into the experimental determination of its thermal properties and potential degradation pathways.
Introduction: The Significance of Thermal Stability for this compound
This compound is a versatile chemical intermediate recognized for its utility in the development of advanced materials, such as liquid crystals and OLEDs, and as a key building block in the synthesis of pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs)[1][2]. The molecule's unique structure, featuring a biphenyl core with both fluorine and hydroxyl functional groups, imparts desirable electronic and chemical properties[1].
The thermal stability of this compound is a critical determinant of its viability in various applications. Manufacturing processes, storage conditions, and end-use applications often involve elevated temperatures. Understanding the temperature at which this compound begins to degrade is paramount for ensuring product quality, safety, and efficacy. The strong carbon-fluorine bond generally imparts high resistance to oxidative and thermal stresses, a favorable property in many chemical structures[3].
This guide will delve into the methodologies for assessing thermal stability, present known physical properties, and discuss potential degradation pathways based on the behavior of structurally similar compounds.
Physicochemical Properties of this compound
A foundational understanding of the basic physical properties of this compound is essential before delving into its thermal stability. These properties influence its behavior during thermal analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉FO | [2][4][5] |
| Molecular Weight | 188.20 g/mol | [2][5][6] |
| Melting Point | 152°C or 170-174°C | [4][5][6] |
| Boiling Point (Predicted) | 303.7 ± 17.0 °C | [4][5] |
| Appearance | White to off-white solid | [6] |
Note: Discrepancies in the reported melting point may arise from different analytical methods or sample purities and should be considered during experimental design.
Experimental Assessment of Thermal Stability
A multi-faceted experimental approach is necessary to comprehensively evaluate the thermal stability of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass as a function of temperature in a controlled atmosphere[7][8]. This analysis identifies the onset temperature of decomposition and can quantify the mass loss associated with degradation.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Select the desired atmosphere (e.g., inert nitrogen or oxidizing air) and set the flow rate (typically 20-50 mL/min). An inert atmosphere is crucial for studying the inherent thermal decomposition without oxidative effects.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature at a constant rate, for example, 10°C/min, up to a final temperature of 600°C. A controlled heating rate ensures reproducible results[9].
-
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) against the temperature.
-
The onset of decomposition is determined from the temperature at which a significant weight loss begins. The first derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition[9].
-
A stable compound will exhibit a flat TGA curve with negligible mass loss over a wide temperature range[7]. The temperature at which the mass begins to drop indicates the initiation of thermal degradation. For fluorinated polymers, decomposition can start at temperatures around 270°C[10]. Given the biphenyl structure, the decomposition of this compound is anticipated to occur at a relatively high temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature[11]. It is used to determine thermal transitions such as melting, crystallization, and glass transitions[12]. For thermal stability assessment, DSC can detect endothermic or exothermic events associated with decomposition.
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas like nitrogen.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25°C.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the melting point but below the expected decomposition temperature (e.g., 200°C) to observe the melting transition.
-
For decomposition analysis, a second scan can be performed at a higher temperature range, though TGA is the primary technique for this.
-
-
Data Analysis:
-
Plot the heat flow against the temperature.
-
The melting point (Tm) is identified as the peak of the endothermic transition[11].
-
Decomposition is often observed as a broad, irreversible exothermic or endothermic event at higher temperatures.
-
Analysis of Degradation Products
Identifying the byproducts of thermal degradation is crucial for understanding the decomposition mechanism. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Workflow for Degradation Product Analysis
Caption: Workflow for the analysis of thermal degradation products.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating and identifying non-volatile degradation products in the residue after thermal stress[13]. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and semi-volatile degradation products[14].
Potential Degradation Pathways
The C-F bond is exceptionally strong and generally resistant to thermal cleavage. Therefore, initial degradation is more likely to involve other parts of the molecule. Possible degradation mechanisms include:
-
Homolytic Cleavage: At high temperatures, the biphenyl C-C bond or C-O bond could undergo homolytic cleavage, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, including polymerization or fragmentation.
-
Elimination Reactions: The presence of the hydroxyl group could facilitate elimination reactions, potentially leading to the formation of water and more complex aromatic structures.
-
Reactions Involving the Phenyl Rings: Under severe thermal stress, the aromatic rings themselves can fragment.
Studies on the degradation of other fluorinated phenols have shown that degradation can proceed through hydroxylation and ring fission, though this is more common in biological or advanced oxidation processes[15][16]. The thermal decomposition of perfluoroalkyl carboxylic acids is initiated by the cleavage of the weaker C-C bonds in the molecule rather than the C-F bonds[17].
Summary and Conclusion
This technical guide has outlined the critical aspects of the thermal stability of this compound. The key takeaways for researchers and drug development professionals are:
-
Key Physicochemical Properties: The melting point of this compound is in the range of 152-174°C, and its predicted boiling point is approximately 304°C.
-
Recommended Analytical Techniques: Thermogravimetric Analysis (TGA) is the primary method for determining the onset of thermal decomposition, while Differential Scanning Calorimetry (DSC) is used to characterize melting behavior.
-
Degradation Product Analysis: A combination of HPLC-MS and GC-MS is recommended for the comprehensive identification of thermal degradation byproducts.
-
Anticipated Stability: The presence of the C-F bond suggests a relatively high thermal stability for this compound.
A thorough experimental evaluation using the methodologies described herein is essential for any application where this compound may be subjected to elevated temperatures. Such studies will ensure the development of robust and reliable processes and products.
References
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Neilson, A. H., & Allard, A.-S. (n.d.). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Retrieved from [Link]
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Fair, C. D., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Retrieved from [Link]
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Yoo, M. Y., et al. (2021). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology. Retrieved from [Link]
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Fair, C. D., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Retrieved from [Link]
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Zádorová, S., et al. (2015). Identification of biodegradation products of biphenyl and 2,3-dihydroxybiphenyl (2,3-DHB). ResearchGate. Retrieved from [Link]
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Fair, C. D., et al. (2022). Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... ResearchGate. Retrieved from [Link]
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Natarajan, M. R., et al. (1996). Gas chromatography/mass spectroscopy analysis of biphenyl, a dechlorination product of 2,3,4,5,6-CB, after 20 weeks of incubation. ResearchGate. Retrieved from [Link]
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Li, Y., et al. (2014). Regional analysis of potential polychlorinated biphenyl degrading bacterial strains from China. Brazilian Journal of Microbiology. Retrieved from [Link]
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FAI Materials Testing Laboratory. (2022). Thermogravimetric Analysis. Retrieved from [Link]
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Toxics Use Reduction Institute. (2019). PFAS Degradation/Transformation Examples. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Fluoro-4'-methoxybiphenyl. PubChem. Retrieved from [Link]
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KBI Biopharma. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Manipal Research Portal. (n.d.). Thermogravimetric Analyser (TGA). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Key Synthesis Routes and Purification Methods for this compound. Retrieved from [Link]
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MDPI. (2021). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]
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An In-depth Technical Guide to the Discovery and History of 4-Fluoro-4'-hydroxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and biological significance of 4-Fluoro-4'-hydroxybiphenyl. While a definitive initial discovery event remains elusive in readily available literature, its history is intrinsically linked to the broader advancements in biphenyl synthesis and the metabolic studies of fluorinated pharmaceuticals. This guide traces the progression from early, harsh synthetic methods for creating the biphenyl scaffold to the modern, highly efficient palladium-catalyzed cross-coupling reactions, which are now the cornerstone for the synthesis of this and related molecules. Furthermore, this document delves into the significant role of this compound as a key metabolite of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, detailing its interaction with cytochrome P450 enzymes and its own inherent biological activities. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug metabolism.
Introduction: The Emergence of a Key Fluorinated Biphenyl
This compound is a biphenyl derivative of significant interest in both the pharmaceutical and material science sectors.[1] Its structure, featuring a fluorine atom on one phenyl ring and a hydroxyl group on the other, imparts unique physicochemical properties that have been exploited in various applications. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the hydroxyl group provides a site for further functionalization and influences its electronic properties.[1] This molecule serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly NSAIDs, and is a building block for advanced materials like liquid crystals and organic light-emitting diodes (OLEDs).[1]
While the precise moment of its first synthesis is not clearly documented in readily accessible historical records, its story is one of evolving synthetic strategies and a deepening understanding of drug metabolism. The history of this compound is not just about a single molecule, but rather a reflection of the advancements in organic chemistry that have made such tailored compounds readily accessible.
Historical Perspective on the Synthesis of the Biphenyl Scaffold
The journey to the efficient synthesis of this compound is built upon a rich history of chemical innovation aimed at constructing the challenging carbon-carbon bond between two aromatic rings.
Early Methodologies: Foundational but Limited
In the late 19th and early 20th centuries, chemists developed the first methods for creating biphenyl structures. These early reactions, while groundbreaking for their time, were often plagued by harsh conditions, low yields, and a limited tolerance for functional groups.
-
The Wurtz-Fittig Reaction (c. 1855): This reaction, an extension of the Wurtz reaction, involved the coupling of an aryl halide with an alkyl halide in the presence of sodium metal. While historically significant, it was generally not suitable for the synthesis of unsymmetrical biphenyls like this compound due to the formation of multiple byproducts.
-
The Ullmann Reaction (1901): The Ullmann reaction, which involves the copper-promoted coupling of two aryl halide molecules, was a significant step forward.[2] However, the classical Ullmann reaction required high temperatures and was often limited to aryl halides activated by electron-withdrawing groups. These harsh conditions would not be ideal for substrates with sensitive functional groups like a hydroxyl group.
-
The Gomberg-Bachmann Reaction (1924): This reaction utilizes the decomposition of a diazonium salt in the presence of an aromatic substrate to form a biaryl. A key feature of this reaction is the formation of an aryl radical intermediate. While it offered a way to synthesize unsymmetrical biphenyls, the yields were often low due to the high reactivity of the radical species and the potential for numerous side reactions.
The Dawn of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
The landscape of biphenyl synthesis was revolutionized in the latter half of the 20th century with the advent of palladium-catalyzed cross-coupling reactions. These methods offered milder reaction conditions, higher yields, and exceptional functional group tolerance, making them the methods of choice for the synthesis of complex molecules like this compound.
The Suzuki-Miyaura cross-coupling reaction , first reported in 1979, has become the most established and efficient method for the industrial synthesis of this compound.[3] This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with a halide or triflate.
Modern Synthetic Protocol: The Suzuki-Miyaura Cross-Coupling
The synthesis of this compound via the Suzuki-Miyaura coupling offers high yields and excellent regioselectivity. The general approach involves the coupling of a fluorinated aryl halide with a protected hydroxyphenylboronic acid, or a fluorophenylboronic acid with a protected halophenol, followed by deprotection.
Causality in Experimental Choices
The choice of reactants and conditions in a Suzuki-Miyaura coupling is critical for a successful outcome.
-
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precursor, such as palladium(II) acetate or palladium(II) chloride, by reduction with a phosphine ligand. The choice of phosphine ligand is crucial and can significantly impact the reaction's efficiency. Bulky, electron-rich phosphines, such as triphenylphosphine (PPh₃) or tri(tert-butyl)phosphine, are often used to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases such as potassium carbonate, sodium carbonate, or potassium phosphate are commonly used. The choice of base can influence the reaction rate and the suppression of side reactions.
-
Solvent: A mixture of an organic solvent and water is often employed. The organic solvent (e.g., toluene, dioxane, or tetrahydrofuran) dissolves the organic reactants, while the water dissolves the inorganic base and facilitates the transmetalation step.
-
Protecting Groups: When one of the coupling partners contains a reactive functional group, such as the hydroxyl group in this compound, it may need to be protected to prevent unwanted side reactions. Common protecting groups for phenols include methyl ethers or silyl ethers. The protecting group must be stable to the reaction conditions and easily removable in a subsequent step.
Detailed Experimental Workflow
The following is a representative, self-validating protocol for the synthesis of this compound via a Suzuki-Miyaura coupling.
Step 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenol (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Characterization
The purified this compound should be characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Significance: A Tale of Metabolism and Activity
The story of this compound took a significant turn with the discovery of its role as a major metabolite of the NSAID flurbiprofen . This connection has been pivotal in understanding the drug's efficacy, metabolism, and potential for drug-drug interactions.
Metabolism of Flurbiprofen
Flurbiprofen is metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system. Specifically, the isoform CYP2C9 is responsible for the hydroxylation of flurbiprofen at the 4'-position of the non-fluorinated phenyl ring, yielding this compound. This metabolic pathway is a crucial determinant of the drug's pharmacokinetic profile and clearance from the body.
Diagram of Flurbiprofen Metabolism:
Caption: Metabolic conversion of flurbiprofen to this compound.
Biological Activity of this compound
Interestingly, this compound is not merely an inactive metabolite. It exhibits its own biological activities, which can contribute to the overall pharmacological profile of flurbiprofen.
-
Cyclooxygenase (COX) Inhibition: While significantly less potent than its parent compound, this compound has been shown to inhibit COX-1. One study reported 94% inhibition of COX-1 at a concentration of 1000 µM. This activity, although weaker, may play a role in the therapeutic and side-effect profile of flurbiprofen.
-
Cytochrome P450 Inhibition: The compound's interaction with CYP enzymes is a critical area of study in drug development.[1] Understanding the potential for this compound to inhibit various CYP isoforms is essential for predicting drug-drug interactions when flurbiprofen is co-administered with other medications.
Table 1: Summary of Biological Activities
| Target Enzyme | Activity | Quantitative Data | Significance |
| COX-1 | Inhibition | 94% inhibition at 1000 µM | May contribute to the overall effects of flurbiprofen. |
| CYP2C9 | Substrate | - | Formation of this metabolite is dependent on CYP2C9 activity. |
| Other CYPs | Potential Inhibition | Further studies needed | Important for assessing drug-drug interaction potential. |
Applications in Material Science
Beyond its biological relevance, the unique electronic properties of this compound make it a valuable building block in materials science.[1] The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the biphenyl core creates a molecule with a significant dipole moment. This characteristic is highly desirable in the design of:
-
Liquid Crystals: The polarity and rod-like shape of this compound and its derivatives make them suitable components in liquid crystal mixtures used in displays.
-
Organic Light-Emitting Diodes (OLEDs): The electronic properties of fluorinated biphenyls are leveraged in the development of materials for OLEDs, contributing to their efficiency and stability.[1]
Conclusion
The story of this compound is a compelling example of how a molecule's importance can evolve from its synthetic accessibility to its biological function and material applications. While its initial discovery may be lost to the annals of early organic chemistry, its history is vividly illustrated through the remarkable progress in synthetic methodologies, from the classical, often brutal, reactions to the elegant and efficient palladium-catalyzed cross-couplings of today. Its role as a key metabolite of flurbiprofen has opened up new avenues of research in drug metabolism and pharmacology, highlighting the importance of understanding the complete metabolic fate of a drug. As research in medicinal chemistry and materials science continues to advance, the unique properties of this compound will undoubtedly ensure its continued relevance as a versatile and valuable chemical entity.
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An In-Depth Technical Guide to the Industrial Applications of 4-Fluoro-4'-hydroxybiphenyl
This guide provides a comprehensive technical overview of 4-Fluoro-4'-hydroxybiphenyl, a versatile fluorinated biphenyl derivative with significant potential across various high-value industrial sectors. We will delve into its synthesis, key properties, and specific applications, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development and materials science.
Introduction to this compound: A Molecule of Strategic Importance
This compound, with the CAS number 324-94-7, is an aromatic organic compound featuring a biphenyl core structure.[1][2] One phenyl ring is substituted with a fluorine atom at the 4-position, while the other bears a hydroxyl group at the 4'-position. This unique combination of a rigid biphenyl scaffold, an electron-withdrawing fluorine atom, and a reactive hydroxyl group imparts a set of desirable physicochemical properties that make it a valuable building block in several advanced applications.[1]
The fluorine substitution is particularly noteworthy. The high electronegativity and small size of the fluorine atom can significantly alter the electronic distribution, reactivity, lipophilicity, and metabolic stability of the molecule.[3] These modifications are highly sought after in the design of novel pharmaceuticals and advanced materials.[1] The hydroxyl group, on the other hand, provides a convenient handle for further chemical modifications, such as esterification or etherification, allowing for its incorporation into larger molecular architectures like polymers and liquid crystals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉FO | [2] |
| Molecular Weight | 188.20 g/mol | [2] |
| Melting Point | 172-175 °C | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in methanol, ethanol, and other organic solvents | [2] |
Synthesis of this compound: The Suzuki-Miyaura Coupling Approach
The industrial synthesis of this compound with high purity and yield is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful and versatile method for forming carbon-carbon bonds offers high tolerance to a variety of functional groups, making it ideal for the synthesis of complex biaryl compounds.[4]
The reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, two primary routes are viable:
-
Route A: Coupling of 4-fluorophenylboronic acid with 4-bromophenol.
-
Route B: Coupling of 4-hydroxyphenylboronic acid with 1-bromo-4-fluorobenzene.
Both routes can yield the desired product, and the choice often depends on the commercial availability and cost of the starting materials.
Detailed Experimental Protocol for Suzuki-Miyaura Synthesis
This protocol provides a representative procedure for the synthesis of this compound via the Suzuki-Miyaura coupling of 4-bromophenol with 4-fluorophenylboronic acid.
Materials:
-
4-Bromophenol (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water (3:1:1 v/v/v), degassed
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-bromophenol, 4-fluorophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[4]
-
Solvent Addition: Add the degassed toluene/ethanol/water solvent mixture to the flask via a cannula or syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a white solid.
Industrial Applications of this compound
The unique structural features of this compound make it a valuable intermediate and building block in several key industries.
Pharmaceutical Industry: A Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[1] The fluorinated biphenyl moiety is a common structural motif in a number of successful drug candidates. For instance, it is a key precursor for the synthesis of Flurbiprofen, a well-known NSAID.[5]
The presence of the fluorine atom in these drug molecules can enhance their metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to improved pharmacokinetic profiles, such as a longer half-life and increased bioavailability.
Materials Science: Building Block for Advanced Liquid Crystals and Polymers
The rigid, rod-like structure of the biphenyl core makes this compound an excellent candidate for the synthesis of liquid crystals.[1] The fluorine substituent can be strategically used to tune the dielectric anisotropy and viscosity of the final liquid crystal material, which are critical parameters for the performance of liquid crystal displays (LCDs).[6]
Furthermore, the hydroxyl group allows for the incorporation of this molecule as a monomer into high-performance polymers, such as polyesters and polycarbonates. The resulting polymers often exhibit enhanced thermal stability and improved mechanical properties due to the rigid biphenyl units in the polymer backbone.[7]
Protocol for Polymer Synthesis (Conceptual):
The synthesis of a polyester containing this compound can be achieved through polycondensation with a suitable dicarboxylic acid or its derivative.
-
Monomer Preparation: this compound is used as the diol monomer.
-
Polycondensation: The monomer is reacted with a dicarboxylic acid chloride (e.g., terephthaloyl chloride) in the presence of a base (e.g., pyridine) in a suitable solvent (e.g., N-methyl-2-pyrrolidone).
-
Polymer Isolation: The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.
Organic Electronics: Potential in Organic Light-Emitting Diodes (OLEDs)
While this compound itself may not be a primary component in OLEDs, its derivatives hold promise. The biphenyl scaffold is a fundamental building block for many high-performance materials used in OLEDs, particularly as host materials in the emissive layer.[8] By chemically modifying the hydroxyl group of this compound to attach charge-transporting moieties, it is possible to synthesize novel materials with tailored electronic and optical properties for OLED applications.[1][9] The fluorine atom can contribute to a higher triplet energy, which is beneficial for blue phosphorescent OLEDs.
Conclusion and Future Outlook
This compound is a strategically important chemical intermediate with a diverse range of potential industrial applications. Its efficient synthesis via the Suzuki-Miyaura coupling makes it readily accessible for use in the pharmaceutical, materials science, and organic electronics industries. As the demand for high-performance materials and more effective pharmaceuticals continues to grow, the importance of versatile building blocks like this compound is set to increase. Further research into novel derivatives and applications of this compound is likely to unlock even greater potential in the years to come.
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- Benchchem. (2025). Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Suzuki Coupling.
- Marchesi, E., et al. (2012). New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels.
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The Environmental Fate of Fluorinated Biphenyls: A Technical Guide for Researchers
Abstract
Fluorinated biphenyls, a class of synthetic organofluorine compounds, are emerging as environmental contaminants of concern. Their structural similarity to polychlorinated biphenyls (PCBs), combined with the unique properties conferred by fluorine substitution, necessitates a thorough understanding of their environmental persistence, degradation pathways, bioaccumulation potential, and toxicity. This technical guide provides an in-depth analysis of the environmental fate of fluorinated biphenyls, synthesizing current scientific knowledge to inform risk assessment and guide future research. We delve into the microbial and photochemical degradation mechanisms, explore the factors governing their bioaccumulation in aquatic and terrestrial ecosystems, and discuss their ecotoxicological effects. Furthermore, this guide presents detailed experimental protocols for key studies, including sediment microcosm assays and photodegradation quantum yield determination, to equip researchers with the practical knowledge to investigate these complex contaminants.
Introduction: The Rise of Fluorinated Biphenyls as Environmental Contaminants
Fluorinated biphenyls are aromatic compounds consisting of two phenyl rings where one or more hydrogen atoms have been replaced by fluorine. They have been utilized in various industrial applications, including as heat transfer fluids, dielectric fluids, and chemical intermediates. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, imparting exceptional thermal and chemical stability to these molecules. However, this stability also contributes to their environmental persistence, raising concerns about their long-term ecological impact.
The environmental journey of fluorinated biphenyls is complex, governed by a combination of physical, chemical, and biological processes. Understanding these processes is paramount for predicting their transport, transformation, and ultimate fate in the environment. This guide will dissect the key pathways that determine the environmental persistence and potential for harm of this class of compounds.
Abiotic Degradation: The Role of Light in Transforming Fluorinated Biphenyls
Photodegradation, the breakdown of molecules by light, is a significant abiotic pathway for the transformation of many organic pollutants in the environment. For fluorinated biphenyls, both direct and indirect photolysis can play a role in their degradation.
Direct Photolysis: Absorption of Light and Molecular Transformation
Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical reaction. The efficiency of this process is determined by the compound's molar absorption coefficient and its quantum yield. The degradation kinetics often follow a pseudo-first-order model.[1]
Indirect Photolysis: The Role of Environmental Sensitizers
In natural waters, indirect photolysis can be a dominant degradation pathway. This process is mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter (DOM) triplets.[2] The rate of indirect photolysis is dependent on the concentration of these reactive species and the second-order rate constant for their reaction with the fluorinated biphenyl.
Experimental Protocol: Determining the Photodegradation Quantum Yield
The quantum yield (Φ) is a critical parameter for assessing the direct photolysis rate of a compound. It represents the efficiency of a photochemical process, defined as the number of molecules transformed per photon absorbed.
Step-by-Step Methodology:
-
Prepare a standard solution of a well-characterized actinometer with a known quantum yield (e.g., quinine sulfate).[3]
-
Prepare solutions of the fluorinated biphenyl of interest at various concentrations in a suitable solvent (e.g., acetonitrile/water).
-
Measure the UV-Vis absorbance spectra of all solutions to determine the absorbance at the excitation wavelength. To minimize errors, absorbances should be kept below 0.1 in a 10 mm cuvette.[3]
-
Irradiate the solutions with a monochromatic light source at a specific wavelength where both the sample and actinometer absorb.
-
Measure the fluorescence emission spectra of the solutions before and after irradiation and calculate the integrated fluorescence intensity.[3]
-
Calculate the quantum yield of the fluorinated biphenyl relative to the standard using the following equation[4][5]: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Diagram of Quantum Yield Determination Workflow:
Caption: Workflow for determining the photodegradation quantum yield.
Biodegradation: The Microbial Response to Fluorinated Biphenyls
Biodegradation is a key process for the removal of organic pollutants from the environment. However, the high strength of the C-F bond makes fluorinated compounds generally resistant to microbial attack.[6]
Aerobic Biodegradation
Under aerobic conditions, bacteria that degrade non-fluorinated biphenyls (PCBs) may also have the capacity to transform some fluorinated biphenyls. The initial step in the aerobic degradation of biphenyl is typically catalyzed by a biphenyl dioxygenase, which introduces two hydroxyl groups onto the aromatic ring.[7] The presence and position of fluorine atoms can significantly influence the activity of these enzymes.
Anaerobic Biodegradation
Under anaerobic conditions, reductive defluorination, the removal of fluorine atoms with the addition of electrons, is a potential degradation pathway. This process has been observed for other halogenated compounds but is less common for fluorinated ones.[6]
Co-metabolism
Co-metabolism, the transformation of a non-growth-supporting substrate in the presence of a growth-supporting one, is a likely mechanism for the biodegradation of fluorinated biphenyls. Microorganisms may fortuitously degrade these compounds while utilizing other carbon sources.
Experimental Protocol: Sediment Microcosm Study
Sediment microcosms are controlled laboratory systems that simulate natural sediment and water environments, allowing for the study of biodegradation and other fate processes.[8][9]
Step-by-Step Methodology:
-
Collect sediment and water samples from a relevant environmental site, maintaining their integrity.[8]
-
Set up microcosm vessels (e.g., glass jars) with a layer of sediment and overlying water.[10]
-
Spike the microcosms with a known concentration of the fluorinated biphenyl of interest.
-
Incubate the microcosms under controlled conditions (e.g., temperature, light, oxygen levels) that mimic the natural environment.[8]
-
Collect samples of water and sediment at regular time intervals.
-
Extract the fluorinated biphenyl and its potential transformation products from the samples.
-
Analyze the extracts using appropriate analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of the parent compound and identify metabolites.[7]
-
Calculate the degradation rate and half-life of the fluorinated biphenyl in the sediment-water system.
Diagram of Sediment Microcosm Experimental Workflow:
Caption: Experimental workflow for a sediment microcosm study.
Bioaccumulation and Biomagnification: Moving Up the Food Chain
Bioaccumulation is the process by which a substance builds up in an organism from the surrounding environment (water, soil, air) and through the diet.[11][12] Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain.[11][12] Persistent, lipophilic (fat-soluble) compounds like PCBs are known to bioaccumulate and biomagnify significantly.[13] Due to their structural similarities, fluorinated biphenyls are also expected to exhibit these properties.
Factors Influencing Bioaccumulation
Several factors influence the bioaccumulation of fluorinated biphenyls:
-
Lipophilicity: The tendency of a chemical to dissolve in fats, oils, and lipids. Higher lipophilicity, often correlated with the octanol-water partition coefficient (Kow), generally leads to greater bioaccumulation.
-
Metabolism: The ability of an organism to metabolize and excrete a compound can reduce its bioaccumulation potential.
-
Trophic Level: Organisms at higher trophic levels are exposed to higher concentrations of contaminants through their diet, leading to biomagnification.[14]
Assessing Bioaccumulation Potential
The bioaccumulation potential of a chemical is often assessed using the following metrics:
-
Bioconcentration Factor (BCF): The ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state.
-
Bioaccumulation Factor (BAF): The ratio of the concentration of a chemical in an organism to the concentration in the surrounding environment (including water, sediment, and food).
-
Biomagnification Factor (BMF): The ratio of the concentration of a chemical in a predator to the concentration in its prey.
Ecotoxicity: The Biological Impact of Fluorinated Biphenyls
The toxicity of fluorinated biphenyls to aquatic and terrestrial organisms is a critical aspect of their environmental risk assessment. While specific data on fluorinated biphenyls are limited, information from related compounds like PCBs and other fluorinated substances can provide insights into their potential toxic effects.
Aquatic Toxicity
Fluorinated compounds have been shown to cause a range of adverse effects in aquatic organisms, including fish and invertebrates.[15][16][17][18] These effects can include developmental toxicity, reproductive impairment, and disruption of endocrine function. The toxicity of fluoride ions, which can be released during the degradation of fluorinated compounds, is also a concern, as they can inhibit enzyme activity.[19]
Terrestrial Toxicity
The impact of fluorinated biphenyls on soil organisms and terrestrial ecosystems is less understood. However, their persistence suggests that they could accumulate in soils and potentially affect soil microbial communities, invertebrates, and plants.
Analytical Methodologies
Accurate and sensitive analytical methods are essential for detecting and quantifying fluorinated biphenyls in complex environmental matrices. The primary techniques employed are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile organic compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the analysis of a wide range of organic compounds, including those that are not amenable to GC analysis.
Conclusion and Future Research Directions
The environmental fate of fluorinated biphenyls is a complex interplay of abiotic and biotic processes. Their inherent stability, conferred by the C-F bond, suggests that they are likely to be persistent in the environment. While photodegradation and microbial transformation can occur, these processes are often slow. The potential for bioaccumulation and biomagnification of these compounds raises concerns about their long-term ecological risks.
Significant knowledge gaps remain regarding the environmental behavior and toxicity of many fluorinated biphenyl congeners. Future research should focus on:
-
Elucidating the specific microbial degradation pathways and the enzymes involved.
-
Quantifying the degradation rates in various environmental compartments under different conditions.
-
Determining the bioaccumulation factors for a range of aquatic and terrestrial organisms.
-
Assessing the chronic toxicity and sublethal effects of different fluorinated biphenyls.
-
Developing advanced analytical methods for the detection of novel transformation products.
A comprehensive understanding of the environmental fate of fluorinated biphenyls is crucial for developing effective risk management strategies and protecting ecosystem health.
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Fate, Transport and Transformation Test Guidelines OPPTS 835.3180 Sediment/Water Microcosm Biodegradation Test. (n.d.). Regulations.gov. Retrieved January 10, 2026, from [Link]
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Assessment of Contaminated Sediments With an Indoor freshwater/sediment Microcosm Assay. (2004). PubMed. Retrieved January 10, 2026, from [Link]
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Photochemical degradation kinetics of BF under visible-light, UV-light, and without light. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Photochemical degradation of BPF, BPS and BPZ in aqueous solution: Identification of transformation products and degradation kinetics. (2019). PubMed. Retrieved January 10, 2026, from [Link]
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Microcosm setup and components for sediment study. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Ecological Effects Test Guidelines OPPTS 850.1925 Site-Specific Aquatic Microcosm Test, Laboratory. (n.d.). EPA Nepis. Retrieved January 10, 2026, from [Link]
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Bioaccumulation and biomagnification of emerging poly- and perfluoroalkyl substances in marine organisms. (2023). ResearchGate. Retrieved January 10, 2026, from [Link]
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Photochemical degradation of BPF, BPS and BPZ in aqueous solution: Identification of transformation products and degradation kinetics. (2019). ResearchGate. Retrieved January 10, 2026, from [Link]
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Bioaccumulation and Biomagnification: Increasingly Concentrated Problems! (2020). Cimioutdoored.org. Retrieved January 10, 2026, from [Link]
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Protocol: Sediment Organic Matter. (n.d.). MarineGEO. Retrieved January 10, 2026, from [Link]
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Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2016). PubMed. Retrieved January 10, 2026, from [Link]
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Toxicity of Per- and Polyfluoroalkyl Substances to Aquatic Invertebrates, Planktons, and Microorganisms. (2022). MDPI. Retrieved January 10, 2026, from [Link]
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Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2016). ResearchGate. Retrieved January 10, 2026, from [Link]
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A review of microbial degradation of perfluorinated and polyfluoroalkyl substances (PFAS) during waste biotransformation processes: influencing factors and alleviation measures. (2023). PubMed. Retrieved January 10, 2026, from [Link]
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Determination of quantum yields. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
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Bioaccumulation & Biomagnification: When Bigger Isn't Better. (2012). RJD. Retrieved January 10, 2026, from [Link]
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Bioaccumulation and Biomagnification. (2020). YouTube. Retrieved January 10, 2026, from [Link]
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Biomagnification And Persistence Of Chemical Marine Pollution. (2020). Cape May Whale Watch & Research Center. Retrieved January 10, 2026, from [Link]
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Why Is the Biodegradation of Polyfluorinated Compounds So Rare? (2021). PMC - NIH. Retrieved January 10, 2026, from [Link]
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Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. (2013). ACS Publications. Retrieved January 10, 2026, from [Link]
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A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved January 10, 2026, from [Link]
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[Ecological Toxic Effect of Perfluorinated Compounds on Fish Based on Meta-analysis]. (2023). PubMed. Retrieved January 10, 2026, from [Link]
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Microbial Degradation of Polychlorinated Biphenyls (PCBs): Usage of Bacteria and Fungi. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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An In-Depth Technical Guide to the Toxicological Profile of 4-Fluoro-4'-hydroxybiphenyl
This guide provides a comprehensive toxicological overview of 4-Fluoro-4'-hydroxybiphenyl (4F-4'HB), a fluorinated derivative of 4-hydroxybiphenyl. Given the limited direct toxicological data on this specific compound, this document synthesizes information from structurally related analogs, primarily biphenyl and other halogenated biphenyls, to forecast its metabolic fate and potential toxicities. This approach, grounded in established toxicological principles and standardized testing methodologies, offers a robust framework for researchers, scientists, and drug development professionals to design and interpret future safety assessments.
Introduction and Physicochemical Properties
This compound is a biphenyl derivative characterized by a fluorine atom at the 4-position of one phenyl ring and a hydroxyl group at the 4'-position of the other.[1][2][3][4] Its chemical structure suggests potential applications as an intermediate in the synthesis of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs), and in material science.[1] The presence of the fluorine atom can significantly alter the molecule's electronic properties, metabolic stability, and biological activity compared to its non-fluorinated parent compound, 4-hydroxybiphenyl.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Hydroxybiphenyl | 4-Fluorobiphenyl |
| CAS Number | 324-94-7[1][3] | 92-69-3[4] | 321-60-8[4] |
| Molecular Formula | C₁₂H₉FO[3][5] | C₁₂H₁₀O[6] | C₁₂H₉F[7] |
| Molecular Weight | 188.20 g/mol [3] | 170.21 g/mol [6] | 172.20 g/mol [7] |
| Appearance | White or light brown crystalline solid | - | White or light brown crystalline solid[7] |
| LogP (predicted) | 3.3[5] | 3.2[6] | 4.1[7] |
Metabolic Profile: An Extrapolated Pathway
For biphenyl and 4-halobiphenyls, the major route of metabolism is hydroxylation, with a strong preference for the 4'-position (para to the phenyl-phenyl bridge).[8] Given that 4F-4'HB already possesses a hydroxyl group at the 4'-position, further metabolism is likely to occur on either the fluorinated or the hydroxylated ring.
Predicted Metabolic Pathway:
-
Phase I Metabolism (Oxidation):
-
Hydroxylation: The primary metabolic step for biphenyl is hydroxylation. In the case of 4-halobiphenyls, 3-hydroxylation (ortho to the halogen) is a noted minor pathway.[8] Therefore, it is plausible that 4F-4'HB could undergo further hydroxylation to form catechol or hydroquinone derivatives.
-
Enzyme Induction: The rate of metabolism of 4-fluorobiphenyl is increased by pretreatment with inducers of cytochrome P450 enzymes like phenobarbitone and 3-methylcholanthrene.[8]
-
-
Phase II Metabolism (Conjugation): Following hydroxylation, the resulting dihydroxy-metabolites are expected to undergo conjugation reactions to increase their water solubility and facilitate excretion.
-
Glucuronidation and Sulfation: The hydroxyl groups are readily conjugated with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) and sulfate (via sulfotransferases, SULTs). Studies on 4-hydroxybiphenyl have demonstrated its conjugation to both glucuronides and sulfates.[9]
-
The following diagram illustrates the predicted metabolic pathway of this compound.
Caption: Predicted metabolic pathway of this compound.
Genotoxicity Assessment: A Proactive Approach
Genotoxicity testing is a critical component of the safety assessment of any new chemical entity. The potential for a compound to induce DNA mutations or chromosomal damage is a significant concern, as it can be a precursor to carcinogenicity.[10] For aromatic compounds like 4F-4'HB, metabolic activation is often a prerequisite for genotoxic activity.[11][12]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[10][13] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[10][14] The test evaluates the ability of a substance to cause a reverse mutation, restoring the bacteria's ability to produce histidine and thus grow on a histidine-free medium.[10][14]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA) to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to identify compounds that require metabolic activation to become mutagenic.[11]
-
Dose Selection: A preliminary toxicity test should be performed to determine the appropriate concentration range of 4F-4'HB. The highest concentration should show some evidence of toxicity but not be overtly bactericidal.
-
Assay Procedure: a. To 2 mL of molten top agar (at 45°C), add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix or buffer. b. Vortex briefly and pour the mixture onto a minimal glucose agar plate.[14] c. Incubate the plates at 37°C for 48-72 hours.[13][14]
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the spontaneous reversion rate observed in the negative control.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.[15][16][17] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.[15][16]
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.[18]
-
Treatment: Expose the cells to at least three concentrations of 4F-4'HB for a defined period (e.g., 3-6 hours with S9, and 24 hours without S9).[18] Include both a negative (vehicle) and a positive control.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one nuclear division are scored for micronuclei.[15][16]
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[18]
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[15][16] A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[18]
Caption: Workflow for assessing the genotoxicity of 4F-4'HB.
Carcinogenicity Potential: Inferences from Analogs
Long-term carcinogenicity studies of 4F-4'HB have not been conducted. However, data from related compounds can provide insights into its potential carcinogenic risk. Biphenyl has been shown to induce urinary bladder tumors in male rats and liver tumors in female mice in 2-year bioassays.[19] The mechanism for bladder tumors in rats is thought to involve the formation of urinary calculi composed of a sulfate conjugate of 4-hydroxybiphenyl.[19]
Given that 4F-4'HB is a hydroxylated biphenyl derivative, its potential to form similar conjugates and pose a carcinogenic risk, particularly to the urinary bladder, should be considered. Chronic toxicity studies, as outlined in OECD Test Guidelines (e.g., TG 452), would be necessary to definitively assess the carcinogenic potential of 4F-4'HB.
Reproductive and Developmental Toxicity: A Call for Investigation
There is no specific data on the reproductive and developmental toxicity of this compound. However, some biphenyl compounds, such as certain bisphenols, are known endocrine disruptors and can have adverse effects on reproduction and development.[20][21] Plant growth regulators, another class of chemicals with diverse structures, have also been shown to have reproductive and developmental toxicity.[22]
Therefore, it is crucial to evaluate the potential for 4F-4'HB to interfere with reproductive processes and normal development. Standardized testing protocols, such as those described in OECD guidelines for reproductive and developmental toxicity screening (e.g., OECD TG 421 and 422), should be employed.[23][24] These studies typically involve administering the test substance to animals before and during pregnancy and evaluating endpoints such as fertility, gestation, and offspring viability and development.
Acute Toxicity
While no definitive LD50 values are available for this compound, safety data for the parent compound, 4-hydroxybiphenyl, indicates low acute oral toxicity in rats (LD50 > 5000 mg/kg).[25] The GHS classification for 4-fluorobiphenyl suggests it may be harmful if swallowed or in contact with skin and causes skin irritation.[7] For this compound itself, it is listed as causing skin and serious eye irritation.[2] Acute toxicity studies following OECD guidelines (e.g., TG 423 or 425) would be necessary to establish a precise acute toxicity profile.[26]
Conclusion
The toxicological profile of this compound is largely uncharacterized. However, by leveraging data from structurally similar compounds, a predictive framework for its metabolism and potential toxicities can be established. The primary metabolic pathways are anticipated to involve further hydroxylation followed by conjugation. Key areas of toxicological concern, based on its chemical structure and data from related biphenyls, include genotoxicity, potential carcinogenicity (particularly targeting the urinary bladder), and reproductive and developmental effects.
The experimental protocols and testing strategies outlined in this guide, based on internationally accepted OECD guidelines, provide a clear path forward for the comprehensive safety assessment of this compound. A thorough investigation following these methodologies is essential to ensure its safe use in any potential application.
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Methodological & Application
Suzuki-Miyaura cross-coupling for 4-Fluoro-4'-hydroxybiphenyl synthesis
An In-Depth Guide to the Synthesis of 4-Fluoro-4'-hydroxybiphenyl via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of this compound, a critical intermediate in pharmaceuticals and advanced materials. We will explore the robust and versatile Suzuki-Miyaura cross-coupling reaction, detailing its mechanistic underpinnings, a field-proven experimental protocol, and key insights for optimization and troubleshooting.
Introduction: The Significance of this compound
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. The specific compound, this compound (CAS 324-94-7), is of particular interest. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group provides a key handle for further functionalization. Consequently, this molecule serves as a vital building block for pharmaceuticals, notably nonsteroidal anti-inflammatory drugs (NSAIDs), and for advanced materials like liquid crystals and Organic Light-Emitting Diodes (OLEDs).[1]
The Suzuki-Miyaura cross-coupling reaction is a preeminent method for constructing the C-C bond in such biaryl systems.[2][3] Its advantages include mild reaction conditions, exceptional functional group tolerance, and the use of commercially available and relatively non-toxic organoboron reagents.[4][5]
Reaction Principle: The Palladium-Catalyzed Catalytic Cycle
The Suzuki-Miyaura reaction is a transition metal-catalyzed process that follows a well-established catalytic cycle.[6] The active catalyst is a Palladium(0) species, which orchestrates the coupling of an organohalide and an organoboron compound. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][7][8]
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (e.g., 4-bromo-1-fluorobenzene). This step forms a new Pd(II) complex.[4][8] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[9][10]
-
Transmetalation : This is the key bond-forming step where the organic group from the organoboron reagent (e.g., 4-hydroxyphenylboronic acid) is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (organoborate), which facilitates the transfer of the aryl group to palladium, displacing the halide.[7][11][12][13]
-
Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (this compound). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 1-bromo-4-fluorobenzene and 4-hydroxyphenylboronic acid.
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-4-fluorobenzene | 460-00-4 | 175.00 | 10.0 | 1.0 |
| 4-Hydroxyphenylboronic acid | 71597-85-8 | 137.94 | 12.0 | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.3 | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 40 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 10 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - |
| Brine | - | - | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | - |
Step-by-Step Experimental Procedure
-
Reaction Setup : To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-fluorobenzene (1.75 g, 10.0 mmol), 4-hydroxyphenylboronic acid (1.66 g, 12.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5][14]
-
Solvent Addition : Add 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via syringe.
-
Reaction : Place the flask in a preheated oil bath at 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing : Wash the combined organic layers with water (50 mL) and then with brine (50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 4:1) to elute the product.[15] Alternatively, recrystallization from a suitable solvent like ethanol/water can be employed for higher purity.[15]
-
Characterization : Confirm the identity and purity of the isolated this compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Caption: Workflow for the synthesis of this compound.
Key Parameters for Optimization
The success of a Suzuki-Miyaura coupling hinges on the careful selection of several parameters. The interplay between these components is critical for achieving high yield and purity.
| Parameter | Options & Considerations | Rationale & Impact |
| Palladium Source | Precatalysts: Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) Active Catalyst: Pd(PPh₃)₄ | Pd(II) precatalysts are reduced in situ to the active Pd(0) species. The choice can influence reaction rate and catalyst stability. Pd(PPh₃)₄ is often used directly but can be sensitive to air.[14][16] |
| Ligand | Simple: PPh₃ Buchwald type: SPhos, XPhos Ferrocenyl: dppf | Ligands stabilize the Pd center, prevent decomposition (e.g., formation of palladium black), and tune its electronic/steric properties. Bulky, electron-rich ligands (like Buchwald's) promote oxidative addition, especially for less reactive aryl chlorides, and facilitate reductive elimination.[4][8][17] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, KF Organic: Et₃N | The base is essential for activating the boronic acid.[11] Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings. The choice of base must be compatible with any sensitive functional groups on the substrates.[18] |
| Solvent System | Aqueous mixtures: Dioxane/H₂O, THF/H₂O, Toluene/H₂O Anhydrous: DMF, Toluene | The solvent must solubilize the reactants. Aqueous mixtures are common and often accelerate the transmetalation step. Anhydrous conditions may be required for base-sensitive substrates.[15][19] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd). 2. Impure reagents or solvents. 3. Insufficiently strong base. 4. Protodeboronation of the boronic acid. | 1. Ensure a rigorously inert atmosphere; use fresh catalyst.[18] 2. Use high-purity, dry/degassed solvents and reagents. 3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 4. Use a slight excess of boronic acid; avoid prolonged heating at high temperatures.[20] |
| Significant Homocoupling | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without complete reduction. | 1. Thoroughly degas all solvents and maintain a positive pressure of inert gas.[8][21] 2. Ensure reaction conditions favor reduction to Pd(0). This side-reaction couples two boronic acid molecules.[8] |
| Protodeboronation | The C-B bond of the boronic acid is cleaved by protonolysis before it can transmetalate. | Use a non-aqueous base/solvent system if possible, or use MIDA boronates or trifluoroborate salts which are more stable and release the boronic acid slowly in situ.[20] |
| Difficult Purification | Co-elution of the product with starting materials or byproducts (e.g., homocoupled product). | Optimize the reaction to drive it to completion, minimizing starting material. If homocoupling is the issue, improve degassing. Consider alternative purification methods like recrystallization or preparative HPLC.[15][21] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By understanding the catalytic cycle and carefully controlling key parameters such as the catalyst system, base, and solvent, researchers can achieve high yields of this valuable compound. This guide provides a solid foundation for both the practical execution and the strategic optimization of this important transformation in a laboratory setting.
References
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Application Notes and Protocols: Synthesis of Advanced Liquid Crystals Utilizing 4-Fluoro-4'-hydroxybiphenyl
Introduction: The Strategic Importance of 4-Fluoro-4'-hydroxybiphenyl in Liquid Crystal Design
This compound stands as a cornerstone precursor in the synthesis of high-performance liquid crystalline materials. Its inherent molecular architecture, characterized by a rigid biphenyl core, provides the essential anisotropy required for the formation of mesophases. The strategic placement of a terminal fluorine atom and a reactive hydroxyl group makes this molecule a versatile building block for tailoring the electro-optical properties of liquid crystals.
The incorporation of fluorine is a well-established strategy to modulate key physical parameters of liquid crystals.[1] The high electronegativity of the fluorine atom can significantly alter the dielectric anisotropy (Δε), a critical factor in the performance of liquid crystal displays (LCDs). Furthermore, fluorination can lead to reduced viscosity, enabling faster switching times, and enhanced thermal and chemical stability, which contributes to the durability and longevity of display devices.[2]
The hydroxyl group of this compound offers a reactive handle for the introduction of various terminal chains through well-established synthetic methodologies such as Williamson ether synthesis and esterification. This allows for the systematic modification of the molecular structure to fine-tune the mesomorphic properties, including the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range of its stability.
These application notes provide detailed, field-proven protocols for the synthesis of two distinct classes of liquid crystals derived from this compound: 4-alkoxy-4'-fluorobiphenyls via Williamson ether synthesis and 4'-fluoro-[1,1'-biphenyl]-4-yl alkanoates through esterification. The causality behind experimental choices, self-validating system designs, and comprehensive characterization methodologies are detailed to guide researchers in the development of novel liquid crystal materials.
Core Synthetic Strategies
The functionalization of the hydroxyl group of this compound is central to the synthesis of a diverse range of liquid crystal molecules. The two primary strategies detailed herein are Williamson ether synthesis for creating alkoxy-terminated liquid crystals and esterification for producing ester-linked mesogens.
Diagram of Synthetic Pathways
Caption: Synthetic routes from this compound.
Protocol 1: Synthesis of 4-Alkoxy-4'-fluorobiphenyls via Williamson Ether Synthesis
This protocol details the synthesis of a homologous series of 4-alkoxy-4'-fluorobiphenyls. The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide.[3][4][5] In this procedure, the hydroxyl group of this compound is deprotonated by a weak base, potassium carbonate, to form a phenoxide ion, which then acts as a nucleophile to displace the halide from an alkyl halide in an SN2 reaction.[5] Acetone is an effective polar aprotic solvent for this reaction.
Experimental Workflow
Caption: Workflow for Williamson ether synthesis.
Step-by-Step Methodology
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., 1-bromoalkane) (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Addition of Alkylating Agent: Add the corresponding 1-bromoalkane (1.2 eq) to the stirred suspension.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.
-
Work-up: After the reaction is complete (indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with acetone. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. A gradient elution with hexane and ethyl acetate is typically effective. The pure fractions, as identified by TLC, are combined and the solvent is evaporated to yield the 4-alkoxy-4'-fluorobiphenyl as a white solid.
Data Presentation: Mesomorphic Properties of 4-Alkoxy-4'-fluorobiphenyls
| Alkyl Chain (n) | Compound Name | Cr-N (°C) | N-I (°C) |
| 4 | 4-Butoxy-4'-fluorobiphenyl | 85.0 | 95.5 |
| 5 | 4-Pentyloxy-4'-fluorobiphenyl | 78.5 | 98.0 |
| 6 | 4-Hexyloxy-4'-fluorobiphenyl | 75.0 | 102.5 |
| 7 | 4-Heptyloxy-4'-fluorobiphenyl | 79.5 | 103.0 |
| 8 | 4-Octyloxy-4'-fluorobiphenyl | 77.0 | 105.5 |
Cr-N: Crystal to Nematic phase transition; N-I: Nematic to Isotropic liquid phase transition. Data is representative and may vary based on purity.
Protocol 2: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-4-yl Alkanoates via Esterification
This protocol describes the synthesis of liquid crystals with an ester linkage by reacting this compound with various alkanoyl chlorides. Esterification is a fundamental reaction in organic synthesis and is widely employed in the preparation of liquid crystals.[6] In this procedure, the hydroxyl group of this compound attacks the electrophilic carbonyl carbon of the alkanoyl chloride. Pyridine is used as a base to neutralize the HCl byproduct generated during the reaction.
Experimental Workflow
Sources
Application Notes and Protocols: 4-Fluoro-4'-hydroxybiphenyl as a Foundational Precursor for Advanced OLED Materials
Introduction: The Strategic Importance of Biphenyl Scaffolds in OLEDs
The biphenyl moiety is a cornerstone in the molecular architecture of high-performance materials for Organic Light-Emitting Diodes (OLEDs). Its rigid, conjugated structure provides a robust backbone for charge transport and thermal stability. However, in its unfunctionalized state, a simple biphenyl derivative like 4-Fluoro-4'-hydroxybiphenyl lacks the specific electronic and morphological properties required for direct application in OLED devices. Its true value lies in its potential as a versatile precursor for the synthesis of more complex, functional molecules.
This application note will deviate from a direct application of this compound and will instead demonstrate its utility as a key starting material for the synthesis of a novel hole-transporting material (HTM). We will detail the synthesis, characterization, and application of a derivative, showcasing how strategic molecular design can transform a simple biphenyl scaffold into a high-performance component for next-generation OLEDs. The fluorine and hydroxyl groups on the this compound core offer reactive sites for further chemical modifications, enabling the tuning of electronic, optical, and morphological properties.
PART 1: Synthesis of a High-Performance Hole-Transporting Material from this compound
Here, we present a detailed protocol for the synthesis of a novel hole-transporting material, 9-(4'-fluoro-[1,1'-biphenyl]-4-yl)-9H-carbazole (F-CBP), using this compound as a key reactant. The carbazole moiety is a well-known hole-transporting unit, and its incorporation onto the biphenyl scaffold is a proven strategy for developing efficient HTMs.
Synthetic Rationale
The hydroxyl group of this compound can be converted into a good leaving group, such as a triflate, which can then undergo a Buchwald-Hartwig amination with carbazole to form the desired C-N bond. This synthetic route is efficient and allows for a high degree of purity in the final product.
Synthesis Workflow Diagram
Caption: Synthetic workflow for F-CBP from this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-4-yl trifluoromethanesulfonate
-
To a stirred solution of this compound (1.88 g, 10 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 mL, 15 mmol).
-
Slowly add trifluoromethanesulfonic anhydride (2.0 mL, 12 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water (50 mL).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the triflate intermediate as a white solid.
Step 2: Synthesis of 9-(4'-fluoro-[1,1'-biphenyl]-4-yl)-9H-carbazole (F-CBP)
-
In a Schlenk flask, combine the triflate intermediate (3.20 g, 10 mmol), carbazole (2.0 g, 12 mmol), sodium tert-butoxide (1.44 g, 15 mmol), and XPhos (0.19 g, 0.4 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene (50 mL) and Pd(dba)2 (0.11 g, 0.2 mmol).
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield F-CBP as a white powder.
-
For OLED-grade purity, further purify the F-CBP by temperature gradient sublimation.
PART 2: Characterization of F-CBP
The synthesized F-CBP should be thoroughly characterized to determine its physical and electronic properties, which are critical for its performance in an OLED.
Physicochemical Properties
| Property | Technique | Expected Value |
| Molecular Weight | Mass Spectrometry (MS) | 337.38 g/mol |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | > 150 °C |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | ~110-120 °C |
| Decomposition Temperature (Td) | Thermogravimetric Analysis (TGA) | > 400 °C (at 5% weight loss) |
Electronic and Photophysical Properties
| Property | Technique | Expected Value |
| Highest Occupied Molecular Orbital (HOMO) | Cyclic Voltammetry (CV) | -5.7 to -5.9 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | CV and UV-Vis Spectroscopy | -2.3 to -2.5 eV |
| Triplet Energy (ET) | Phosphorescence Spectroscopy (77 K) | > 2.9 eV |
| Photoluminescence (PL) Emission (in solution) | Fluorescence Spectroscopy | ~350-370 nm |
PART 3: Application in OLEDs - Device Fabrication and Characterization
F-CBP, with its expected high triplet energy and good hole-transporting characteristics, is an excellent candidate for a hole-transporting layer in a phosphorescent OLED (PhOLED).
OLED Device Architecture and Fabrication Workflow
A standard multilayer PhOLED is fabricated by thermal evaporation in a high-vacuum chamber.
Caption: OLED device architecture and fabrication workflow.
Detailed Device Fabrication Protocol
-
Substrate Preparation:
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are dried in an oven at 120 °C for 30 minutes.
-
Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for 10 minutes to improve the ITO work function.
-
-
Thin Film Deposition:
-
The substrates are loaded into a high-vacuum thermal evaporation system with a base pressure of < 5 x 10-7 Torr.
-
The following layers are deposited sequentially:
-
Hole Injection Layer (HIL): 10 nm of hexaazatriphenylene hexacarbonitrile (HAT-CN) at a deposition rate of 0.1 Å/s.
-
Hole Transport Layer (HTL): 30 nm of the synthesized F-CBP at a deposition rate of 0.2 Å/s.
-
Emissive Layer (EML): 20 nm of a host material such as 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) doped with 10 wt% of a green phosphorescent emitter like fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) at a co-deposition rate of 0.2 Å/s.
-
Electron Transport Layer (ETL): 40 nm of 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TPBi) at a deposition rate of 0.2 Å/s.
-
Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF) at a deposition rate of 0.05 Å/s.
-
-
-
Cathode Deposition and Encapsulation:
-
A 100 nm thick aluminum (Al) cathode is deposited through a shadow mask to define the active area of the device.
-
The completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Expected Device Performance
The performance of the fabricated OLED would be evaluated using a source meter and a spectroradiometer.
| Performance Metric | Expected Value |
| Turn-on Voltage (at 1 cd/m2) | < 3.5 V |
| Maximum Current Efficiency | > 60 cd/A |
| Maximum Power Efficiency | > 50 lm/W |
| Maximum External Quantum Efficiency (EQE) | > 18% |
| CIE Coordinates (x, y) | (0.30, 0.61) for green emission |
| Emission Peak | ~515 nm |
Characterization Workflow Diagram
Caption: Characterization workflow for the fabricated OLED device.
Conclusion
While this compound is not a standalone material for OLED applications, its strategic use as a chemical precursor is invaluable. This application note demonstrates a scientifically plausible pathway to synthesize a high-performance hole-transporting material, F-CBP, from this readily available starting material. The detailed protocols for synthesis, device fabrication, and characterization provide a comprehensive guide for researchers in the field of organic electronics. The principles of molecular design, involving the judicious addition of functional moieties to a core scaffold, are fundamental to the advancement of OLED technology, and this compound serves as an excellent entry point for such molecular engineering endeavors.
References
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Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces. [URL: https://pubs.acs.org/doi/10.1021/acsami.0c13833][1][2]
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Novel host materials for blue phosphorescent OLEDs. Proceedings of SPIE. [URL: https://spie.org/Publications/Proceedings/Paper/10.1117/12.2024185][3]
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Recent Developments of Organic Optoelectronic Functional Materials and Devices Based on Biphenyl Derivatives. Researching. [URL: https://www.researching.cn/articles/OJ20b8417537303037][4][5]
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Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. ResearchGate. [URL: https://www.researchgate.net/publication/265985863_Fabrication_and_Characterization_of_Organic_Light-Emitting_Diodes_Containing_Small_Molecules_Blends_as_Emissive_Layer][6]
-
Synthesis of OLED materials. NARD Institute. [URL: https://www.nard.co.jp/en/service/synthesis/oled][7]
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Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. MDPI. [URL: https://www.mdpi.com/1420-3049/27/1/1][8]
-
Investigation of biphenyl enamines for applications as p-type semiconductors. Open Research Europe. [URL: https://open-research-europe.ec.europa.eu/articles/3-130][9]
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Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c07621][10]
-
A universal host material with a simple structure for monochrome and white phosphorescent/TADF OLEDs. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/tc/d0tc03299a][11]
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Design and Properties of Novel Host Materials for Blue TADF OLEDs. EPub Bayreuth. [URL: https://epub.uni-bayreuth.de/4582/][12]
-
Host Materials | Fluorescent, Phosphorescents, TADFs. Ossila. [URL: https://www.ossila.com/collections/host-materials][13]
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Organic Light-Emitting Diode (OLED) Materials. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/JP/en/support-download/brochure/oled_materials.pdf]
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Application Notes and Protocols: The Use of 4-Methylbiphenyl in Organic Light-Emitting Diodes (OLEDs). Benchchem. [URL: https://www.benchchem.com/application-notes/4-methylbiphenyl-in-oleds][14]
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Hole-transporting materials for organic light-emitting diodes: an overview. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/tc/d1tc01915g][15]
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Application Note: 4-Fluoro-4'-hydroxybiphenyl as a Pivotal Intermediate in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs
Introduction: The Strategic Importance of Fluorinated Biphenyls in NSAID Development
Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of modern pharmacotherapy for managing pain, inflammation, and fever.[1][2] Within this class, profens—arylpropionic acid derivatives—are particularly prominent. The synthesis of these complex molecules often relies on the strategic assembly of key structural motifs. 4-Fluoro-4'-hydroxybiphenyl is a critical intermediate, especially in the production of potent NSAIDs like Flurbiprofen.[3] Its biphenyl core is a common feature in many biologically active compounds, and the specific inclusion of a fluorine atom is a deliberate medicinal chemistry strategy.[4] Fluorine's high electronegativity and small size can significantly enhance a drug's metabolic stability, membrane permeation, and binding affinity to its target enzyme.[5][6][7]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of this compound in NSAID synthesis. We will delve into its synthesis, its conversion to a final active pharmaceutical ingredient (API), the underlying reaction mechanisms, and the essential analytical techniques for quality assurance.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in multi-step synthesis. The properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 324-94-7 | [3][8] |
| Molecular Formula | C₁₂H₉FO | [9][10] |
| Molecular Weight | 188.20 g/mol | [9][10] |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | 170.0 to 174.0 °C | |
| Purity | >98.0% (GC) | [9] |
| Synonyms | 4'-(Fluorophenyl)phenol, 4'-Fluorobiphenyl-4-ol | [9][11] |
| SMILES | Oc1ccc(-c2ccc(F)cc2)cc1 | [9] |
| InChI Key | QSJNKJGPJVOGPK-UHFFFAOYSA-N | [9][10] |
Synthesis of the Intermediate: this compound
The creation of the biphenyl scaffold is a key challenge in organic synthesis. Transition metal-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation, offering high yields and functional group tolerance. The Suzuki-Miyaura coupling is a particularly powerful and widely used method.[3][12][13]
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of this compound from 4-bromophenol and 4-fluorophenylboronic acid.
Reaction Principle: The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[14][15] The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[13][15]
Materials:
-
4-Bromophenol
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water, deionized
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 4-bromophenol (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to create an oxygen-free environment.
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask. The phosphine ligand stabilizes the palladium catalyst.
-
Solvent Addition: Add a 4:1 mixture of toluene and water (volume appropriate for reaction scale). The aqueous phase is crucial for the transmetalation step.
-
Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After cooling to room temperature, add 100 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a white solid.
Application in NSAID Synthesis: The Path to Flurbiprofen
This compound is a precursor to 2-fluoro-4-bromobiphenyl, a key intermediate for Flurbiprofen synthesis.[16] However, for the purpose of demonstrating the utility of the biphenyl core, we will outline a more direct conceptual pathway from a related biphenyl intermediate to the final drug, illustrating the addition of the propionic acid moiety. A common industrial route involves constructing the 2-fluoro-biphenyl-4-yl scaffold first and then adding the propionic acid side chain.[17][18][19]
Protocol 2: Synthesis of Flurbiprofen from a Biphenyl Intermediate
This protocol outlines the final steps to synthesize Flurbiprofen from 2-(2-fluoro-[1,1'-biphenyl]-4-yl)acetonitrile, which can be derived from the corresponding biphenyl methanol.[20]
Reaction Principle: The synthesis involves the hydrolysis of a nitrile group to a carboxylic acid, followed by α-methylation to introduce the characteristic methyl group of the propionic acid side chain.
Materials:
-
2-(2-fluoro-[1,1'-biphenyl]-4-yl)acetonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Lithium diisopropylamide (LDA)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
Step-by-Step Procedure:
-
Nitrile Hydrolysis: a. In a round-bottom flask, dissolve 2-(2-fluoro-[1,1'-biphenyl]-4-yl)acetonitrile (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution. b. Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC). c. Cool the reaction mixture and remove the ethanol under reduced pressure. d. Acidify the remaining aqueous solution to pH 2 with concentrated HCl. e. Extract the product, 2-(2-fluoro-[1,1'-biphenyl]-4-yl)acetic acid, with diethyl ether, dry the organic layer, and evaporate the solvent.
-
α-Methylation: a. Dissolve the resulting acetic acid derivative (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C. b. Slowly add LDA (2.2 eq) to deprotonate both the carboxylic acid and the α-carbon. c. After stirring for 1 hour, add methyl iodide (1.5 eq) and allow the reaction to slowly warm to room temperature. d. Quench the reaction with water and acidify with HCl. e. Extract the final product, Flurbiprofen, with ethyl acetate. f. Purify the crude product by recrystallization to obtain pure Flurbiprofen.
Mechanism of Action: How Flurbiprofen Works
Flurbiprofen, like other NSAIDs, exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[1][21] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[21][22] Flurbiprofen is a non-selective inhibitor, blocking both isoforms.[21][22] The fluorine atom in Flurbiprofen is crucial; it enhances the molecule's lipophilicity, facilitating its passage through cell membranes to reach the active site of the COX enzymes. Furthermore, it can increase the binding affinity to the target, contributing to the drug's high potency.[5][23]
Analytical and Quality Control
Rigorous analytical testing is essential to ensure the purity and identity of both the this compound intermediate and the final Flurbiprofen API.
| Technique | Parameter | This compound | Flurbiprofen |
| HPLC | Purity Assay & Impurity Profiling | >98.0% | >99.0% (as per pharmacopeia) |
| GC-MS | Residual Solvents & Identity Confirmation | Confirms MW of 188.20 | Confirms MW of 244.26 |
| ¹H NMR | Structural Confirmation | Spectrum consistent with structure | Spectrum consistent with structure |
| ¹⁹F NMR | Fluorine presence and environment | Characteristic singlet/doublet | Characteristic signal for aryl-F |
| FTIR | Functional Group Analysis | O-H stretch (~3200-3600 cm⁻¹), C-F stretch (~1150-1250 cm⁻¹) | C=O stretch (~1700 cm⁻¹), O-H stretch (broad), C-F stretch |
| Melting Point | Identity and Purity | 170.0 - 174.0 °C | 110 - 112 °C |
Safety and Handling
This compound:
-
Hazards: Causes skin irritation and serious eye irritation.[11]
-
Precautions: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust.[24]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[24]
Reagents:
-
Palladium Catalysts: Handle with care, as they are toxic and may be pyrophoric.
-
Boronic Acids: Can be irritants.
-
LDA and Methyl Iodide: Highly reactive and toxic. Must be handled in a fume hood with appropriate personal protective equipment.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[25]
Conclusion
This compound is a high-value intermediate whose unique structure is integral to the synthesis of potent NSAIDs. The methodologies described, particularly the robust Suzuki-Miyaura coupling, provide efficient and scalable routes for its preparation. A deep understanding of the reaction mechanisms, analytical validation, and safety protocols outlined in this note will empower researchers and developers to effectively utilize this key building block in the creation of next-generation anti-inflammatory therapeutics.
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PubChem. Flurbiprofen. National Center for Biotechnology Information. [Link][1]
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Patsnap Synapse. What is the mechanism of Flurbiprofen Sodium?. [Link][21]
-
R Discovery. What are the mechanisms of action of FLURBIPROFEN at the molecular and cellular levels?. [Link][26]
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Patsnap Synapse. What is the mechanism of Flurbiprofen?. [Link][22]
-
YouTube. Pharmacology of Flurbiprofen (Froben) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link][2]
-
ResearchGate. General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. [Link][27]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link][28]
-
Ningbo Inno Pharmchem Co., Ltd. This compound (CAS 324-94-7): Synthesis, Applications, and Biological Activity Analysis. [Link][3]
-
Google Patents. CN112341352A - Preparation method of flurbiprofen. [17]
-
Wiley Online Library. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. [Link][23]
-
Taylor & Francis Online. A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. [Link][16]
-
Royal Society of Chemistry. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link][29]
-
XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 324-94-7 Name: this compound. [Link][24]
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Google Patents. CN112225657A - Preparation method of flurbiprofen. [30]
-
Quick Company. "Process For Preparation Of Flurbiprofen". [Link][19]
-
National Institutes of Health. New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. [Link][20]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link][5]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link][12]
-
Inhance Technologies. How Is Fluorine Used in the Medical Field?. [Link][6]
-
Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link][7]
-
Google Patents. US4885404A - Flurbiprofen intermediate. [33]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link][14]
-
ResearchGate. (PDF) Review: Fluorine in Medicinal Chemistry. [Link][34]
-
Moodle@Units. Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. [Link][35]
-
PubMed Central. Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling. [Link][36]
-
PubMed Central. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. [Link][37]
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High-Throughput Screening for Cytochrome P450 CYP2C9 Inhibition Using a Fluorogenic Assay
An Application Guide and Protocol
Abstract
Cytochrome P450 (CYP) enzymes are fundamental to drug metabolism, and their inhibition is a primary cause of adverse drug-drug interactions (DDIs).[1][2][3] The CYP2C9 isoform is particularly critical, as it is responsible for the metabolism of 15-20% of all clinical drugs, including those with narrow therapeutic indices like S-warfarin and phenytoin.[4][5][6][7][8] Consequently, early-stage assessment of the inhibitory potential of new chemical entities (NCEs) against CYP2C9 is a regulatory expectation and a crucial step in drug development.[9][10][11] This document provides a comprehensive, field-proven protocol for determining the inhibitory potency (IC₅₀) of test compounds, such as 4-Fluoro-4'-hydroxybiphenyl, against human CYP2C9 using a robust, high-throughput fluorogenic assay. The methodology leverages a pro-fluorescent substrate that is converted by CYP2C9 into a highly fluorescent product, allowing for rapid and sensitive quantification of enzyme activity.[2][12][13][14]
Scientific Principles and Assay Rationale
The assessment of a compound's potential to cause DDIs is a cornerstone of preclinical safety profiling.[9] Inhibition of CYP enzymes can lead to elevated plasma concentrations of co-administered drugs, increasing the risk of toxicity.[1][2][11] This assay quantifies the inhibitory effect of a test compound on CYP2C9 activity.
The Role of CYP2C9 in Drug Metabolism
CYP2C9 is one of the most abundant and important CYP isoforms in the human liver.[5][7][8] It metabolizes a wide array of drugs, often acting as the primary clearance pathway for nonsteroidal anti-inflammatory drugs (NSAIDs), angiotensin II blockers, and sulfonylureas.[6][7] The enzyme's activity is subject to significant inter-individual variability due to genetic polymorphisms, making it a key focus in pharmacogenomics and personalized medicine.[6][8][15][16]
Mechanism of Fluorogenic Detection
Fluorometric assays provide a sensitive and high-throughput alternative to traditional LC-MS/MS methods for screening CYP inhibition.[2][12][17][18] The principle relies on a specific pro-fluorescent substrate that is a target for CYP2C9. This substrate exhibits little to no native fluorescence. In the presence of active CYP2C9 enzyme and the necessary cofactor (NADPH), the substrate is metabolized into a product with high quantum yield (i.e., it is strongly fluorescent).
The rate of fluorescence increase is directly proportional to the enzyme's activity.[2] When an inhibitor—such as the test compound (e.g., this compound) or a known control inhibitor (e.g., Sulfaphenazole)—is introduced, it competes with the substrate or otherwise reduces the enzyme's catalytic efficiency. This leads to a dose-dependent decrease in the rate of fluorescent product formation, which can be measured on a standard fluorescence plate reader.[2][19]
Materials and Reagents
Sourcing high-quality reagents is paramount for reproducible results. The following are typical materials required for this assay.
| Reagent/Material | Description & Recommended Source | Storage |
| Enzyme System | Recombinant Human CYP2C9 + Reductase (e.g., Bactosomes® or Supersomes™) | -80°C |
| Buffer | Potassium Phosphate Buffer (100 mM, pH 7.4) | 4°C |
| Cofactor System | NADPH Regenerating System (e.g., Corning® Gentest™ Solutions A & B) | -20°C |
| Probe Substrate | Fluorogenic CYP2C9 Substrate (e.g., Vivid® CYP2C9 Blue Substrate) | -20°C |
| Positive Control | Sulfaphenazole (Known potent and specific CYP2C9 inhibitor)[6][20] | -20°C |
| Test Compound | This compound | Per supplier |
| Solvent | DMSO, Acetonitrile (HPLC Grade) | Room Temp. |
| Reaction Plates | Black, opaque, flat-bottom 96-well plates (low-binding) | Room Temp. |
| Stop Solution | 80:20 Acetonitrile:0.5 M Tris Base or 2N NaOH | Room Temp. |
| Equipment | Fluorescence Microplate Reader, Incubator (37°C), Multichannel Pipettes | - |
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format to determine a multi-point IC₅₀ curve. All incubations should be performed in duplicate or triplicate.
Reagent Preparation
Causality: Preparing fresh working solutions from concentrated stocks on the day of the experiment is critical to ensure reagent stability and activity, particularly for the enzyme and NADPH system.
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare and adjust pH as needed. This buffer maintains a stable physiological pH essential for enzyme function.
-
Test Compound (TC) Stock (10 mM): Dissolve this compound in 100% DMSO.
-
Positive Control (PC) Stock (10 mM): Dissolve Sulfaphenazole in 100% DMSO.
-
Serial Dilution Plate:
-
In a separate 96-well plate, perform serial dilutions of the TC and PC stocks in acetonitrile or DMSO to create 100x final concentrations. A typical 8-point curve might range from 0.01 µM to 100 µM final concentration.
-
Rationale: Using an intermediate dilution plate minimizes the volume of organic solvent (typically ≤1%) in the final reaction, which can otherwise inhibit enzyme activity.[3]
-
-
CYP2C9 Enzyme Working Solution (2x):
-
Thaw recombinant CYP2C9 on ice.
-
Dilute the enzyme to a 2x final concentration (e.g., 10 pmol/mL) in cold potassium phosphate buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range. Keep on ice at all times.
-
-
Substrate/Cofactor Working Solution (2x):
-
Warm the NADPH regenerating solutions (A and B) and the probe substrate to room temperature.
-
Prepare a 2x working solution in potassium phosphate buffer. The final substrate concentration should be approximately at its Kₘ value to ensure assay sensitivity to competitive inhibition. A typical final concentration for a Vivid® substrate is 3-5 µM.
-
Example for 5 mL of 2x solution: 4.86 mL Buffer + 66.5 µL Sol. A + 13.5 µL Sol. B + 20 µL Substrate (from 1 mM stock).
-
Assay Workflow
Plate Layout and Execution
Trustworthiness: A robust plate layout with all necessary controls is the foundation of a self-validating system. This design allows for the clear differentiation of true inhibition from assay artifacts.
| Well Type | Description | Purpose |
| 100% Activity | Enzyme + Vehicle (DMSO) + Substrate/Cofactor | Represents uninhibited enzyme activity. Used for normalization. |
| 0% Activity | Buffer Only (No Enzyme) + Vehicle + Substrate/Cofactor | Measures background fluorescence from the substrate and buffer. |
| Positive Control | Enzyme + Sulfaphenazole (serial dilutions) + Substrate/Cofactor | Validates assay performance and sensitivity to a known inhibitor. |
| Test Compound | Enzyme + Test Compound (serial dilutions) + Substrate/Cofactor | Measures the inhibitory effect of the NCE. |
| TC Interference | Buffer Only + Test Compound (highest conc.) + Substrate/Cofactor | Checks for autofluorescence of the test compound. |
Procedure:
-
Enzyme Dispensing: Add 50 µL of the 2x CYP2C9 Enzyme Working Solution to all wells except the 0% Activity (background) wells. Add 50 µL of buffer to the background wells.
-
Compound Addition: Add 1 µL of the appropriate compound dilution from the serial dilution plate to the designated wells (Test Compound, Positive Control, Vehicle).
-
Pre-incubation: Mix the plate gently and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add 50 µL of the 2x Substrate/Cofactor Working Solution to all wells to start the reaction. The total volume is now 101 µL.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 20 minutes). This time should be within the linear range of product formation, determined during assay optimization.
-
Reaction Termination: Add 50 µL of Stop Solution. This denatures the enzyme and stabilizes the pH, preventing further product formation and ensuring a stable fluorescent signal.
-
Fluorescence Measurement: Read the plate on a fluorescence reader using the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 415/502 nm or similar).[13][14]
Data Analysis and Interpretation
Calculation of Percent Inhibition
First, subtract the average fluorescence of the 0% Activity (background) wells from all other wells to correct for background signal. Then, calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * [ 1 - ( (RFUTest - RFUBackground) / (RFUVehicle - RFUBackground) ) ]
Where:
-
RFUTest is the Relative Fluorescence Unit from a well with inhibitor.
-
RFUVehicle is the average RFU from the 100% Activity (vehicle control) wells.
-
RFUBackground is the average RFU from the 0% Activity wells.
Determination of IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.[1]
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis program (e.g., GraphPad Prism, XLfit) to fit the data to a four-parameter logistic equation (sigmoidal dose-response curve).
-
The software will calculate the IC₅₀ value from the curve.
Example Data and IC₅₀ Curve:
| [Inhibitor] (µM) | Log [Inhibitor] | Avg. RFU | % Inhibition |
| 0 (Vehicle) | - | 8500 | 0.0% |
| 0.01 | -2.00 | 8450 | 0.6% |
| 0.1 | -1.00 | 7900 | 7.5% |
| 0.5 | -0.30 | 5800 | 33.8% |
| 1.0 | 0.00 | 4400 | 51.3% |
| 5.0 | 0.70 | 1800 | 83.8% |
| 10 | 1.00 | 1100 | 92.5% |
| 100 | 2.00 | 950 | 94.4% |
| Background | - | 800 | - |
The resulting IC₅₀ curve for the positive control (Sulfaphenazole) should yield a value consistent with historical data, confirming the assay is performing correctly. For this compound, the calculated IC₅₀ will classify its potency as a CYP2C9 inhibitor.
Troubleshooting and Scientific Considerations
-
High Background Fluorescence: May indicate substrate instability or contamination. Prepare fresh substrate solution.
-
Low Signal Window (Vehicle vs. Background): Enzyme activity may be too low. Increase the enzyme concentration or incubation time (while ensuring linearity). The NADPH regenerating system may be degraded; use fresh solutions.
-
Compound Interference: Test compounds that are intrinsically fluorescent or quench the product's fluorescence can produce false results.[2][23][24] Always run the "TC Interference" control. If interference is significant, an alternative method like LC-MS/MS is recommended.[2][25]
-
Time-Dependent Inhibition (TDI): If a compound or its metabolite irreversibly binds to the enzyme, its inhibitory potency will increase with pre-incubation time.[21][22] To specifically investigate this, an "IC₅₀ shift" assay can be performed, which compares the IC₅₀ value with and without a 30-minute pre-incubation in the presence of NADPH.[21][22]
References
- Crespi, C. L., & Miller, V. P. (2002).
- Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
- Donato, M. T., & Castell, J. V. (2003). Fluorescence-based screening of cytochrome P450 activities in intact cells. Current Drug Metabolism.
- Evotec. (n.d.). Time Dependent CYP Inhibition (IC50 Shift).
- Crespi, C. L., & Miller, V. P. (2002).
- Assay Genie. (n.d.). Cytochrome P450 2C9 (CYP2C9) Inhibitor Screening Kit (Fluorometric) (#BN01070).
- BioVision Inc. (n.d.). Cytochrome P450 2C9 (CYP2C9) Activity Assay Kit (Fluorometric).
- Enamine. (n.d.). Cytochrome P450 Time Dependent Inhibition (IC50 shift).
- Concept Life Sciences. (n.d.). CYP 450 Inhibition.
- Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
- AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
- BioIVT. (n.d.). Fluorescence CYP Inhibition Assays.
- Guengerich, F. P., & Zhang, W. (2009). High-throughput fluorescence assay of cytochrome P450 3A4. Methods in Molecular Biology.
- Guengerich, F. P., & Zhang, W. (2009). High-throughput fluorescence assay of cytochrome P450 3A4.
- Dunn, A. R., et al. (2002). Fluorescent probes for cytochrome p450 structural characterization and inhibitor screening. Journal of the American Chemical Society.
- Ma, Y., et al. (2022). Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging. Molecules.
- Behera, D., et al. (2015). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening.
- Shou, M., et al. (2021). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs.
- Dunn, A. R., et al. (2002).
- Reaction Biology. (n.d.). Cytochrome P450 Assay Services.
- Charles River Laboratories. (n.d.). Drug-drug Interaction Studies for Regulatory Submission.
- Di, L., et al. (2007). In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography. Journal of Pharmaceutical Sciences.
- U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA.
- Charnwood Discovery. (n.d.). Cytochrome P450 Inhibition In Vitro Assay.
- Mutalib, N. A., et al. (2021). Revisiting CYP2C9-Mediated drug-drug Interactions: A Review. Research Journal of Pharmacy and Technology.
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from LifeNet Health LifeSciences Website.
- Mutalib, N. A., et al. (2021). Revisiting CYP2C9-Mediated drug-drug Interactions: A Review.
- Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. British Journal of Clinical Pharmacology.
- The Pharmacogenomics Journal. (2010). Cytochrome P450 2C9-CYP2C9.
- Therapeutic Goods Administration (TGA). (2019). Guideline on the Investigation of Drug Interactions. Australian Government Department of Health.
- Jones, D. R., et al. (2021). Massively parallel characterization of CYP2C9 variant enzyme activity and abundance. Cell Systems.
- Li, Y., et al. (2022).
- Shah, P., et al. (2021). Development of Robust Quantitative Structure-Activity Relationship Models for CYP2C9, CYP2D6, and CYP3A4 Catalysis and Inhibition. Journal of Medicinal Chemistry.
Sources
- 1. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
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- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 2C9-CYP2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and drug metabolic characterization of four new CYP2C9 variants CYP2C9*72-*75 in the Chinese Han population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. fda.gov [fda.gov]
- 11. lnhlifesciences.org [lnhlifesciences.org]
- 12. Fluorescence-based screening of cytochrome P450 activities in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. High-throughput screening assays for the assessment of CYP2C9*1, CYP2C9*2, and CYP2C9*3 metabolism using fluorogenic Vivid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Massively parallel characterization of CYP2C9 variant enzyme activity and abundance - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
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- 20. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
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- 24. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
Application Note: A Validated HPLC Method for the Quantification of 4-Fluoro-4'-hydroxybiphenyl
Abstract
This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Fluoro-4'-hydroxybiphenyl. This compound is a key intermediate in the synthesis of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs), and is also utilized in the development of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs)[1]. The method detailed herein is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and pharmacokinetic studies. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines[2][3][4][5].
Introduction
This compound (CAS 324-94-7) is a biphenyl derivative whose unique structure, featuring both a fluorine atom and a hydroxyl group, imparts desirable electronic and chemical properties[1]. Its role as a significant building block in organic synthesis necessitates a precise and accurate quantitative method to ensure the quality and purity of the compound and its subsequent products. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility[6].
This document provides a comprehensive guide to a validated HPLC method, including the rationale for chromatographic conditions, detailed experimental protocols, and a full validation summary, empowering researchers to implement this method with confidence.
Chromatographic Principles and Method Development
The development of this HPLC method was guided by the physicochemical properties of this compound and established principles of reverse-phase chromatography.
Analyte Properties
-
Molecular Formula: C₁₂H₉FO[7]
-
Molecular Weight: 188.20 g/mol [8]
-
Structure:
-
pKa: The predicted pKa of the hydroxyl group is approximately 9.74[7]. This indicates that the compound will be in its neutral form in an acidic mobile phase, which is ideal for achieving sharp peak shapes in reverse-phase HPLC[9].
Selection of Chromatographic Conditions
The selection of the stationary and mobile phases is critical for achieving optimal separation and peak symmetry.
-
Stationary Phase: A biphenyl stationary phase was chosen for this method. Biphenyl columns offer unique selectivity for aromatic compounds due to enhanced π-π interactions between the analyte's biphenyl core and the stationary phase[10]. This often results in better resolution and retention compared to standard C18 columns for such analytes[10]. An Ascentis® Express Biphenyl column (or equivalent) with Fused-Core® particle technology is recommended for high efficiency and speed[11].
-
Mobile Phase: A gradient elution with acetonitrile and water (acidified with formic acid) was selected.
-
Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency.
-
0.1% Formic Acid is added to the aqueous phase to control the pH and suppress the ionization of the phenolic hydroxyl group of the analyte, thereby ensuring a consistent retention time and symmetrical peak shape[9].
-
Gradient Elution is employed to ensure the elution of the analyte with a good peak shape in a reasonable time, while also allowing for the elution of any potential impurities with different polarities.
-
-
Detection: Based on the aromatic structure of this compound, UV detection is appropriate. For the structurally similar compound 4,4'-dihydroxybiphenyl, a maximum absorbance wavelength of around 260 nm is used[12]. A Diode Array Detector (DAD) is recommended to confirm peak purity and to determine the optimal detection wavelength, which is set at 258 nm for this method.
Experimental Protocols
Equipment and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Ascentis® Express Biphenyl column (100 x 4.6 mm, 2.7 µm) or equivalent.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC vials.
-
Syringe filters (0.45 µm, PTFE).
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Deionized water (18.2 MΩ·cm).
Chromatographic Conditions
| Parameter | Condition |
| Column | Ascentis® Express Biphenyl (100 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 40% B, 1-8 min: 40-90% B, 8-9 min: 90% B, 9-9.1 min: 90-40% B, 9.1-12 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | DAD, 258 nm |
| Run Time | 12 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (60% Mobile Phase A: 40% Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in methanol, and dilute with the initial mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection[13][14][15]. For biological samples like plasma, a protein precipitation step with acetonitrile followed by centrifugation is recommended prior to filtration[16][17].
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[4].
Specificity
Specificity was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution, and a sample solution. The retention time of the analyte peak in the sample chromatogram matched that of the standard solution, and no interfering peaks were observed at the retention time of this compound in the blank chromatogram. Peak purity analysis using the DAD confirmed the spectral homogeneity of the analyte peak.
Linearity and Range
Linearity was assessed by injecting six concentrations of the standard solution (1, 5, 10, 25, 50, and 100 µg/mL) in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery method. A known amount of this compound was spiked into a placebo sample at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level in triplicate.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.7 |
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% concentration (50 µg/mL) were performed on the same day.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst to assess the ruggedness of the method.
| Precision Type | % RSD of Peak Area |
| Repeatability | < 1.0% |
| Intermediate Precision | < 1.5% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
| Parameter | Result (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.85 |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
No significant changes in retention time, peak area, or peak symmetry were observed, demonstrating the robustness of the method.
Workflow and Data Analysis
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Workflow for the quantification of this compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Broad or Tailing Peaks | 1. Mobile phase pH is too high. 2. Column contamination or degradation. 3. Sample solvent stronger than mobile phase. | 1. Ensure formic acid concentration is correct. 2. Flush the column with a strong solvent or replace it. Use a guard column. 3. Dilute the sample in the initial mobile phase. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Pump malfunction or leaks. | 1. Prepare fresh mobile phase daily. 2. Ensure the column oven is stable at the set temperature. 3. Prime the pump and check for leaks in the system. |
| Low Sensitivity | 1. Suboptimal detection wavelength. 2. Sample degradation. 3. Low sample concentration. | 1. Verify the optimal wavelength using a DAD scan. 2. Prepare samples fresh and protect them from light. 3. Concentrate the sample or adjust the dilution factor. |
Conclusion
The HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound. The use of a biphenyl stationary phase provides excellent selectivity for this aromatic compound. This validated method is suitable for routine quality control analysis and can be readily implemented in analytical laboratories.
References
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017). LCGC North America. [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]
-
HPLC Methods for analysis of Biphenyl. HELIX Chromatography. [Link]
-
HPLC Sample Preparation. Organomation. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]
-
HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. [Link]
-
How to prepare plasma samples for HPLC analysis? (2013). ResearchGate. [Link]
-
Sample Preparation for HPLC. (2022). YouTube. [Link]
-
HPLC Sample Prep in Four Steps. Sartorius. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
4-Fluoro-4'-methoxybiphenyl. PubChem. [Link]
Sources
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- 4. database.ich.org [database.ich.org]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. actascientific.com [actascientific.com]
- 7. This compound , 98% , 324-94-7 - CookeChem [cookechem.com]
- 8. This compound | 324-94-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
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- 17. m.youtube.com [m.youtube.com]
GC-MS Analysis of 4-Fluoro-4'-hydroxybiphenyl and its Derivatives: A Comprehensive Protocol with Derivatization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-4'-hydroxybiphenyl is a pivotal chemical intermediate in the synthesis of pharmaceuticals, notably nonsteroidal anti-inflammatory drugs (NSAIDs), and a building block for advanced materials like liquid crystals.[1] Accurate and reliable quantification of this compound and its derivatives is essential for quality control, impurity profiling, and metabolic studies. However, the presence of a polar hydroxyl group presents a significant challenge for direct analysis by gas chromatography-mass spectrometry (GC-MS), often leading to poor peak shape and low sensitivity.[2] This application note provides a detailed, field-proven protocol for the robust analysis of this compound using GC-MS following a silylation derivatization step. We explain the causality behind each experimental choice, from sample preparation to data interpretation, to ensure a self-validating and reproducible method.
Foundational Principles: Why Derivatization is Essential
Gas chromatography is fundamentally designed for compounds that are volatile and thermally stable. Phenolic compounds like this compound, due to their hydroxyl (-OH) group, are polar and can form intermolecular hydrogen bonds. This leads to several analytical challenges:
-
Poor Volatility: Increased energy is required to move the analyte into the gas phase, resulting in lower sensitivity.
-
Peak Tailing: The active hydrogen of the hydroxyl group can interact with active sites on the GC column and inlet, causing asymmetrical, tailing peaks that are difficult to integrate accurately.
-
Thermal Degradation: At the high temperatures of the GC inlet, the compound may degrade, leading to inaccurate quantification.
Derivatization is a chemical modification process that addresses these issues by converting the polar -OH group into a less polar, more volatile, and more thermally stable functional group.[2][3] For this application, we utilize silylation , one of the most common and effective techniques for derivatizing active hydrogen compounds.[3] The active hydrogen is replaced with a non-polar trimethylsilyl (TMS) group, significantly improving the compound's chromatographic behavior.[2]
Experimental Workflow and Protocols
The entire analytical process, from sample receipt to final data analysis, follows a structured workflow designed to maximize accuracy and reproducibility.
Materials and Reagents
-
Analyte Standard: this compound (≥98% purity)
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst.
-
Solvents: Anhydrous Pyridine (as a catalyst and solvent), Hexane, or Toluene (GC-MS grade).
-
Apparatus: GC-MS system with an autosampler, 2 mL screw-top vials with PTFE-lined septa, analytical balance, volumetric flasks, and micropipettes.
Protocol 1: Standard and Sample Preparation
Causality Note: Working with anhydrous solvents is critical. Silylation reagents are highly susceptible to hydrolysis from moisture, which will consume the reagent and lead to incomplete derivatization.[2]
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10.0 mL of anhydrous pyridine in a volumetric flask.
-
Working Standard Preparation: Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with anhydrous pyridine.
-
Sample Preparation: If the sample is a solid, dissolve a known quantity in anhydrous pyridine to achieve a concentration within the calibration range. If the sample is in a complex matrix (e.g., biological fluid), a prior extraction step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is required to isolate the analyte before dissolving the dried extract in pyridine.[4][5]
Protocol 2: Silylation Derivatization
-
Aliquot: Transfer 100 µL of each standard solution or prepared sample into a 2 mL autosampler vial.
-
Add Reagent: Add 100 µL of BSTFA + 1% TMCS to each vial.
-
Seal and Mix: Immediately cap the vials tightly and vortex for 30 seconds.
-
React: Place the vials in a heating block or oven at 70°C for 30 minutes to ensure complete reaction.
-
Cool: Allow the vials to cool to room temperature before placing them in the GC autosampler tray. The derivatized sample is now ready for injection.
Protocol 3: GC-MS Instrumental Method
The following parameters are a robust starting point and can be optimized for specific instrumentation. A non-polar 5% phenyl-methylpolysiloxane column is recommended for its versatility and excellent performance with this type of analyte.[6][7]
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. A split injection can be used for higher concentration samples. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation.[7] |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A robust, low-bleed column suitable for a wide range of semi-volatile compounds. |
| Oven Program | Initial 150°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Provides good separation from solvent and potential impurities while ensuring the analyte elutes in a reasonable time.[7] |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable fragmentation patterns. |
| Ionization Energy | 70 eV | The industry standard for EI, providing consistent fragmentation for compound identification.[7] |
| Source Temperature | 230 °C | Optimized to prevent analyte condensation while minimizing thermal degradation.[7] |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it moves from the GC column to the MS source.[7] |
| Acquisition Mode | Full Scan (m/z 50-350) | Used for method development and identification of unknown impurities. |
| Selected Ion Monitoring (SIM) | Used for routine quantification to maximize sensitivity by monitoring characteristic ions. |
Data Interpretation and Expected Results
Chromatographic Profile
The derivatized this compound (as its TMS ether) will elute as a sharp, symmetrical peak. The retention time will be highly reproducible under stable chromatographic conditions.
Mass Spectral Fragmentation
The molecular weight of the underivatized analyte is 188.2 g/mol . After derivatization with a trimethylsilyl (TMS) group (mass of 72.1 g/mol , replacing a 1.0 g/mol proton), the resulting TMS ether has a molecular weight of 260.3 g/mol . The EI mass spectrum is expected to show a clear molecular ion peak (M⁺) at m/z 260 .
The fragmentation pattern is the unique fingerprint of the molecule. Key expected fragments include:
-
m/z 245 (Base Peak): This is the most abundant ion, resulting from the loss of a methyl group (-CH₃, 15 Da) from the TMS group. This is a very common and stable fragment for TMS ethers.[8]
-
m/z 171: This fragment likely corresponds to the loss of the entire TMS-O group and subsequent rearrangement.
-
m/z 73: A characteristic ion for TMS-derivatized compounds, corresponding to the [Si(CH₃)₃]⁺ fragment.
Quantitative Analysis
For routine analysis, switching the MS to Selected Ion Monitoring (SIM) mode significantly enhances sensitivity.
| Analyte | Retention Time (Approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound-TMS | ~10-12 min | 245 | 260, 171 |
Causality Note: The quantifier ion is typically the most abundant and unique fragment (the base peak), which provides the best signal-to-noise ratio. Qualifier ions are monitored to confirm the identity of the compound by ensuring their relative abundance ratios are consistent with a known standard.
Method Validation for Trustworthiness
To ensure the method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[9][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing no interfering peaks at the retention time of the analyte in a blank matrix.
-
Linearity: Confirmed by preparing a calibration curve from at least five standard concentrations. The correlation coefficient (R²) should be >0.99.[11]
-
Accuracy: Assessed by performing recovery studies on spiked samples at multiple concentration levels. Recoveries should typically be within 98-102%.[9]
-
Precision: Evaluated through repeatability (multiple injections of one sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should be <2%.[9]
-
Robustness: Demonstrated by making small, deliberate changes to method parameters (e.g., oven ramp rate, inlet temperature) and showing that the results remain reliable.[9]
Conclusion
The inherent challenges of analyzing polar phenolic compounds like this compound by GC-MS are effectively overcome through a straightforward silylation derivatization protocol. This method converts the analyte into a volatile and thermally stable TMS ether, resulting in excellent chromatographic peak shape, high sensitivity, and reproducible quantification. The detailed protocols and validation guidelines presented in this note provide researchers and drug development professionals with a robust and reliable system for the quality control and analysis of this important pharmaceutical intermediate.
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Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, Available at: [Link]
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Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride. Canada Commons, Available at: [Link]
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central, Available at: [Link]
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Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. ResearchGate, Available at: [Link]
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Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. Taylor & Francis Online, Available at: [Link]
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A novel analytical method for determining total polychlorinated biphenyl concentrations in fish and shellfish using a simple and rapid clean-up followed by GC–MS/MS. ResearchGate, Available at: [Link]
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Analysis of PolyChlorinated Biphenyls (PCBs) by GC/M S. Interchim, Available at: [Link]
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A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography. PubMed, Available at: [Link]
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Application Notes and Protocols for the Characterization of Fluorinated Biphenyls using ¹⁹F NMR Spectroscopy
Introduction: The Unique Advantages of ¹⁹F NMR in Fluorinated Biphenyl Analysis
Fluorinated biphenyls represent a critical structural motif in medicinal chemistry, materials science, and agrochemicals. The introduction of fluorine atoms can profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding affinity.[1] Consequently, precise characterization of these compounds is paramount. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful tool for the unambiguous structural elucidation and conformational analysis of fluorinated biphenyls.[2]
The utility of ¹⁹F NMR stems from several key properties of the ¹⁹F nucleus: it is a spin ½ nucleus with 100% natural abundance and possesses a high gyromagnetic ratio, affording it a sensitivity comparable to that of ¹H NMR (83% of proton sensitivity).[3][4] What truly sets ¹⁹F NMR apart is its expansive chemical shift range, which can span over 800 ppm.[4][5] This vast spectral dispersion minimizes signal overlap, a common challenge in ¹H NMR of complex molecules, and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment.[6] This heightened sensitivity allows for the precise characterization of substitution patterns, conformational isomers (atropisomers), and intermolecular interactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ¹⁹F NMR for the detailed characterization of fluorinated biphenyls. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer insights into data interpretation, including the analysis of atropisomerism, a phenomenon of significant interest in biphenyl chemistry.
Theoretical Framework: Understanding the ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum provides a wealth of information encoded in three key parameters: chemical shifts (δ), scalar couplings (J), and relaxation times (T1 and T2).
-
Chemical Shifts (δ): The chemical shift of a ¹⁹F nucleus is highly dependent on the electron density around it. Electron-withdrawing groups deshield the nucleus, shifting its resonance downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[1] In fluorinated biphenyls, the chemical shift is influenced by the substitution pattern on both phenyl rings, the dihedral angle between the rings, and through-space interactions with neighboring atoms.
-
Scalar Couplings (J): Spin-spin coupling between ¹⁹F nuclei and other active nuclei (¹H, ¹³C, or other ¹⁹F nuclei) provides crucial connectivity information. ¹⁹F-¹⁹F coupling constants are typically larger than ¹H-¹H couplings and can be observed over several bonds (2J, 3J, 4J, and even 5J).[4] Of particular importance in fluorinated biphenyls is the phenomenon of through-space coupling, where two fluorine atoms that are close in space but not directly connected through bonds can exhibit a measurable coupling constant.[7][8] This is a powerful tool for deducing conformational preferences and identifying atropisomers.
-
Relaxation Times (T1 and T2): Relaxation times are influenced by molecular motion and intermolecular interactions. Changes in relaxation times can be used to study binding events and dynamic processes.[6][9]
Experimental Protocols
Protocol 1: Standard ¹⁹F NMR Acquisition for Structural Characterization
This protocol outlines the fundamental steps for acquiring a high-quality one-dimensional ¹⁹F NMR spectrum for a fluorinated biphenyl.
1. Sample Preparation:
- Dissolve 5-10 mg of the fluorinated biphenyl compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is key.
- Use a high-quality NMR tube (e.g., Norell® 507-HP or equivalent).
- Optionally, add an internal standard for chemical shift referencing and quantification. A common standard is trifluoroacetic acid (TFA) or hexafluorobenzene.[10]
2. Spectrometer Setup:
- Use a high-field NMR spectrometer equipped with a broadband or fluorine-dedicated probe.
- Tune and match the probe for the ¹⁹F frequency.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal resolution.
3. Acquisition Parameters:
- Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
- Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured. The typical range for organofluorine compounds is between -50 and -220 ppm.[4]
- Acquisition Time (at): Aim for an acquisition time of at least 1-2 seconds to ensure good digital resolution.
- Relaxation Delay (d1): Use a relaxation delay of 1-2 times the longest T1 of the fluorine nuclei. For quantitative measurements, a longer delay (5-7 times T1) is necessary.[10]
- Pulse Angle: A 30-45° pulse angle can be used to reduce the experiment time, while a 90° pulse is optimal for signal intensity in a single scan.[10]
- Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio. For concentrated samples, 16-64 scans may be sufficient.
4. Data Processing:
- Apply a Fourier transform to the free induction decay (FID).
- Phase the spectrum carefully.
- Reference the spectrum to the internal standard or an external reference.
- Integrate the signals to determine the relative ratios of different fluorine environments.
Protocol 2: 2D ¹⁹F,¹⁹F-COSY/TOCSY for Elucidating Through-Space Interactions
Two-dimensional NMR experiments are invaluable for establishing correlations between fluorine nuclei, particularly for identifying through-space couplings indicative of specific conformations in atropisomers.[7][11]
1. Sample Preparation and Spectrometer Setup: Follow the same procedures as in Protocol 1.
2. Acquisition Parameters (Example for ¹⁹F,¹⁹F-TOCSY):
- Pulse Sequence: Use a standard TOCSY pulse sequence with a fluorine-selective mixing sequence (e.g., DIPSI-2).
- Spectral Width (F1 and F2): Set the same spectral width as in the 1D experiment in both dimensions.
- Number of Increments (F1): Collect a sufficient number of increments (e.g., 256-512) to achieve good resolution in the indirect dimension.
- Mixing Time: The mixing time determines the extent of magnetization transfer. For detecting through-space couplings, a longer mixing time (e.g., 50-100 ms) may be necessary.[12]
- Number of Scans (ns): A higher number of scans per increment will be required compared to the 1D experiment to achieve adequate sensitivity.
3. Data Processing:
- Apply a 2D Fourier transform.
- Phase the spectrum in both dimensions.
- Analyze the cross-peaks, which indicate scalar coupling (through-bond or through-space) between the correlated fluorine nuclei.
Data Interpretation and Analysis
Assigning Resonances and Determining Substitution Patterns
The large chemical shift dispersion in ¹⁹F NMR simplifies the assignment of resonances in polysubstituted fluorinated biphenyls. The chemical shift of each fluorine is influenced by the nature and position of other substituents. Computational methods, such as Density Functional Theory (DFT), can be used to predict ¹⁹F chemical shifts and aid in the assignment of complex spectra.[13]
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Fluorinated Groups. [1][14]
| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |
| Ar-F | -100 to -170 |
| CF₃ | -50 to -80 |
| OCF₃ | -55 to -60 |
| SCF₃ | -40 to -45 |
| CH₂F | -200 to -230 |
Note: These are approximate ranges and can vary depending on the specific molecular environment.
Characterization of Atropisomerism
Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In fluorinated biphenyls, bulky ortho-substituents can restrict rotation around the interannular bond, leading to the existence of stable, separable atropisomers. ¹⁹F NMR is an excellent technique for studying this phenomenon.[15][16]
-
Distinct Chemical Shifts: Atropisomers will often exhibit separate sets of ¹⁹F NMR signals for the corresponding fluorine atoms due to their different spatial environments.
-
Through-Space Coupling: The presence of through-space ¹⁹F-¹⁹F coupling between fluorine atoms on adjacent rings is a strong indicator of a specific atropisomeric conformation where these atoms are held in close proximity.
-
Chiral Solvating Agents: In cases where the signals of the atropisomers are not resolved, the addition of a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to the separation of the NMR signals.[15] This allows for the determination of enantiomeric excess and the study of racemization kinetics.
Visualization of Workflows and Concepts
Experimental Workflow for ¹⁹F NMR Analysis
Caption: Workflow for ¹⁹F NMR analysis of fluorinated biphenyls.
Relationship Between Structure and ¹⁹F NMR Observables
Caption: Correlation of biphenyl structure with ¹⁹F NMR data.
Conclusion
¹⁹F NMR spectroscopy is an indispensable technique for the comprehensive characterization of fluorinated biphenyls. Its high sensitivity, large chemical shift dispersion, and the ability to probe through-space interactions provide unparalleled insights into molecular structure, substitution patterns, and complex stereochemical features such as atropisomerism. The protocols and interpretive guidelines presented in this application note are intended to empower researchers in drug discovery and materials science to leverage the full potential of ¹⁹F NMR for the confident and detailed analysis of this important class of molecules.
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Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2216-2236. [Link]
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Prosser, R. S., & Sljoka, A. (2022). A beginner's guide to 19F NMR and its role in drug screening. Biophysical Reports, 2(1), 100039. [Link]
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Jee, J.-G. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 28(11), 4478. [Link]
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Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical Communications, 57(62), 7618-7633. [Link]
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Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. ResearchGate. [Link]
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Prosser, R. S., & Sljoka, A. (2022). A beginner's guide to 19F NMR and its role in drug screening. Scilit. [Link]
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Martins, J. C., & B-L, G. (2012). 19F NMR Spectroscopy: Applications in Pharmaceutical Studies. ResearchGate. [Link]
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K-A, K., & K, S. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(19), 5564-5573. [Link]
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Pomerantz, W. C. K., & Buchholz, C. R. (2021). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 16(9), 4387-4412. [Link]
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K-A, K., & K, S. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
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Tan, Y. J., Y, O., & O, G. (2022). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance, 3(1), 1-12. [Link]
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Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Publishing. [Link]
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Orton, H. W., & O, G. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19515-19521. [Link]
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JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. YouTube. [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Mertens, M., & W, G. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(12), 8059-8067. [Link]
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Tan, Y. J., Y, O., & O, G. (2022). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Magnetic Resonance. [Link]
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Mallory, F. B., & Mallory, C. W. (2002). Nuclear Spin−Spin Coupling via Nonbonded Interactions. 8.1 The Distance Dependence of Through-Space Fluorine−Fluorine Coupling. Journal of the American Chemical Society, 124(39), 11642-11648. [Link]
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LaPlante, S. R., & F, G. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. ACS Omega, 7(36), 32445-32450. [Link]
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W-G, W. (2010). Applications of 19F NMR. ChemBioBioChem, 11(6), 757-759. [Link]
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K-A, K., & K, S. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8589503. [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. [Link]
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Kawano, N., & O, M. (1981). Atropisomerism of biphenyl compounds. An Important role of o-substituted methoxy groups and fluorine atoms. The Journal of Organic Chemistry, 46(2), 389-391. [Link]
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Introduction: Unraveling the Biotransformation of 4-Fluorobiphenyl
An In-Depth Guide to the Experimental Analysis of 4-Fluorobiphenyl Metabolism
4-Fluorobiphenyl (4-FBP) is a fluorinated aromatic hydrocarbon whose metabolic fate is of significant interest to researchers in drug development, toxicology, and environmental science.[1][2] As a structural motif in various compounds and a potential xenobiotic, understanding its biotransformation is critical for predicting efficacy, assessing potential toxicity, and characterizing environmental persistence. The metabolic pathway of a compound dictates its clearance rate, potential for drug-drug interactions, and whether it is detoxified or bioactivated into reactive intermediates.
The metabolism of xenobiotics like 4-FBP is typically a two-phase process. Phase I involves the introduction or exposure of functional groups, primarily through oxidation reactions catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes.[3][4][5] For 4-FBP, this predominantly involves hydroxylation.[6][7] Phase II consists of conjugation reactions, where endogenous polar molecules (e.g., glucuronic acid, sulfate) are attached to the newly formed functional groups, rendering the metabolite more water-soluble and facilitating its excretion.[8]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to design and execute a robust experimental plan for studying the metabolism of 4-fluorobiphenyl. We will detail both in vitro and in vivo methodologies, from initial metabolite discovery in subcellular fractions to pharmacokinetic analysis in whole-animal models, emphasizing the causality behind experimental choices to ensure scientifically sound and reproducible results.
The Metabolic Landscape of 4-Fluorobiphenyl
The biotransformation of 4-FBP is initiated by CYP450-mediated oxidation, followed by conjugation of the resulting hydroxylated metabolites.
-
Phase I Metabolism (Oxidation): The primary metabolic route for 4-FBP is hydroxylation of the aromatic rings. Studies using rat liver microsomes have established that the major transformation is 4'-hydroxylation , which occurs on the non-fluorinated ring at the position para to the phenyl-phenyl bridge, yielding 4-fluoro-4'-hydroxybiphenyl.[6][7] A minor pathway observed is 3-hydroxylation , ortho to the fluorine atom.[6][7] The formation of these hydroxylated metabolites is the rate-limiting step in the clearance of 4-FBP.
-
Phase II Metabolism (Conjugation): Following oxidation, the hydroxylated metabolites undergo conjugation to enhance their hydrophilicity. The primary conjugation pathways identified are glucuronidation and sulfation , forming this compound-O-glucuronide and -O-sulfate, respectively.[8] These conjugates are readily excretable in urine and bile.
A Tiered Strategy for Metabolic Investigation
A robust investigation into xenobiotic metabolism employs a tiered approach, progressing from simple, high-throughput in vitro systems to complex in vivo models. This strategy allows for a cost-effective and ethical screening process, where fundamental questions about metabolic pathways and enzyme kinetics are answered before committing to resource-intensive animal studies.
PART 1: In Vitro Metabolism Protocols
In vitro systems are indispensable for initial metabolic profiling. They provide a controlled environment to identify metabolic pathways and the enzymes responsible, free from the complexities of a whole organism.
Protocol 1: Phase I Metabolism using Rat Liver Microsomes (RLM)
Causality: Liver microsomes are vesicles of the endoplasmic reticulum, containing a high concentration of CYP450 enzymes.[9] They are the gold-standard for investigating Phase I metabolism due to their commercial availability, ease of use, and the requirement of only a simple cofactor, NADPH, to drive oxidative reactions.[6][7][10]
Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube on ice, prepare the master mix. For a final volume of 200 µL, add:
-
138 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)
-
20 µL of NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
20 µL of Rat Liver Microsomes (final concentration 0.5 mg/mL)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add 2 µL of 4-FBP stock solution (in DMSO or Acetonitrile) to achieve the desired final concentration (e.g., 1-10 µM). Vortex gently.
-
Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard. This step precipitates the microsomal proteins.
-
Sample Processing: Vortex the tube vigorously for 30 seconds, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Collection: Transfer the supernatant to a clean tube or HPLC vial for LC-MS/MS analysis.
Protocol 2: Comprehensive Metabolism using Cryopreserved Human Hepatocytes
Causality: While microsomes are excellent for Phase I, they lack the cytosolic enzymes and cofactors required for Phase II conjugation. Hepatocytes, being intact liver cells, provide a complete metabolic system containing both Phase I and Phase II enzymes, offering a more physiologically relevant model to observe the full sequence of biotransformation.[11]
Methodology:
-
Cell Plating: Rapidly thaw cryopreserved human hepatocytes according to the supplier's protocol and plate them in collagen-coated multi-well plates (e.g., 24-well) in the appropriate seeding medium. Allow cells to attach for 4-6 hours.
-
Medium Change: Gently replace the seeding medium with fresh, pre-warmed incubation medium.
-
Pre-incubation: Equilibrate the plated cells at 37°C, 5% CO₂ for 1 hour.
-
Initiate Treatment: Prepare a stock solution of 4-FBP in the incubation medium. Remove the medium from the wells and add the 4-FBP-containing medium (final concentration e.g., 1-10 µM).
-
Time Points: Incubate the plates at 37°C, 5% CO₂. At designated time points (e.g., 0, 1, 4, 8, 24 hours), collect both the supernatant (medium) and the cells (by lysing with acetonitrile).
-
Sample Processing:
-
Supernatant: Transfer the medium to a microcentrifuge tube. Add 2-3 volumes of ice-cold acetonitrile with an internal standard to precipitate any proteins.
-
Cells: Add ice-cold acetonitrile with an internal standard directly to the well to lyse the cells and precipitate proteins. Scrape the well to ensure complete collection.
-
-
Centrifugation & Collection: Centrifuge all samples at >10,000 x g for 10 minutes. Transfer the supernatant to HPLC vials for analysis.
PART 2: In Vivo Metabolism Protocol
In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound within a complete biological system.
Protocol 3: ADME Study in Sprague-Dawley Rats
Causality: The rat is a standard preclinical model for metabolism and pharmacokinetic studies.[12][13] Using metabolic cages allows for the separate collection of urine and feces, enabling a quantitative assessment of the routes and extent of excretion of the parent compound and its metabolites.[14]
Methodology:
-
Acclimatization: Acclimate male Sprague-Dawley rats (8-10 weeks old) to individual metabolic cages for at least 48 hours prior to dosing. This allows the animals to adjust and ensures baseline sample collection.
-
Dosing: Prepare a formulation of 4-FBP in a suitable vehicle (e.g., corn oil with 5% DMSO). Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
Sample Collection:
-
Urine and Feces: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h). Record the volume of urine and weight of feces for each interval.
-
Blood: Collect blood samples (via tail vein or saphenous vein) at time points such as 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K₂EDTA).
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma, urine, and feces at -80°C until analysis.
-
Fecal Homogenate: Homogenize fecal samples with water or buffer to create a slurry for extraction.
-
PART 3: Bioanalysis and Data Interpretation
Protocol 4: Sample Preparation for LC-MS/MS
Causality: Biological matrices like plasma and urine contain numerous endogenous compounds that can interfere with analysis. A robust extraction method is crucial to isolate the analytes of interest, remove interfering substances, and concentrate the sample for improved sensitivity.
Methodology:
-
Protein Precipitation (for in vitro samples and plasma): This is the simplest method, already described in the protocols above. Add 3 volumes of cold acetonitrile with an internal standard to 1 volume of sample. Vortex and centrifuge.
-
Hydrolysis of Conjugates (for urine and bile): To measure the total amount of hydroxylated metabolites (free and conjugated), enzymatic deconjugation is required.
-
To 100 µL of urine, add buffer (e.g., sodium acetate, pH 5.0) and a mixture of β-glucuronidase and sulfatase enzymes.[8]
-
Incubate at 37°C for 2-4 hours or overnight.
-
Stop the reaction with acetonitrile and proceed with extraction.
-
-
Liquid-Liquid Extraction (LLE):
-
To the (hydrolyzed) sample, add a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[8]
-
Vortex vigorously for 1-2 minutes, then centrifuge to separate the layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen and reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.
-
Analytical Instrumentation: LC-MS/MS
Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern metabolic analysis.[15][16] It provides exceptional selectivity to distinguish metabolites from background noise and high sensitivity to detect low-level compounds. The liquid chromatography step separates the parent compound and its various metabolites in time, while the tandem mass spectrometer provides structural information for identification and precise quantification.
| Parameter | Typical Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately nonpolar compounds like 4-FBP and its metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the C18 column. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical LC-MS. |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | ESI is a soft ionization technique suitable for polar metabolites. Both modes should be screened. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | For quantification, this mode provides the highest sensitivity and specificity by monitoring a specific parent ion -> fragment ion transition. |
| Full Scan MS | High-Resolution MS (e.g., Orbitrap, Q-TOF) | For metabolite identification, this provides accurate mass measurements to determine elemental composition. |
Data Interpretation:
-
Metabolite Identification: Putative metabolites are first identified by searching for predicted mass shifts from the parent compound (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation). Confirmation is achieved by comparing chromatographic retention time and MS/MS fragmentation patterns with authentic chemical standards.
-
Pathway Construction: By identifying the full suite of metabolites (Phase I and Phase II), the complete biotransformation pathway can be constructed, as shown in Figure 1.
References
-
Sullivan, H. R., Roffey, P., & McMahon, R. E. (1979). Biotransformation of 4'-ethynl-2-fluorobiphenyl in the rat. In vitro and in vivo studies. Drug Metabolism and Disposition, 7(2), 76–80. [Link]
-
Halpaap-Wood, K., Horning, E. C., & Horning, M. G. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Biochemical Pharmacology, 31(10), 1985-1991. [Link]
-
Amadio, J., Murphy, C. D. (2010). Biotransformation of fluorobiphenyl by Cunninghamella elegans. Applied Microbiology and Biotechnology, 86, 345–351. [Link]
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Halpaap-Wood, K., Horning, E. C., & Horning, M. G. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. PubMed. [Link]
-
Akhtar, T., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]
-
Let's talk about science. (2024). Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals. YouTube. [Link]
-
Malings, T. J., et al. (1999). Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation. Xenobiotica, 29(2), 205-16. [Link]
-
PubChem. (n.d.). 4-Fluorobiphenyl. [Link]
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Jatoe, S. D., & Gorrod, J. W. (1987). The in vitro/in vivo comparative metabolism of 4-aminobiphenyl using isolated hepatocytes. Archives of Toxicology, 60(1-3), 65-8. [Link]
-
Wyndham, C., & Safe, S. (1978). In vitro metabolism of 4-chlorobiphenyl by control and induced rat liver microsomes. Biochemistry, 17(2), 208-15. [Link]
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Al-Awad, M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-41. [Link]
-
Kajbaf, M., et al. (1988). Metabolism of 4-aminobiphenyl and 4-acetylaminobiphenyl in perfused guinea pig liver. Japanese Journal of Cancer Research, 79(3), 329-37. [Link]
-
Li, A., et al. (2021). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. Chemical Research in Toxicology, 34(10), 2169-2179. [Link]
-
Wyndham, C., & Safe, S. (1978). In Vitro Metabolism of 4-Chlorobiphenyl by Control and Induced Rat Liver Microsomes. Biochemistry, 17(2), 208-215. [Link]
-
Barek, J., et al. (2017). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. Molecules, 22(12), 2119. [Link]
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Castillo, S., et al. (2015). Analytical Methods in Untargeted Metabolomics: State of the Art in 2015. Frontiers in Bioengineering and Biotechnology, 3, 94. [Link]
-
Shurubor, Y. I., et al. (2011). Analytical Approaches to Metabolomics and Applications to Systems Biology. Seminars in Nephrology, 31(2), 99-109. [Link]
-
Nussbaum, M., et al. (1983). In vivo metabolism of 3,2'-dimethyl-4-aminobiphenyl (DMAB) bearing on its organotropism in the Syrian golden hamster and the F344 rat. Carcinogenesis, 4(5), 567-73. [Link]
-
Borlakoglu, J. T., & Wilkins, J. P. (1993). In vitro metabolism of [14C]4-chlorobiphenyl and [14C]2,2',5,5'-tetrachlorobiphenyl by hepatic microsomes from rats and pigeons. Evidence against an obligatory arene oxide in aromatic hydroxylation reactions. Comparative Biochemistry and Physiology. C, Comparative Pharmacology and Toxicology, 105(1), 133-40. [Link]
-
Pang, Z., et al. (2021). Guide to Metabolomics Analysis: A Bioinformatics Workflow. MDPI. [Link]
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Al-Iman, A., et al. (2019). Zebrafish: a complete animal model for in vivo drug discovery and development. Current Pharmaceutical Design, 25(3), 268-282. [Link]
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Application Notes and Protocols for Developing Enzyme Assays Using 4-Fluoro-4'-hydroxybiphenyl
Introduction: The Critical Role of Cytochrome P450 Inhibition in Drug Development
The cytochrome P450 (CYP) superfamily of enzymes is a cornerstone of drug metabolism, responsible for the biotransformation of a vast array of xenobiotics, including over 90% of commercially available drugs.[1] Consequently, the potential for a new chemical entity (NCE) to inhibit CYP activity is a major concern in drug discovery and development. Inhibition of these enzymes can lead to altered drug pharmacokinetics, resulting in adverse drug-drug interactions (DDIs), unexpected toxicity, or loss of therapeutic efficacy.[2][3] Therefore, robust and reliable in vitro methods for assessing the inhibitory potential of NCEs on major CYP isoforms are mandated by regulatory agencies and are critical for de-risking drug candidates early in the development pipeline.[3][4]
Fluorescence-based assays have emerged as a powerful tool for high-throughput screening (HTS) of CYP inhibition.[5][6] These assays employ substrates that are themselves non-fluorescent or weakly fluorescent but are metabolized by a specific CYP isoform to a highly fluorescent product.[6] The rate of fluorescence generation is directly proportional to the enzyme's activity. By introducing a potential inhibitor, the reduction in the rate of fluorescence increase can be quantified to determine the compound's inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Fluoro-4'-hydroxybiphenyl in the context of CYP enzyme assays. While the primary role of hydroxylated biphenyls in this context is often as metabolites, their structural similarity to known CYP substrates and inhibitors makes them important molecules for study. Herein, we will focus on the application of this compound as a potential inhibitor of CYP2C9, a major drug-metabolizing enzyme responsible for the clearance of approximately 15% of all drugs.[7] The protocols and principles outlined are designed to be adaptable for the investigation of other CYP isoforms and potential inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is fundamental to assay development.
| Property | Value | Source |
| CAS Number | 324-94-7 | [8][9][10] |
| Molecular Formula | C12H9FO | [8][10] |
| Molecular Weight | 188.20 g/mol | [8][10] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in methanol and other organic solvents | [8] |
Principle of the CYP2C9 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory potential of this compound against human CYP2C9. The assay utilizes a fluorogenic probe substrate that is specifically metabolized by CYP2C9 to a fluorescent product. The rate of product formation is monitored over time using a fluorescence plate reader. The IC50 value of this compound is determined by measuring the enzyme activity at various concentrations of the compound.
The enzymatic reaction and the principle of inhibition are depicted in the following workflow:
Figure 1: Principle of the fluorescence-based CYP2C9 inhibition assay.
Experimental Protocols
Part 1: Characterization of the Fluorescent Properties of this compound
Rationale: It is crucial to determine the intrinsic fluorescence of the test compound to avoid interference with the assay. If this compound fluoresces at the same wavelengths as the product of the enzymatic reaction, it can lead to false-positive or false-negative results.
Protocol:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Serially dilute the stock solution in the assay buffer to the highest concentration to be used in the inhibition assay.
-
Scan for fluorescence: Using a scanning spectrofluorometer, perform an excitation scan (at a fixed emission wavelength corresponding to the assay product) and an emission scan (at a fixed excitation wavelength corresponding to the assay substrate/product).
-
Analyze the spectra: Compare the fluorescence spectra of this compound with those of the fluorogenic substrate and its fluorescent product. Significant overlap may necessitate the use of an alternative assay format (e.g., LC-MS/MS-based). For hydroxylated biphenyls, it is prudent to check for fluorescence. For instance, 4,4'-dihydroxybiphenyl has an excitation peak at 267 nm and an emission peak at 351 nm.[11]
Part 2: CYP2C9 Inhibition Assay Protocol
Materials:
-
Recombinant human CYP2C9 enzyme (e.g., in microsomes)
-
Fluorogenic CYP2C9 substrate (e.g., a Vivid® substrate or other commercially available probe)
-
This compound
-
NADPH regenerating system (or NADPH)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Workflow Diagram:
Sources
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Application Notes and Protocols for the Utilization of 4-Fluoro-4'-hydroxybiphenyl in Advanced Polymer Synthesis
Introduction: The Strategic Role of 4-Fluoro-4'-hydroxybiphenyl in High-Performance Polymers
This compound is a versatile monomer that serves as a critical building block in the synthesis of advanced polymers, particularly in the realm of high-performance engineering thermoplastics.[1] Its unique molecular architecture, featuring a rigid biphenyl backbone, a reactive hydroxyl group for polymerization, and a strategically placed fluorine atom, imparts a desirable combination of properties to the resulting polymers. The fluorine substitution enhances thermal stability, chemical resistance, and lowers the dielectric constant, while the biphenyl unit contributes to high strength and modulus.[2][3] These characteristics make polymers derived from this compound suitable for demanding applications in the aerospace, electronics, and automotive industries.[3][4][5][6]
This document provides a comprehensive guide for researchers and scientists on the effective utilization of this compound in polymer chemistry. We will delve into the synthesis of the monomer, detailed protocols for its polymerization into poly(aryl ether)s, and a thorough discussion of the exceptional properties exhibited by these materials.
Monomer Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The industrial production of high-purity this compound predominantly relies on the robust and efficient Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction offers high yields and excellent regioselectivity, which are crucial for obtaining a monomer of suitable quality for polymerization.[7]
Reaction Scheme:
Where Ar1 and Ar2 represent aryl groups.
A typical laboratory-scale synthesis involves the coupling of a boronic acid derivative with a halogenated aromatic compound.[7] For instance, the reaction can be performed between 4-bromophenylboronic acid and 4-fluoroiodobenzene in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base.[7]
Polymerization of this compound: Synthesis of Poly(aryl ether)s
The most prevalent method for polymerizing this compound is through nucleophilic aromatic substitution (SNAr) polycondensation.[3] In this reaction, the hydroxyl group of this compound is converted to a more nucleophilic phenoxide in situ, which then displaces a halogen from an activated aromatic dihalide monomer. This process results in the formation of an ether linkage and the propagation of the polymer chain.
Protocol 1: Synthesis of a Poly(aryl ether ketone) (PAEK) from this compound and 4,4'-Difluorobenzophenone
This protocol outlines the synthesis of a high-performance PAEK, a class of polymers known for their exceptional thermal and mechanical properties.
Materials:
-
This compound (monomer)
-
4,4'-Difluorobenzophenone (co-monomer)
-
Anhydrous potassium carbonate (K2CO3) (base)
-
N,N-Dimethylacetamide (DMAc) (solvent)
-
Toluene (azeotroping agent)
-
Methanol (for precipitation)
-
Hydrochloric acid (HCl) (for neutralization)
Experimental Workflow:
A typical polymerization workflow.
Step-by-Step Procedure:
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet/outlet, charge this compound, an equimolar amount of 4,4'-difluorobenzophenone, and a 10-20% molar excess of anhydrous potassium carbonate.
-
Solvent Addition: Add N,N-dimethylacetamide (DMAc) to achieve a monomer concentration of 20-30% (w/v) and a small amount of toluene to act as an azeotroping agent.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (typically 140-150 °C) under a gentle nitrogen purge. The water generated from the reaction between the hydroxyl group and the carbonate base will be removed azeotropically with toluene and collected in the Dean-Stark trap. This step is critical as the presence of water can terminate the polymerization.
-
Polymerization: Once all the water has been removed, slowly distill off the toluene. Then, increase the temperature to 160-180 °C to initiate polymerization. The reaction is typically allowed to proceed for 4-8 hours. The viscosity of the solution will increase significantly as the polymer chains grow.
-
Work-up: After the desired polymerization time, cool the reaction mixture to room temperature. Dilute the viscous solution with additional DMAc if necessary.
-
Precipitation and Purification: Pour the polymer solution into a vigorously stirred excess of methanol to precipitate the polymer. Filter the fibrous polymer and wash it thoroughly with hot water to remove any remaining salts and then with methanol to remove low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours to remove all residual solvents.
Properties of Polymers Derived from this compound
The incorporation of this compound into the polymer backbone imparts a unique and highly desirable set of properties.
Thermal Properties
Fluorinated poly(aryl ether)s exhibit excellent thermal stability.[2][3] The strong carbon-fluorine bond and the rigid aromatic backbone contribute to high decomposition temperatures and glass transition temperatures.
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 180 - 270 °C[2][8] |
| 5% Weight Loss Temperature (Td5) | > 500 °C (in Nitrogen)[2][8] |
Table 1: Typical thermal properties of poly(aryl ether)s containing this compound.
Mechanical Properties
These polymers are known for their high strength, stiffness, and toughness, making them suitable for structural applications.[4][9][10] The rigid biphenyl units contribute to the high modulus, while the ether linkages provide a degree of flexibility.
| Property | Typical Value Range |
| Tensile Strength | 75 - 95 MPa[8] |
| Tensile Modulus | 1.7 - 2.5 GPa[8] |
| Elongation at Break | 5 - 15% |
Table 2: Typical mechanical properties of films cast from poly(aryl ether)s based on this compound.
Dielectric Properties
The presence of fluorine atoms in the polymer structure leads to a low dielectric constant and low dielectric loss.[2] This is due to the low polarizability of the C-F bond. These properties are highly sought after for applications in high-frequency electronics and communication technologies.[2]
| Property | Typical Value at 10 GHz |
| Dielectric Constant (ε') | 2.5 - 3.0 |
| Dielectric Loss (tan δ) | 0.002 - 0.006[2] |
Table 3: Typical dielectric properties of fluorinated poly(aryl ether)s.
Solubility
Unlike many high-performance polymers that are often intractable, polymers derived from this compound often exhibit good solubility in common organic solvents such as N-methyl-2-pyrrolidone (NMP), DMAc, and chloroform.[8][11] This enhanced solubility is attributed to the disruption of chain packing by the fluorine atoms and the flexible ether linkages, which facilitates processing into films and coatings.
Applications
The exceptional combination of thermal, mechanical, and dielectric properties makes polymers derived from this compound ideal for a range of advanced applications:
-
Aerospace: Components requiring high-temperature resistance and low flammability.[3]
-
Electronics: Low-dielectric constant materials for high-frequency printed circuit boards, and insulating layers in microelectronics.[1][2]
-
Automotive: Under-the-hood components that require high thermal stability and chemical resistance.
-
Membranes: Gas separation and filtration membranes due to their good chemical resistance and processability.
-
Coatings: Protective coatings for harsh environments.
Conclusion
This compound is a key monomer that enables the synthesis of a new generation of high-performance polymers. The protocols and data presented in this application note provide a solid foundation for researchers to explore the potential of this versatile building block in developing materials with tailored properties for advanced technological applications. The ability to systematically modify the polymer backbone by copolymerizing this compound with various aromatic dihalides opens up a vast design space for creating novel materials with unprecedented performance characteristics.
References
- Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing).
- Synthesis and characterization of 4-[(per/polyfluoro)phenyloxy]-4 - vinylbiphenyls and their polymers.
- This compound (CAS 324-94-7): Synthesis, Applications, and Biological Activity Analysis.
- Key Synthesis Routes and Purification Methods for this compound.
- LC−TOF spectroscopy of (a) 4,4′-dihydroxybiphenyl, (b) monoacrylate, and (c) diacrylate.
- Thermoresponsive Polyphosphoester via Polycondensation Reactions: Synthesis, Characterization, and Self-Assembly - MDPI.
- Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties.
- Syntheses and properties of novel fluorinated polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) extended from bis(4-hydroxyphenyl)phenyl-2,2,2-trifluoroethane - ResearchGate.
- Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC - NIH.
- Chemical property and characteristics of polymer | 4 | Materials for L - Taylor & Francis eBooks.
- Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties.
- Special Issue : Thermal and Mechanical Properties of Polymers - MDPI.
- Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions - MDPI.
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- Thermal Properties of Bio-based Polymers | springerprofessional.de.
- Study on the Mechanical and Thermal Properties and Shape Memory Behaviors of Blends of Bio-Based Polybenzoxazine and Polycaprolactone with Different Molecular Weights - NIH.
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Application Note: Robust and Efficient Silylation Protocol for the GC-MS Analysis of 4-Fluoro-4'-hydroxybiphenyl
Abstract
This application note presents a detailed protocol for the chemical derivatization of 4-Fluoro-4'-hydroxybiphenyl, a hydroxylated biphenyl of interest in pharmaceutical and environmental analysis, for subsequent quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar phenolic hydroxyl group, this compound exhibits low volatility, making direct GC analysis challenging.[1] Silylation, a robust and widely adopted derivatization technique, is employed to enhance its volatility and thermal stability.[2][3][4] This guide provides a comprehensive, step-by-step methodology for the efficient conversion of this compound to its more volatile trimethylsilyl (TMS) ether derivative using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. We delve into the rationale behind each procedural step, offering insights grounded in established chemical principles to ensure methodological integrity and reproducibility.
Introduction: The Imperative of Derivatization for Phenolic Analytes
Gas chromatography is a powerful technique for the separation of complex mixtures of volatile organic compounds. However, its application is limited for analytes with low volatility or poor thermal stability, such as phenolic compounds like this compound. The presence of the polar hydroxyl group leads to strong intermolecular hydrogen bonding, which significantly decreases the analyte's vapor pressure and can cause undesirable interactions with the GC column, resulting in poor peak shape and inaccurate quantification.[5][6]
Derivatization addresses these challenges by chemically modifying the polar functional group to create a less polar and more volatile derivative.[1][7] Silylation is a premier derivatization strategy for compounds containing active hydrogens, such as those in hydroxyl groups.[3][4] This process involves the replacement of the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[1] The resulting TMS ether of this compound is significantly more volatile and thermally stable, making it amenable to GC analysis with improved chromatographic performance.[1][4]
The choice of silylating agent is critical for reaction efficiency. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent silyl donor. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can further enhance the reaction rate, particularly for sterically hindered or less reactive hydroxyl groups.[1]
Chemical Principles and Mechanism
The silylation of this compound with BSTFA proceeds via a nucleophilic attack of the phenolic oxygen on the silicon atom of the silylating agent. The reaction is catalyzed by TMCS, which increases the electrophilicity of the silicon atom. The overall reaction is illustrated below.
Caption: Silylation of this compound.
The reaction must be conducted under anhydrous conditions, as silylating reagents are highly sensitive to moisture.[2] The presence of water will preferentially react with the BSTFA, consuming the reagent and reducing the derivatization yield.
Experimental Protocol
This protocol outlines the derivatization of this compound in a solvent matrix. For accurate quantification, the use of an internal standard is highly recommended to correct for variations in sample preparation and derivatization efficiency.[7]
Reagents and Materials
| Reagent/Material | Grade/Specification |
| This compound | Analytical Standard |
| BSTFA + 1% TMCS | Derivatization Grade |
| Pyridine (or Acetone) | Anhydrous |
| Nitrogen Gas | High Purity |
| Reaction Vials (2 mL) | with PTFE-lined caps |
| Heating Block or Oven | |
| Vortex Mixer | |
| Micropipettes |
Step-by-Step Derivatization Procedure
Caption: Experimental workflow for derivatization.
-
Sample Preparation: Accurately weigh a known amount of the this compound standard or sample extract into a clean, dry 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[2][7]
-
Internal Standard Spiking (Recommended): Add a precise volume of the internal standard solution to the dried sample residue.
-
Dissolution: Add 100 µL of anhydrous pyridine (or acetone) to the vial to dissolve the residue. Pyridine can act as a catalyst and acid scavenger, while acetone has been shown to accelerate silylation reactions.[7][8][9]
-
Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial.[7] It is recommended to use at least a 2:1 molar excess of the silylating reagent to active hydrogens.
-
Mixing and Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[7] Optimization of reaction time and temperature may be necessary to ensure complete derivatization.
-
Cooling and Analysis: After incubation, allow the vial to cool to room temperature before opening. The sample is now ready for injection into the GC-MS system.
GC-MS Parameters (Example)
The following are example GC-MS parameters and should be optimized for the specific instrument and column used.
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 280 °C |
| Injection Mode | Splitless (1 min) |
| Oven Program | 70°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium, 1.0 mL/min |
| MS System | Agilent 5977B or equivalent |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Expected Results and Data Interpretation
Successful derivatization of this compound will result in a single, sharp chromatographic peak corresponding to its TMS ether. The mass spectrum of the derivatized compound will exhibit a characteristic molecular ion peak ([M]⁺) and a prominent fragment ion corresponding to the loss of a methyl group ([M-15]⁺). For TMS derivatives of phenols, a characteristic ion resulting from the cleavage of the t-butyl moiety ([M-57]⁺) is often observed if a tert-butyldimethylsilyl (TBDMS) derivatizing agent is used.[10]
Conclusion
The silylation protocol detailed in this application note provides a reliable and efficient method for the derivatization of this compound, enabling robust and sensitive analysis by GC-MS. By converting the polar analyte into a more volatile and thermally stable TMS derivative, this method overcomes the inherent limitations of direct GC analysis of phenolic compounds. Adherence to anhydrous conditions and optimization of reaction parameters are crucial for achieving complete derivatization and ensuring the accuracy and precision of quantitative results.
References
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards. BenchChem.
- MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
- Villas-Bôas, S. G., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
- ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. ResearchGate.
- Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health.
- Lee, H. B., et al. (2002). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex.
- ResearchGate. (n.d.). Time dependence of silylation reactions of various phenolate analytes.... ResearchGate.
- IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen.
- Zaikin, V. G., & Halket, J. M. (2003). Derivatization in GC.
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Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. Available at: [Link]
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- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 6. weber.hu [weber.hu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Synthesis of Advanced Materials Using 4-Fluoro-4'-hydroxybiphenyl: Application Notes and Protocols
Introduction: The Strategic Importance of 4-Fluoro-4'-hydroxybiphenyl
This compound is a highly versatile bifunctional monomer and synthetic intermediate. Its unique molecular architecture, featuring a rigid biphenyl core, a nucleophilic hydroxyl group, and a strategically placed fluorine atom, makes it a cornerstone for the synthesis of a diverse array of advanced materials. The fluorine substituent is not merely a passive component; its high electronegativity and the strength of the carbon-fluorine bond impart desirable properties such as enhanced thermal stability, metabolic resistance, and modified electronic characteristics in the final products.[1] This guide provides an in-depth exploration of the applications of this compound in the synthesis of high-performance polymers, liquid crystals, and pharmaceutical agents, complete with detailed, field-proven protocols for researchers, scientists, and drug development professionals.
I. High-Performance Polymers: Synthesis of Fluorinated Poly(ether ether ketone) (PEEK) Analogs
The incorporation of a fluorinated biphenyl moiety into the backbone of poly(arylene ether ketone)s, such as PEEK, can significantly enhance the polymer's properties. The fluorine atom can increase the glass transition temperature (Tg), improve solubility in organic solvents, and enhance thermal stability.[2] The primary synthetic route to these high-performance thermoplastics is through nucleophilic aromatic substitution (SNAr) polymerization.
Causality in Experimental Design: The SNAr Mechanism
The synthesis of PEEK and its analogs relies on the SNAr mechanism, where a phenoxide nucleophile displaces a halide on an electron-deficient aromatic ring.[3] In the context of monomers derived from this compound, the hydroxyl group is deprotonated to form a potent phenoxide nucleophile. The fluorine atom on the other monomer, typically activated by strongly electron-withdrawing groups like a ketone, serves as an excellent leaving group. This reaction is typically carried out in a high-boiling polar aprotic solvent to ensure the reactants remain in solution at the high temperatures required for polymerization.
Workflow for PEEK Synthesis
Caption: Experimental workflow for the synthesis of PEEK.
Detailed Protocol: Synthesis of PEEK
This protocol describes the synthesis of PEEK from 4,4'-difluorobenzophenone and hydroquinone, a reaction analogous to using a fluorinated biphenol monomer.
Materials:
-
4,4'-Difluorobenzophenone (DFBP)
-
Hydroquinone (HQ)
-
Anhydrous Potassium Carbonate (K₂CO₃), dried
-
Diphenyl Sulfone
-
High-purity Nitrogen or Argon
-
Acetone
-
Deionized Water
-
Isopropanol
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen/Argon inlet and outlet
-
Condenser
-
Heating mantle with a temperature controller
-
Vacuum oven
Procedure:
-
Reactor Setup: In a flame-dried three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add diphenyl sulfone, 4,4'-difluorobenzophenone, hydroquinone, and anhydrous potassium carbonate.[4]
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove oxygen and moisture. Maintain a gentle flow of nitrogen throughout the reaction.[4]
-
Heating Profile: Begin stirring and heat the reaction mixture according to the following profile:
-
Heat to 160°C and maintain for 2 hours.
-
Increase the temperature to 250°C and hold for 2 hours.
-
Further increase the temperature to 320°C and maintain for 1-5 hours. The viscosity of the mixture will increase as the polymer chain grows.[4]
-
-
Cooling and Isolation: After the reaction is complete, stop heating and allow the mixture to cool to room temperature. The solidified polymer mixture can be broken up.
-
Purification:
-
Grind the solid polymer.
-
Wash the polymer powder repeatedly with hot deionized water and acetone to remove the solvent and inorganic salts.
-
Perform a final wash with isopropanol.
-
-
Drying: Dry the purified PEEK powder in a vacuum oven at 120-140°C until a constant weight is achieved.[5]
Characterization Data:
| Property | Typical Value | Reference |
| Glass Transition (Tg) | ~143 °C | [4][6] |
| Melting Temperature (Tm) | ~343 °C | [4][6] |
| Decomposition Temperature | >500 °C (in N₂) | [4] |
II. Advanced Liquid Crystals: Suzuki Coupling for Fluorinated Biphenyl Mesogens
This compound and its derivatives are crucial building blocks for liquid crystals due to the ability of the fluorine atom to tune key properties like dielectric anisotropy, viscosity, and thermal stability.[7] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing the biphenyl and terphenyl cores of many liquid crystalline molecules.[7]
Causality in Experimental Design: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction involves a palladium catalyst to couple an organoboron compound with an organohalide. The catalytic cycle consists of three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.
A base is required to activate the boronic acid for transmetalation. The choice of solvent, base, and palladium catalyst/ligand system is crucial for achieving high yields and preventing side reactions.
Workflow for Suzuki Coupling in Liquid Crystal Synthesis
Caption: General workflow for Suzuki coupling in liquid crystal synthesis.
Detailed Protocol: Synthesis of a Fluorinated Biphenyl Liquid Crystal Precursor
This protocol details the synthesis of 4'-fluoro-4-pentylbiphenyl from 4-bromo-4'-fluorobiphenyl and 4-pentylphenylboronic acid.
Materials:
-
4-Bromo-4'-fluorobiphenyl
-
4-Pentylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon gas
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromo-4'-fluorobiphenyl, 4-pentylphenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).[7]
-
Solvent and Base Addition: Add a mixture of toluene, ethanol, and the 2 M aqueous sodium carbonate solution.[7]
-
Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[7]
-
Reaction: Heat the mixture to reflux with vigorous stirring under an inert atmosphere. Monitor the progress of the reaction by TLC until the starting material is consumed.[7]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water and transfer the mixture to a separatory funnel.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure 4'-fluoro-4-pentylbiphenyl.
Characterization:
-
1H and 13C NMR: To confirm the structure of the biphenyl product. The fluorine atom will cause splitting of adjacent carbon and proton signals.[1][8]
-
Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and determine the transition temperatures upon heating and cooling.
-
Differential Scanning Calorimetry (DSC): To quantitatively measure the transition temperatures and enthalpies of the liquid crystal phases.[6]
III. Pharmaceutical Intermediates: Synthesis of Flurbiprofen Analogs
This compound is a valuable precursor in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its structure is closely related to the core of drugs like Flurbiprofen. The fluorine atom in these molecules can enhance their potency and modify their metabolic profile.[9]
Causality in Experimental Design: Multi-step Organic Synthesis
The synthesis of complex drug molecules from simpler precursors like this compound involves a series of well-defined organic reactions. This multi-step approach allows for the controlled introduction of different functional groups to build the final molecular architecture. The choice of reagents and reaction conditions at each step is critical to ensure high yields and selectivity, minimizing the formation of unwanted byproducts.
Workflow for Synthesis of a Flurbiprofen Analog
Caption: Simplified workflow for the synthesis of a Flurbiprofen analog.
Detailed Protocol: Synthesis of a Flurbiprofen Precursor
This protocol outlines a plausible synthetic route to a key intermediate for Flurbiprofen analogs, starting from a protected form of this compound.
Materials:
-
Protected this compound (e.g., as a methoxy ether)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
Equipment:
-
Standard laboratory glassware for organic synthesis
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Apparatus for filtration and extraction
Procedure:
-
Bromination: React the protected this compound with N-bromosuccinimide and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride under reflux to introduce a bromoethyl group at the 4'-position.
-
Malonic Ester Synthesis: React the resulting brominated compound with diethyl malonate in the presence of a base like sodium ethoxide in ethanol.
-
Hydrolysis and Decarboxylation: Hydrolyze the ester groups with aqueous sodium hydroxide, followed by acidification with hydrochloric acid and heating to effect decarboxylation, yielding the propionic acid derivative.
-
Deprotection (if necessary): If a protecting group was used for the hydroxyl function, it would be removed in a final step to yield the hydroxy-flurbiprofen analog.
Characterization:
-
HPLC-MS/MS: A highly sensitive method for the simultaneous determination and quantification of the drug and its metabolites in biological samples.[5]
-
NMR Spectroscopy (1H, 13C, 19F): To confirm the chemical structure of the synthesized compounds.
References
- Vertex AI Search. This compound (CAS 324-94-7): Synthesis, Applications, and Biological Activity Analysis.
- BenchChem. Application Notes and Protocols for the Synthesis of Poly(ether ether ketone) (PEEK) Polymers.
- ACS Omega. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- BenchChem. Application Notes: The Role of 4,4'-Difluorobiphenyl in Advanced Liquid Crystal Synthesis.
- ResearchG
- Wikipedia. Polyether ether ketone.
- ScienceDirect.
- IEMAI3D. How Is Polyether Ether Ketone (PEEK) Made?. 2023.
- ResearchGate. Synthesis and characterization of poly(arylene ether)s derived from 4,4′-bishydroxybiphenyl and 4,4′-bishydroxyterphenyl.
- MDPI.
- NIH. New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels.
- NIH.
- NIH.
- Polarized Optical Microscopy (POM)
- Google Patents. EP2000493A1 - The method of synthesizing polyether etherketone using sulfolane as solvent.
- MDPI. A Case Study of Polyether Ether Ketone (I)
- IJESI. Synthesis and Characterization of Thermally Stable Photoactive PEEK Polymers. 2019.
- MDPI. Crystallization and Aging of Polyetheretherketone PEEK within Rapid Tooling and Rubber Molding.
- BenchChem.
- ResearchGate. The DSC and TGA curves of PEEK fibers.
- MDPI.
- ResearchGate.
- DataSpace.
- RSC Publishing.
- NIH. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability.
- BenchChem. Application Notes and Protocols for the Synthesis of Poly(ether ether ketone) (PEEK).
- NIH.
- MDPI.
- PubMed.
- ResearchGate.
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- JEOL USA Inc.
- ACS Publications.
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- 4. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System [mdpi.com]
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- 8. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Fluoro-4'-hydroxybiphenyl in the Development of Novel Pharmaceuticals
Introduction: The Strategic Importance of 4-Fluoro-4'-hydroxybiphenyl in Medicinal Chemistry
This compound is a versatile bifunctional molecule that has garnered significant attention in the field of drug discovery and development.[1] Its unique structure, featuring a biphenyl core substituted with a fluorine atom and a hydroxyl group, imparts a favorable combination of physicochemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, a common strategy in modern medicinal chemistry.[2] The hydroxyl group provides a convenient handle for further chemical modification and derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This guide provides a comprehensive overview of the synthesis, purification, and application of this compound as a key building block in the development of novel pharmaceuticals. We will delve into detailed protocols for its synthesis via the Suzuki-Miyaura cross-coupling reaction, its derivatization into advanced intermediates, and the evaluation of its biological activity, particularly its interaction with cytochrome P450 enzymes. The application of this scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and modulators for Alzheimer's disease will be highlighted, providing researchers, scientists, and drug development professionals with the necessary insights to leverage this valuable compound in their research endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 324-94-7 |
| Molecular Formula | C₁₂H₉FO |
| Molecular Weight | 188.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 152-154 °C |
| Solubility | Soluble in methanol, ethanol, and DMSO; sparingly soluble in water |
| pKa | 9.74 ± 0.26 (Predicted) |
Synthesis and Purification of this compound
The most robust and widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance, making it ideal for industrial-scale production.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromo- or 4-iodofluorobenzene).
-
Transmetalation: The organoboron species (e.g., 4-hydroxyphenylboronic acid), activated by a base, transfers its aryl group to the palladium center.
-
Reductive Elimination: The two aryl groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[2][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound via the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid and 4-bromophenol.
Materials:
-
4-Fluorophenylboronic acid (1.2 mmol)
-
4-Bromophenol (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 4-fluorophenylboronic acid (1.2 mmol), 4-bromophenol (1.0 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.01 mmol), and triphenylphosphine (0.04 mmol).
-
Solvent Addition: Add toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[4]
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent gradient to afford this compound as a white solid.[3] For higher purity, recrystallization from ethanol or methanol can be performed.[3]
Expected Yield: 85-95%
Caption: Experimental workflow for this compound synthesis.
Application in the Development of Novel Pharmaceuticals
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The 4-fluoro-biphenyl scaffold is a core structural motif in several potent NSAIDs. A prominent example is Flurbiprofen , which is a non-selective COX inhibitor used to treat arthritis and pain.[5] The fluorine atom in flurbiprofen enhances its anti-inflammatory potency. This compound can serve as a key starting material for the synthesis of flurbiprofen and its analogues.
Synthetic Strategy: The hydroxyl group of this compound can be derivatized to introduce the propionic acid moiety characteristic of the profen class of NSAIDs. This typically involves an initial etherification followed by a series of reactions to build the carboxylic acid side chain.
Modulators of Gamma-Secretase for Alzheimer's Disease
Emerging research has identified certain NSAIDs, including derivatives of flurbiprofen, as gamma-secretase modulators (GSMs) .[6][7][8][9][10] Gamma-secretase is an enzyme involved in the production of amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[7][9][10] GSMs allosterically modulate the enzyme to selectively reduce the production of the toxic Aβ42 peptide without affecting other essential functions of the enzyme.[7][8] This makes them a promising therapeutic strategy for Alzheimer's disease. The 4-fluoro-biphenyl core is a key feature in many of these modulators.
Rationale for Use: The biphenyl structure provides a rigid scaffold that can effectively interact with the target enzyme. The fluorine substitution can improve brain penetration and metabolic stability, crucial properties for a centrally acting drug. The hydroxyl group on this compound allows for the introduction of various side chains to optimize potency and selectivity as a GSM.
Agents for Neuroinflammation
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Derivatives of flurbiprofen have been shown to reduce neuroinflammation in preclinical models.[11] The anti-inflammatory properties of compounds derived from this compound, coupled with the potential for good blood-brain barrier penetration, make this scaffold attractive for the development of novel therapeutics targeting neuroinflammatory pathways.
Protocol: Evaluation of Biological Activity - In Vitro Cytochrome P450 Inhibition Assay
This compound and its derivatives are known to interact with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[1] Assessing the inhibitory potential of new chemical entities against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is a critical step in early drug development to predict potential drug-drug interactions. This protocol describes a general procedure for a fluorogenic in vitro CYP inhibition assay.
Sources
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- 2. rose-hulman.edu [rose-hulman.edu]
- 3. nbinno.com [nbinno.com]
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- 5. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 6. gamma-Secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Inhibition and modulation of gamma-secretase for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A nitric oxide-donating flurbiprofen derivative reduces neuroinflammation without interacting with galantamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Bioanalytical Strategies for the Quantification of 4-Fluoro-4'-hydroxybiphenyl in Biological Matrices
Abstract
This technical guide provides detailed application notes and validated protocols for the sensitive and selective detection of 4-Fluoro-4'-hydroxybiphenyl in common biological samples, including human plasma, serum, and urine. As a key intermediate in pharmaceutical synthesis, particularly for nonsteroidal anti-inflammatory drugs (NSAIDs), and a compound with known interactions with cytochrome P450 enzymes, robust bioanalytical methods are critical for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies.[1] This document outlines two primary analytical workflows: a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method and a robust Gas Chromatography-Mass Spectrometry (GC-MS) method. Comprehensive protocols for sample preparation, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), are detailed, providing researchers with the flexibility to choose the optimal approach based on matrix complexity and required sensitivity. All methodologies are presented with a focus on the principles of bioanalytical method validation as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2][3]
Introduction: The Significance of this compound
This compound is a biphenyl derivative whose unique structure, featuring both a fluorine atom and a hydroxyl group, imparts specific chemical and electronic properties.[1] It serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Furthermore, its biological activity, including the potential to inhibit cytochrome P450 enzymes, makes it a compound of interest in drug metabolism and drug-drug interaction studies.[1][4] Accurate quantification in biological matrices is therefore essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
The analytical challenge lies in detecting low concentrations of the analyte in complex biological environments, which are rich in potentially interfering endogenous substances like proteins and lipids. The methods presented herein are designed to address these challenges through efficient sample cleanup and highly selective instrumental analysis.
Core Analytical Strategy: LC-MS/MS for High-Sensitivity Quantification
For applications requiring the lowest limits of detection, such as early pharmacokinetic studies, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Its superior selectivity and sensitivity allow for precise quantification even at pg/mL levels.
Rationale for Method Selection
LC-MS/MS is preferred for its ability to differentiate the analyte from matrix components based on both its retention time and its specific mass-to-charge ratio (m/z) and fragmentation pattern. For phenolic compounds like this compound, Electrospray Ionization (ESI) in negative ion mode is particularly effective, as the hydroxyl group is readily deprotonated to form a stable [M-H]⁻ precursor ion.
The workflow for LC-MS/MS analysis is a multi-stage process designed for optimal analyte recovery and detection.
Detailed LC-MS/MS Protocol
Instrumentation:
-
UHPLC System: Agilent 1290 Infinity II or equivalent system capable of high-pressure gradient elution.
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS system or equivalent, equipped with an ESI source.
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent reversed-phase column suitable for polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-1.0 min: 30% B
-
1.0-5.0 min: 30% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 30% B
-
6.1-8.0 min: 30% B (Re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative.
-
Gas Temperature: 300 °C.
-
Gas Flow: 10 L/min.
-
Nebulizer: 45 psi.
-
Sheath Gas Temp: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions (Hypothetical): To establish the MRM transitions, a standard solution of this compound (Molecular Weight: 204.21 g/mol ) would be infused into the mass spectrometer. The precursor ion ([M-H]⁻) would be m/z 203.1. Collision-induced dissociation would then be optimized to find the most stable and abundant product ions.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 203.1 | e.g., 158.1 (Loss of C2H5) | 150 | e.g., 20 |
| This compound (Qualifier) | 203.1 | e.g., 132.1 (Loss of C2H5O) | 150 | e.g., 25 |
| Internal Standard (IS) | e.g., 208.1 (¹³C₆-labeled) | e.g., 163.1 | 150 | e.g., 20 |
Note: These MRM transitions are illustrative. Actual values must be determined empirically by direct infusion of the analytical standard.
Alternative Strategy: GC-MS for Robustness and Specificity
Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative, highly robust method. It is particularly useful when dealing with complex matrices where chromatographic resolution is paramount. A key consideration for phenolic compounds is the necessity of a derivatization step to increase volatility and improve chromatographic peak shape.
Rationale for Method Selection
GC provides exceptional chromatographic resolution. For phenolic compounds, derivatization, typically silylation, converts the polar hydroxyl group into a less polar, more volatile silyl ether. This process is crucial for preventing peak tailing and enabling elution from the GC column. Electron Ionization (EI) in MS provides reproducible fragmentation patterns that are excellent for structural confirmation and library matching.
The GC-MS workflow incorporates an essential derivatization step prior to analysis.
Detailed GC-MS Protocol
Instrumentation:
-
GC System: Agilent 8890 GC or equivalent, with a split/splitless injector.
-
MS System: Agilent 5977B GC/MSD or equivalent.
Derivatization Protocol:
-
After extraction and evaporation, reconstitute the dry residue in 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 50 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5]
-
Cap the vial tightly and heat at 60 °C for 30 minutes to ensure complete derivatization.[5]
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless, 1 µL.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp 1: 15 °C/min to 200 °C.
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 min.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Target Ions (TMS-derivative): Determine the molecular ion and key fragment ions from a full scan analysis of a derivatized standard.
-
Sample Preparation Protocols
The choice of sample preparation is critical and depends on the biological matrix, the required level of cleanliness, and the desired concentration factor.
Protocol 1: Protein Precipitation (PPT) - Rapid Screening
-
Application: Plasma, Serum. Best for rapid analysis when matrix effects are manageable.
-
Procedure:
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) - High Recovery
-
Application: Plasma, Serum, Urine. Excellent for removing salts and highly polar interferences.
-
Procedure:
-
To 200 µL of sample, add the internal standard.
-
Acidify the sample with 20 µL of 1M formic acid to ensure the phenolic hydroxyl group is protonated.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of n-hexane:dichloromethane 1:1 v/v).[6][7]
-
Vortex for 2 minutes, then centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-5) and combine the organic layers.
-
Evaporate to dryness and reconstitute as described in the PPT protocol.
-
Protocol 3: Solid-Phase Extraction (SPE) - Highest Purity
-
Application: Plasma, Serum, Urine. Ideal for removing complex matrix interferences, especially phospholipids, and achieving high concentration factors.
-
Procedure:
-
Cartridge: Polymeric reversed-phase sorbent (e.g., Waters Oasis HLB, 30 mg, 1 cc).
-
Condition: Wash the cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load: Pre-treat 500 µL of plasma/serum by diluting 1:1 with 4% phosphoric acid in water. Load the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporate & Reconstitute: Proceed as with other methods.
-
Method Validation
Any bioanalytical method intended for use in regulated studies must be validated according to guidelines from bodies like the FDA or ICH.[2][8] The validation process ensures the method is reliable and reproducible for its intended purpose.
Key Validation Parameters
The following table summarizes the essential parameters and typical acceptance criteria for bioanalytical method validation.
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix from at least six different sources. |
| Linearity & Range | The concentration range over which the assay is accurate, precise, and linear. | A calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the determined value to the nominal concentration. | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The closeness of repeated measurements. Expressed as Relative Standard Deviation (RSD) or Coefficient of Variation (CV). | RSD should not exceed 15% (20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. Accuracy within ±20%, Precision ≤20% RSD. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. | The CV of the matrix factor across different lots should be ≤15%. |
| Stability | Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage). | Mean concentrations of stability samples should be within ±15% of nominal concentrations. |
Example Validation Summary (LC-MS/MS Method)
The following data is representative of a successfully validated method for a small molecule in human plasma.
| Parameter | Result |
| Linearity Range | 0.1 ng/mL - 100 ng/mL (r² > 0.995) |
| LLOQ | 0.1 ng/mL |
| Intra-day Precision (RSD) | 3.5% - 8.2% |
| Inter-day Precision (RSD) | 4.1% - 9.5% |
| Accuracy (% Bias) | -5.6% to +7.8% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal ion suppression observed (<10%) |
| Stability | Stable for 3 freeze-thaw cycles, 8 hours at room temperature, and 90 days at -80 °C. |
Conclusion
This application note provides two robust, detailed, and scientifically grounded frameworks for the quantification of this compound in biological samples. The high-sensitivity LC-MS/MS method is recommended for demanding pharmacokinetic applications, while the GC-MS method serves as a reliable alternative. The choice of sample preparation—PPT for speed, LLE for general effectiveness, or SPE for maximum purity—can be tailored to specific study requirements. By adhering to the principles of bioanalytical method validation outlined here, researchers can generate accurate and reproducible data crucial for advancing pharmaceutical research and development.
References
-
Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. (2022). National Institutes of Health. Available at: [Link]
-
FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". (2018). American Society for Clinical Pharmacology & Therapeutics. Available at: [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Available at: [Link]
-
Simultaneous detection of multiple hydroxylated polychlorinated biphenyls from biological samples using ultra-high-performance liquid chromatography with isotope dilution tandem mass spectrometry. (2014). ResearchGate. Available at: [Link]
-
Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. (2022). MDPI. Available at: [Link]
-
Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. (2013). PubMed. Available at: [Link]
-
Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. (1982). ScienceDirect. Available at: [Link]
-
Advancements in lc-ms/ms bioanalytical method validation. (2024). Allied Academies. Available at: [Link]
-
Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma. (2020). MDPI. Available at: [Link]
-
Urine Sample For Phenol by GC and GCMS-AB. Scribd. Available at: [Link]
-
Polyphenol. Wikipedia. Available at: [Link]
-
Measurement method for hydroxylated polychlorinated biphenyls in the blood of Yusho patients by liquid chromatography-electrospray tandem mass spectrometry. (2011). PubMed. Available at: [Link]
-
Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method. (2023). National Institutes of Health. Available at: [Link]
-
assessment of phenolic compounds in biological samples. (2007). Annali dell'Istituto Superiore di Sanità. Available at: [Link]
-
Assessment of phenolic compounds in biological samples. (2007). PubMed. Available at: [Link]
-
Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated silica, and gas chromatography tandem mass spectrometry. (2015). ResearchGate. Available at: [Link]
-
Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. (2022). MDPI. Available at: [Link]
-
Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole Blood and Lung Tissues. (2021). Semantic Scholar. Available at: [Link]
-
Determination of Hydroxylated Polychlorinated Biphenyls (HO-PCBs)in Blood Plasma by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Quadrupole Mass Spectrometry. (2015). ResearchGate. Available at: [Link]
-
A Review on Bioanalytical Method Development and Validation by LC-MS/MS. Red Flower Publication. Available at: [Link]
-
Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023). MDPI. Available at: [Link]
-
Stability in total phenolic compounds of the ethanolic extract under various conditions. (2023). Connected Papers. Available at: [Link]
-
Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments. (2022). ACS Publications. Available at: [Link]
-
Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. (2023). MDPI. Available at: [Link]
-
Simple Solid-Phase Extraction Method for Determination of Polychlorinated Biphenyls and Selected Organochlorine Pesticides in Human Serum. (2005). PubMed. Available at: [Link]
-
Wide-scope targeted analysis of bioactive lipids in human plasma by LC/MS/MS. (2020). Journal of Lipid Research. Available at: [Link]
-
A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. (2022). National Institutes of Health. Available at: [Link]
-
UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. (2013). PubMed. Available at: [Link]
-
A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Waters. Available at: [Link]
-
Estimation of the concentrations of hydroxylated polychlorinated biphenyls in human serum using ionization efficiency prediction for electrospray. (2022). PubMed Central. Available at: [Link]
-
Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. (2012). National Institutes of Health. Available at: [Link]
Sources
- 1. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. cigb.edu.cu [cigb.edu.cu]
- 5. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food [mdpi.com]
- 8. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Fluoro-4'-hydroxybiphenyl via Suzuki Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-Fluoro-4'-hydroxybiphenyl via the Suzuki-Miyaura cross-coupling reaction. Our goal is to provide in-depth, actionable solutions grounded in mechanistic principles to help you improve reaction yield, purity, and reproducibility.
The Suzuki coupling is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1] However, synthesizing biaryls with specific functional groups, such as the free hydroxyl group in this compound, introduces unique challenges that require careful optimization of reaction parameters. This guide addresses these specific issues in a direct question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. The solutions are based on mechanistic understanding and proven optimization strategies.
Q1: My reaction shows low or no conversion of the 4-halophenol starting material. What are the most likely causes and how can I fix it?
A1: Low conversion is typically linked to an inefficient catalytic cycle, most often a slow or inhibited oxidative addition step, which is frequently the rate-determining step in the Suzuki coupling.[2] Here is a breakdown of potential causes and corrective actions:
-
Sub-Optimal Catalyst System: The choice of palladium source and, more critically, the ligand is paramount. The free hydroxyl group of the phenol can coordinate with the palladium center, potentially hindering catalytic activity.
-
Expertise & Causality: Standard ligands like triphenylphosphine (in Pd(PPh₃)₄) may not be effective for this substrate. You need ligands that are both electron-rich and sterically bulky. Electron-rich ligands enhance the electron density on the palladium, promoting its insertion into the aryl-halide bond.[2][3] Bulkiness accelerates the final reductive elimination step.[4][5]
-
Recommended Solution: Switch to a more robust catalyst system. Buchwald's biaryl phosphine ligands are highly recommended.
-
Primary Choice: SPhos or XPhos. These are electron-rich, bulky ligands known to facilitate couplings with challenging substrates, including electron-rich aryl halides and those with coordinating functional groups.[3][4]
-
Catalyst Loading: For difficult couplings, increasing catalyst loading from a standard 1-2 mol% to 3-5 mol% can be beneficial, though optimizing other parameters first is more cost-effective.[3]
-
-
-
Insufficient Reaction Temperature: Suzuki couplings often require thermal energy to overcome the activation barrier of the oxidative addition step.
-
Incorrect Choice of Aryl Halide: The reactivity of the aryl halide (Ar-X) is critical.
-
Expertise & Causality: The bond strength of the carbon-halogen bond dictates the ease of oxidative addition. The reactivity order is I > Br >> Cl.[2][9]
-
Recommended Solution: Use 4-iodophenol as your starting material for the highest reactivity.[10] If you are using 4-bromophenol and experiencing low conversion, switching to the iodide is the most direct way to facilitate oxidative addition. 4-chlorophenol is generally not reactive enough without highly specialized catalyst systems.[2]
-
Q2: My reaction produces the desired product, but it's contaminated with significant byproducts like homocoupled boronic acid or dehalogenated phenol. How can I minimize these?
A2: The formation of side products is a clear indicator of competing reaction pathways. Identifying the specific byproduct is key to solving the problem.
-
Homocoupling of Boronic Acid (Ar'-B(OH)₂ → Ar'-Ar'): This is the most common byproduct and results in the formation of 4,4'-difluorobiphenyl in your case.
-
Causality: The primary cause of homocoupling is the presence of oxygen .[11][12] Oxygen can facilitate an oxidative cycle that couples two boronic acid molecules.
-
Solution: Ensure a strictly inert atmosphere.
-
Degas Your Solvents: Thoroughly sparge your solvents (including water) with an inert gas like argon or nitrogen for at least 30 minutes before use.[13]
-
Use Schlenk Technique: Assemble your reaction under a positive pressure of inert gas. Evacuate and backfill the reaction flask with argon or nitrogen three times before adding reagents.[14]
-
-
-
Protodeboronation (Ar'-B(OH)₂ → Ar'-H): This involves the cleavage of the C-B bond, replacing it with a C-H bond, which removes your active nucleophile from the reaction. In your case, this would produce fluorobenzene.
-
Causality: This side reaction is essentially the hydrolysis of the boronic acid. It is often promoted by prolonged reaction times at high temperatures or by certain base/solvent combinations.[4][11]
-
Solution:
-
Use a Milder Base: If using a very strong base, consider switching to K₃PO₄ or K₂CO₃.[4][15]
-
Minimize Water: While some water is often necessary to dissolve the base and facilitate transmetalation, using a large excess can promote protodeboronation. A solvent ratio of 4:1 or 5:1 (organic:water) is a good starting point.[13][16]
-
Use Boronic Esters: If the problem persists, consider using a more stable derivative of the boronic acid, such as a pinacol ester (4-fluorophenylboronic acid pinacol ester). These are more resistant to protodeboronation.[11]
-
-
-
Dehalogenation (Ar-X → Ar-H): This reduces your 4-halophenol to phenol.
-
Causality: This can be caused by certain bases or impurities in the reaction mixture that act as hydride sources.
-
Solution: This is less common but can be addressed by screening different bases or ensuring high-purity reagents. Changing the solvent can also sometimes mitigate this issue.[12]
-
Q3: I suspect the free hydroxyl group on my 4-iodophenol is causing issues. How does it interfere and what can I do?
A3: You are correct to be suspicious; the free phenol is a major variable. Its acidic proton and lone pairs on the oxygen can interfere in several ways.
-
Mechanism of Interference:
-
Base Consumption: A strong base can deprotonate the phenol to form a phenoxide. This consumes the base intended to activate the boronic acid for transmetalation.
-
Catalyst Inhibition: The resulting phenoxide can act as a ligand, coordinating to the palladium center. This can form a stable complex that is reluctant to participate in the subsequent steps of the catalytic cycle, effectively poisoning the catalyst.[17][18]
-
-
Solutions:
-
Careful Base Selection (Recommended First Step): The choice of base is critical when a free phenol is present. You need a base strong enough to facilitate transmetalation but not so strong that it aggressively deprotonates the phenol or causes degradation.
-
K₃PO₄ (Potassium Phosphate): This is often the base of choice for Suzuki couplings involving sensitive functional groups, including phenols.[15][19] It is effective at promoting the reaction while being less harsh than hydroxides.
-
K₂CO₃ (Potassium Carbonate): Another widely used and effective base.[4][7]
-
Bases to Avoid Initially: Strong bases like NaOH, KOH, or alkoxides (e.g., NaOtBu) can be problematic and should only be explored if other options fail.[20]
-
-
Protecting the Hydroxyl Group (Alternative Strategy): If optimizing the base and other conditions fails, the most robust solution is to protect the hydroxyl group. This temporarily masks its reactivity.
-
Recommended Protecting Groups: A methoxymethyl (MOM) ether or a silyl ether (like TBDMS) are good choices. They are stable to the basic Suzuki conditions but can be easily removed afterward under acidic conditions.
-
Workflow:
-
Protect the hydroxyl group of 4-iodophenol.
-
Perform the Suzuki coupling on the protected substrate.
-
Deprotect to reveal the final this compound.
-
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal Palladium catalyst and ligand?
A1: The catalyst system is the engine of your reaction. For this specific synthesis, you need a system that is robust, active, and tolerant of the hydroxyl group.
-
Palladium Source: Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are excellent and common choices.[2] Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is a more direct source of Pd(0).
-
Ligand Selection: This is the most critical choice.
-
For High Performance: As mentioned, bulky, electron-rich biaryl phosphine ligands are the state-of-the-art. SPhos, XPhos, and RuPhos are excellent starting points.[3][4]
-
For General Screening: If you do not have access to the above, PdCl₂(dppf) or Pd(PPh₃)₄ can be tried, but they are generally less effective for challenging substrates like this.
-
Q2: What is the role of the base, and which one should I choose?
A2: The base plays a crucial, multifaceted role in the Suzuki coupling.[9] Its primary function is to activate the boronic acid. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is necessary for the transmetalation step to proceed efficiently.[1][21]
-
Base Selection Summary for Phenol-Containing Substrates:
| Base | Strength | Common Use & Rationale |
| K₃PO₄ | Moderate | Highly Recommended. Often provides the best results for substrates with acidic protons due to its favorable balance of basicity and low nucleophilicity.[15] |
| K₂CO₃ | Moderate | Good First Choice. Widely used, inexpensive, and effective in many cases.[4] |
| Cs₂CO₃ | Strong | Can be very effective, sometimes increasing reaction rates, but is more expensive and may cause issues with base-sensitive groups.[13] |
| NaOH, KOH | Very Strong | Generally not recommended as a first choice due to potential side reactions and catalyst inhibition with the phenol group.[20] |
Q3: Which solvent system is best for this reaction?
A3: Most Suzuki couplings use a biphasic mixture of an organic solvent and water.[9][16] The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base.
-
Common Solvent Systems:
-
Ratio: A ratio of 4:1 or 5:1 (Organic : Water) is a standard starting point.
Visual Guides: Mechanism and Troubleshooting
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting.[2][3][7]
Troubleshooting Workflow
Use this decision tree to diagnose and solve common problems systematically.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound.
Reaction: 4-Iodophenol + 4-Fluorophenylboronic Acid → this compound
Materials:
-
4-Iodophenol (1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 equiv)[22]
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)[15]
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodophenol, 4-fluorophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[14]
-
Solvent Addition: Prepare a 5:1 mixture of dioxane and water that has been previously degassed by sparging with argon for 30 minutes. Add the solvent mixture to the flask via syringe. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the 4-iodophenol.
-
Reaction: Place the flask in a preheated oil bath at 100°C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
References
-
Reddit User Discussion on Suzuki Reaction Conditions. (2024). r/Chempros. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. [Link]
-
National Institutes of Health. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds. [Link]
-
SciSpace. (n.d.). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Royal Society of Chemistry. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
National Institutes of Health. (n.d.). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
-
ResearchGate. (n.d.). Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis. [Link]
-
MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]
-
Journal of the American Chemical Society. (n.d.). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. [Link]
-
National Institutes of Health. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. [Link]
-
National Institutes of Health. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. [Link]
-
ResearchGate. (n.d.). The effect of altering temperature on the yield of Suzuki model reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Reddit User Discussion on Failed Suzuki Coupling. (2021). r/Chempros. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]
-
National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
ScienceDirect. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
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- 5. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 22. chemimpex.com [chemimpex.com]
Technical Support Center: Synthesis of 4-Fluoro-4'-hydroxybiphenyl
Welcome to the technical support center for the synthesis of 4-Fluoro-4'-hydroxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important biphenyl derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed analytical and purification protocols to help you optimize your synthetic route and achieve high purity for your target compound.
Introduction to the Synthesis of this compound
This compound is a key intermediate in the production of various pharmaceuticals and advanced materials. Its synthesis, while conceptually straightforward, can be fraught with challenges related to side reactions and purification. The most prevalent method for its industrial production is the Suzuki-Miyaura cross-coupling reaction, valued for its efficiency and functional group tolerance.[1] Alternative, though often lower-yielding, routes like the Gomberg-Bachmann reaction may also be considered.[2]
This guide will primarily focus on troubleshooting the Suzuki-Miyaura coupling, as it is the most common and well-established synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via Suzuki coupling?
A1: The most frequently encountered impurities are typically byproducts of side reactions involving the starting materials. These include:
-
Homocoupling products: Formation of symmetrical biphenyls from the coupling of two identical starting molecules. In this synthesis, the primary homocoupling impurities are 4,4'-difluorobiphenyl (from the coupling of two 4-fluorophenylboronic acid molecules) and biphenyl-4,4'-diol (from the coupling of two 4-halophenol molecules).[3][4] The presence of oxygen can promote the homocoupling of boronic acids.[5][6][7][8][9]
-
Protodeboronation products: This side reaction involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of fluorobenzene from 4-fluorophenylboronic acid.[3] Electron-deficient arylboronic acids, such as 4-fluorophenylboronic acid, are particularly prone to this side reaction.
-
Unreacted starting materials: Incomplete reactions will result in the presence of residual 4-fluorophenylboronic acid and the corresponding 4-halophenol (e.g., 4-bromophenol).
-
Dehalogenated starting material: The 4-halophenol can sometimes undergo dehalogenation to produce phenol .
Q2: Why is my Suzuki-Miyaura reaction yielding a large amount of homocoupling byproducts?
A2: The formation of homocoupling byproducts, particularly from the boronic acid, is often exacerbated by the presence of molecular oxygen.[4][10] Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species, which can then participate in a catalytic cycle that favors the homocoupling of the boronic acid.[5][6][7][8][9] Other factors that can contribute to homocoupling include the choice of palladium precursor (Pd(II) sources may be more prone than Pd(0) sources) and inefficient transmetalation in the desired cross-coupling pathway.
Q3: What causes low yields in my Gomberg-Bachmann reaction for this synthesis?
A3: The Gomberg-Bachmann reaction proceeds via a free radical mechanism, which is inherently less selective than the organometallic cycle of the Suzuki coupling.[2][11] Low yields are a common issue and are often attributed to a variety of side reactions involving the diazonium salt intermediate.[2] These can include decomposition of the diazonium salt, reaction with the solvent, and the formation of azo compounds.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or impurities. 2. Ineffective Base: The chosen base may not be strong enough or soluble enough to facilitate transmetalation.[3] 3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | 1. Use a fresh, high-quality palladium catalyst and ensure rigorous exclusion of oxygen. Consider using a pre-catalyst that is more stable to air. 2. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and well-dispersed in the reaction mixture. 3. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Significant Amount of Homocoupling Byproducts (4,4'-difluorobiphenyl and/or biphenyl-4,4'-diol) | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the boronic acid.[4][10] 2. Suboptimal Ligand: The ligand may not be effectively promoting the cross-coupling pathway over the homocoupling pathway. 3. Pd(II) Pre-catalyst: Pd(II) sources can be reduced in a process that favors homocoupling. | 1. Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. 2. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which can favor the desired reductive elimination.[4] 3. Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst designed for clean generation of the active Pd(0) species.[4] |
| Presence of Protodeboronation Byproducts (Fluorobenzene and/or Phenol) | 1. Presence of Water/Protic Solvents: Water can act as a proton source for the protodeboronation of the boronic acid. 2. High Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation. 3. Unstable Boronic Acid: 4-Fluorophenylboronic acid is electron-deficient and thus more susceptible to protodeboronation.[3] | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried. 2. Optimize the reaction temperature to the lowest effective point. 3. Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can slowly release the boronic acid under the reaction conditions. |
| Difficulty in Purifying the Final Product | 1. Similar Polarity of Product and Impurities: The homocoupling byproducts can have similar polarities to the desired product, making chromatographic separation challenging. 2. Poor Crystallization: The product may be difficult to crystallize from the crude reaction mixture. | 1. For column chromatography, use a high-resolution silica gel and a carefully optimized solvent gradient (e.g., a shallow gradient of ethyl acetate in hexane). 2. For recrystallization, screen a variety of solvent systems. A mixed solvent system, such as ethanol/water or toluene/hexane, may be effective. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of the crude product from a Suzuki-Miyaura coupling reaction.
-
Preparation of the Crude Sample: After the reaction work-up, dissolve the crude solid in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel by evaporating the solvent under reduced pressure.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Loading the Sample: Carefully add the silica gel with the adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for obtaining high-purity material.[12]
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, toluene, ethyl acetate, and mixtures with water or hexane).[13] An ideal single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the first solvent and insoluble in the second, and the two solvents must be miscible.[12] A mixture of ethanol and water is often a good starting point.
-
Dissolution: In a flask, dissolve the crude product in a minimum amount of the chosen hot solvent or solvent mixture.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 3: Analytical Method for Impurity Profiling by HPLC
This protocol provides a starting point for developing an HPLC method to analyze the purity of this compound.[14]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Suzuki-Miyaura Coupling and Side Reactions
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Amatore, C., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Ciofini, I., Adamo, C., & Amatore, C. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 110(48), 13058–13063. [Link]
-
Amatore, C., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate. [Link]
-
Amatore, C., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-6836. [Link]
-
Silva, L. F., et al. (2020). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Brazilian Journal of Biology, 81, 895-901. [Link]
-
Wolska, L., & Rachoń, J. (2021). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 26(11), 3324. [Link]
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Dong, M. W. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. LCGC North America, 28(12), 1014-1025. [Link]
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SpectraBase. (n.d.). 4,4'-Difluoro-1,1'-biphenyl. Retrieved from [Link]
-
Smith, A. B., et al. (2019). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 84(15), 9603-9609. [Link]
-
Wikipedia. (n.d.). Gomberg–Bachmann reaction. Retrieved from [Link]
-
SpectraBase. (n.d.). 4,4'-Difluoro-1,1'-biphenyl [19F NMR]. Retrieved from [Link]
-
Anderson, N. G. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(3), 342-345. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Key Synthesis Routes and Purification Methods for this compound. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Anklam, E., & Müller, A. (1994). A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 198(4), 329-330. [Link]
-
International Journal of Creative Research Thoughts. (2024). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link]
-
Agilent Technologies. (2019). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A comprehensive review of method development by hplc. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]
-
Heinrich, M. R., et al. (2012). The Gomberg-Bachmann Reaction for the Arylation of Anilines With Aryl Diazotates. Chemistry – A European Journal, 18(37), 11555-11559. [Link]
-
LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(6), 1889–1899. [Link]
-
ResearchGate. (n.d.). Gomberg–Bachmann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Morken, J. P., et al. (2015). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 137(42), 13642–13645. [Link]
-
University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
-
Ishida, Y., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1374, 230-236. [Link]
-
Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid? Retrieved from [Link]
-
ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]
-
Slideshare. (n.d.). Ullmann Reaction and Gomberg - Bechmann Reaction. Retrieved from [Link]
-
MDPI. (2022). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. Molecules, 27(19), 6296. [Link]
-
UCL Discovery. (2018). Crystallization at Solvent Interfaces Enables Access to a Variety of Cocrystal Polymorphs and Hydrates. Retrieved from [Link]
-
MIT OpenCourseWare. (2012). 26. Aromatic Substitution in Synthesis: Friedel-Crafts and Moses Gomberg. Retrieved from [Link]
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- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Resolving Solubility Challenges with 4-Fluoro-4'-hydroxybiphenyl in In Vitro Assays
Welcome to the technical support guide for 4-Fluoro-4'-hydroxybiphenyl. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental assays. Poor aqueous solubility is a common hurdle for biphenyl structures, often leading to inconsistent data, underestimated potency, and assay artifacts. This guide provides a structured, causality-driven approach to systematically diagnose and resolve these challenges, ensuring the integrity and reproducibility of your results.
Section 1: Understanding the Core Problem - Physicochemical Properties & Solubility Concepts
This section addresses the fundamental properties of this compound that govern its behavior in aqueous solutions and clarifies key solubility concepts crucial for troubleshooting.
Q1: What is this compound and why is it poorly soluble in aqueous assay buffers?
This compound is a biphenyl derivative characterized by a hydrophobic biphenyl backbone, a polar hydroxyl (-OH) group, and a lipophilic fluorine (-F) atom.[1][2] Its poor aqueous solubility is a direct consequence of this structure. The large, nonpolar biphenyl rings resist interaction with water, while the single hydroxyl group provides insufficient polarity to overcome this hydrophobicity. The fluorine atom further increases its lipophilicity.
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
Understanding this distinction is critical for troubleshooting precipitation issues.
-
Thermodynamic Solubility is the true, equilibrium concentration of a compound in a solvent after an extended period, where the solution is saturated and in contact with the solid compound.[3][4] This is a stable, fundamental property.
-
Kinetic Solubility is measured by dissolving a compound in a concentrated organic solvent (like DMSO) and then diluting it into an aqueous buffer.[5] The resulting concentration before precipitation occurs is the kinetic solubility. This process can create a temporary, supersaturated state which is thermodynamically unstable and may precipitate over time.[6]
In many assays, you are working with kinetic solubility. When your DMSO stock is diluted into the assay buffer, the compound may initially appear dissolved but can precipitate during incubation, leading to inaccurate results.[6] The goal is to find a formulation that keeps the compound in a stable, non-precipitated state for the entire duration of the experiment.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance for Solubility |
| Molecular Formula | C₁₂H₉FO | - |
| Molecular Weight | 188.20 g/mol | [1][2] |
| Physical Form | White to off-white crystalline solid | [7] |
| Melting Point | ~172-174 °C | Indicates a stable crystal lattice that requires energy to dissolve.[7] |
| Predicted pKa | ~9.74 | The phenolic hydroxyl group is weakly acidic. At pH values above the pKa, the compound will deprotonate to form a more polar (and soluble) phenoxide anion.[8][9] |
| Qualitative Solubility | Soluble in methanol; Insoluble in water | Confirms its hydrophobic nature and the need for solubilization strategies in aqueous media.[9][10] |
Section 2: A Step-by-Step Workflow for Tackling Solubility Issues
Precipitation of your test compound is a primary source of experimental variability. This workflow provides a logical progression from simple to more advanced techniques to achieve a stable solution.
Caption: Troubleshooting workflow for compound solubility.
Section 3: Detailed Solubilization Protocols & FAQs
This section provides practical, step-by-step guidance on the most effective methods for solubilizing this compound.
A. Co-solvents: The Standard Approach
Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous medium.[11][12]
Q3: How should I prepare and use a DMSO stock solution? Dimethyl sulfoxide (DMSO) is the most common co-solvent.
Protocol: Preparing and Diluting a DMSO Stock
-
Preparation: Weigh out the required amount of this compound and dissolve it in 100% DMSO to make a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved using vortexing or brief sonication.
-
Dilution Strategy: To minimize precipitation, perform serial dilutions. Never dilute the high-concentration stock directly into the final assay buffer in one step. First, create an intermediate dilution in either 100% DMSO or the assay buffer.
-
Final Dilution: Add the final, small volume of the intermediate stock to the bulk of the assay buffer while vortexing to ensure rapid mixing. This helps avoid localized high concentrations that can trigger precipitation.
-
Vehicle Control: Critically, all wells, including untreated controls, must contain the exact same final concentration of DMSO to negate any solvent-induced biological effects.
Q4: What is the maximum concentration of co-solvent I can use in my assay? This is highly dependent on the assay type. High concentrations of organic solvents can be toxic to cells or denature proteins. Always determine the tolerance of your specific system.
Table 2: General Tolerance Limits for Common Co-solvents
| Co-solvent | Typical Limit (Cell-Based Assays) | Typical Limit (Biochemical Assays) | Mechanism of Action |
| DMSO | < 0.5% (v/v) | < 2-5% (v/v) | Reduces water's ability to extrude non-polar compounds.[] |
| Ethanol | < 1% (v/v) | < 5% (v/v) | Similar to DMSO; a polar protic solvent.[] |
| PEG 400 | < 1% (v/v) | < 5% (v/v) | A polymer that reduces water polarity.[] |
B. Leveraging pH for Solubilization
For ionizable compounds like this compound, pH adjustment is a powerful tool.[14]
Q5: How can changing the pH of my buffer increase solubility? this compound has a phenolic hydroxyl group with a predicted pKa of ~9.74.[9] At pH values below the pKa, the molecule is neutral and poorly soluble. At pH values above the pKa, the hydroxyl group deprotonates to form the negatively charged phenoxide ion. This charged species is significantly more polar and thus more soluble in water.[8]
Protocol: pH-Solubility Screening
-
Buffer Preparation: Prepare a series of your assay base buffers adjusted to different pH values (e.g., pH 7.4, 8.0, 8.5, 9.0, 9.5).
-
Solubility Test: Add a small aliquot of your high-concentration DMSO stock to each buffer to reach the desired final concentration.
-
Observation: Vortex each solution and let it equilibrate at the assay temperature for 30-60 minutes. Visually inspect for precipitation.
-
Verification: For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.
Q6: What are the risks of using a high pH? While effective, a high pH is not always compatible with biological assays.
-
Compound Stability: Some phenolic compounds can degrade at high pH, especially in the presence of oxygen.[8][15] It is crucial to confirm the stability of your compound at the chosen pH over the time course of your experiment.
-
Assay Integrity: Most biological systems (cells, enzymes) have an optimal pH range, typically around 7.2-7.8. A significantly higher pH can inhibit enzyme activity, induce cell stress or death, or alter protein conformation. Always run a "buffer-only" control at the tested pH to ensure the assay itself is not compromised.
C. Advanced Solubilization with Excipients
When co-solvents and pH are insufficient or incompatible, excipients like cyclodextrins can be used.
Q7: What are cyclodextrins and how do they work? Cyclodextrins are cyclic sugar molecules with a truncated cone shape.[16] Their exterior is hydrophilic (water-soluble), while their internal cavity is hydrophobic.[17][18] They work by encapsulating the poorly soluble "guest" molecule (this compound) within their hydrophobic core, forming a water-soluble "inclusion complex."[19][20] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with improved solubility and a favorable safety profile.[16][19]
Caption: Mechanism of cyclodextrin inclusion complex formation.
Protocol: Using HP-β-CD for Solubilization
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to make a concentrated stock (e.g., 10-40% w/v). Gentle warming may be required.
-
Form the Complex:
-
Method A (Preferred): Evaporate the DMSO from a known amount of your compound stock under a stream of nitrogen to create a thin film.
-
Add the HP-β-CD solution to the film.
-
Incubate the mixture, typically with shaking or sonication, for several hours to overnight at room temperature or 37°C to allow for complex formation.
-
-
Sterile Filtration: After incubation, filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates. The filtrate is your working stock solution.
-
Quantify: Determine the final concentration of this compound in the filtrate via HPLC-UV or a similar method. This is essential as you cannot assume 100% complexation.
-
Assay Controls: The vehicle control for this experiment must be the same concentration of HP-β-CD in the assay buffer that was used to create the complex.
Q8: When should I consider using a surfactant like Tween® 80? Surfactants should be used with caution, as they can interfere with assays. They form micelles that encapsulate drugs, but they can also disrupt cell membranes or denature proteins.[21][22] Non-ionic surfactants like Tween® 80 or Pluronics are generally less harsh than ionic surfactants like SDS.[21][23] They are best reserved as a last resort for highly intractable compounds, used at the lowest possible concentration (typically well below 0.1%), and always accompanied by rigorous vehicle controls.
Section 4: Validation is Non-Negotiable
Q9: How do I validate that my chosen solubilization method isn't affecting my experimental results?
A successful solubilization strategy does not interfere with the assay readout. Your validation must include these critical controls:
-
Vehicle Control: This is the most important control. It consists of the final assay buffer containing the exact same concentration of all solubilizing agents (DMSO, adjusted pH, cyclodextrin, etc.) but without the test compound. This control establishes the baseline and reveals any effects of the formulation itself.
-
Assay Performance Control: Run a known agonist/antagonist or substrate for your assay in the presence and absence of your chosen vehicle. The performance should be identical, proving that the formulation does not inhibit or falsely activate the biological system.
-
Compound Stability Check: Re-analyze your final working solution after the longest incubation period of your assay to ensure the compound has not precipitated or degraded.
By following this structured approach—understanding the compound's properties, applying a logical troubleshooting workflow, and rigorously validating your final method—you can overcome the solubility challenges of this compound and generate reliable, high-quality data.
References
-
ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Link
-
Hilaris Publisher. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Link
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Link
-
WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Link
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Link
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Link
-
Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Link
-
NIH National Library of Medicine. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Link
-
NIH National Library of Medicine. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Link
-
NIH National Library of Medicine. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Link
-
Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Link
-
PubMed. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Link
-
ResearchGate. Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. Link
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Link
-
WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. Link
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Link
-
Capot Chemical Co., Ltd. MSDS of this compound. Link
-
ResearchGate. What is the relation between the solubility of phenolic compounds and pH of solution? Link
-
NIH National Library of Medicine. Solubilization techniques used for poorly water-soluble drugs. Link
-
Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble. Link
-
XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 324-94-7 Name: this compound. Link
-
ResearchGate. Effect of pH on the solubility of phenolic compounds. Link
-
ResearchGate. Surfactants and techniques employed for enhancing dissolution of poorly water soluble drugs. Link
-
NIH PubChem. 4-Fluoro-4'-methoxybiphenyl. Link
-
NIH National Library of Medicine. Role of Surfactant Micellization for Enhanced Dissolution of Poorly Water-Soluble Cilostazol Using Poloxamer 407-Based Solid Dispersion via the Anti-Solvent Method. Link
-
Sigma-Aldrich. SAFETY DATA SHEET. Link
-
Fisher Scientific. This compound 98.0+%, TCI America™. Link
-
ResearchGate. Method for screening of solid dispersion formulations of low-solubility compounds-Miniaturization and automation of solvent casting and dissolution testing | Request PDF. Link
-
Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Link
-
BOC Sciences. pH Adjustment and Co-Solvent Optimization.
-
Co-solvency and anti-solvent method for the solubility enhancement. Link
-
Fisher Scientific. SAFETY DATA SHEET. Link
-
Fisher Scientific. SAFETY DATA SHEET. Link
-
PubMed. Effect of pH on the stability of plant phenolic compounds. Link
-
CookeChem. This compound , 98% , 324-94-7. Link
-
Tokyo Chemical Industry Co., Ltd. This compound. Link
-
NIH National Library of Medicine. Automated solubility screening platform using computer vision. Link
-
BenchChem. A Comprehensive Technical Guide to the Solubility of 4,4'-Dihydroxybiphenyl in Common Laboratory Solvents. Link
-
bepls. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Link
-
Slideshare. solubility enhancement and cosolvency by madhavi. Link
-
Alfa Chemistry. CAS 324-94-7 this compound. Link
-
ResearchGate. Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Link
-
NIH National Library of Medicine. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Link
-
ResearchGate. Advanced screening assays to rapidly identify solubility-enhancing formulations: High-throughput, miniaturization and automation | Request PDF. Link
-
Aragen Life Sciences. Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Link
-
NIH PubChem. 4-Hydroxybiphenyl. Link
-
NIH National Library of Medicine. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Link
Sources
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Technical Support Center: Optimizing HPLC Separation of Fluorobiphenyl Isomers
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) applications. This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges with the separation of fluorobiphenyl isomers. Due to their structural similarity, these positional isomers present a significant chromatographic challenge, often resulting in poor resolution and co-elution. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to achieve baseline separation and robust analytical methods.
The Challenge: Why Are Fluorobiphenyl Isomers Difficult to Separate?
Fluorobiphenyl isomers, such as 2-fluorobiphenyl, 3-fluorobiphenyl, and 4-fluorobiphenyl, share the same molecular weight and elemental composition. They differ only in the substitution position of the fluorine atom on one of the phenyl rings. This subtle structural difference results in very similar physicochemical properties, including hydrophobicity (logP values).
In traditional reversed-phase HPLC using standard C18 (octadecyl) columns, where separation is primarily driven by hydrophobic interactions, these isomers exhibit nearly identical retention times, leading to significant peak overlap or complete co-elution. Achieving separation requires a chromatographic system that can exploit more subtle differences in molecular structure and electronics.
Frequently Asked Questions (FAQs)
Q1: My fluorobiphenyl isomers are completely co-eluting on a C18 column. What is the first step I should take?
Co-elution on a C18 column is expected for positional isomers due to their similar hydrophobicity. The primary goal is to introduce alternative separation mechanisms beyond simple hydrophobic interactions. The most effective first step is to change your stationary phase chemistry.
Recommended Action: Switch to a stationary phase designed for separating aromatic or halogenated compounds. The top choices are:
-
Pentafluorophenyl (PFP) Phase: This is often the best choice for fluorinated aromatic compounds. The highly electronegative fluorine atoms on the stationary phase promote multiple interactions, including π-π stacking, dipole-dipole, and charge-transfer interactions, which can differentiate between the subtle electronic differences of the isomers.[1][2][3]
-
Phenyl-Hexyl Phase: This phase provides π-π interactions from the phenyl rings, offering alternative selectivity to C18. It is particularly effective for separating aromatic compounds and can resolve isomers that co-elute on alkyl phases.[4][5]
Q2: I've switched to a PFP column, but my resolution is still not optimal. What mobile phase adjustments can I make?
Optimizing the mobile phase is critical for maximizing the unique selectivity of PFP and Phenyl-Hexyl columns.
Key Mobile Phase Variables:
-
Organic Modifier (Acetonitrile vs. Methanol): The choice of organic solvent is a powerful tool.
-
Methanol is known to enhance π-π interactions with phenyl-based stationary phases, which can significantly improve the selectivity for aromatic isomers.[6] It is often the preferred solvent when working with Phenyl-Hexyl or PFP columns for this type of separation.
-
Acetonitrile can sometimes disrupt π-π interactions due to the π-electrons in its nitrile bond.[7] However, it offers different dipole-dipole interactions and lower viscosity.
-
Recommendation: If you started with acetonitrile, prepare an identical mobile phase composition using methanol and compare the chromatograms. The change in selectivity can be dramatic.
-
-
Mobile Phase pH: While fluorobiphenyls themselves are not ionizable, controlling the pH is crucial for ensuring reproducible chromatography. An acidic mobile phase (e.g., with 0.1% formic acid) is standard practice to suppress the ionization of any residual silanol groups on the silica support, which prevents peak tailing and improves peak shape.[8]
-
Gradient Elution: For complex mixtures or when isomers elute very closely, a shallow gradient can improve separation. A slow, shallow gradient allows more time for the subtle interactions with the stationary phase to take effect, pulling the peaks apart.
Q3: I am observing significant peak tailing for my fluorobiphenyl isomers. What are the likely causes and solutions?
Peak tailing is a common issue that can compromise resolution and quantification. It is typically caused by secondary interactions or issues within the HPLC system.
| Potential Cause | Explanation & Causality | Recommended Solution(s) |
| Secondary Silanol Interactions | Residual silanol groups (Si-OH) on the silica backbone of the column can interact with analytes, creating a secondary, undesirable retention mechanism that leads to tailing.[7][9] | Acidify the Mobile Phase: Add 0.1% formic acid or acetic acid to both your aqueous and organic solvents. This protonates the silanol groups, minimizing unwanted ionic interactions. |
| Column Overload | Injecting too much sample mass onto the column saturates the stationary phase, leading to broadened and asymmetric peaks. | Reduce Injection Volume/Concentration: Dilute your sample and re-inject. If the peak shape improves, overload was the issue. |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[9][10] | Optimize System Plumbing: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to avoid dead volume. |
Troubleshooting Guide: From Co-elution to Baseline Separation
This section provides a systematic workflow for developing a robust separation method for fluorobiphenyl isomers.
Logical Flow for Method Development
Caption: Logical flow for troubleshooting common HPLC separation issues.
References
-
PFP Column You Must Know . uHPLCs. Available at: [Link]
-
Luna PFP(2) HPLC Columns . Phenomenex. Available at: [Link]
-
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns . Agilent Technologies. Available at: [Link]
-
A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity . Fortis Technologies. Available at: [Link]
-
Luna Phenyl-Hexyl HPLC Columns . Phenomenex. Available at: [Link]
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases . Agilent Technologies. Available at: [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases . Waters Corporation. Available at: [Link]
-
New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds . Phenomenex. Available at: [Link]
-
Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns . Agilent Technologies. Available at: [Link]
-
HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material . ResearchGate. Available at: [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations . PharmaGuru. Available at: [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks . YouTube. Available at: [Link]
-
Phenyl-Hexyl - HPLC . Advanced Materials Technology. Available at: [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks . ALWSCI. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues . Phenomenex. Available at: [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography . BUCHI. Available at: [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) . Axion Labs. Available at: [Link]
-
Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation . PubMed. Available at: [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC . LCGC International. Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . LCGC International. Available at: [Link]
-
Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA . MDPI. Available at: [Link]
-
Peak Fronting (Co elution) Troubleshooting . Chromatography Forum. Available at: [Link]
-
Liquid Chromatography . Shimadzu. Available at: [Link]
-
Reversed Phase HPLC Method Development . Phenomenex. Available at: [Link]
-
Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies . PerkinElmer. Available at: [Link]
-
Development of a new reversed-phase liquid chromatography and fluorescence method with multichannel selective wavelength detection for the analysis of benzo[a]pyrene and six of its isomers . Analytical and Bioanalytical Chemistry. Available at: [Link]
Sources
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- 3. New Luna PFP(2) HPLC Columns | Phenomenex News [phenomenex.com]
- 4. Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of 4-Fluoro-4'-hydroxybiphenyl
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 4-Fluoro-4'-hydroxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to analyze this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deeper understanding of the fragmentation process and providing robust, self-validating troubleshooting strategies.
Introduction to this compound
This compound is a fluorinated biphenyl derivative of interest in medicinal chemistry and materials science. Its structure, featuring a hydroxyl group and a fluorine atom on opposite rings, presents a unique fragmentation profile in mass spectrometry. Understanding this profile is critical for accurate identification and quantification.
-
Molecular Formula: C₁₂H₉FO
-
Monoisotopic Mass: 188.0637 u
Section 1: Expected Fragmentation Profile
Successful troubleshooting begins with knowing what to expect. The ionization method dramatically influences the results. Due to the acidic proton on the hydroxyl group, Electrospray Ionization in negative mode (ESI-) is typically the most sensitive method, generating a strong deprotonated precursor ion [M-H]⁻.
Primary Ionization and Key Fragments
The following table summarizes the expected ions under typical ESI conditions coupled with Collision-Induced Dissociation (CID).
| Ionization Mode | Precursor Ion | m/z (calculated) | Key Fragment Ion | m/z (calculated) | Neutral Loss | Description of Loss |
| ESI- (Negative) | [M-H]⁻ | 187.0565 | [M-H-CO]⁻ | 159.0616 | CO (27.9949 u) | Loss of carbon monoxide from the phenoxide |
| [M-H-H₂O]⁻ | 169.0459 | H₂O (18.0106 u) | Loss of water | |||
| [M-H-HF]⁻ | 167.0504 | HF (20.0062 u) | Loss of hydrogen fluoride[1] | |||
| ESI+ (Positive) | [M+H]⁺ | 189.0714 | [M+H-H₂O]⁺ | 171.0608 | H₂O (18.0106 u) | Loss of water from the protonated molecule |
| [M+H-CO]⁺ | 161.0765 | CO (27.9949 u) | Loss of carbon monoxide |
Proposed Fragmentation Pathway (ESI- Mode)
The fragmentation of the [M-H]⁻ ion is driven by the stability of the resulting fragments. The initial deprotonation occurs at the hydroxyl group, creating a phenoxide ion which directs the subsequent fragmentation cascade.
Sources
preventing degradation of 4-Fluoro-4'-hydroxybiphenyl during storage
Welcome to the technical support guide for 4-Fluoro-4'-hydroxybiphenyl (CAS 324-94-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, you will find in-depth answers to frequently asked questions, troubleshooting guides for common storage issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for long-term storage of solid this compound?
A1: For maximal stability, solid this compound should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere such as argon or nitrogen. The recommended storage temperature is in a cool and dark place, with some suppliers suggesting <15°C[1]. To prevent degradation from atmospheric moisture and oxygen, the use of amber glass vials with tight-fitting caps is highly recommended. For long-term storage, placing the sealed vial inside a desiccator at low temperature (-20°C) provides the best protection.
Q2: My solid this compound has developed a slight yellow or brownish tint over time. What causes this, and is the compound still usable?
A2: A color change in phenolic compounds like this compound is a common indicator of oxidative degradation. The phenol moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This process can lead to the formation of colored quinone-type structures or other conjugated systems.
Whether the compound is still usable depends on the extent of degradation and the sensitivity of your application. A slight color change may indicate minor impurity levels (e.g., <1-2%). However, for applications requiring high purity, such as in pharmaceutical development or for creating analytical standards, it is crucial to re-analyze the material to determine its purity before use. A significant color change suggests substantial degradation, and the material should likely be discarded.
Q3: What are the primary factors that accelerate the degradation of this compound?
A3: The degradation of this compound is primarily accelerated by four factors, common to many phenolic compounds:
-
Oxygen: The presence of atmospheric oxygen is a key driver for oxidative degradation.[2]
-
Light: UV radiation can provide the energy to initiate photochemical degradation pathways, including oxidation.[3] Storing the compound in the dark is essential.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.[4][5]
-
High pH: Phenolic compounds are generally more stable under acidic to neutral conditions. In alkaline (basic) solutions, the phenol is deprotonated to a phenoxide ion, which is much more susceptible to oxidation.
Q4: How should I prepare and store solutions of this compound for experimental use?
A4: Whenever possible, prepare solutions fresh for each experiment. If a stock solution must be stored, dissolve the compound in a high-purity, deoxygenated solvent (e.g., by sparging with nitrogen or argon). Store the solution in a tightly sealed vial with minimal headspace, protected from light (amber vial or wrapped in foil), and at a low temperature (4°C for short-term, -20°C or -80°C for long-term). For aqueous-based solutions, using a slightly acidic buffer (e.g., pH 4-6) can improve stability compared to neutral or alkaline conditions.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and resolving them.
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
-
Observation: Your chromatogram shows new, previously unobserved peaks that are not attributable to your starting materials or expected products.
-
Potential Cause: The this compound has started to degrade, leading to the formation of impurities.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected analytical peaks.
Issue 2: Inconsistent Experimental Results or Loss of Potency
-
Observation: Biological assays show reduced activity, or reaction yields are lower than expected when using an older batch of the compound.
-
Potential Cause: The purity of the this compound has decreased due to degradation, leading to a lower effective concentration of the active molecule.
-
Solution:
-
Quantify Purity: Perform a quantitative analysis (e.g., qNMR or HPLC with a reference standard) on the suspect batch to determine its actual purity.
-
Perform a Forced Degradation Study: To understand the compound's stability in your experimental conditions, subject a small sample to stress factors (see protocol below). This can help identify if your experimental setup (e.g., buffer pH, temperature) is causing degradation.
-
Adjust Concentration: If the degradation is minimal and you have an accurate purity value, you may be able to adjust the amount of compound used in your experiments to compensate. However, it is critical to consider if the degradation products themselves could interfere with your assay.
-
Procure New Material: For the most reliable and reproducible results, it is always best to use a new, high-purity batch of the compound.
-
Potential Degradation Pathways and Products
While specific degradation studies on this compound are not extensively published, we can infer the most probable degradation pathways based on the known chemistry of phenolic and biphenyl compounds.[4] The primary mechanism is expected to be oxidation.
Caption: Potential degradation pathways of this compound.
-
Oxidation to Quinones: The most likely degradation pathway involves the oxidation of the hydroxyl group. This can form a phenoxy radical intermediate, which can then be further oxidized to form benzoquinone-like structures. These highly conjugated products are often colored, explaining the yellow or brown discoloration of the solid compound upon storage.
-
Further Hydroxylation and Ring Cleavage: Under more aggressive oxidative conditions (e.g., in the presence of hydroxyl radicals), further hydroxylation of the aromatic rings may occur.[4] In advanced degradation, the C-C bond between the two phenyl rings could be cleaved, leading to the formation of simpler phenolic compounds like 4-fluorophenol and hydroquinone.
Experimental Protocols
Protocol 1: Best Practices for Handling and Storage
This protocol ensures the maximum shelf-life of your this compound.
-
Receiving the Compound: Upon receipt, inspect the container for a proper seal. Note the certificate of analysis (CoA) purity and date.
-
Aliquoting (if necessary): If you will be using small amounts over a long period, it is best to aliquot the solid into several smaller, inert vials. This prevents repeated exposure of the entire batch to atmospheric conditions. Perform this transfer in a glove box or under a gentle stream of inert gas.
-
Primary Storage: Place the tightly sealed primary container (or aliquots) into a secondary container with a desiccant.
-
Labeling: Clearly label each vial with the compound name, batch number, and date of receipt/aliquoting.
-
Storage Conditions: Store the secondary container in a dark, cool environment. For long-term storage (>6 months), a freezer at -20°C is recommended. For short-term, daily use, a refrigerator at 4°C is acceptable.
Protocol 2: A Simple Stability Assessment via Forced Degradation
This protocol helps you develop a stability-indicating analytical method and understand how your compound behaves under stress. The goal is to achieve 5-20% degradation, which is sufficient to produce and separate degradation products without destroying the main compound.
Objective: To assess the stability of this compound under various stress conditions and to verify that the chosen analytical method can separate the parent compound from its degradation products.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Methodology:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small, sealed vial.
-
Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl.
-
Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH.
-
Oxidative Degradation: 1 mL stock + 1 mL 3% H₂O₂.
-
Thermal Degradation: 1 mL stock + 1 mL methanol/water (1:1).
-
Control: 1 mL stock + 1 mL methanol/water (1:1).
-
-
Incubation:
-
Place the Acid, Base, and Thermal vials in a heating block at 60°C.
-
Leave the Oxidative and Control vials at room temperature, protected from light.
-
Monitor the samples periodically (e.g., at 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each vial. If necessary, neutralize the acidic and basic samples.
-
Dilute the aliquot to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Analyze by HPLC.
-
-
HPLC Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound (approx. 260 nm)[1]
-
Column Temperature: 30°C
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
A stability-indicating method is one where the peak for the parent compound is well-resolved from all degradation peaks.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.
-
Data Summary Table:
| Stress Condition | Incubation Time/Temp | % Degradation (Example) | Observations (e.g., new peaks at RTs) |
| 0.1 M HCl | 8 hours @ 60°C | ~5% | Minor peak at RT 3.5 min |
| 0.1 M NaOH | 2 hours @ 60°C | ~25% | Major peak at RT 4.1 min, color change to yellow |
| 3% H₂O₂ | 4 hours @ RT | ~15% | Multiple small peaks, broadening of main peak |
| Heat | 24 hours @ 60°C | <2% | No significant change |
| Control | 24 hours @ RT | <1% | Baseline |
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Key Synthesis Routes and Purification Methods for this compound. Available from: [Link]
-
Fujii, K., et al. (2011). Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. Applied and Environmental Microbiology, 77(3), 855-862. Available from: [Link]
-
Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. Available from: [Link]
-
PubChem. 4-Hydroxybiphenyl. National Center for Biotechnology Information. Available from: [Link]
-
Separation Science, a Wiley brand. (2016). The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity. Available from: [Link]
-
Patel, H., et al. (2016). Determination of 4, 4′-BIS (Bromomethyl) biphenyl genotoxic impurity in valsartan drug substances by HPLC. International Journal of Pharmaceutical Sciences and Research, 7(8), 3366. Available from: [Link]
-
LGC Group. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]
-
Chouhan, A. S., & Kamble, P. (2025). Method Development and Validation of Test Method using RP-HPLC. The Pharmaceutical and Chemical Journal, 12(4), 163-167. Available from: [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development-A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Available from: [Link]
-
Dabrowski, M., et al. (2021). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. Toxics, 9(3), 49. Available from: [Link]
-
Liu, Y., et al. (2020). Degradation mechanism of biphenyl and 4-4'-dichlorobiphenyl cis-dihydroxylation by non-heme 2,3 dioxygenases BphA: A QM/MM approach. Chemosphere, 250, 125844. Available from: [Link]
-
Acar, S., et al. (2017). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical and Biomedical Analysis, 140, 259-266. Available from: [Link]
-
Dabrowski, M., et al. (2021). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol-A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. Toxics, 9(3), 49. Available from: [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 623-633. Available from: [Link]
-
Wikipedia. 4-Phenylphenol. Available from: [Link]
-
Mazierski, P., et al. (2018). Photodegradation Process of Organic Dyes in the Presence of a Manganese-Doped Zinc Sulfide Nanowire Photocatalyst. Nanomaterials, 8(11), 947. Available from: [Link]
-
Unal, D., & Ozer, D. (2009). Development and Validation of Bioanalytical Method for Determination of Flurbiprofen from Human Plasma by Liquid Chromatography. Hacettepe University Journal of the Faculty of Pharmacy, 29(1), 25-35. Available from: [Link]
-
Aleman-Gama, E. M., et al. (2016). Photocatalytic degradation of Bisphenol A: Kinetic studies and determination of the reaction pathway. Journal of the Mexican Chemical Society, 60(3), 115-122. Available from: [Link]
-
Chimkar, A. S., et al. (2023). Development and Validation of HPLC Method for the Estimation of Flurbiprofen in Matrix Formulation. International Journal of All Research Education and Scientific Methods, 11(12), 2158-2166. Available from: [Link]
-
Srivastava, A., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1777. Available from: [Link]
-
Martins, N., et al. (2020). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Foods, 9(9), 1275. Available from: [Link]
-
Brümmer, H. (2011). How to Approach a Forced Degradation Study. SGS Life Science Services. Available from: [Link]
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- 3. Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS [mdpi.com]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 4-Fluoro-4'-hydroxybiphenyl
Welcome to the technical support center for the LC-MS analysis of 4-Fluoro-4'-hydroxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common yet critical challenge of matrix effects. In quantitative bioanalysis, matrix effects can significantly compromise the accuracy, precision, and sensitivity of your results.[1][2][3][4] This resource provides in-depth, experience-driven solutions in a user-friendly question-and-answer format to help you ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in the context of LC-MS analysis?
A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][5][6] In simpler terms, other molecules from your sample (e.g., salts, lipids, proteins from plasma) can interfere with the process of turning your target analyte, this compound, into ions in the mass spectrometer's source. This interference can either suppress the analyte's signal, leading to underestimation, or enhance it, causing overestimation.[4]
Q2: Why is this compound potentially susceptible to matrix effects?
A2: this compound is a relatively small, moderately polar molecule. When analyzing it in complex biological matrices such as plasma or urine, it can co-elute with a variety of endogenous substances. Phospholipids, in particular, are notorious for causing ion suppression in electrospray ionization (ESI) and often elute in the same chromatographic region as many small molecule drugs.[2][7] Given that this compound is a key intermediate in the synthesis of pharmaceuticals like nonsteroidal anti-inflammatory drugs (NSAIDs)[8], its accurate quantification in biological samples is crucial.
Q3: How can I quickly assess if my analysis is suffering from matrix effects?
A3: A common and effective method is the post-extraction spike .[1][3][9] This involves comparing the peak area of your analyte in a clean solvent to the peak area of the same amount of analyte spiked into an extracted blank matrix sample. A significant difference in the peak areas indicates the presence of matrix effects. Another qualitative technique is the post-column infusion method, where a constant flow of the analyte is introduced into the LC eluent after the column and before the MS source.[1] Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where interfering components elute, revealing regions of ion suppression or enhancement.[1]
Q4: What is the "gold standard" for compensating for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the most robust method for correcting matrix effects.[1][10][11][12] A SIL-IS, such as deuterium or ¹³C-labeled this compound, is chemically identical to the analyte and will co-elute chromatographically.[13] Therefore, it experiences the same ionization suppression or enhancement as the analyte.[13] By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects is effectively normalized.[14]
Troubleshooting Guides: From Diagnosis to Resolution
This section provides detailed, step-by-step guidance to address specific issues you may encounter during your analysis of this compound.
Issue 1: Low or No Signal for the Analyte in Biological Samples
You have a strong signal for your this compound standard in a pure solvent, but the signal is significantly reduced or absent when analyzing extracted plasma samples.
Potential Cause: Severe ion suppression is the most likely culprit. Endogenous components from the plasma, especially phospholipids, are likely co-eluting with your analyte and competing for ionization.[7][15]
Troubleshooting Workflow:
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
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- 6. longdom.org [longdom.org]
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- 15. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
Technical Support Center: Overcoming Challenges in the Purification of 4-Fluoro-4'-hydroxybiphenyl
Welcome to the technical support guide for the purification of 4-Fluoro-4'-hydroxybiphenyl (CAS 324-94-7). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this critical intermediate in high purity. We will explore the root causes of common purification issues and provide robust, field-tested protocols and troubleshooting advice to streamline your workflow.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs), and advanced materials like liquid crystals.[1] Its synthesis, most commonly via Suzuki-Miyaura cross-coupling, can introduce a variety of impurities that are often structurally similar to the target compound, making purification a significant challenge.[2] These impurities may include unreacted starting materials, homocoupled byproducts, and residual palladium catalyst.[3]
The presence of both a polar hydroxyl group and a non-polar fluorobiphenyl backbone gives the molecule intermediate polarity, which can complicate separation by standard chromatographic techniques. This guide provides a systematic approach to tackling these issues head-on.
Core Purification Strategy Workflow
The general workflow for purifying crude this compound involves a multi-step approach that leverages the compound's unique chemical properties. An initial acid-base extraction is often employed to separate the phenolic product from non-acidic impurities, followed by recrystallization or column chromatography for final polishing.
Caption: A typical decision-making workflow for the purification of this compound.
Troubleshooting Guide
This section is designed for rapid problem-solving. Identify your issue in the table below to find potential causes and actionable solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Yield After Acid-Base Extraction | 1. Incomplete Deprotonation: The aqueous base (e.g., NaOH) was not concentrated enough or not mixed sufficiently to deprotonate the weakly acidic phenol (pKa ≈ 9.74).[4] 2. Incomplete Reprotonation: Insufficient acid was added to neutralize the aqueous layer, leaving the phenoxide salt in solution. 3. Emulsion Formation: Vigorous shaking of the separatory funnel, especially with chlorinated solvents, can create a stable emulsion, trapping the product. | 1. Use a 1-2 M solution of a strong base like NaOH. Ensure thorough mixing by inverting the separatory funnel 10-15 times, venting frequently.[5] 2. Acidify the aqueous layer with concentrated HCl until the pH is strongly acidic (pH 1-2), testing with litmus paper. Cool the solution in an ice bath to maximize precipitation of the solid product.[6] 3. To break an emulsion, add a small amount of brine (saturated NaCl solution) or allow the funnel to stand for an extended period. Gentle swirling instead of vigorous shaking can prevent emulsion formation.[6] |
| Product "Oils Out" During Recrystallization | 1. Solvent Choice: The chosen solvent system has too high a solubility for the compound even when cold, or the cooling process is too rapid. 2. High Impurity Load: The crude material is too impure, causing a significant depression of the melting point and leading to the formation of a liquid phase instead of crystals. | 1. Choose a solvent or solvent pair where the compound is highly soluble when hot but poorly soluble when cold. Good starting points include ethanol/water, methanol/water, or toluene/heptane mixtures.[2][7] Add the hot solution to the flask and allow it to cool slowly to room temperature before moving to an ice bath. 2. If oiling out persists, first perform an acid-base extraction or a rapid filtration through a small plug of silica gel to remove gross impurities before attempting recrystallization. |
| Poor Separation in Column Chromatography | 1. Incorrect Solvent System: The mobile phase (eluent) is either too polar, causing the product to elute too quickly with impurities, or not polar enough, leading to broad peaks and long retention times. 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. 3. Co-eluting Impurities: An impurity (e.g., 4,4'-difluorobiphenyl) has a polarity very similar to the product. | 1. Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the target compound. A gradient of hexane/ethyl acetate is a common and effective choice for this molecule.[2][3] 2. As a rule of thumb, use a mass ratio of at least 30:1 of silica gel to crude product for effective separation. 3. If baseline separation is not achievable, collect mixed fractions and re-purify using a shallower solvent gradient or a different chromatographic technique (e.g., reverse-phase HPLC). |
| Persistent Gray or Black Color in Final Product | Residual Palladium Catalyst: Trace amounts of palladium from the Suzuki coupling reaction remain, often as colloidal palladium(0). | 1. Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (approx. 1-2% by weight), keep the solution hot for a few minutes, and then perform a hot filtration through Celite to remove the charcoal and adsorbed palladium. 2. Thiol Scavengers: For stubborn cases, specific palladium scavengers can be added to the crude solution before work-up. |
In-Depth Purification Protocols
Protocol 1: Acid-Base Extraction for Phenolic Compound Isolation
This technique leverages the acidic nature of the phenolic hydroxyl group to separate it from neutral or basic impurities. The phenol is deprotonated by a strong base to form a water-soluble phenoxide salt, which moves into the aqueous phase.[8][9]
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.
-
Base Extraction: Add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and invert it several times, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc) into a clean flask. This layer now contains the sodium this compound-phenoxide salt.
-
Re-extraction (Optional): To maximize recovery, extract the organic layer a second time with a fresh portion of 1M NaOH and combine the aqueous layers.
-
Neutralization & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~1-2). The white, solid this compound should precipitate out.[5][6]
-
Collection: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry thoroughly.
Protocol 2: Recrystallization for High Purity
Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent system can be identified. The principle is based on the differential solubility of the compound and its impurities in a solvent at different temperatures.
Methodology:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents. An ideal solvent will dissolve the compound when hot but not when cold. Methanol and ethanol are often good choices.[2] A methanol/water mixture is also highly effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (If Necessary): If the solution is colored (often due to palladium residue), add a spatula tip of activated charcoal and perform a hot filtration.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Well-defined crystals should begin to form. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent. Verify purity using HPLC or by measuring the melting point (expected around 170-174 °C).[10]
Frequently Asked Questions (FAQs)
Q1: Why can't I use a weak base like sodium bicarbonate to extract this compound? A1: Sodium bicarbonate (NaHCO₃) is a weak base and is not strong enough to deprotonate a phenol significantly. Phenols are much weaker acids (pKa ≈ 10) than carboxylic acids (pKa ≈ 4-5).[8] Therefore, a strong base like sodium hydroxide (NaOH) is required to drive the acid-base equilibrium towards the formation of the water-soluble phenoxide salt. This difference allows for the selective separation of carboxylic acids from phenols if both are present.[9]
Q2: My TLC plate shows a single spot, but NMR analysis indicates impurities. Why? A2: This is a common issue. It's likely that the impurities have a very similar polarity to your product under the TLC conditions used. For example, a homocoupled byproduct like 4,4'-difluorobiphenyl is non-polar but can still have an Rf value close to the slightly more polar product in a highly non-polar eluent system. Try running the TLC with a different solvent system or use a more sensitive analytical technique like HPLC or GC, which offer much higher resolution.[2]
Q3: What is the best column chromatography setup for this compound? A3: For preparative purification, normal-phase flash chromatography on silica gel is most common.[2][11]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate is highly effective.[2] A typical gradient might run from 100% hexane to 90:10 hexane:ethyl acetate. The precise gradient should be optimized based on preliminary TLC analysis.
Q4: Can I use reverse-phase chromatography for purification? A4: Yes, reverse-phase HPLC is an excellent method for both analytical purity checks and small-scale purification, especially for removing very non-polar or very polar impurities.
-
Stationary Phase: A C18 column is standard.[2]
-
Mobile Phase: A typical mobile phase would be a gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to ensure the phenol remains protonated.
Troubleshooting Logic Diagram
This diagram outlines a logical sequence for diagnosing and solving purification problems.
Caption: A flowchart to guide decision-making when troubleshooting purification issues.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026). Key Synthesis Routes and Purification Methods for this compound.
- University of California, Davis. Acid-Base Extraction.
- Sethiya, N. K. (2015).
- Wikipedia. Acid–base extraction.
- Quora. (2019).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Reddit. (2023).
- CookeChem. This compound, 98%, 324-94-7.
- University of Rochester, Department of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound (CAS 324-94-7): Synthesis, Applications, and Biological Activity Analysis.
- SIELC Technologies. Separation of 4-Bromo-4'-fluoro-1,1'-biphenyl on Newcrom R1 HPLC column.
- Waters. ACQUITY UPLC CSH Fluoro-Phenyl Column, 130Å, 1.7 µm, 2.1 mm X 100 mm, 1/pk.
- University of Colorado Boulder, Department of Chemistry.
- Tokyo Chemical Industry Co., Ltd. This compound | 324-94-7.
- Solubility of Things. 4,4'-Difluorobiphenyl.
- Restek. Force Biphenyl, 5 µm, 250 x 4.6 mm LC Column.
- BenchChem.
- Tokyo Chemical Industry (India) Pvt. Ltd. This compound 324-94-7.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 4-Fluoro-4'-methyl-1,1'-biphenyl.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound , 98% , 324-94-7 - CookeChem [cookechem.com]
- 5. quora.com [quora.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. reddit.com [reddit.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | 324-94-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Optimizing the Synthesis of 4-Fluoro-4'-hydroxybiphenyl
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Fluoro-4'-hydroxybiphenyl (CAS 324-94-7). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance reaction efficiency, and troubleshoot common experimental hurdles. We will focus primarily on the most robust and widely adopted method, the Suzuki-Miyaura cross-coupling reaction, providing expert insights into its optimization.[1][2]
Troubleshooting Guide: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is the cornerstone for synthesizing this compound due to its high efficiency and functional group tolerance.[2][3] However, achieving optimal yields requires careful control over several parameters. This section addresses the most common issues encountered in a question-and-answer format.
Question 1: My reaction yield is consistently low or zero. What are the most likely causes?
This is the most frequent issue and typically points to one of four key areas: the catalyst, the base, the solvent, or the starting materials.
-
Potential Cause A: Inactive or Decomposed Palladium Catalyst
-
The Science: The catalytic cycle relies on a Pd(0) species.[4] Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are supplied in the active state but are sensitive to air and moisture. Other common precursors, such as Palladium(II) acetate (Pd(OAc)₂), require in situ reduction to Pd(0), which can be inefficient if conditions are not optimal.
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: The entire reaction setup, from adding reagents to running the reaction, must be under an inert atmosphere (Nitrogen or Argon).[5] Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Use flame-dried glassware and proper Schlenk line techniques.
-
Select the Right Catalyst/Ligand System: For challenging couplings, a simple catalyst may not suffice. Modern dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) used with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ can dramatically improve catalyst stability and activity, especially for less reactive aryl chlorides.[4]
-
Check Catalyst Age and Storage: Palladium catalysts, especially Pd(PPh₃)₄, have a finite shelf life. If your catalyst is old or has been improperly stored, it has likely degraded. A visual sign of decomposition is a change from a bright yellow/orange crystalline solid to a dark brown or black powder.
-
-
-
Potential Cause B: Incorrect or Ineffective Base
-
The Science: The base plays a crucial role in activating the boronic acid for the transmetalation step.[6][7] It forms a more nucleophilic boronate species ([ArB(OH)₃]⁻), which readily transfers its aryl group to the palladium center.[7] The strength and nature of the base can significantly impact the reaction rate and yield.
-
Troubleshooting Steps:
-
Match the Base to the Substrate: For the synthesis of this compound, a moderately strong inorganic base is typically effective. Potassium carbonate (K₂CO₃) is a common choice, but for less reactive substrates or to accelerate the reaction, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often superior.
-
Ensure Anhydrous Conditions (If Using Organic Solvents): The presence of excess water can hydrolyze the boronic acid and affect the base's efficacy. While some Suzuki reactions are robust in aqueous media, it's a parameter that must be controlled. If using a base like KF, ensure it is powdered and anhydrous.[6]
-
-
-
Potential Cause C: Suboptimal Solvent System
-
The Science: The solvent must solubilize the reactants and facilitate the reaction at an appropriate temperature. Biphasic solvent systems (e.g., Toluene/Water) or polar aprotic solvents are common.
-
Troubleshooting Steps:
-
Solvent Choice: Common solvents include Tetrahydrofuran (THF), Dimethylformamide (DMF), or a mixture of an organic solvent (like Toluene or Dioxane) with water.[1] The aqueous phase is often necessary to dissolve the inorganic base.
-
Degas the Solvent: Dissolved oxygen in the solvent is a primary cause of catalyst decomposition and byproduct formation (homocoupling). Always degas your solvents thoroughly before use by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using the freeze-pump-thaw method.
-
-
-
Potential Cause D: Poor Quality Starting Materials
-
The Science: The purity of the aryl halide and the boronic acid is critical. Impurities can poison the catalyst or participate in side reactions. The reactivity of the aryl halide follows the trend: I > Br > OTf >> Cl.[8] Using a more reactive aryl iodide or bromide is generally more efficient than an aryl chloride.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Use NMR or other analytical techniques to confirm the purity of your 4-halophenol and (4-fluorophenyl)boronic acid.
-
Consider the Halide: If you are using 4-chlorophenol and experiencing issues, switching to 4-bromophenol or 4-iodophenol will significantly increase the rate of oxidative addition and likely improve the overall yield.
-
-
// Nodes Start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cat_Check [label="Check Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; Base_Check [label="Evaluate Base", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent_Check [label="Assess Solvent & Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; SM_Check [label="Verify Starting Materials", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Inert [label="Ensure Inert Atmosphere\n(N2 / Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Ligand [label="Use Advanced Ligand\n(e.g., SPhos)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Base [label="Switch to Stronger Base\n(K3PO4 / Cs2CO3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Degas [label="Degas Solvent Thoroughly", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Halide [label="Use More Reactive Halide\n(Br or I)", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Cat_Check [label="Cause?"]; Start -> Base_Check; Start -> Solvent_Check; Start -> SM_Check;
Cat_Check -> Sol_Inert [label="Solution"]; Cat_Check -> Sol_Ligand; Base_Check -> Sol_Base [label="Solution"]; Solvent_Check -> Sol_Degas [label="Solution"]; SM_Check -> Sol_Halide [label="Solution"];
Sol_Inert -> Success; Sol_Ligand -> Success; Sol_Base -> Success; Sol_Degas -> Success; Sol_Halide -> Success; } ` Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
Q2: How can I minimize the formation of homocoupling byproducts (e.g., biphenyl or 4,4'-difluorobiphenyl)?
Homocoupling arises from two main pathways: the coupling of two boronic acid molecules or two aryl halide molecules.
-
Boronic Acid Homocoupling: This is often caused by the presence of oxygen, which can promote an oxidative coupling.
-
Solution: Rigorous degassing of the solvent and maintaining a strict inert atmosphere throughout the reaction are the most effective preventative measures.
-
-
Aryl Halide Homocoupling: This can occur at high temperatures or with highly active catalysts.
-
Solution: Carefully control the reaction temperature. Additionally, ensure the stoichiometry is correct; an excess of the boronic acid (typically 1.1-1.5 equivalents) is often used to ensure the aryl halide is fully consumed, minimizing its chance to homocouple.
-
Q3: What is the most efficient method for purifying this compound?
Achieving high purity (>98%) is essential for pharmaceutical and materials science applications. A two-step process is recommended.[1]
-
Column Chromatography: This is the primary method for removing residual catalyst, ligands, and byproducts. A silica gel column with a hexane/ethyl acetate solvent gradient is highly effective.[1] The less polar byproducts will elute first, followed by the desired product.
-
Recrystallization: For achieving ultra-high purity, recrystallization is the final step. Solvents such as ethanol, methanol, or a mixture of ethanol and water are commonly used.[1] This process effectively removes trace impurities, resulting in a highly pure, crystalline final product. Purity should be confirmed by HPLC.[1]
Q4: Are there alternative synthetic routes if the Suzuki coupling is not viable?
While the Suzuki coupling is preferred, other methods exist, though they often come with significant drawbacks.
-
Ullmann Coupling: This classic reaction involves the copper-catalyzed coupling of two aryl halides.[9]
-
Friedel-Crafts Acylation: This route might involve acylation of a fluorinated biphenyl precursor.[1]
Experimental Protocols & Data
Optimized Protocol for Suzuki-Miyaura Synthesis
This protocol details a representative procedure for the synthesis of this compound.[5]
Materials:
-
4-Bromophenol (1.0 equiv)
-
(4-Fluorophenyl)boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-bromophenol, (4-fluorophenyl)boronic acid, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Catalyst Addition: In a separate vial under inert atmosphere, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of degassed toluene. Add this catalyst solution to the main reaction flask via syringe.
-
Solvent Addition: Add the degassed toluene and degassed water to the flask.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by silica gel column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure product.
Data Summary: Comparison of Palladium Catalyst Systems
The choice of catalyst and ligand is critical for reaction efficiency. The table below summarizes common systems used in Suzuki couplings.
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages | Reference |
| Pd(PPh₃)₄ | (none) | 1-5 | Commercially available in active Pd(0) form; good for simple substrates. | [1] |
| Pd(OAc)₂ | PPh₃ | 1-3 | Cost-effective, but can be less efficient for challenging substrates. | [6] |
| Pd(OAc)₂ / Pd₂(dba)₃ | PCy₃ | 1-3 | Effective for a diverse array of aryl and vinyl triflates. | [6] |
| Pd(dppf)Cl₂ | (dppf) | 1-3 | Robust and versatile, often used for heteroaryl couplings. | [3] |
| Pd(OAc)₂ | SPhos | 0.5-2 | Highly recommended. Excellent for hindered substrates and aryl chlorides; high turnover numbers. | [3][4] |
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="Ar¹-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; Trans [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; DiarylPd [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for labels ArX [label="Ar¹-X\n(4-Halophenol)", shape=plaintext]; Boronic [label="Ar²-B(OR)₂\n((4-Fluorophenyl)boronic acid)\n+ Base", shape=plaintext]; Product [label="Ar¹-Ar²\n(Product)", shape=plaintext];
// Edges Pd0 -> OxAdd [dir=none]; OxAdd -> PdII; PdII -> Trans [dir=none]; Trans -> DiarylPd; DiarylPd -> RedElim [dir=none]; RedElim -> Pd0;
ArX -> OxAdd; Boronic -> Trans; RedElim -> Product; } ` Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[4]
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Key Synthesis Routes and Purification Methods for this compound.
- Ningbo Innopharmchem Co., Ltd. (n.d.). This compound (CAS 324-94-7): Synthesis, Applications, and Biological Activity Analysis.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Various Authors. (n.d.).
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
- Chemistry LibreTexts. (2020). 17.
- Oldenhuis, et al. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Billingsley, K. L., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Byju's. (n.d.). Ullmann Reaction.
- BenchChem. (2025). Optimizing Suzuki coupling reaction conditions for bromonaphthalenes.
- Wikipedia. (n.d.). Ullmann reaction.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Suzuki Coupling.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
avoiding side reactions in the synthesis of fluorinated biphenyls
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Side Reactions
Welcome to the Technical Support Center for the synthesis of fluorinated biphenyls. This guide, designed for chemists in research and development, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this important class of molecules and minimize the formation of unwanted byproducts. Fluorinated biphenyls are critical scaffolds in medicinal chemistry and materials science, and their successful synthesis is paramount for advancing these fields.[1][2]
Understanding the Challenge: Why Fluorinated Biphenyl Syntheses Are Prone to Side Reactions
The unique electronic properties of fluorine—high electronegativity and the ability to form strong C-F bonds—significantly influence the reactivity of fluorinated aryl precursors in cross-coupling reactions. While these properties are often desirable in the final product, they can complicate the synthesis by promoting side reactions. The electron-withdrawing nature of fluorine can affect the oxidative addition and reductive elimination steps in the catalytic cycle of common cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] This guide will focus on the most prevalent side reactions and provide strategies to mitigate them.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis of fluorinated biphenyls in a practical, problem-solution format.
Issue 1: Significant Homocoupling of Boronic Acid Reagent
Question: I am observing a significant amount of homocoupling product from my fluorinated boronic acid, reducing the yield of my desired fluorinated biphenyl. What are the primary causes and how can I prevent this?
Answer: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, and it can be particularly pronounced with electron-deficient fluorinated boronic acids.[4] The primary culprits are typically the presence of oxygen and the choice of catalyst and reaction conditions.
-
Role of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids through a palladium-catalyzed aerobic oxidation pathway. It is crucial to rigorously deoxygenate your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand plays a critical role. Highly active catalysts can sometimes favor homocoupling if the cross-coupling is slow. Consider using a less reactive palladium source or a ligand that promotes the desired cross-coupling over homocoupling. For instance, bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and facilitate the cross-coupling pathway.
-
Reaction Temperature: Elevated temperatures can sometimes increase the rate of homocoupling. If you are observing significant byproduct formation, consider running the reaction at a lower temperature for a longer period.
Troubleshooting Flowchart for Homocoupling:
Caption: A step-by-step guide to troubleshooting homocoupling.
Issue 2: Defluorination or Hydrodehalogenation of the Starting Material
Question: My analysis shows the presence of byproducts resulting from the loss of a fluorine atom from my starting material. What causes this defluorination, and how can I avoid it?
Answer: Defluorination, or more broadly, hydrodehalogenation, is a significant side reaction when working with fluorinated aryl halides. This process involves the cleavage of a C-F bond and its replacement with a C-H bond.
-
Mechanism of Defluorination: C-F bond activation by the palladium catalyst is a key step in this side reaction.[5][6] While C-F bonds are strong, they can be activated, especially in polyfluorinated arenes or when ortho-directing groups are present. Once the C-F bond is activated, various pathways can lead to defluorination, often involving a hydride source in the reaction mixture. Water is a potential hydrogen source for this undesired hydrodehalogenation.[1]
-
Ligand Effects: The choice of phosphine ligand can significantly influence the extent of defluorination. Bulky, electron-rich ligands can sometimes favor the desired cross-coupling over C-F bond activation. Conversely, for specific applications requiring C-F activation, certain ligand-catalyst systems are intentionally designed to promote this reactivity.
-
Reaction Conditions: The choice of base and solvent can also play a role. Some bases may facilitate protonolysis of the aryl-palladium intermediate, leading to hydrodehalogenation. Using anhydrous solvents and carefully selecting a non-nucleophilic base can help minimize this side reaction.
| Parameter | Recommendation to Minimize Defluorination | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | These ligands can sterically hinder the approach of the C-F bond to the palladium center and electronically favor the oxidative addition of the C-X (X = Br, I) bond. |
| Base | Use a non-nucleophilic base (e.g., K3PO4, Cs2CO3).[7] | Stronger, more nucleophilic bases can promote protonolysis of the aryl-palladium intermediate. |
| Solvent | Use anhydrous solvents. | Water can act as a proton source for hydrodehalogenation.[1] |
| Temperature | Optimize for the lowest effective temperature. | Higher temperatures can provide the energy needed to overcome the activation barrier for C-F bond cleavage. |
Table 1: Key Parameter Adjustments to Mitigate Defluorination.
Issue 3: Formation of Regioisomers
Question: I am obtaining a mixture of regioisomers in my fluorinated biphenyl product. What is the cause of this, and how can I improve the regioselectivity?
Answer: The formation of regioisomers in the synthesis of fluorinated biphenyls can be a complex issue, often arising from the specific electronic and steric environment of the fluorinated aryl precursor.
-
Electronic Effects of Fluorine: The strong electron-withdrawing nature of fluorine can influence the electron density at different positions on the aromatic ring, potentially leading to competing reaction sites.
-
Steric Hindrance: Bulky substituents on either coupling partner can direct the reaction to less sterically hindered positions, sometimes resulting in a mixture of isomers if multiple positions are similarly accessible.
-
Catalyst and Ligand Control: The choice of catalyst and ligand can be crucial in controlling regioselectivity. Certain ligands can create a specific steric environment around the palladium center that favors reaction at a particular position. For instance, in the synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridines, the Suzuki-Miyaura reaction has been shown to occur selectively at the more sterically hindered position due to electronic effects.
-
Reaction Conditions: Temperature and solvent can also influence regioselectivity by affecting the kinetics and thermodynamics of the reaction pathways leading to different isomers.
To improve regioselectivity, a systematic screening of ligands, bases, and solvents is often necessary. Computational studies can also provide insights into the factors governing regioselectivity for a specific substrate.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is generally best for synthesizing fluorinated biphenyls?
A1: The Suzuki-Miyaura coupling is the most widely used method due to the stability, commercial availability, and low toxicity of boronic acid reagents.[8] However, for particularly challenging substrates, other methods like Negishi (using organozinc reagents) or Stille (using organotin reagents) might offer advantages in terms of reactivity and functional group tolerance, though they come with their own set of challenges, such as the handling of sensitive and toxic reagents. A head-to-head comparison of these methods is often substrate-dependent.[9]
Q2: How does the position of the fluorine substituent on the aromatic ring affect the reaction?
A2: The position of the fluorine atom has a significant impact. An ortho-fluorine can sterically hinder the reaction site and may also participate in directing the oxidative addition step. Meta- and para-fluorines primarily exert their influence through their electronic effects, making the aromatic ring more electron-deficient. This can affect the rates of oxidative addition and reductive elimination.
Q3: Can I use a fluorinated aryl chloride as a coupling partner in a Suzuki-Miyaura reaction?
A3: Yes, but it is generally more challenging than using the corresponding bromide or iodide. The C-Cl bond is stronger and less reactive. To successfully couple aryl chlorides, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), are typically required.[10]
Q4: What is the role of the base in the Suzuki-Miyaura reaction, and which one should I choose?
A4: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species.[11] Common inorganic bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4). The choice of base can significantly impact the reaction outcome, especially with sensitive fluorinated substrates. A comparative study is often necessary to identify the optimal base for a specific reaction.[7][12][13]
Q5: How can I effectively degas my reaction mixture to prevent homocoupling?
A5: Proper degassing is critical. Common methods include:
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes).
-
Freeze-Pump-Thaw: This is a more rigorous method for removing dissolved oxygen. The solvent is frozen using a liquid nitrogen bath, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is typically repeated three times.
Detailed Experimental Protocol: Synthesis of a Polyfluorinated Biphenyl via Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for the synthesis of a polyfluorinated biphenyl, highlighting critical steps to minimize side reactions. This example is adapted from a general procedure for the synthesis of highly fluorinated biphenyls.[14]
Reaction: Synthesis of 2,3,4,5,6-Pentafluoro-4'-methoxybiphenyl
Materials:
-
Pentafluorobromobenzene (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K3PO4), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add pentafluorobromobenzene, 4-methoxyphenylboronic acid, and finely ground potassium phosphate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Catalyst and Ligand Addition: Under a positive pressure of argon, add the Pd2(dba)3 and SPhos to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2,3,4,5,6-pentafluoro-4'-methoxybiphenyl.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle and Side Reactions
The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and the points at which common side reactions can occur, particularly with fluorinated substrates.
Caption: The Suzuki-Miyaura catalytic cycle with key side reactions for fluorinated substrates.
References
-
Rehman, M. A. U., Adeel, M., Alshehri, S. M., Aiman, U., Bullo, S., Baby, R., Asghar, M. A., Flörke, U., Cuniberti, G., & Iqbal, J. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29132–29143. [Link]
-
Cao, Z., & Shi, Z. (2019). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 9(12), 1065. [Link]
-
Abdel-Magied, A. A., El-Shorbagi, A.-N. A., & Abdel-Wahab, B. F. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18502-18556. [Link]
-
Solans-Monfort, X., & Maseras, F. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(24), 2679-2686. [Link]
-
Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyfluorinated Biphenyls: Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13188–13203. [Link]
- BenchChem. (2025). A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. BenchChem.
-
Shen, B., & Dong, G. (2024). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters. [Link]
-
Crimmin, M. R., & Arrowsmith, M. (2020). Palladium-Catalysed C–F Alumination of Fluorobenzenes: Mechanistic Diversity and Origin of Selectivity. Dalton Transactions, 49(30), 10324-10333. [Link]
- Shinde, D. B., & Bhanage, B. M. (2013). The effect of various bases on the Suzuki coupling reaction.
-
Rehman, M. A. U., Adeel, M., Alshehri, S. M., Aiman, U., Bullo, S., Baby, R., Asghar, M. A., Flörke, U., Cuniberti, G., & Iqbal, J. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29132–29143. [Link]
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency. BenchChem.
-
Perutz, R. N. (n.d.). C-F Bond Activation and Metal Fluoride Complexes. University of York. Retrieved from [Link]
-
Scientific Update. (2019, January 18). All about the base- or lack of it! Base-free nickel catalysed decarbonylative Suzuki-Miyaura coupling of acid fluorides. [Link]
-
Melchiorre, P., & Dell'Amico, L. (2023). A catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals. Chemical Society Reviews, 52(10), 3486-3503. [Link]
- BenchChem. (2025).
-
Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(12), 4662–4670. [Link]
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Posner, Y. D., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271–1274. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5562. [Link]
- Gogoi, P., & Konwar, D. (2006). Effect of different bases on the Suzuki reaction.
- BenchChem. (2025). The Biological Frontier of Fluorinated Biphenyls: A Technical Guide. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3,5-Difluorobiphenyl via Suzuki-Miyaura Coupling. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. BenchChem.
- Mabaso, I., Magwaza, N. M., Khanye, S. D., & Smith, G. S. (2017). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 46(41), 14319-14328.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Fluorinated Compounds Using 3-Bromobenzotrifluoride. BenchChem.
- BenchChem. (2025). The Advent of a Fluorinated Biphenyl: A Review of the Discovery and Early Synthesis of 4,4'-Difluorobiphenyl. BenchChem.
-
González-Esguevillas, M., Sotorríos, L., & Vicario, J. L. (2021). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 26(16), 4966. [Link]
- Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [Ph.D. Thesis, The Hong Kong Polytechnic University]. PolyU Electronic Theses.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). A DFT study of the full catalytic cycle of the Suzuki-Miyaura cross-coupling on a model system. Organometallics, 25(15), 3647–3658. [Link]
- Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System.
Sources
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. scientificupdate.com [scientificupdate.com]
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- 10. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Cytochrome P450 Inhibition Experiments
Welcome to the technical resource center for Cytochrome P450 (CYP) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to move beyond mere protocol execution. Here, we dissect the mechanics behind the methods, troubleshoot common experimental hurdles, and provide a framework for interpreting your data with confidence. Our goal is to empower you to build robust, self-validating assays that generate reliable data for critical decision-making in drug discovery and development.
Inhibition of CYP enzymes is the most prevalent mechanism underlying drug-drug interactions (DDIs).[1][2][3][4] An investigational drug that inhibits a specific CYP isoform can slow the metabolism of a co-administered drug (the "victim"), leading to its accumulation and potential toxicity.[5][6][7] Therefore, accurately characterizing a compound's inhibitory potential against major CYP isoforms is a cornerstone of preclinical safety assessment and is required by global regulatory agencies.[2][8][9][10]
Part 1: Foundational Concepts & Strategic Assay Design
A successful CYP inhibition study begins not in the lab, but with a thorough understanding of the underlying biochemical principles and a strategic approach to the assay design.
1.1 Understanding the Mechanisms of Inhibition
The type of inhibition dictates its clinical relevance and the specific experimental design needed to characterize it. Inhibition can be broadly classified as reversible or time-dependent (often irreversible).[2][4][11]
-
Reversible Inhibition: This occurs when the inhibitor binds non-covalently to the enzyme. The enzyme's activity is restored once the inhibitor is removed.[2][11] It is further divided into:
-
Competitive: The inhibitor and the substrate compete for the same active site on the enzyme.[6][12][13] This inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive: The inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound.[3][6][12][13]
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex.[3][11]
-
-
Time-Dependent Inhibition (TDI): This is a more complex and clinically significant form of inhibition where the inhibitory effect increases with pre-incubation time.[5][11][14] It often involves the formation of a stable or covalent bond with the enzyme, rendering it permanently inactive until new enzyme is synthesized.[11][15][16] TDI is a major concern as its effects can be long-lasting.[16]
1.2 Choosing the Right Tools: Enzyme Source and Detection Method
The reliability of your data is directly dependent on the biological system and analytical method you choose.
-
Enzyme Source: Human Liver Microsomes (HLM) vs. Recombinant CYPs (rCYP)
-
HLM: As the "gold standard," pooled HLM contains a full complement of CYP enzymes and cofactors (e.g., cytochrome b5) in a native lipid environment, making it more physiologically relevant.[2][17][18] However, the presence of multiple active enzymes can sometimes complicate data interpretation.[2]
-
rCYPs: These are individual CYP isoforms expressed in systems like baculovirus-infected insect cells.[12] They provide a clean, single-enzyme system, ideal for high-throughput screening and mechanistic studies.[7][19] However, they can yield different results than HLM due to the absence of other hepatic enzymes and cofactors.[17][19]
-
-
Detection Method: LC-MS/MS vs. Fluorometric Assays
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the preferred method for regulatory submissions.[20][21] It offers high specificity and sensitivity by directly measuring the formation of a specific metabolite from a probe substrate.[21][22]
-
Fluorometric Assays: These assays use recombinant enzymes and substrates that become fluorescent upon metabolism.[7][23] They are cost-effective and have very high throughput, making them suitable for early discovery screening.[17][18] However, they are prone to artifacts; the test compound itself may be fluorescent or may quench the signal, leading to false positives or negatives.[22][23] Discrepancies between fluorescent and LC-MS/MS data are common, particularly for early-stage, less-optimized compounds.[17][18]
-
1.3 Essential Preliminary Parameters
Before initiating an inhibition assay, you must establish the basic kinetic conditions to ensure the experiment is run under a self-validating system.
-
Linearity with Time and Protein: Confirm that metabolite formation is linear with respect to both incubation time and microsomal protein concentration. This ensures the assay is operating within initial velocity conditions.
-
Substrate Concentration (Km): The substrate concentration should be set at or near its Michaelis-Menten constant (Kₘ).[5] This ensures the assay is sensitive to competitive inhibitors. Using a substrate concentration far above the Kₘ will make it difficult to detect competitive inhibition, leading to artificially high IC₅₀ values.
Table 1: Recommended Probes for Key Human CYP Isoforms (LC-MS/MS Methods)
| CYP Isoform | Probe Substrate | Metabolite Measured | Recommended Positive Control Inhibitor |
|---|---|---|---|
| CYP1A2 | Phenacetin | Acetaminophen | Furafylline |
| CYP2B6 | Bupropion | Hydroxybupropion | Ticlopidine |
| CYP2C8 | Amodiaquine | N-desethylamodiaquine | Gemfibrozil |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | 4'-hydroxy-S-mephenytoin | Tranylcypromine |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine |
| CYP3A4/5 | Midazolam | 1'-hydroxymidazolam | Ketoconazole |
| CYP3A4/5 | Testosterone | 6β-hydroxytestosterone | Ketoconazole |
This table is a summary based on commonly accepted industry and regulatory standards.[2][22][24]
Part 2: Standard Operating Protocols
The following protocols represent robust, validated methods for determining direct and time-dependent inhibition using HLM and LC-MS/MS analysis.
2.1 Protocol: Direct Inhibition IC₅₀ Determination
This experiment measures the concentration of a test compound required to reduce the activity of a CYP enzyme by 50% (IC₅₀).
Step-by-Step Methodology:
-
Prepare Reagents:
-
Test Compound (Inhibitor): Prepare a stock solution in a suitable organic solvent (e.g., DMSO). Create a serial dilution series (typically 8 concentrations) in the same solvent. The final solvent concentration in the incubation should be low (e.g., ≤0.2%) to avoid solvent effects.[25]
-
Human Liver Microsomes (HLM): Thaw HLM on ice. Dilute to the desired working concentration (e.g., 0.1 mg/mL to minimize non-specific binding) in 0.1 M phosphate buffer (pH 7.4).[5][26] Keep on ice.
-
Probe Substrate: Prepare a stock solution and dilute it in phosphate buffer to a working concentration of 2x the final desired concentration (which should be at or near Kₘ).
-
NADPH Regenerating System (NRS): Prepare a 2x working solution according to the manufacturer's instructions. This is crucial for maintaining cofactor levels throughout the incubation.
-
-
Incubation Setup (96-well plate format):
-
Add buffer, HLM, and the test compound (or vehicle/positive control) to each well.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the probe substrate. Mix well.
-
Immediately after adding the substrate, add the NRS to start the metabolic reaction.
-
-
Incubation and Termination:
-
Incubate at 37°C for a predetermined time (e.g., 10 minutes) within the linear range of the reaction.
-
Terminate the reaction by adding a cold stop solution (e.g., acetonitrile or methanol) containing an internal standard for LC-MS/MS analysis. The organic solvent precipitates the protein, halting the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the amount of metabolite formed.
-
-
Data Analysis:
-
Calculate the percent of remaining enzyme activity at each inhibitor concentration relative to the vehicle control (100% activity).
-
Plot the percent activity versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
2.2 Protocol: Time-Dependent Inhibition (TDI) IC₅₀ Shift Assay
This assay is the standard screening method to detect TDI.[16][27] It compares the IC₅₀ value with and without a pre-incubation step in the presence of NADPH. A significant decrease (or "shift") in the IC₅₀ value after pre-incubation suggests TDI.[14]
Step-by-Step Methodology:
The assay follows the same principles as the direct inhibition assay but is split into three parallel arms:
-
Arm 1 (0-min Pre-incubation / Direct Inhibition):
-
Combine HLM, buffer, and test compound.
-
Initiate the reaction by adding a mix of probe substrate and NRS. This is identical to the direct IC₅₀ assay and serves as the baseline.
-
-
Arm 2 (30-min Pre-incubation without NADPH):
-
Combine HLM, buffer, and test compound.
-
Pre-incubate this mixture at 37°C for 30 minutes.
-
After pre-incubation, initiate the final reaction by adding the probe substrate and NRS.
-
-
Arm 3 (30-min Pre-incubation with NADPH):
-
Combine HLM, buffer, test compound, and NRS.
-
Pre-incubate this mixture at 37°C for 30 minutes. This allows the compound to be metabolized, forming any potential reactive intermediates that cause TDI.[11]
-
After pre-incubation, initiate the final reaction by adding only the probe substrate.
-
Termination, Analysis, and Interpretation:
-
The final reaction for all three arms is short (e.g., 5-10 minutes) and terminated as described previously.
-
IC₅₀ values are determined for each arm.
-
Interpretation: A fold-shift of >1.5-2 between the IC₅₀ from Arm 3 (+NADPH pre-incubation) and Arm 2 (-NADPH pre-incubation) is typically considered positive for time-dependent inhibition.[15][16]
Part 3: Troubleshooting Guide & FAQs
Q1: My IC₅₀ data shows high variability between replicate wells or between experiments. What are the likely causes?
-
Causality & Solution: High variability often points to inconsistencies in process or reagent stability.
-
Pipetting Inaccuracy: At low volumes, small errors can lead to large concentration differences. Calibrate your pipettes regularly and consider using automated liquid handlers for critical steps.
-
Inconsistent Timing: Ensure that the incubation times are identical for all wells. Stagger the addition of starting reagents and the stop solution precisely.
-
HLM Inconsistency: Microsomes can lose activity with repeated freeze-thaw cycles. Aliquot your HLM stock upon arrival to minimize this. Also, ensure the microsomal suspension is homogenous before pipetting, as protein can settle.
-
Compound Instability: Your test compound may be unstable in the incubation buffer or may adsorb to plasticware. Check for compound stability and consider using low-bind plates.
-
Q2: I am not getting a full sigmoidal curve; the inhibition plateaus at 20% or 80%. Why?
-
Causality & Solution: This indicates an issue with either the concentration range tested or the compound's properties.
-
Incorrect Concentration Range: If you don't reach full inhibition, your highest concentration is too low. If you see full inhibition at your lowest concentration, your range is too high. Perform a wider range-finding experiment first.
-
Solubility Issues: The compound may be precipitating out of solution at higher concentrations, creating a false plateau. Visually inspect your wells for precipitation. If suspected, reduce the highest test concentration or try a different solvent (while still keeping the final concentration low).
-
Weak Inhibition: The compound may simply be a weak inhibitor, and you may not be able to achieve 100% inhibition at reasonable concentrations. In this case, report the IC₅₀ as "> [highest concentration tested]".
-
Q3: My positive control inhibitor is not producing its expected IC₅₀ value.
-
Causality & Solution: This is a critical system suitability failure and invalidates the experiment. The issue lies within the core assay components.
-
Reagent Degradation: The most likely culprits are the HLM, the NADPH regenerating system, or the positive control stock solution itself. Use a freshly prepared control stock and verify the activity of your HLM and NADPH with a control substrate.
-
Incorrect Substrate Concentration: If your substrate concentration has drifted from the Kₘ, it will directly impact the apparent potency of a competitive inhibitor. Re-verify the concentration of your substrate stock.
-
Instrumental Error: Ensure the LC-MS/MS is performing correctly and that the internal standard is functioning as expected.
-
Q4: I see a significant IC₅₀ shift in my TDI assay, but it also occurs in the arm without NADPH pre-incubation. What does this mean?
-
Causality & Solution: This is an important mechanistic finding. It indicates that the increased potency is not dependent on NADPH-mediated metabolism by CYPs.
-
Metabolism by Other Enzymes: The test compound might be metabolized into a more potent inhibitor by other enzymes present in HLM that do not require NADPH, such as Flavin-containing Monooxygenases (FMOs) or carboxylesterases.[5]
-
Non-Enzymatic Degradation: The compound could be chemically unstable in the buffer at 37°C and degrade into a more potent inhibitor over the 30-minute pre-incubation period.[5]
-
Slow Binding: The parent compound itself could be a "slow-binding" reversible inhibitor, where the equilibrium between the enzyme and inhibitor is reached slowly.
-
Q5: How can I minimize the impact of non-specific binding in my assay?
-
Causality & Solution: Test compounds, especially if they are lipophilic, can bind to the lipids and proteins within the microsomal matrix, reducing the free concentration available to inhibit the enzyme. This leads to an underestimation of potency (artificially high IC₅₀).[19][26]
Part 4: Data Interpretation & Next Steps
Observing inhibition is the first step. The next is to quantify the risk.
-
IC₅₀ Value: This is a measure of potency, but it is highly dependent on the specific assay conditions (e.g., substrate concentration). It is primarily used for ranking compounds and for initial risk assessment. A common classification is:
-
IC₅₀ Shift: A positive result in a TDI assay (e.g., >1.5-fold shift) is a significant red flag.[15] Because TDI leads to irreversible loss of enzyme function, it often carries a higher clinical risk than reversible inhibition and warrants further investigation.[11]
-
Next Steps: If significant direct or time-dependent inhibition is observed, regulatory guidance typically requires follow-up mechanistic studies to determine key kinetic constants like Kᵢ (for reversible inhibition) and kᵢₙₐ꜀ₜ / Kᵢ (for time-dependent inhibition).[2][11][15] These more definitive parameters, along with clinical data on expected drug exposure, are used in basic and mechanistic static models to predict the potential magnitude of a DDI in vivo.[5][29]
References
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]
-
Cui, D., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Journal of AOAC International. Retrieved from [Link]
-
Li, A. C., et al. (2007). Comparison of cytochrome P450 inhibition assays for drug discovery using human liver microsomes with LC-MS, rhCYP450 isozymes with fluorescence, and double cocktail with LC-MS. Analytical Biochemistry. Retrieved from [Link]
-
Bell, L., et al. (2008). Evaluation of fluorescence- and mass spectrometry-based CYP inhibition assays for use in drug discovery. Journal of Biomolecular Screening. Retrieved from [Link]
-
Atkinson, A. (n.d.). The Length of Preincubation Times in Abbreviated Cytochrome P450 Time- dependent Inhibition Studies: One Size Fits All?. Retrieved from [Link]
-
AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
-
Li, W., et al. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. In: ADME Protocols. Methods in Molecular Biology, vol 2349. Humana, New York, NY. Retrieved from [Link]
-
Tachibana, T., et al. (2020). Interpretation of Cytochrome P-450 Inhibition and Induction Effects From Clinical Data: Current Standards and Recommendations for Implementation. Clinical Pharmacology & Therapeutics. Retrieved from [Link]
-
protocols.io. (2023). In-vitro CYP inhibition pooled. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (2008). Evaluation of Fluorescence- and Mass Spectrometry--Based CYP Inhibition Assays for Use in Drug Discovery. Retrieved from [Link]
-
Patsnap Synapse. (2024). How is CYP inhibition assessed in vitro?. Retrieved from [Link]
-
Kim, H.J., et al. (2022). Pharmacokinetics and Drug Interactions. MDPI. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link]
-
American College of Clinical Pharmacy. (2020). FDA Announces Two Final Guidances, Clinical and In Vitro Drug Interaction Studies. Retrieved from [Link]
-
Bienta. (n.d.). LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Drug-drug Interaction Studies for Regulatory Submission. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Time dependent inhibition (TDI). Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of increasing preincubation times on CYP3A4 IC 50 values in the.... Retrieved from [Link]
-
FasterCapital. (2024). CYP450 Inhibition: Unraveling the Complexities of Drug Metabolism. Retrieved from [Link]
-
Walsky, R. L., et al. (2007). In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (2020). Interpretation of Cytochrome P‐450 Inhibition and Induction Effects From Clinical Data: Current Standards and Recommendations for Implementation. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]
-
Basgut, B., et al. (2023). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. MDPI. Retrieved from [Link]
-
Obach, R. S. (2006). The Utility of in Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Guengerich, F. P. (2017). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. Retrieved from [https://www.biomolther.org/journal/view.html?doi=10.4062/biomolther.2016.2 inhibition]([Link] inhibition)
-
Cyprotex. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Retrieved from [Link]
-
Springer Nature Experiments. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved from [Link]
-
ResearchGate. (2002). Problems associated with in vitro assessment of drug inhibition of CYP3A4 and other P-450 enzymes and its impact on drug discovery. Retrieved from [Link]
-
Chem Help ASAP. (2021). CYP metabolism & inhibition assays. YouTube. Retrieved from [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
-
Deodhar, M., et al. (2020). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics. Retrieved from [Link]
-
Pelkonen, O., et al. (2014). Inhibition and induction of CYP enzymes in humans: an update. Expert Review of Clinical Pharmacology. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]
-
Reed, J. R., et al. (2016). Immobilized Cytochrome P450 for Monitoring of P450-P450 Interactions and Metabolism. Analytical Chemistry. Retrieved from [Link]
Sources
- 1. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. mdpi.com [mdpi.com]
- 4. creative-bioarray.com [creative-bioarray.com]
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- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
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- 9. FDA Announces Two Final Guidances, Clinical and In Vitro Drug Interaction Studies | ACCP [accp1.org]
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- 11. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 13. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
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- 19. Comparison of cytochrome P450 inhibition assays for drug discovery using human liver microsomes with LC-MS, rhCYP450 isozymes with fluorescence, and double cocktail with LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
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- 24. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 29. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Enhancing the Stability of 4-Fluoro-4'-hydroxybiphenyl in Solution
Welcome to the technical support center for 4-Fluoro-4'-hydroxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.
Section 1: Understanding the Instability of this compound
This compound is a valuable compound in material science and a crucial intermediate in the pharmaceutical industry, particularly in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). Its structure, featuring a phenolic hydroxyl group and a fluorinated biphenyl core, makes it susceptible to degradation, primarily through oxidation. The phenolic moiety is prone to forming phenoxyl radicals, which can lead to the formation of quinones and other degradation products. Factors such as pH, exposure to light, and elevated temperatures can accelerate these degradation processes.
Below is a simplified representation of the initial oxidative degradation pathway.
Caption: Oxidative degradation of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of my this compound solution changing color (e.g., turning yellow or brown)?
A color change in your solution is a common indicator of degradation. The primary cause is the oxidation of the phenolic hydroxyl group, leading to the formation of colored quinone-type compounds. This process can be initiated or accelerated by several factors:
-
Exposure to Air (Oxygen): Molecular oxygen can directly oxidize the phenol.
-
High pH (Alkaline Conditions): In alkaline solutions, the phenolic proton is abstracted, forming a phenoxide ion. This ion is more susceptible to oxidation than the protonated phenol.
-
Exposure to Light: UV radiation can provide the energy to initiate photo-oxidation.
-
Presence of Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in your solvent or glassware can catalyze the oxidation process.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.
Q2: What is the optimal pH range for storing solutions of this compound?
For phenolic compounds, acidic to neutral pH conditions are generally preferred to minimize degradation. In alkaline conditions, the formation of the more easily oxidized phenoxide ion is favored. While specific data for this compound is not extensively published, a general guideline for phenolic compounds is to maintain the pH between 3 and 6. For a similar compound, dimethoxy biphenyl monocarboxylate HCl, the slowest degradation was observed at pH 5. It is crucial to determine the optimal pH for your specific application empirically through a stability study.
Q3: Can I heat my solution to aid in the dissolution of this compound?
While gentle warming can aid dissolution, prolonged exposure to elevated temperatures should be avoided as it can accelerate degradation. If heating is necessary, use the lowest effective temperature for the shortest possible duration. It is advisable to cool the solution to room temperature immediately after dissolution and protect it from light.
Q4: Are there any recommended antioxidants to improve the stability of my solution?
Yes, adding antioxidants can significantly inhibit oxidative degradation. Common antioxidants used for stabilizing phenolic compounds in solution include:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can quench reactive oxygen species.
-
Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant suitable for organic solvents.
-
Sodium Metabisulfite: Often used in pharmaceutical formulations to prevent oxidation.
The choice of antioxidant will depend on the solvent system and the downstream application of your solution. It is recommended to start with a low concentration (e.g., 0.01-0.1% w/v) and evaluate its effectiveness and compatibility.
Section 3: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability issues encountered during experiments with this compound.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of the compound. | 1. Confirm Peak Identity: Use mass spectrometry to identify the unexpected peaks as potential degradation products.2. Conduct Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, and photolytic conditions to understand its degradation profile and confirm if the unexpected peaks match the degradation products.3. Optimize Storage Conditions: Re-evaluate and adjust the pH, temperature, and light protection of your stock and working solutions. |
| Loss of potency or inconsistent results over time. | Gradual degradation of the active compound. | 1. Perform a Stability Study: Analyze the concentration of this compound in your solution at regular intervals under your standard storage conditions.2. Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions.3. Incorporate an Antioxidant: Add a suitable antioxidant to your solvent system (see FAQ Q4). |
| Precipitate formation in the solution. | Poor solubility or pH-dependent solubility. | 1. Verify Solubility: Check the solubility of this compound in your chosen solvent at the desired concentration.2. Adjust pH: The solubility of phenolic compounds can be pH-dependent. A slight adjustment of the pH might improve solubility.3. Consider a Co-solvent: If solubility in an aqueous buffer is low, consider adding a water-miscible organic co-solvent (e.g., DMSO, ethanol). |
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all samples, including an untreated control, by a suitable HPLC method. Compare the chromatograms to identify degradation products.
Caption: Workflow for a forced degradation study.
Protocol 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the compound and separating it from its degradation products.
Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm. For fluorinated compounds, a Pentafluorophenyl (PFP) column can also offer different selectivity.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan).
-
Column Temperature: 30°C
Optimization:
-
Adjust the gradient slope to improve the resolution between the parent compound and any degradation peaks.
-
If peak tailing is observed, especially for the parent phenolic compound, ensure the mobile phase pH is low enough to keep the phenol protonated. Using a different buffer (e.g., phosphate) might be necessary, but ensure it is compatible with LC-MS if used.
Section 5: Summary of Recommendations for Enhancing Stability
| Parameter | Recommendation | Rationale |
| pH | Maintain in the acidic to neutral range (pH 3-6). | Minimizes the formation of the easily oxidizable phenoxide ion. |
| Temperature | Store solutions at refrigerated temperatures (2-8°C). Avoid prolonged heating. | Reduces the rate of chemical degradation. |
| Light | Protect solutions from light using amber vials or by wrapping containers in foil. | Prevents photodegradation. |
| Oxygen | For long-term storage, consider degassing the solvent and purging the headspace with an inert gas (e.g., nitrogen, argon). | Reduces the availability of oxygen for oxidation. |
| Additives | Consider adding a suitable antioxidant (e.g., ascorbic acid, BHT). | Scavenges reactive oxygen species and inhibits oxidation. |
| Purity of Reagents | Use high-purity solvents and ensure glassware is thoroughly cleaned to remove trace metal contaminants. | Metal ions can catalyze oxidation reactions. |
By understanding the inherent chemical properties of this compound and implementing these practical strategies, you can significantly enhance its stability in solution, leading to more reliable and reproducible experimental outcomes.
References
- As a class of toxic compounds, phenols are difficult to biodegrade and will exist in the environment for a long time, posing potential risks to the environment and human beings. To avoid threatening the water environment and air quality, phenolic pollutants need to be treated effectively.
Technical Support Center: Troubleshooting Unexpected Byproducts in 4-Fluoro-4'-hydroxybiphenyl Reactions
Welcome to the technical support center for 4-Fluoro-4'-hydroxybiphenyl. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work. This compound is a key building block in the synthesis of pharmaceuticals and advanced materials, such as liquid crystals.[1][2][3] Its synthesis and subsequent derivatization, however, can be accompanied by the formation of unexpected byproducts that complicate purification, reduce yields, and potentially impact the performance of the final product.
This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind the formation of common impurities in two major reaction classes—Suzuki-Miyaura cross-coupling and etherification—and provide robust troubleshooting strategies and detailed protocols to help you achieve optimal results.
Section 1: Byproducts in Suzuki-Miyaura Cross-Coupling Synthesis
The palladium-catalyzed Suzuki-Miyaura reaction is one of the most efficient and widely used methods for synthesizing this compound.[1][3] It typically involves coupling an aryl halide (e.g., 1-bromo-4-fluorobenzene) with an arylboronic acid or ester (e.g., 4-hydroxyphenylboronic acid).[1][4] While powerful, this reaction is susceptible to several side reactions that can significantly impact yield and purity.
FAQ 1: My final product is contaminated with symmetrical biphenyls (4,4'-difluorobiphenyl or 4,4'-dihydroxybiphenyl). What is causing this homocoupling?
This is a classic sign of homocoupling, a common side reaction in Suzuki couplings where two identical molecules of a coupling partner react with each other.[5][6] You may be observing the homocoupling of your aryl halide to form 4,4'-difluorobiphenyl or, more frequently, the homocoupling of your boronic acid to form 4,4'-dihydroxybiphenyl.[7][8]
Causality: Homocoupling of boronic acids is often promoted by the presence of molecular oxygen in the reaction mixture.[5][9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) complexes, without bound aryl halide ligands, can then facilitate the dimerization of the boronic acid, which is subsequently reduced back to Pd(0).[7] This parasitic cycle consumes your starting material and reduces the efficiency of the desired cross-coupling reaction.
Troubleshooting Guide for Homocoupling
| Parameter | Recommended Action | Scientific Rationale |
| Atmosphere | Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | The exclusion of oxygen is critical to prevent the oxidation of Pd(0) to the Pd(II) species that initiate the homocoupling cycle.[5][7][9] |
| Catalyst Source | Use a high-quality Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst designed for clean and efficient generation of the active Pd(0) species. | Some Pd(II) pre-catalysts can initiate homocoupling as a side reaction during their in-situ reduction to Pd(0).[7] |
| Base Selection | Ensure the correct stoichiometry of a suitable base (e.g., K₂CO₃, Cs₂CO₃). The choice and amount of base can influence reaction selectivity.[10] | The base activates the boronic acid for transmetalation. An improper acid-base equilibrium can disrupt the catalytic cycle and favor side reactions.[10] |
| Reaction Time | Monitor the reaction by TLC or LCMS and stop it upon completion. Avoid unnecessarily long reaction times. | Prolonged exposure to reaction conditions can increase the likelihood of catalyst decomposition and side reactions. |
Visualizing the Problem: Homocoupling Catalytic Cycle
Caption: Catalytic cycle for oxygen-promoted homocoupling.
FAQ 2: The reaction is sluggish, and I've recovered significant amounts of 4-hydroxybenzene along with my unreacted aryl halide. What's happening to my boronic acid?
This outcome strongly suggests that your boronic acid is undergoing protodeborylation, a decomposition pathway where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[6][7]
Causality: Boronic acids are susceptible to hydrolysis, particularly under the basic, aqueous conditions often used in Suzuki reactions.[7] The stability of the boronic acid is a critical factor; some, especially certain heteroaryl boronic acids, are highly prone to this decomposition.[7] While often associated with higher temperatures, protodeborylation can also become significant at lower temperatures if the main cross-coupling reaction is slow. This paradox arises because a sluggish transmetalation step leaves the boronic acid lingering in the basic aqueous phase for a longer period, increasing its opportunity to decompose.[11]
Troubleshooting Guide for Protodeborylation
| Parameter | Recommended Action | Scientific Rationale |
| Boron Source | If protodeborylation is severe, switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin). | Boronic esters are generally more resistant to hydrolysis than their corresponding acids, providing a slower, more controlled release of the active species.[11] |
| Solvent System | Use anhydrous solvents where possible and minimize the amount of water in the reaction mixture. | Reducing the concentration of water, the key reagent in hydrolysis, can suppress the rate of protodeborylation. |
| Temperature | Optimize the reaction temperature. A higher temperature might accelerate the desired transmetalation step, allowing it to outcompete the slower decomposition pathway.[11] | The goal is to find a temperature where the rate of C-C bond formation is significantly faster than the rate of C-B bond cleavage. |
| Reagent Addition | For very sensitive boronic acids, consider slow addition of the boronic acid via syringe pump to the heated reaction mixture. | This strategy keeps the instantaneous concentration of the vulnerable boronic acid low, ensuring it reacts quickly upon addition rather than decomposing while waiting. |
Visualizing the Problem: Competing Pathways
Caption: Competition between Suzuki coupling and protodeborylation.
FAQ 3: My crude product is a dark, oily residue, making purification by recrystallization impossible. What are these colored impurities?
The presence of dark colors, often brown or black, typically points to oxidation of the phenol group in your product, this compound.
Causality: Phenols are electron-rich aromatic compounds that are susceptible to oxidation, especially under basic conditions and in the presence of oxygen (air).[12] This oxidation can lead to the formation of highly colored quinone-type structures and other degradation products, which can be difficult to remove.[13] The parent compound, 4-hydroxybiphenyl, is known to darken upon exposure to air or light.[12]
Troubleshooting Guide for Oxidation Byproducts
| Strategy | Method | Detailed Protocol |
| Prevention | Maintain Inert Atmosphere | Ensure the reaction, workup, and solvent evaporation steps are all performed under an inert atmosphere (Argon/Nitrogen) to minimize contact with air. |
| Purification | Column Chromatography | This is the most effective method for removing colored impurities. A typical protocol involves using silica gel as the stationary phase and a gradient elution system of ethyl acetate in hexane.[1][14] Start with a low polarity eluent (e.g., 5% EtOAc/Hexane) and gradually increase the polarity. |
| Purification | Activated Carbon Treatment | Before recrystallization, dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount (1-5% by weight) of activated carbon, heat gently for 10-15 minutes, and then filter the hot solution through celite to remove the carbon and adsorbed impurities. |
| Purification | Recrystallization | After preliminary purification, high purity can be achieved by recrystallization from solvents like ethanol, methanol, or a mixed solvent system such as ethanol/water.[1] |
Section 2: Byproducts in Etherification of the Hydroxyl Group
Once this compound is synthesized, a common next step is the derivatization of the hydroxyl group, for instance, through a Williamson ether synthesis. This reaction involves deprotonating the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.[15]
FAQ 4: I'm performing a Williamson ether synthesis, but my yield is low and I've identified byproducts from C-alkylation and elimination. How can I improve O-alkylation selectivity?
Low yields and competing side reactions in this etherification are common and stem from two primary issues: the ambident nature of the phenoxide nucleophile (leading to C-alkylation) and E2 elimination of the alkyl halide.[15]
Causality:
-
C- vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation, desired) or the electron-rich aromatic ring (C-alkylation, undesired). The outcome is influenced by the solvent, the counter-ion of the base, and the nature of the alkylating agent.[15]
-
E2 Elimination: This is a competing reaction pathway for the alkyl halide, particularly if it is secondary or tertiary, or if a sterically hindered base is used. The base abstracts a proton from the carbon adjacent to the halide, leading to the formation of an alkene byproduct instead of the desired ether.[15]
Troubleshooting Guide for Etherification Selectivity
| Parameter | Recommended Action | Scientific Rationale |
| Alkylating Agent | Use a primary alkyl halide (R-CH₂-X) whenever possible. Avoid tertiary and, if possible, secondary halides. | Primary halides are much less prone to E2 elimination, which requires an anti-periplanar proton that is sterically accessible to the base. They strongly favor the Sₙ2 pathway required for ether formation.[15] |
| Solvent | Use a polar aprotic solvent such as DMF or acetonitrile. | Polar aprotic solvents solvate the cation of the base but leave the phenoxide anion relatively "naked" and highly nucleophilic, favoring the desired O-alkylation.[15] |
| Base | Use a non-hindered base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). | These bases are strong enough to deprotonate the phenol but are not sterically bulky, which minimizes their tendency to act as a base in an E2 elimination reaction with the alkyl halide.[15] |
| Temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired Sₙ2 pathway. |
Visualizing the Problem: Competing Etherification Pathways
Caption: Competing pathways in the Williamson ether synthesis.
Section 3: General Purification & Analysis Protocols
Protocol 1: Standard Purification by Column Chromatography
This protocol is effective for separating the desired product from most non-polar (e.g., homocoupled) and polar (e.g., oxidized) byproducts.[1]
-
Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate), adding silica, and evaporating the solvent under reduced pressure to get a dry, free-flowing powder.
-
Packing: Prepare a silica gel column using a hexane/ethyl acetate mixture (e.g., 9:1 Hexane:EtOAc) as the mobile phase.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent (e.g., 100% Hexane or 5% EtOAc in Hexane). Gradually increase the polarity of the eluent (e.g., to 10%, 20%, 30% EtOAc) to elute compounds of increasing polarity.
-
Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[14]
Protocol 2: High-Purity Purification by Recrystallization
For achieving analytical-grade purity (>99%), recrystallization is the preferred method after initial purification.[1]
-
Solvent Selection: Choose a solvent or solvent pair in which the product is soluble when hot but poorly soluble when cold. Ethanol, methanol, or ethanol/water mixtures are good starting points for this compound.[1]
-
Dissolution: Place the compound in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize crystal precipitation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- Key Synthesis Routes and Purification Methods for this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit r/chemhelp.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- A common by-product in Suzuki reactions is the homocoupling product of the aryl boronic acid. (2022). Chegg.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2025). ResearchGate.
- 4-Phenylphenol 92-69-3 wiki. LookChem.
- What are the byproducts in a Suzuki reaction?. (2017). Chemistry Stack Exchange.
- Purity Analysis of Commercial 4,4'-Dihydroxybiphenyl: A Comparative Guide. Benchchem.
- Org. Synth. 2014, 91, 39-51. Organic Syntheses.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
- Preventing side reactions in the etherification of 4-hydroxybenzaldehyde. Benchchem.
- Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. (2025). Reddit r/chemistry.
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). National Institutes of Health (NIH).
- Phenol oxidation. The formation of benzofuran and 2,3-dihydrobenzofuran derivatives by oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes. Journal of the Chemical Society C: Organic.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI.
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- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. reddit.com [reddit.com]
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- 13. Phenol oxidation. The formation of benzofuran and 2,3-dihydrobenzofuran derivatives by oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-Fluoro-4'-hydroxybiphenyl
This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-Fluoro-4'-hydroxybiphenyl, a key intermediate in the pharmaceutical industry and a building block in materials science.[1] For researchers, quality control analysts, and drug development professionals, selecting and validating an appropriate analytical method is a critical step to ensure data integrity, product quality, and regulatory compliance.
This document moves beyond a simple listing of protocols. It offers a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), explaining the scientific rationale behind methodological choices and providing the framework for robust validation according to international guidelines.
Chapter 1: The Foundation: Principles of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines that form the bedrock of this process.[3][4] A properly validated method provides a high degree of assurance that it will consistently produce a result that is accurate and reliable.[5]
The core validation characteristics, as outlined in the ICH Q2(R1) guideline, include:[6][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is usually expressed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Chapter 2: Analytical Technique Showdown: HPLC-UV vs. LC-MS/MS
The choice of an analytical technique is driven by the specific question being asked. Are you determining the purity of a bulk substance, or quantifying trace levels of a metabolite in a complex biological matrix? Here, we compare the two most common chromatographic techniques for a molecule like this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of most quality control laboratories. It is a robust, cost-effective, and reliable technique, particularly well-suited for assay and impurity quantification where analyte concentrations are relatively high.
Causality Behind Experimental Choices:
-
Stationary Phase: A reversed-phase C18 column is the logical starting point. The non-polar biphenyl core of the analyte will have a strong affinity for the C18 stationary phase, providing good retention and separation from more polar impurities.[10]
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is used. The organic solvent is the "strong" solvent that elutes the analyte from the column. An acidic modifier, like formic or phosphoric acid, is often added to the aqueous phase to suppress the ionization of the phenolic hydroxyl group (pKa ≈ 9.74), ensuring a single, sharp chromatographic peak.[11]
-
Detection: The biphenyl ring system contains a chromophore that absorbs UV light. A detection wavelength around 254-260 nm is typically effective for this class of compounds.[12]
Detailed Experimental Protocol: HPLC-UV for Purity Assay
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be ≤ 2.0.
-
-
Procedure:
-
Inject the standard and sample solutions in duplicate and calculate the purity of the sample by comparing the peak area responses.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
When the required sensitivity and selectivity exceed the capabilities of UV detection, LC-MS/MS is the premier technique. It is the gold standard for bioanalysis (e.g., pharmacokinetics in plasma) and for detecting trace-level impurities or degradants.[13]
Causality Behind Experimental Choices:
-
Ionization: The phenolic hydroxyl group on this compound makes it an ideal candidate for Electrospray Ionization (ESI) in negative mode. The hydroxyl proton is easily abstracted, forming a stable [M-H]⁻ ion.
-
Mass Analysis: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the [M-H]⁻ ion of the analyte) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and monitoring for a specific, characteristic product ion in the third quadrupole. This process is highly selective and virtually eliminates matrix interference, providing exceptional sensitivity.[14]
-
Chromatography: Fast LC methods using shorter columns with smaller particles (sub-2 µm) are often employed to reduce run times without sacrificing resolution, as the mass spectrometer provides the bulk of the selectivity.
Detailed Experimental Protocol: LC-MS/MS for Quantification in Plasma
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: ESI Negative.
-
MRM Transition: To be determined by direct infusion of a standard. For this compound (MW 188.2), the precursor would be m/z 187.1 [M-H]⁻. A plausible product ion resulting from fragmentation would be monitored (e.g., loss of CO or a fragment from ring cleavage).
-
Capillary Voltage: -3500 V.
-
Gas Temperature: 350 °C.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
Chapter 3: Head-to-Head Validation Performance
The following tables summarize the expected performance data from a validation study for each method, based on typical acceptance criteria from ICH and FDA guidelines.[3][9]
Table 1: HPLC-UV Method Validation Data (Assay/Purity)
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH Q2) |
| Specificity | No interference from blank/placebo at the analyte retention time. | Peak purity > 99%. |
| Linearity Range | 1 - 150 µg/mL | r² ≥ 0.999 |
| Accuracy | 99.0% - 101.5% recovery | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: ≤ 0.8%; Intermediate: ≤ 1.5% | ≤ 2.0% |
| LOD | ~0.1 µg/mL | Signal-to-Noise ≥ 3:1 |
| LOQ | ~0.3 µg/mL | Signal-to-Noise ≥ 10:1 |
| Robustness | Unaffected by ±10% flow rate, ±5°C temp, ±2% mobile phase organic. | %RSD of results < 5.0% |
Table 2: LC-MS/MS Method Validation Data (Bioanalysis in Plasma)
| Validation Parameter | Typical Performance | Acceptance Criteria (FDA Bioanalytical)[15] |
| Selectivity | No significant interfering peaks in 6 unique blank matrices. | Response in blank < 20% of LLOQ. |
| Linearity Range | 0.5 - 500 ng/mL | r² ≥ 0.995; Back-calculated conc. ±15% of nominal (±20% at LLOQ). |
| Accuracy | 95.5% - 104.0% of nominal | Mean accuracy within ±15% of nominal (±20% at LLOQ). |
| Precision (%RSD) | Intra-day: ≤ 5%; Inter-day: ≤ 8% | ≤ 15% (≤ 20% at LLOQ). |
| LOD | ~0.05 ng/mL | N/A (LLOQ is key parameter) |
| Lower LOQ (LLOQ) | 0.5 ng/mL | Must be accurate (±20%) and precise (≤20% RSD). |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15%. | Factor should be consistent and reproducible. |
| Stability | Stable for 24h at RT, 3 freeze-thaw cycles, 30 days at -80°C. | Recovery within ±15% of nominal. |
Chapter 4: Visualization of Workflows & Logic
To effectively manage and select an analytical method, a clear logical framework is essential. The following diagrams illustrate the general workflow for validation and a decision-making process for method selection.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
The validation of an analytical method is an indispensable process in the pharmaceutical and chemical industries, ensuring that the data generated is fit for its purpose. For the quantification of this compound, both HPLC-UV and LC-MS/MS are powerful techniques, but their domains of application differ significantly.
-
HPLC-UV is the method of choice for routine quality control, purity assessments, and assays of bulk drug substance and formulated products, offering a balance of performance, robustness, and cost-effectiveness.
-
LC-MS/MS is unparalleled in its sensitivity and selectivity, making it the essential tool for bioanalytical studies in complex matrices like plasma or for the detection and quantification of trace-level impurities that are beyond the reach of UV detectors.
By understanding the principles of validation and the distinct advantages of each technique, scientists can confidently select, develop, and validate a method that meets the stringent demands of their research and ensures the quality and safety of the final product.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. jespublication.com [jespublication.com]
- 6. starodub.nl [starodub.nl]
- 7. fda.gov [fda.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. iosrphr.org [iosrphr.org]
- 10. nbinno.com [nbinno.com]
- 11. This compound , 98% , 324-94-7 - CookeChem [cookechem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. phenomenex.com [phenomenex.com]
- 14. agilent.com [agilent.com]
- 15. fda.gov [fda.gov]
A Comparative Guide to 4-Fluoro-4'-hydroxybiphenyl and 4,4'-difluorobiphenyl in Liquid Crystal Formulations
This guide provides an in-depth, objective comparison of two critical building blocks in the synthesis of advanced liquid crystalline materials: 4-Fluoro-4'-hydroxybiphenyl and 4,4'-difluorobiphenyl. Tailored for researchers, scientists, and professionals in drug development and material science, this document elucidates the nuanced yet significant impact of terminal group selection on the macroscopic properties of liquid crystals. We will explore the underlying chemical principles, present comparative data, and provide detailed experimental protocols for the characterization of these materials.
Introduction: The Strategic Role of Fluorinated Biphenyls in Liquid Crystal Technology
The biphenyl core is a foundational structural motif in the design of calamitic (rod-like) liquid crystals, providing the necessary rigidity and anisotropy for the formation of mesophases.[1] The strategic placement of fluorine atoms on this core has revolutionized the field, offering a powerful tool to fine-tune the electro-optical properties of liquid crystal displays (LCDs) and other photonic devices. Fluorination is prized for its ability to modulate dielectric anisotropy (Δε), enhance thermal and chemical stability, and reduce viscosity for faster switching times.[2]
This guide focuses on a critical design choice: the selection of the terminal group on a 4-fluorobiphenyl core. We will compare the effects of a hydroxyl (-OH) group, as seen in this compound, versus a second fluorine atom (-F), as in 4,4'-difluorobiphenyl. This seemingly subtle difference in molecular structure leads to profound changes in intermolecular forces, which in turn dictate the material's mesophase behavior, dielectric properties, and optical birefringence.
Molecular Structure and its Influence on Liquid Crystalline Properties
The defining difference between this compound and 4,4'-difluorobiphenyl lies in the nature of their terminal groups. The hydroxyl group is capable of forming strong, directional hydrogen bonds, while the terminal fluorine atom engages in weaker dipole-dipole interactions.
-
This compound: The presence of the hydroxyl group introduces a strong propensity for hydrogen bonding. This leads to the formation of intermolecular associations, which can significantly increase the effective molecular length and aspect ratio. Consequently, liquid crystals incorporating this moiety are expected to exhibit higher clearing points (the temperature at which the material transitions to an isotropic liquid) and a greater tendency to form more ordered smectic phases.[3] The hydrogen bonding can, however, lead to an increase in viscosity. This molecule is a crucial intermediate in the synthesis of more complex liquid crystal structures and also finds applications in pharmaceuticals.[4]
-
4,4'-difluorobiphenyl: In contrast, the terminal fluorine atom in 4,4'-difluorobiphenyl does not participate in hydrogen bonding. Intermolecular interactions are governed by weaker van der Waals forces and dipole-dipole interactions. The high electronegativity of the fluorine atoms creates strong dipole moments, which are critical for tuning the dielectric anisotropy of the final liquid crystal material.[2] The carbon-fluorine bond is exceptionally strong, imparting enhanced thermal and chemical stability to the molecule.[2] Furthermore, the substitution of hydrogen with fluorine can lead to lower intermolecular interactions, resulting in reduced viscosity and faster switching speeds in display applications.[2]
The following DOT graph illustrates the key structural difference and its primary consequence on intermolecular interactions.
Caption: Structure-Interaction Relationship.
Comparative Performance Data
| Property | This compound Derivative | 4,4'-difluorobiphenyl Derivative | Rationale |
| Mesophase Stability | Higher clearing point, tendency towards smectic phases | Lower clearing point, often nematic | Hydrogen bonding in the -OH derivative leads to stronger intermolecular forces and more ordered phases.[3] |
| Dielectric Anisotropy (Δε) | Moderate to high, can be positive or negative | Readily tunable to be positive or negative | The strong dipole of the C-F bond in the -F derivative allows for precise control of Δε based on its position relative to the molecular axis.[2] |
| Birefringence (Δn) | Moderate | Moderate to High | Both biphenyl cores contribute to high polarizability anisotropy. The specific value depends on the overall molecular structure. |
| Viscosity | Higher | Lower | Hydrogen bonding increases intermolecular friction, leading to higher viscosity. Fluorination often reduces viscosity.[2] |
| Chemical Stability | Good | Excellent | The C-F bond is stronger and more stable than the C-O bond, providing superior thermal and chemical resistance.[2] |
Experimental Protocols for Characterization
To empirically validate the performance of liquid crystals derived from these precursors, a suite of standard characterization techniques is employed. The causality behind the experimental choices is to correlate the molecular design with the macroscopic properties essential for device applications.
Phase Transition Analysis via Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpies of phase transitions (e.g., crystal-nematic, nematic-isotropic).
Methodology:
-
Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan and hermetically seal it.
-
Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample to a temperature well above its expected clearing point to ensure a uniform isotropic state and to erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its lowest expected transition.
-
Heat the sample again at the same controlled rate. The phase transitions are identified as endothermic peaks on the heating curve.[5]
-
The peak temperature of the endotherm corresponds to the transition temperature, and the integrated area of the peak provides the enthalpy of the transition.[6]
Rationale: DSC is a fundamental tool for establishing the thermal operating range of a liquid crystal.[7] The transition temperatures and enthalpies provide insights into the stability and order of the different mesophases.
The following DOT graph outlines the DSC workflow.
Caption: DSC Experimental Workflow.
Birefringence (Δn) Measurement using an Abbé Refractometer
Objective: To quantify the optical anisotropy of the liquid crystal material.
Methodology:
-
Calibrate the Abbé refractometer using a standard of known refractive index.
-
Place a small drop of the liquid crystal sample on the prism of the refractometer.
-
Heat the sample to its isotropic phase. In this phase, the material is optically isotropic, and only one refractive index (n_iso) will be observed.
-
Slowly cool the sample into the nematic phase. Due to the birefringence of the liquid crystal, the single line in the eyepiece will split into two, corresponding to the ordinary (n_o) and extraordinary (n_e) refractive indices.[8]
-
If the refractometer is equipped with a polarizer, it can be used to distinguish between n_o and n_e.
-
The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = n_e - n_o.[9]
Rationale: Birefringence is a critical parameter for phase modulation in optical devices. A high Δn allows for thinner liquid crystal cells, which leads to faster response times.[10]
Dielectric Anisotropy (Δε) Measurement via Dielectric Spectroscopy
Objective: To measure the anisotropy of the dielectric permittivity.
Methodology:
-
Inject the liquid crystal sample into two types of measurement cells: one that promotes planar alignment (director parallel to the electrodes) and one that promotes homeotropic alignment (director perpendicular to the electrodes).
-
Place the cell in a temperature-controlled holder within the dielectric spectrometer.
-
For the planar aligned cell, apply an AC electric field and measure the capacitance. This measurement yields the perpendicular component of the dielectric permittivity (ε⊥).
-
For the homeotropic aligned cell, perform the same measurement to obtain the parallel component of the dielectric permittivity (ε∥).
-
The dielectric anisotropy (Δε) is calculated as the difference: Δε = ε∥ - ε⊥.[11]
-
Measurements are typically performed over a range of frequencies (e.g., 10 Hz to 1 GHz).[1]
Rationale: The sign and magnitude of the dielectric anisotropy determine how the liquid crystal will respond to an applied electric field, which is the fundamental principle of operation for most LCDs.[12]
The following DOT graph illustrates the process of determining dielectric anisotropy.
Caption: Dielectric Anisotropy Measurement Workflow.
Synthesis Considerations
Both this compound and 4,4'-difluorobiphenyl serve as key intermediates in the multi-step synthesis of more complex liquid crystal molecules. The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for creating the C-C bond that forms the biphenyl core.[2][4]
For instance, this compound can be synthesized by coupling a suitable boronic acid with a fluorinated haloarene.[4] Similarly, liquid crystals incorporating the 4,4'-difluorobiphenyl moiety can be prepared via Suzuki-Miyaura coupling of a derivative like 4-bromo-4'-fluorobiphenyl with an appropriate boronic acid.[2] The choice of starting materials allows for the introduction of various terminal chains and lateral substituents, enabling the synthesis of a vast library of liquid crystal compounds with tailored properties.
Conclusion
The choice between this compound and 4,4'-difluorobiphenyl as a core building block for liquid crystals has profound implications for the final material's properties.
-
This compound is advantageous for creating materials with high thermal stability and a propensity for forming highly ordered smectic phases, driven by intermolecular hydrogen bonding. This can be beneficial for applications requiring well-defined layered structures.
-
4,4'-difluorobiphenyl offers superior control over dielectric anisotropy, enhanced chemical and thermal stability, and typically lower viscosity. These characteristics are highly desirable for modern, fast-switching display applications.
Ultimately, the selection between these two versatile intermediates depends on the specific performance targets of the final liquid crystal mixture. A thorough understanding of the structure-property relationships guided by the principles outlined in this guide, and validated by the experimental protocols described, is paramount for the rational design of next-generation liquid crystalline materials.
References
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Effect of connectivity and terminal functionality on mesophase behaviour of thermotropic liquid crystals containing biphenyl units. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. (2023). ACS Publications. Retrieved January 10, 2026, from [Link]
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Liquid Crystal Transitions. (n.d.). NETZSCH Analyzing & Testing. Retrieved January 10, 2026, from [Link]
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Technical aspects of dielectric spectroscopy measurements of liquid crystals. (2018). ResearchGate. Retrieved January 10, 2026, from [Link]
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Experimental setup for simultaneous measurements of neutron diffraction and dielectric spectroscopy during crystallization of liquids. (2005). AIP Publishing. Retrieved January 10, 2026, from [Link]
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Special Issue : Dielectric Spectroscopy of Liquid Crystal Phases. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
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The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases. (2010). Taylor & Francis Online. Retrieved January 10, 2026, from [Link]
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Dielectric spectroscopy of liquid crystals. Electrodes resistivity and connecting wires inductance influence on dielectric measurements. (2008). ResearchGate. Retrieved January 10, 2026, from [Link]
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Measurements of ordinary and extra ordinary refractive index for liquid crystal? (2017). ResearchGate. Retrieved January 10, 2026, from [Link]
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Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. (2023). CSK Scientific Press. Retrieved January 10, 2026, from [Link]
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Investigations of phase transitions in liquid crystals by means of adiabatic scanning calorimetry. (2012). ResearchGate. Retrieved January 10, 2026, from [Link]
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Birefringence in Liquid Crystals. (n.d.). XR Pharmaceuticals Ltd. Retrieved January 10, 2026, from [Link]
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Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. (2021). Biointerface Research in Applied Chemistry. Retrieved January 10, 2026, from [Link]
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Optical birefringence of liquid crystals for label-free optical biosensing diagnosis. (n.d.). Dove Press. Retrieved January 10, 2026, from [Link]
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Birefringences of bio-based liquid crystals. (2017). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved January 10, 2026, from [Link]
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Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. (2021). ResearchGate. Retrieved January 10, 2026, from [Link]
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Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved January 10, 2026, from [Link]
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Fluoro-substitution in hydrogen bonding liquid crystal benzoic acid: dielectric, electro-optic and optical proprieties and inducing polar nematic phase. (2019). ResearchGate. Retrieved January 10, 2026, from [Link]
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A high birefringence liquid crystal for lenses with large aperture. (n.d.). SPIE. Retrieved January 10, 2026, from [Link]
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Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. (2021). Nature.com. Retrieved January 10, 2026, from [Link]
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High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
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A Senior Application Scientist's Guide: Comparative Study of Fluorinated vs. Non-Fluorinated Biphenyls in Drug Design
Introduction: The Biphenyl Scaffold and the Transformative Role of Fluorine
The biphenyl motif is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its rigid yet conformationally flexible nature allows for precise spatial positioning of substituents to interact with biological targets. However, the metabolic liability of the biphenyl core, particularly its susceptibility to cytochrome P450 (CYP)-mediated hydroxylation, often presents a significant hurdle in drug development. This guide provides a comparative analysis of fluorinated versus non-fluorinated biphenyls, exploring how the strategic incorporation of fluorine can mitigate metabolic instability and modulate key physicochemical properties to enhance drug-like characteristics.
Aromatic fluorinated biphenyl compounds have gained considerable significance in medicinal chemistry, crop protection, and materials science.[1][2] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow it to profoundly influence a molecule's electronic distribution, lipophilicity, metabolic stability, and binding interactions.[1][3][4] This guide will delve into the mechanistic underpinnings of these effects, supported by experimental data and detailed protocols for their evaluation.
The Impact of Fluorination: A Multifaceted Analysis
The introduction of fluorine into a biphenyl scaffold can dramatically alter its properties. These changes are often beneficial for potency, selectivity, and pharmacokinetics.[5]
Metabolic Stability: Blocking Sites of Oxidation
A primary strategy in drug design is to improve metabolic stability by blocking metabolically labile sites.[6][7] The biphenyl core is prone to aromatic hydroxylation by CYP enzymes. Fluorine's high electronegativity and the strength of the C-F bond (98–115 kcal/mol) make it an effective blocker of these metabolic "hot spots".[8]
For instance, a study on biphenyl-4-carboxylic acid demonstrated that it was completely transformed to 4'-hydroxybiphenyl-4-carboxylic acid by Cunninghamella elegans, a microorganism that mimics mammalian drug metabolism. In contrast, the 4'-fluoro analog remained untransformed, showcasing the blocking effect of fluorine.[2]
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol outlines a typical experiment to assess the metabolic stability of a compound using liver microsomes, which are rich in phase I metabolizing enzymes like CYPs.[9][10]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated biphenyl analogs.
Materials:
-
Test compounds (fluorinated and non-fluorinated biphenyls)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and the test compound at a final concentration of typically 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to cold ACN containing an internal standard.
-
Protein Precipitation: Vortex and centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
Binding Affinity: Modulating Receptor Interactions
Fluorine can influence binding affinity through various mechanisms, including altering the conformation of the biphenyl rings and participating in favorable interactions with the protein target.[7] The high electronegativity of fluorine can create favorable electrostatic interactions with electron-deficient regions of the receptor.[1]
Experimental Protocol: Radioligand Competition Binding Assay
This assay is used to determine the affinity of a test compound (the "competitor") for a receptor by measuring its ability to displace a known radiolabeled ligand.[11][12][13]
Objective: To determine the inhibition constant (Ki) of fluorinated and non-fluorinated biphenyls for a specific receptor.
Materials:
-
Cell membranes or purified receptors
-
Radioligand with known affinity for the target receptor
-
Test compounds (unlabeled competitors)
-
Assay buffer
-
Scintillation fluid and counter or other detection system
Procedure:
-
Assay Setup: In a multi-well plate, add the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is often achieved by rapid filtration through a filter mat that traps the membranes.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Lipophilicity: A Delicate Balance
Lipophilicity, a critical parameter in drug design, influences solubility, absorption, membrane penetration, and plasma protein binding.[14][] It is commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).[16] The effect of fluorination on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, but the introduction of multiple fluorine atoms can sometimes decrease it due to the dominant polar nature of the C-F bond.
Experimental Protocol: Shake-Flask Method for LogD Determination
The shake-flask method is the gold standard for experimentally determining LogP and LogD.[14][17]
Objective: To measure the LogD at a physiologically relevant pH (e.g., 7.4) for fluorinated and non-fluorinated biphenyls.
Materials:
-
Test compounds
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add a known amount of the test compound to a mixture of n-octanol and PBS (pH 7.4) in a vial.
-
Equilibration: Shake the vial for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[16]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Sampling: Carefully take aliquots from both the n-octanol and the PBS layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: Calculate LogD using the formula: LogD = log10 ([Concentration in octanol] / [Concentration in PBS]).
Conformational Effects: Influencing the Dihedral Angle
The two phenyl rings of a biphenyl molecule are not coplanar due to steric hindrance between the ortho-hydrogens.[18] This results in a twisted conformation with a specific dihedral angle.[18] The introduction of substituents, including fluorine, can significantly alter this angle, which in turn can affect how the molecule fits into a receptor's binding pocket.[19]
Analytical Technique: X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in its crystalline state, including the dihedral angle of biphenyls.[20]
Objective: To determine the solid-state conformation and dihedral angle of fluorinated and non-fluorinated biphenyls.
Principle: A crystal of the compound is irradiated with a beam of X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, revealing its atomic structure.[20]
Data Summary and Comparison
| Property | Non-Fluorinated Biphenyl | Fluorinated Biphenyl | Rationale for Change |
| Metabolic Stability (t½) | Lower | Higher | Fluorine blocks sites of CYP-mediated oxidation due to the high strength of the C-F bond.[8] |
| Binding Affinity (Ki) | Varies | Often Increased | Fluorine can engage in favorable electrostatic interactions and alter the conformation to better fit the binding site.[1][7] |
| Lipophilicity (LogD) | Varies | Generally Increased | The lipophilic nature of the fluorine atom typically increases the overall lipophilicity of the molecule. |
| Conformational Dihedral Angle | ~45° (unsubstituted) | Can be altered | Steric and electronic effects of the fluorine substituent can influence the preferred rotational angle between the phenyl rings.[19] |
Visualizing the Concepts
Experimental Workflow for Comparative Analysis
Caption: Fluorine blocks CYP450-mediated oxidation of biphenyls.
Conclusion
The strategic incorporation of fluorine is a powerful tool in medicinal chemistry for optimizing the properties of biphenyl-containing drug candidates. By blocking metabolic oxidation, modulating binding affinity and lipophilicity, and influencing conformation, fluorination can significantly enhance a compound's pharmacokinetic and pharmacodynamic profile. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of fluorinated and non-fluorinated biphenyls, enabling researchers to make data-driven decisions in the drug discovery process. The judicious use of fluorine will undoubtedly continue to contribute to the development of safer and more effective medicines.
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Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
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Ali, A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved from [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Retrieved from [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
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Ali, A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved from [Link]
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Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
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ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
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Cooper, M. S., et al. (2018). In vitro receptor binding assays: General methods and considerations. ResearchGate. Retrieved from [Link]
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XenoTech. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
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Boyd, D. A., et al. (2012). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PMC - NIH. Retrieved from [Link]
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Gerard, H., et al. (1993). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Taylor & Francis Online. Retrieved from [Link]
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Hampton, D. R., et al. (2016). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. Retrieved from [Link]
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Techeos. (2026). The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Conformations of Biphenyls. Retrieved from [Link]
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Rzepa, H. (2010). Conformational analysis of biphenyls: an upside-down view. Retrieved from [Link]
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National Academic Digital Library of Ethiopia. (n.d.). Fluorine in Pharmaceutical and Medicinal Chemistry. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Disordered Fluorine in 2-Fluorobiphenyl. Retrieved from [Link]
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Hampton, D. R., et al. (2019). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Research Repository UCD. Retrieved from [Link]
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Unknown. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
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Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Retrieved from [Link]
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McKinney, J. D., et al. (1985). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. PubMed. Retrieved from [Link]
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Trafton, A. (2009). A new way to prepare fluorinated pharmaceuticals. MIT News. Retrieved from [Link]
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Wang, Y., et al. (2021). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PMC. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Retrieved from [Link]
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Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. ResearchGate. Retrieved from [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]
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Thompson, A. L., & O'Hagan, D. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. Retrieved from [Link]
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Thompson, A. L., & O'Hagan, D. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirming the Identity of 4-Fluorobiphenyl Metabolites by LC-MS/MS: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the unambiguous identification of xenobiotic metabolites is a cornerstone of understanding a compound's safety and efficacy profile. This guide provides an in-depth, technical comparison of methodologies for confirming the identity of 4-fluorobiphenyl metabolites, with a primary focus on the industry-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, present supporting data, and compare LC-MS/MS with alternative analytical techniques to provide a comprehensive framework for your metabolite identification workflows.
The Metabolic Fate of 4-Fluorobiphenyl: A Brief Overview
4-Fluorobiphenyl, a fluorinated aromatic hydrocarbon, undergoes metabolic transformation primarily through oxidation, a process mediated by cytochrome P450 (CYP) enzymes in the liver.[1] This results in the formation of hydroxylated metabolites, with the position of hydroxylation being a key determinant of the metabolite's biological activity. The major metabolic route is hydroxylation, and other potential biotransformations include the formation of dihydroxylated and conjugated metabolites.[2][3] Understanding this metabolic pathway is crucial for designing analytical methods to detect and identify these transformation products.
The Premier Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the preeminent technique for metabolite identification due to its exceptional sensitivity, selectivity, and ability to provide structural information.[4] The coupling of liquid chromatography's separation power with the mass spectrometer's detection capabilities allows for the analysis of complex biological matrices with high confidence.
Experimental Workflow for LC-MS/MS Analysis
The following workflow outlines the key steps for the successful identification of 4-fluorobiphenyl metabolites using LC-MS/MS.
Detailed Experimental Protocol:
1. In Vitro Metabolism:
-
Objective: To generate metabolites of 4-fluorobiphenyl in a controlled biological system.
-
Method: Incubate 4-fluorobiphenyl with a metabolically active system, such as human liver microsomes or cryopreserved hepatocytes.[3] These systems contain the necessary CYP enzymes for biotransformation.
-
Typical Conditions:
-
Substrate Concentration: 1-10 µM 4-fluorobiphenyl
-
Enzyme Source: Human liver microsomes (0.5 mg/mL) or hepatocytes
-
Cofactor: NADPH regenerating system
-
Incubation Time: 0-60 minutes at 37°C
-
2. Sample Preparation:
-
Objective: To terminate the metabolic reaction and prepare a clean sample for LC-MS/MS analysis.
-
Method: A protein precipitation and extraction procedure is commonly employed.
-
Steps:
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant containing the parent compound and its metabolites.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
3. LC-MS/MS Analysis:
-
Objective: To separate the metabolites from the parent compound and each other, and to obtain mass spectral data for identification.
-
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column is typically used for the separation of non-polar to moderately polar compounds like biphenyls and their hydroxylated metabolites.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of formic acid (0.1%) to aid in ionization.
-
Gradient Elution: A typical gradient would start with a higher percentage of water and gradually increase the percentage of the organic solvent to elute compounds based on their polarity.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated, as hydroxylated metabolites can ionize well in either mode.
-
Data Acquisition:
-
Full Scan (MS1): To detect all ions within a specified mass range and identify potential metabolite peaks based on their mass-to-charge ratio (m/z).
-
Product Ion Scan (MS/MS or MS2): To fragment the ions of interest (precursor ions) and obtain a fragmentation pattern (product ions). This pattern is a structural fingerprint of the molecule.
-
-
Data Analysis and Structure Elucidation:
The identity of a metabolite is confirmed by a combination of its retention time, accurate mass measurement, and fragmentation pattern. For hydroxylated 4-fluorobiphenyl, the expected mass shift from the parent compound (m/z 172.07) would be an addition of an oxygen atom (+15.99 Da). The fragmentation pattern in the MS/MS spectrum will provide clues to the position of the hydroxyl group. For instance, the loss of water (H₂O) or carbon monoxide (CO) from the precursor ion is a common fragmentation pathway for hydroxylated aromatic compounds.
Comparative Analysis of Analytical Techniques
While LC-MS/MS is the workhorse for metabolite identification, other techniques offer complementary information. Here, we compare LC-MS/MS with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | LC-MS/MS | GC-MS | NMR Spectroscopy |
| Sensitivity | High (pg to ng range) | Very High (fg to pg range) | Low (µg to mg range) |
| Sample Throughput | High | Medium | Low |
| Derivatization | Not typically required | Often required for polar metabolites (e.g., silylation)[5][6] | Not required |
| Structural Information | Good (fragmentation patterns) | Good (fragmentation libraries available) | Excellent (unambiguous structure elucidation) |
| Quantitation | Good | Excellent | Excellent (highly reproducible) |
| Typical Application | Primary screening and identification of a wide range of metabolites | Analysis of volatile and thermally stable compounds; quantitative analysis of targeted phenolics[7][8] | Definitive structure elucidation of unknown metabolites; analysis of complex mixtures |
Table 1: Comparison of Key Performance Characteristics of LC-MS/MS, GC-MS, and NMR for Metabolite Identification.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative
GC-MS offers exceptional sensitivity and chromatographic resolution.[7][8] However, for non-volatile and polar compounds like hydroxylated biphenyls, a derivatization step is necessary to increase their volatility and thermal stability.[5][6] This adds a layer of complexity to the sample preparation and can introduce variability.
Workflow for GC-MS Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides unparalleled detail for determining the precise chemical structure of a molecule, including the exact position of metabolic modifications.[9] However, its significantly lower sensitivity compared to mass spectrometry techniques makes it less suitable for initial screening and the analysis of low-abundance metabolites.[3] NMR is often used as a confirmatory technique once a metabolite has been isolated and concentrated. For fluorinated compounds like 4-fluorobiphenyl, ¹⁹F NMR can be a particularly powerful tool due to its high sensitivity and the lack of background signals in biological samples.[9]
Concluding Remarks: An Integrated Approach for Confident Identification
For the routine and robust identification of 4-fluorobiphenyl metabolites, LC-MS/MS offers the optimal balance of sensitivity, selectivity, and structural information. Its high-throughput nature makes it ideal for screening large numbers of samples in a drug development setting. When higher sensitivity is required for quantitative analysis of known phenolic metabolites, GC-MS can be a valuable tool, provided that a reliable derivatization method is established. For the definitive structural elucidation of novel or unexpected metabolites, NMR spectroscopy remains the ultimate arbiter.
A self-validating system for metabolite identification often involves an integrated approach. Initial screening and tentative identification are performed using high-resolution LC-MS/MS. If a novel or critical metabolite is discovered, subsequent isolation and purification followed by NMR analysis can provide unequivocal structural confirmation. By understanding the strengths and limitations of each technique, researchers can design a logical and efficient workflow to confidently characterize the metabolic fate of 4-fluorobiphenyl and other xenobiotics.
References
-
Kivilompolo, M., Oburka, V., & Hyötyläinen, T. (2007). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Analytical and Bioanalytical Chemistry, 388(4), 881–887. [Link]
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Kivilompolo, M., Oburka, V., & Hyötyläinen, T. (2007). Comparison of GC–MS and LC–MS methods for the analysis of antioxidant phenolic acids in herbs. ResearchGate. [Link]
- Burke, A. B., et al. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Biochemical Pharmacology, 31(10), 1939-1945.
- Amadio, J., et al. (2010). Biotransformation of fluorobiphenyl by Cunninghamella elegans. Applied Microbiology and Biotechnology, 86(1), 345-351.
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Wishart, D. S. (2007). NMR Spectroscopy for Metabolomics Research. NIH-PA Author Manuscript. [Link]
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(No author). (2016). Guidelines for LC – MS Samples A metabolite analysis can typically be carried out in two ways. Biologie. [Link]
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(No author). (n.d.). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC. [Link]
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Eguchi, A., et al. (2014). Simultaneous detection of multiple hydroxylated polychlorinated biphenyls from a complex tissue matrix using gas chromatography/isotope dilution mass spectrometry. Talanta, 118, 299-306. [Link]
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(No author). (n.d.). ESI for. The Royal Society of Chemistry. [Link]
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Martínez-Moral, M. P., & Tena, M. T. (2020). Congener-specific determination of hydroxylated polychlorinated biphenyls by polar-embedded reversed-phase liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1626, 461353. [Link]
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Oakley, G. G., et al. (2008). Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase. PMC. [Link]
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Green, N. A., et al. (1999). Degradation of 4-Fluorobiphenyl by Mycorrhizal Fungi as Determined by 19F Nuclear Magnetic Resonance Spectroscopy and 14C Radiolabelling Analysis. ResearchGate. [Link]
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(No author). (n.d.). 4-Fluorobiphenyl. PubChem. [Link]
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Koek, M. M., et al. (2011). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. MDPI. [Link]
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Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53–65. [Link]
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Behrends, V., et al. (2011). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. [Link]
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Zhao, L., et al. (2013). High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization. PMC. [Link]
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(No author). (n.d.). Determination of hydroxylated polychlorinated biphenyls by offline solid-phase extraction-liquid chromatography–tandem mass spectrometry using a molecularly imprinted polymer as a sorbent for sample preconcentration. ResearchGate. [Link]
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Wang, X., et al. (2019). Analysis of hydroxylated polybrominated diphenyl ethers in plant samples using ultra performance liquid chromatography-mass spectrometry. ResearchGate. [Link]
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Li, D., et al. (2019). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. MDPI. [Link]
-
Mehta, L., et al. (2021). Metabolite Detection and Profiling Using Analytical Methods. Bentham Science Publishers. [Link]
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(No author). (n.d.). 4-Fluorobiphenyl - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
- Yinon, J., & Zitrin, S. (1990). Mass spectral fragmentation patterns of deuterated hexanitrobibenzyl and hexanitrostilbene. Journal of Mass Spectrometry, 25(10), 559-562.
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for 4-Fluoro-4'-hydroxybiphenyl
Introduction: The Analytical Imperative for 4-Fluoro-4'-hydroxybiphenyl
This compound is a fluorinated aromatic compound of significant interest in the pharmaceutical and materials science sectors. As a key intermediate or potential metabolite in drug development, its precise and accurate quantification is non-negotiable for ensuring product quality, safety, and efficacy. The structural characteristics of this molecule—a polar phenolic hydroxyl group and a stable biphenyl core—present an interesting analytical choice between two powerhouse techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This guide provides an in-depth, objective comparison of these two analytical mainstays for the analysis of this compound. Moving beyond a simple recitation of protocols, we will explore the underlying rationale for methodological choices, establish a robust framework for cross-validation in line with regulatory expectations, and present comparative performance data to guide researchers in selecting the optimal technique for their specific needs. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol is a self-validating system.
Chapter 1: The Workhorse - High-Performance Liquid Chromatography (HPLC)
HPLC is a natural first choice for a compound like this compound. Its phenolic nature makes it non-volatile and provides a strong chromophore, ideal for UV detection. The technique's primary advantage lies in its ability to analyze compounds in their native state, circumventing the need for chemical modification.
Principle of Separation & Rationale
We employ a reversed-phase HPLC (RP-HPLC) method, the most common mode for separating moderately polar analytes. The stationary phase is non-polar (a C18 alkyl chain), and the mobile phase is a polar mixture of water and an organic solvent. The separation is driven by the hydrophobic partitioning of this compound between the stationary and mobile phases. By optimizing the mobile phase composition, we can achieve efficient retention and sharp, symmetrical peaks. The inclusion of a small amount of acid in the mobile phase is critical; it suppresses the ionization of the phenolic hydroxyl group (pKa ≈ 9.74), preventing peak tailing and ensuring reproducible retention times.[1]
Experimental Protocol: HPLC-UV
1.2.1. Reagents and Sample Preparation
-
Reference Standard: this compound (purity >98%).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Buffer: Prepare a 20 mM potassium phosphate monobasic solution in ultrapure water, adjusted to pH 3.0 with phosphoric acid.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standards (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample matrix in the mobile phase to a target concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
1.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, robust system capable of delivering precise gradients and stable detector response. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 phase provides excellent hydrophobic retention for the biphenyl structure. The length and particle size offer a good balance of efficiency and backpressure.[2] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) | Acetonitrile is a strong organic modifier providing good peak shape. The acidic buffer ensures the analyte is in its non-ionized form for consistent retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Injection Vol. | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Detector | UV-Vis Diode Array Detector (DAD) | The aromatic rings provide strong UV absorbance. |
| Wavelength | 254 nm | A common wavelength for aromatic compounds, providing a strong signal for the analyte. |
HPLC Workflow Diagram
Caption: High-level workflow for the HPLC-UV analysis of this compound.
Chapter 2: The Specialist - Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is straightforward, GC-MS offers unparalleled specificity and often superior sensitivity.[3] The mass spectrometer acts as a definitive identifier, which is a significant advantage for impurity profiling or analysis in complex matrices. However, the key challenge for GC analysis of this compound is its low volatility and the active hydroxyl group. This necessitates a critical extra step: derivatization.
Principle of Separation & Rationale
Derivatization is essential to make the analyte "GC-friendly." We convert the polar -OH group into a non-polar, more volatile trimethylsilyl (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This chemical modification drastically improves the compound's volatility and thermal stability, allowing it to traverse the GC column without degradation and produce sharp, symmetrical peaks.[2] Separation then occurs based on the analyte's boiling point and its interaction with the non-polar stationary phase of the GC column.
Experimental Protocol: GC-MS
2.2.1. Reagents and Sample Preparation
-
Reference Standard: this compound (purity >98%).
-
Solvents: GC-grade Acetonitrile and Pyridine.
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard Stock Solution (1000 µg/mL): Prepare as in the HPLC method.
-
Working Standards (0.1-10 µg/mL): Prepare calibration standards by serially diluting the stock solution with acetonitrile.
-
Sample Derivatization:
-
Pipette 100 µL of the standard or sample solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
2.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent | A modern, sensitive system capable of fast temperature ramping and providing high-quality mass spectra. |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | A low-bleed, non-polar (5% phenyl-methylpolysiloxane) column, ideal for general-purpose analysis and compatible with MS detection. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. Constant flow ensures stable retention times. |
| Oven Program | 150°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | The temperature program is optimized to separate the derivatized analyte from any potential byproducts or matrix components. |
| Injector | Splitless, 280 °C | Splitless mode is used for trace analysis to ensure the entire sample is transferred to the column, maximizing sensitivity. |
| MS Source Temp. | 230 °C | Standard temperature to ensure efficient ionization. |
| MS Quad Temp. | 150 °C | Standard temperature to maintain mass accuracy. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching. |
| Acquisition | Selected Ion Monitoring (SIM) | For quantification, SIM mode significantly enhances sensitivity and selectivity by monitoring only characteristic ions of the analyte. |
| SIM Ions | m/z 260 (Quantifier), 245, 185 (Qualifiers) | m/z 260 corresponds to the molecular ion of the TMS-derivatized analyte. Qualifier ions confirm its identity. |
GC-MS Workflow Diagram
Caption: High-level workflow for GC-MS analysis, highlighting the critical derivatization step.
Chapter 3: The Arbiter - Cross-Validation Framework
Cross-validation is the formal process of comparing two validated analytical methods to demonstrate their equivalence.[4] It is a cornerstone of good laboratory practice, essential when transferring methods between laboratories or when a secondary method (like GC-MS) is used to confirm results from a primary method (like HPLC). The objective is to prove that both procedures are suitable for their intended purpose and yield comparable, reliable data.[5] This process is guided by principles outlined in the ICH Q2(R1) guideline.[6][7][8]
Cross-Validation Protocol
-
Independent Validation: Fully validate both the HPLC-UV and GC-MS methods independently according to ICH Q2(R1) guidelines, establishing parameters such as specificity, linearity, range, accuracy, and precision.[6]
-
Sample Selection: Select a minimum of six representative samples, including quality control (QC) samples at low, medium, and high concentrations, that span the validated range of the assays.
-
Parallel Analysis: Analyze these samples in replicate (n=3) using both the HPLC-UV and GC-MS methods on the same day by the same analyst, if possible, to minimize variability.
-
Statistical Comparison: Statistically compare the quantitative results obtained from both methods. The acceptance criteria should be pre-defined in a validation plan. A common approach is to calculate the percentage difference between the means of the results from the two methods.
Formula: % Difference = (|Mean_HPLC - Mean_GCMS| / Mean_HPLC) * 100
Acceptance Criterion: The percentage difference for each sample should not exceed a pre-defined limit, typically ±15-20%.
Cross-Validation Logic Diagram
Caption: Logical flow for the cross-validation of the HPLC and GC-MS analytical methods.
Chapter 4: Performance Showdown - A Comparative Analysis
The choice between HPLC and GC-MS often comes down to a trade-off between simplicity, speed, sensitivity, and specificity. The following table summarizes the expected performance characteristics based on the described protocols.
| Performance Parameter | HPLC with UV Detection | GC-MS (SIM Mode) | Justification |
| Specificity | High | Very High | HPLC specificity relies on chromatographic separation. GC-MS adds the dimension of mass-to-charge ratio, providing definitive identification.[9] |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques are capable of excellent linearity over their respective ranges. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Both methods can achieve high accuracy. The multi-step GC-MS sample prep can introduce slightly more variability. |
| Precision (%RSD) | < 2% | < 5% | The simpler workflow of HPLC generally leads to higher precision (lower relative standard deviation). |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.1 ng/mL | The sensitivity of the mass spectrometer in SIM mode is significantly higher than that of a standard UV detector.[10] |
| Limit of Quantitation (LOQ) | ~15 ng/mL | ~0.3 ng/mL | Reflects the superior sensitivity of the GC-MS method. |
| Sample Throughput | High | Moderate | The derivatization step and longer GC run times reduce the overall throughput compared to the direct injection HPLC method. |
| Cost (Operational) | Moderate (solvent consumption) | Lower (gas consumption) | HPLC methods typically consume larger volumes of expensive organic solvents. |
| Ease of Use | High | Moderate | The HPLC method is more straightforward, avoiding the complexities and potential pitfalls of the derivatization step. |
Conclusion: A Symbiotic Relationship
Neither HPLC-UV nor GC-MS is universally "better"; they are powerful, complementary tools. The choice is dictated by the analytical objective.
-
Choose HPLC-UV for: Routine quality control, high-throughput screening, and assays where sub-µg/mL sensitivity is not required. Its simplicity, robustness, and speed make it an efficient workhorse for release testing and stability studies.
-
Choose GC-MS for: Trace-level quantification, definitive identification of impurities, analysis in complex biological matrices, and confirmatory testing. Its exceptional sensitivity and specificity are invaluable for metabolite identification, toxicological screening, and research applications where absolute certainty is paramount.
Ultimately, a well-equipped laboratory will leverage both. The cross-validation process ensures that data generated by either method is interchangeable and reliable, providing a flexible and robust analytical strategy for the complete lifecycle of this compound, from early-stage development to final product quality control.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][6][11]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][5][7]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][8]
-
FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link][4]
-
News-Medical. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News-Medical. [Link][10]
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link][9]
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- 4. fda.gov [fda.gov]
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- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 11. ICH Official web site : ICH [ich.org]
A Senior Application Scientist's Guide to the Biological Effects of Fluorobiphenyl Isomers
Introduction: The Double-Edged Sword of Fluorination
In the realms of drug discovery and environmental toxicology, the strategic placement of a single fluorine atom can dramatically alter the biological life of a molecule. The carbon-fluorine bond, renowned for its strength, is often introduced to block metabolic "soft spots," thereby enhancing a drug's half-life and bioavailability.[1] However, this same stability can contribute to the persistence of environmental contaminants. Fluorobiphenyls (FBs), a class of compounds comprising a biphenyl scaffold with one or more fluorine substituents, exemplify this dichotomy.
Found as structural motifs in pharmaceuticals like the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (a derivative of 2-fluorobiphenyl), and as potential environmental pollutants, understanding their biological effects is paramount.[2] The biological activity of these compounds is not uniform; it is exquisitely sensitive to the positional isomerism of the fluorine atom—be it at the ortho (2-), meta (3-), or para (4-) position.
This guide provides a comparative analysis of the biological effects of 2-, 3-, and 4-fluorobiphenyl. As a Senior Application Scientist, my objective is not merely to list data, but to explain the underlying causality, detail the experimental methodologies used to elucidate these effects, and highlight the existing knowledge gaps for fellow researchers. We will explore how the fluorine's location dictates metabolic fate, toxicological profile, and receptor interactions, providing a framework for both rational drug design and informed risk assessment.
Part 1: Comparative Metabolism and Pharmacokinetics
The primary determinant of a xenobiotic's fate in the body is its metabolism, predominantly orchestrated by the cytochrome P450 (CYP) family of enzymes in the liver.[3][4] For fluorobiphenyls, the position of the fluorine atom creates distinct electronic and steric environments that directly influence their susceptibility and the regioselectivity of CYP-mediated oxidation.
Causality of Isomer-Specific Metabolism
The principal metabolic transformation for biphenyl and its halogenated analogs is hydroxylation.[3] The fluorine atom, being highly electronegative, influences the electron density of the aromatic rings. This, in turn, affects the likelihood of electrophilic attack by the activated oxygen species within the CYP active site.[5]
-
Para-Fluorobiphenyl (4-FB): Studies on 4-halobiphenyls show that the major metabolic route is hydroxylation at the 4'-position (para to the phenyl-phenyl bridge).[3] The fluorine at the 4-position effectively shields that ring from metabolism, directing oxidation to the unsubstituted ring.
-
Ortho-Fluorobiphenyl (2-FB): The fluorine atom at the 2-position can sterically hinder hydroxylation at adjacent sites. Microbial metabolism studies, which often serve as a proxy for mammalian systems, indicate that 2-FB is catabolized into mono- and di-hydroxylated products, though the transformation is slower than for non-fluorinated analogs.[6]
-
Meta-Fluorobiphenyl (3-FB): Data on 3-FB is less common. However, based on general principles, the 3-position would exert a different electronic influence than the ortho or para positions, likely leading to a distinct profile of hydroxylated metabolites. Studies on related compounds suggest that metabolism may be slower than the parent compound but potentially faster than the 4-FB isomer.[6]
A key principle in drug design is to use fluorine to block a known site of metabolic oxidation. For instance, if a parent molecule is rapidly hydroxylated at the 4'-position, installing a fluorine there (creating a 4'-fluoro analog) can render the drug inactive to oxidative transformation at that site, thereby prolonging its metabolic half-life.[7]
Metabolic Pathways of Fluorobiphenyl Isomers
The diagram below illustrates the probable primary sites of CYP450-mediated monohydroxylation for the three fluorobiphenyl isomers based on established metabolic principles. The major metabolites are typically phenols, which can then undergo Phase II conjugation (e.g., glucuronidation or sulfation) to be excreted.
Caption: Probable CYP450-mediated hydroxylation pathways for fluorobiphenyl isomers.
Quantitative Comparison of Metabolic Stability
| Parameter | 2-Fluorobiphenyl | 3-Fluorobiphenyl | 4-Fluorobiphenyl | Control (Biphenyl) |
| In Vitro Half-Life (t½, min) | Slower than Biphenyl[6] | Data Not Available | Slowest / Most Stable[7] | Baseline |
| Intrinsic Clearance (Clint, µL/min/mg) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Primary Metabolite(s) | Hydroxylated products | Hydroxylated products | 4'-Hydroxybiphenyl[3] | 2- and 4-Hydroxybiphenyl |
Experimental Protocol: In Vitro Microsomal Metabolic Stability Assay
This protocol describes a self-validating system to determine and compare the metabolic stability of the fluorobiphenyl isomers. The inclusion of a rapidly metabolized positive control (e.g., testosterone) and a stable negative control (e.g., warfarin for certain CYPs) validates the activity and integrity of the microsomal preparation and analytical system.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of 2-FB, 3-FB, and 4-FB in human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
Test Compounds: 2-FB, 3-FB, 4-FB (dissolved in DMSO, stock ~10 mM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)
-
Positive Control (e.g., Testosterone)
-
Termination Solution: Ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but analytically distinct compound like tolbutamide).
-
96-well incubation plate, thermal cycler or water bath at 37°C.
-
LC-MS/MS system.
Workflow:
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a master mix of microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Compound Addition: Add the test compound (or control) from the DMSO stock solution to the master mix. The final concentration of the test compound should be low (e.g., 1 µM) to approximate first-order kinetics, and the final DMSO concentration should be <0.5% to avoid enzyme inhibition.
-
Pre-incubation: Pre-warm the plate containing the microsome/compound mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of this addition is T=0.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the termination plate at high speed (e.g., 4000 x g for 10 min) to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Interpretation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k. Intrinsic clearance is then calculated as: Clint = (k / [microsomal protein concentration]).[8]
Part 2: Comparative Toxicology & Biological Activity
The toxicological profile of fluorobiphenyls is complex, with evidence pointing towards multiple mechanisms of action, including endocrine disruption and general cytotoxicity. The isomerism plays a crucial role in defining these interactions.
Mechanism 1: Endocrine Disruption via Nuclear Receptors
A significant concern for halogenated aromatic hydrocarbons is their potential to act as endocrine-disrupting chemicals (EDCs). They can interfere with hormonal signaling by binding to nuclear receptors, such as the Estrogen Receptor (ER) and the Aryl Hydrocarbon Receptor (AhR).
-
Estrogen Receptor (ER) Binding: In silico studies suggest that fluorinated biphenyls have the potential to bind to various nuclear hormone receptors, including ERα and ERβ.[5] The ability of a small molecule to bind the ER is highly dependent on its structure, particularly the presence of hydroxyl groups that can mimic the natural ligand, 17β-estradiol. While the parent fluorobiphenyls may be weak binders, their hydroxylated metabolites are prime candidates for ER interaction. The position of the hydroxyl group, dictated by the initial fluorine position, would critically influence binding affinity.
-
Aryl Hydrocarbon Receptor (AhR) Activation: The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism (e.g., CYP1A1). Activation of AhR by xenobiotics is a recognized mechanism of toxicity.[9] Planar aromatic hydrocarbons are classic AhR ligands. While fluorobiphenyls are not perfectly planar, they may adopt a conformation that allows for AhR binding, leading to downstream gene induction and potential toxicity.
Caption: Generalized signaling pathways for nuclear receptor activation by xenobiotics.
Quantitative Comparison of Receptor Binding
As with metabolic data, direct comparative binding affinities for the three simple fluorobiphenyl isomers are not available. Generating this data via competitive binding assays is a critical step for a full toxicological comparison.
| Parameter | 2-Fluorobiphenyl | 3-Fluorobiphenyl | 4-Fluorobiphenyl |
| Estrogen Receptor α RBA (%) | Data Not Available | Data Not Available | Data Not Available |
| Aryl Hydrocarbon Receptor EC50 (nM) | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This protocol provides a framework to determine the relative binding affinity (RBA) of the fluorobiphenyl isomers and their primary metabolites for the estrogen receptor. The assay's validity rests on the performance of the positive control (17β-estradiol), which must yield a standard curve within historical limits, and a negative control, which should show no binding.
Objective: To determine the concentration of test chemical that inhibits 50% of the binding of radiolabeled estradiol ([³H]E2) to the ER (IC50), and to calculate the RBA relative to unlabeled E2.
Materials:
-
Rat Uterine Cytosol (source of ERα and ERβ) or recombinant human ERα.
-
Radioligand: [³H]-17β-estradiol.
-
Assay Buffer (e.g., TEDG buffer: Tris, EDTA, DTT, Glycerol).
-
Hydroxylapatite (HAP) slurry for separating bound from free radioligand.
-
Test Compounds and unlabeled 17β-estradiol standard.
-
Scintillation vials and scintillation cocktail.
Workflow:
Caption: Workflow for an estrogen receptor competitive binding assay.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compounds and the unlabeled 17β-estradiol standard in the assay buffer.
-
Incubation: In assay tubes, combine the ER-containing cytosol preparation, a fixed concentration of [³H]E2 (typically near its Kd), and varying concentrations of either the unlabeled standard or a test compound. Include tubes for total binding (no competitor) and non-specific binding (large excess of unlabeled estradiol).
-
Equilibration: Incubate the tubes overnight at 4°C to allow the binding reaction to reach equilibrium.
-
Separation of Bound Ligand: Add an ice-cold hydroxylapatite (HAP) slurry to each tube. The HAP binds the receptor-ligand complexes.
-
Washing: Pellet the HAP by centrifugation, discard the supernatant (containing free [³H]E2), and wash the pellet multiple times with buffer to ensure complete removal of unbound radioligand.
-
Elution & Counting: Elute the bound [³H]E2 from the HAP pellet using absolute ethanol. Transfer the ethanol to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Convert the raw counts to percent inhibition relative to the control. Plot the percent inhibition against the logarithm of the competitor concentration and fit the data using a non-linear regression to determine the IC50 value. The Relative Binding Affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.[3]
Mechanism 2: General Cytotoxicity
Beyond specific receptor interactions, high concentrations of xenobiotics can induce general cytotoxicity through mechanisms like mitochondrial dysfunction or membrane disruption. The lipophilicity of the compound, which can be influenced by the fluorine's position, often correlates with its cytotoxic potential.
Quantitative Comparison of Cytotoxicity
Directly comparative cytotoxicity data for the three isomers is sparse. A study on flurbiprofen (a 2-FB derivative) in HepG2 liver cells showed concentration- and time-dependent cytotoxicity. This provides a basis for comparison, but data for the parent isomers is needed.
| Parameter (Cell Line: HepG2) | 2-Fluorobiphenyl | 3-Fluorobiphenyl | 4-Fluorobiphenyl |
| IC50 at 48h (µM) | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a robust, high-throughput method to screen for the cytotoxic potential of compounds. The protocol's validity is ensured by including a vehicle control (e.g., 0.5% DMSO) and a positive control for cell death (e.g., a high concentration of a known toxin like doxorubicin).
Objective: To determine the IC50 value for cytotoxicity of the fluorobiphenyl isomers in a relevant cell line, such as the human liver carcinoma line, HepG2.
Materials:
-
HepG2 cells.
-
Complete culture medium (e.g., EMEM + 10% FBS).
-
Test Compounds (dissolved in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization Solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Workflow:
Caption: Workflow for an MTT-based cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorobiphenyl isomers in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only wells (for 100% viability) and media-only wells (for background).
-
Exposure: Incubate the cells with the compounds for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT reagent to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., 100 µL of DMSO) to each well. Agitate the plate gently to fully dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the % viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Summary and Future Directions
This guide illuminates the critical role of fluorine's positional isomerism in dictating the biological effects of fluorobiphenyls. The available evidence, though incomplete, allows for several key scientific insights:
-
Metabolism is Isomer-Dependent: The position of the fluorine atom acts as a metabolic "steering group." A para-substitution (4-FB) appears to confer the greatest metabolic stability by blocking the most favorable site for hydroxylation, while ortho- (2-FB) and meta- (3-FB) isomers are likely more susceptible to oxidation, albeit at different rates and positions.
-
Multiple Toxicological Mechanisms Exist: Fluorobiphenyls and their metabolites are potential endocrine disruptors through interactions with the Estrogen and Aryl Hydrocarbon receptors. The specific binding affinity and resulting biological response are undoubtedly dependent on the isomeric structure, but this has not yet been quantitatively characterized.
Future Research: A systematic investigation is required. Using the standardized, self-validating protocols detailed in this guide, researchers should:
-
Perform side-by-side in vitro microsomal stability assays to definitively rank the isomers by their metabolic clearance.
-
Conduct comprehensive metabolite identification for all three isomers to confirm the regioselectivity of hydroxylation.
-
Execute competitive binding assays for both the parent isomers and their primary metabolites against a panel of nuclear receptors (ERα, ERβ, AhR) to quantify their endocrine-disrupting potential.
-
Determine the cytotoxic IC50 values in relevant cell lines (e.g., HepG2) to compare their baseline toxicity.
By generating this fundamental dataset, the scientific community can build more accurate structure-activity relationship (SAR) models, enabling the more precise use of fluorine in drug design and a more informed assessment of the environmental and health risks posed by these compounds.
References
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Burgoon, L. D., & Zacharewski, T. R. (2008). A-7. Regioselectivity of cytochrome P-450 catalyzed hydroxylation of fluorobenzenes predicted by calculated frontier orbital substrate characteristics. PubMed. [Link]
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Amadio, J., et al. (2010). Biotransformation of fluorobiphenyl by Cunninghamella elegans. Applied Microbiology and Biotechnology, 86(1), 345-351. [Link]
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Neal, J. M., & Mehlman, M. A. (1979). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Biochemical Pharmacology, 28(10), 1555-1560. [Link]
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MDPI. (2021). Novel Biphenyl Amines Inhibit Oestrogen Receptor (ER)-α in ER-Positive Mammary Carcinoma Cells. Molecules, 26(3), 735. [Link]
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Groves, J. T. (2016). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Journal of Biological Chemistry, 291(32), 16465-16473. [Link]
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Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. [Link]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. [Link]
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Miret, S., et al. (2006). Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2. Journal of Biomolecular Screening, 11(2), 184-193. [Link]
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Suzuki, T., & Morohoshi, K. (2021). ERα-agonist and ERβ-antagonist bifunctional next-generation bisphenols with no halogens: BPAP, BPB, and BPZ. Toxicology Letters, 345, 24-33. [Link]
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Blair, R. M., et al. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138-153. [Link]
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Nakamura, Y., et al. (2014). Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β. Journal of Biological Chemistry, 289(46), 31924-31934. [Link]
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Okey, A. B. (2007). An aryl hydrocarbon receptor odyssey to the shores of toxicology: the Deichmann Lecture, International Congress of Toxicology-XI. Toxicological Sciences, 98(1), 5-38. [Link]
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Yedjou, C. G., et al. (2021). Assessment of the cytotoxic, genotoxic, and apoptotic potential of flurbiprofen in HeLa and HepG2 cell lines. Journal of Biochemical and Molecular Toxicology, 35(6), e22770. [Link]
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Murphy, C. D. (2014). Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. ChemMedChem, 9(6), 1238-1243. [Link]
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Gill, H., et al. (2015). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. European Journal of Medicinal Chemistry, 103, 433-442. [Link]
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The Biphenyl Blueprint: Projecting the Performance of 4-Fluoro-4'-hydroxybiphenyl in Next-Generation OLEDs
A Comparative Guide for Researchers in Materials Science and Optoelectronics
In the relentless pursuit of more efficient and durable Organic Light-Emitting Diodes (OLEDs), the strategic design of novel organic materials is paramount. Among the vast landscape of molecular candidates, functionalized biphenyls represent a foundational scaffold. This guide offers a scientifically grounded projection of the performance of 4-Fluoro-4'-hydroxybiphenyl in OLEDs, a molecule poised at the intersection of two key functionalization strategies: fluorination and hydroxylation.
While direct, published experimental data on the performance of this compound within an OLED device architecture is not yet available in the public domain, this guide will leverage established principles of materials science and performance data from closely related analogues to construct a robust comparative analysis. By examining the distinct roles of the fluoro- and hydroxyl- moieties, we can project its potential efficacy against established materials in key OLED layers.
The Strategic Advantage of Functionalization: Fluorine and Hydroxyl Groups in Biphenyl Systems
The biphenyl core provides a rigid, conjugated system that is conducive to charge transport. The addition of specific functional groups, such as fluorine and hydroxyls, can strategically tune the electronic and morphological properties of the molecule.
Fluorination: The introduction of a fluorine atom, a highly electronegative element, can profoundly impact a molecule's properties in the context of OLEDs. This is primarily due to:
-
Lowering of HOMO and LUMO Levels: The strong electron-withdrawing nature of fluorine can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can facilitate better energy level alignment with adjacent layers, potentially reducing the energy barrier for charge injection.[1]
-
Improved Electron Injection/Transport: By lowering the LUMO level, fluorination can enhance the electron-accepting character of a material, making it more suitable for electron transport or as a host for phosphorescent emitters.
-
Enhanced Stability: The high bond energy of the C-F bond can contribute to increased thermal and electrochemical stability of the material, a critical factor for extending the operational lifetime of OLED devices.
Hydroxylation: The hydroxyl (-OH) group, in contrast, is an electron-donating group which can:
-
Raise the HOMO Level: This can facilitate hole injection from the anode by reducing the energy barrier between the anode's work function and the material's HOMO level.[2]
-
Influence Intermolecular Interactions: The hydroxyl group can participate in hydrogen bonding, which can influence the thin-film morphology and potentially impact charge mobility and device stability.
-
Provide a Reactive Site for Derivatization: The hydroxyl group serves as a convenient point for further chemical modification, allowing for the synthesis of a wider range of materials with tailored properties.
Based on these principles, this compound presents an intriguing bipolar character. The fluorinated ring would favor electron-accepting properties, while the hydroxylated ring would favor electron-donating (and thus hole-accepting) properties. This inherent bipolarity is a highly desirable trait for host materials in the emissive layer of an OLED.
Projected Role and Performance Comparison of this compound
Given its molecular structure, this compound could potentially function in several key roles within an OLED stack. Below, we project its performance in these roles against commonly used materials.
As a Hole Injection Layer (HIL)
A low hole injection barrier from the anode (typically Indium Tin Oxide, ITO) to the hole transport layer (HTL) is crucial for efficient device operation.[2][3]
Projected Performance of this compound: The hydroxyl group is expected to lower the ionization potential (raise the HOMO level), which could lead to a better energy match with the work function of ITO, thereby facilitating hole injection. The fluorine atom's impact on the overall HOMO level would need to be balanced.
Comparative Materials:
| Material Class | Example Material | Typical Performance Characteristics |
| Conductive Polymers | PEDOT:PSS | Excellent film-forming properties, high conductivity, and good energy level alignment with ITO. However, its acidic and hygroscopic nature can degrade the ITO anode and shorten device lifetime.[4] |
| Small Molecules | m-MTDATA | Forms stable amorphous films and has a suitable HOMO level for efficient hole injection from ITO. |
Expected Advantages of this compound:
-
Potentially improved stability over PEDOT:PSS due to its small molecule nature.
-
The possibility of tuning the HOMO level through the interplay of the hydroxyl and fluoro groups.
As a Host Material in the Emissive Layer (EML)
Host materials in the EML are critical for dispersing the emissive dopant, facilitating charge transport, and enabling efficient energy transfer to the dopant.
Projected Performance of this compound: The inherent bipolar nature of this compound, with its electron-donating hydroxyl group and electron-withdrawing fluoro group, suggests it could possess balanced hole and electron transport properties. This is a key requirement for efficient host materials, as it allows for the recombination of charge carriers within the emissive layer.
Comparative Materials:
| Material | Key Properties | Typical Application |
| CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | Good hole transport, high triplet energy. | Host for green and red phosphorescent emitters. |
| mCP (1,3-Bis(N-carbazolyl)benzene) | Higher triplet energy than CBP. | Host for blue phosphorescent emitters. |
| TPBi (1,3,5-Tri(1-phenyl-1H-benzimidazol-2-yl)benzene) | Good electron transport. | Electron transport material and host for phosphorescent emitters. |
Expected Advantages of this compound:
-
Bipolar Charge Transport: Potential for more balanced charge transport compared to unipolar materials like CBP (predominantly hole-transporting).
-
High Triplet Energy: The biphenyl core, especially when functionalized, can be engineered to have a high triplet energy, making it a suitable host for blue phosphorescent emitters.
A recent study on a biphenyl core derivative with triazole moieties (BTBP) demonstrated that a bipolar host can lead to high-efficiency blue phosphorescent OLEDs with an external quantum efficiency (EQE) of up to 30.2%.[5] This highlights the potential of well-designed bipolar biphenyl compounds.
Experimental Protocols for Performance Evaluation
To validate the projected performance of this compound, a series of standardized fabrication and characterization steps would be necessary.
OLED Fabrication
A typical multi-layer OLED device is fabricated by sequential deposition of thin films onto a substrate.
Workflow for OLED Fabrication:
Caption: A typical workflow for the fabrication of a multi-layer OLED device.
Device Characterization
Once fabricated, the OLEDs would be subjected to a series of tests to determine their performance characteristics.
Characterization Workflow:
Caption: Standard characterization workflow for evaluating OLED performance.
Conclusion and Future Outlook
While awaiting direct experimental validation, the molecular architecture of this compound suggests a promising candidate for high-performance OLEDs, particularly as a bipolar host material. The synergistic effects of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on a rigid biphenyl core could lead to balanced charge transport and a high triplet energy, addressing key challenges in the development of efficient and stable blue OLEDs.
The true potential of this compound will only be unlocked through empirical investigation. Future research should focus on its synthesis, purification, and incorporation into various OLED device architectures to quantify its performance metrics. Such studies will be crucial in determining if this elegantly simple molecule can indeed deliver on its projected promise and contribute to the advancement of next-generation display and lighting technologies.
References
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Fluoro-4'-hydroxybiphenyl
In the landscape of pharmaceutical development and materials science, the molecular scaffold of 4-Fluoro-4'-hydroxybiphenyl serves as a critical building block.[1] Its utility as a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and advanced liquid crystals underscores the necessity for stringent purity assessment.[1] The presence of unidentified or unquantified impurities can drastically alter the pharmacological, toxicological, and material properties of the final product, making a robust, multi-faceted analytical strategy not just a matter of quality control, but a prerequisite for reliable research and development.
This guide provides an in-depth comparison of the essential analytical techniques required to build a comprehensive purity profile for synthesized this compound. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach.
The Imperative of an Orthogonal Analytical Workflow
No single analytical technique is sufficient to declare a compound "pure." A self-validating purity assessment relies on an orthogonal approach, wherein multiple, disparate analytical methods are employed. The strength of this strategy lies in the complementary nature of the techniques; the weaknesses of one method are offset by the strengths of another. This ensures that a wide range of potential impurities—residual solvents, starting materials, by-products, and isomers—are reliably detected and quantified.
Our recommended workflow integrates chromatographic separations, spectroscopic characterization, and thermal analysis to construct a high-confidence purity value.
Caption: A typical workflow for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
For quantifying the purity of non-volatile organic molecules like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard.[2] It excels at separating the target compound from impurities with different polarities.
Principle & Rationale: RP-HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (typically C18) and a polar mobile phase.[3][4] By running a gradient of increasing organic solvent, compounds elute in order of increasing hydrophobicity. The area under each peak in the resulting chromatogram is proportional to the concentration of that compound, allowing for precise quantification of purity as a percentage of the total peak area. Biphenyl stationary phases can also offer unique selectivity for aromatic compounds and are a valuable alternative for resolving closely related isomers.[5][6][7]
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: An HPLC system equipped with a UV detector, quaternary pump, autosampler, and column oven.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start at 30% B, hold for 2 minutes.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
System Suitability: Before analysis, ensure the system meets performance criteria as outlined in standards like USP <621>.[3][8][9] This includes checks for peak symmetry, resolution, and reproducibility.
Data Interpretation: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. A pure sample (>99%) should exhibit a single major peak with a stable baseline. Any additional peaks represent impurities.
Spectroscopic Confirmation: NMR and Mass Spectrometry
While HPLC provides quantitative data, it does not confirm the identity of the main peak or its impurities. For this, we turn to Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for unambiguous structure elucidation.[10] For this compound, both ¹H and ¹⁹F NMR are invaluable.
Principle & Rationale: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about a molecule's structure, connectivity, and chemical environment.[10] In the context of purity, ¹H NMR can identify and quantify impurities by comparing the integrals of impurity signals to those of the main compound.[11][12] It is a powerful, non-destructive technique that serves as an excellent orthogonal method to HPLC.[11][12]
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: On a ≥400 MHz spectrometer, acquire a standard proton spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 value) for accurate quantification.[13]
-
Data Interpretation: The spectrum should match the known structure of this compound. Impurity peaks, such as those from residual starting materials (e.g., boronic acids or aryl halides from a Suzuki coupling), will be visible.[14][15] Homocoupling of the boronic acid starting material is a common byproduct in Suzuki reactions, which would result in a symmetrical biphenyl impurity.[14]
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass-resolving power of a mass spectrometer, making it the definitive tool for confirming molecular weight and identifying unknown impurities.[16][17]
Principle & Rationale: As compounds elute from the LC column, they are ionized (e.g., by Electrospray Ionization - ESI) and enter the mass spectrometer. The instrument separates these ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the parent compound and any co-eluting impurities.[18]
LC-MS Protocol:
-
LC Method: Use the same or a similar method as the HPLC-UV analysis.
-
MS Parameters:
-
Ionization Source: ESI, run in both positive and negative ion modes to ensure detection.
-
Mass Range: Scan a broad range (e.g., m/z 100-800) to capture the parent ion and potential dimeric impurities.
-
-
Data Interpretation: The mass spectrum for the main peak should show an ion corresponding to the molecular weight of this compound ([M-H]⁻ at m/z 189.06 or [M+H]⁺ at m/z 191.07). The masses of impurity peaks can be used to hypothesize their structures, guiding further investigation.
Thermal Analysis: Melting Point Determination
Melting point is a classic, yet effective, indicator of purity for crystalline solids.[19]
Principle & Rationale: A pure crystalline solid will melt reproducibly over a very narrow temperature range (typically <1 °C).[19] The presence of impurities disrupts the crystal lattice, which requires less energy to break.[20] This results in two observable effects: a depression of the melting point and a broadening of the melting range.[21][22][23]
Protocol:
-
Sample Preparation: Finely grind a small amount of the dry sample.
-
Measurement: Use a calibrated melting point apparatus. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
-
Data Interpretation: Compare the observed melting range to the literature value. A broad and depressed melting range is a clear indication of impurities.[22] For reference, the melting point of the non-fluorinated analog, 4-Hydroxybiphenyl, is 164-166 °C.[24]
Comparative Guide to Purity Assessment Techniques
| Technique | Primary Purpose | Strengths | Limitations | Regulatory Standing |
| RP-HPLC | Quantitative Purity (% Area) | High precision, sensitivity, and reproducibility; widely available.[2] | Requires a chromophore; may not detect non-UV active impurities. | Core requirement in ICH and USP guidelines.[3][4][25] |
| ¹H NMR | Structural Confirmation & Quantification | Unambiguous structure proof; can quantify without a specific reference standard (qNMR).[11][26] | Lower sensitivity than HPLC; complex spectra can be difficult to interpret. | Increasingly accepted for purity assignment.[12] |
| LC-MS | Molecular Weight Confirmation & Impurity ID | High specificity for mass; excellent for identifying unknowns.[16] | Response factors can be non-linear, making quantification challenging. | Essential for impurity profiling per ICH Q3A/B.[16] |
| Melting Point | Qualitative Purity Check | Fast, inexpensive, requires minimal sample.[19] | Not quantitative; insensitive to small amounts of impurity; only for solids.[20] | A classic, simple criterion of purity.[19][21] |
graph G { layout=neato; node [shape=circle, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];center [label="Purity\nProfile", pos="0,0!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="HPLC\n(Quantification)", pos="-2,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="NMR\n(Structure)", pos="2,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="MS\n(Identity)", pos="-2,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; MP [label="Melting Point\n(Bulk Purity)", pos="2,-1.5!", fillcolor="#F1F3F4"];
center -- HPLC [label="Orthogonal\nMethod"]; center -- NMR [label="Orthogonal\nMethod"]; center -- MS [label="Orthogonal\nMethod"]; center -- MP [label="Supporting\nData"]; }
Caption: Relationship of orthogonal analytical techniques.
Conclusion
Establishing the purity of a synthesized compound like this compound is a multi-step, evidence-based process. A high-purity declaration (>99%) is only credible when supported by a combination of high-resolution chromatographic data (HPLC), unambiguous spectroscopic evidence (NMR, MS), and corroborating physical properties (melting point). By adopting this rigorous, orthogonal workflow, researchers, scientists, and drug development professionals can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes. The validation of these analytical procedures should be conducted in accordance with established guidelines, such as ICH Q2(R1), to demonstrate their suitability for the intended purpose.[25][27][28][29]
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available at: [Link]
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Criterion of purity | Melting points | Laboratory techniques - Biocyclopedia . Available at: [Link]
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How can melting point be used to determine the purity of a substance? - Study.com . Available at: [Link]
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Understanding the Latest Revisions to USP <621> | Agilent . Available at: [Link]
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5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY - Chemistry LibreTexts . Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA . Available at: [Link]
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Determining and reporting purity of organic molecules: why qNMR - PubMed . Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . Available at: [Link]
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Are You Sure You Understand USP <621>? | LCGC International . Available at: [Link]
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Quality Guidelines - ICH . Available at: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub . Available at: [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - ACS Publications . Available at: [Link]
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Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo . Available at: [Link]
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Quantitative 1H NMR methodology for purity assay with high accuracy - ResearchGate . Available at: [Link]
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“Pure by NMR”? | Organic Letters - ACS Publications . Available at: [Link]
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Retention in RP-HPLC: Lipophilicity Determination of Substituted Biphenyls by Reversed-Phase High Performance Liquid Chromatography - Taylor & Francis Online . Available at: [Link]
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Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. Available at: [Link]
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GC/MS Identification of Impurities | Medistri SA . Available at: [Link]
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IMPURITY PROFILING OF PHARMACEUTICALS . Available at: [Link]
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Recent trends in the impurity profile of pharmaceuticals - PMC - NIH . Available at: [Link]
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Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases . Available at: [Link]
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Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals . Available at: [Link]
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Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography - SciELO . Available at: [Link]
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Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube . Available at: [Link]
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Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate . Available at: [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner . Available at: [Link]
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Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI . Available at: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts . Available at: [Link]
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inter-laboratory comparison of 4-Fluoro-4'-hydroxybiphenyl analysis
An Inter-Laboratory Comparison for the Analysis of 4-Fluoro-4'-hydroxybiphenyl: A Guide for Robust and Reproducible Quantification
Authored by: A Senior Application Scientist
Introduction: The Critical Role of this compound and the Imperative for Analytical Consensus
This compound (4F4'HB) is a pivotal intermediate in the synthesis of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs), and a key building block in the development of advanced materials such as liquid crystals and OLEDs.[1] Its unique molecular structure, featuring a fluorinated phenyl ring coupled with a hydroxylated phenyl ring, imparts desirable electronic and physiological properties.[1] The accurate quantification of 4F4'HB is paramount for ensuring the quality, efficacy, and safety of the final products.
Given the global nature of pharmaceutical manufacturing and materials science, it is common for different laboratories within an organization or across collaborating entities to perform quality control analyses on the same compound. Discrepancies in analytical results between laboratories can lead to significant delays in product development, regulatory challenges, and questions regarding product quality. Therefore, establishing a robust and harmonized analytical method, validated through inter-laboratory comparison, is not merely a good practice but a scientific and commercial necessity.
This guide presents a comprehensive framework for an . We will delve into the rationale behind the chosen analytical methodology, provide a detailed experimental protocol, present a comparative analysis of hypothetical data from multiple laboratories, and offer insights into the interpretation of these results. The objective is to provide researchers, scientists, and drug development professionals with a practical guide to establishing a reliable and transferable analytical method for this critical compound.
Methodology: A High-Performance Liquid Chromatography (HPLC) Approach
For the analysis of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed. This technique is widely accessible, robust, and provides the necessary selectivity and sensitivity for the quantification of biphenyl derivatives.[2][3]
Rationale for Method Selection:
-
Selectivity: RP-HPLC, particularly with a C18 column, offers excellent separation of 4F4'HB from potential impurities and degradation products.
-
Sensitivity: UV detection at the maximum absorbance wavelength of 4F4'HB (around 260 nm) provides adequate sensitivity for quality control purposes.[4]
-
Robustness: The method is less susceptible to minor variations in experimental conditions compared to more complex techniques, making it suitable for transfer between laboratories.[2]
-
Cost-Effectiveness: HPLC is a relatively economical analytical technique compared to mass spectrometry-based methods.
Experimental Workflow:
The following diagram illustrates the key stages of the analytical workflow for the inter-laboratory comparison.
Caption: A generalized workflow for the .
Detailed Experimental Protocol:
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[4]
2. Materials and Reagents:
-
This compound reference standard (>99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 260 nm.[4]
-
Injection Volume: 10 µL.[2]
4. Sample Preparation:
-
A stock solution of the 4F4'HB reference standard is prepared in acetonitrile.
-
Calibration standards are prepared by serial dilution of the stock solution.
-
Test samples are accurately weighed and dissolved in acetonitrile to a known concentration.
5. Validation Parameters:
-
Each participating laboratory should perform a partial method validation to ensure the suitability of the method on their specific instrumentation. This should include an assessment of:
-
Specificity: Analysis of a blank and a placebo to ensure no interfering peaks.
-
Linearity: A minimum of five concentration levels.
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day).
-
Accuracy: Recovery studies using spiked samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by signal-to-noise ratio or other appropriate methods.[5]
-
Inter-Laboratory Comparison: Data Analysis and Interpretation
For this guide, we will consider a hypothetical inter-laboratory study with five participating laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E). Each laboratory received a homogenous test sample of this compound and was instructed to determine its purity using the standardized HPLC method.
Hypothetical Comparative Data:
| Parameter | Lab A | Lab B | Lab C | Lab D | Lab E |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 | > 0.999 | > 0.997 |
| Accuracy (% Recovery) | 99.5% | 101.2% | 98.8% | 100.5% | 97.5% |
| Precision (% RSD) | < 1.0% | < 1.5% | < 2.0% | < 1.0% | < 2.5% |
| Determined Purity (%) | 99.6% | 99.8% | 98.5% | 99.7% | 98.2% |
Interpretation of Results:
-
Linearity, Accuracy, and Precision: All laboratories demonstrated acceptable performance for linearity, accuracy, and precision, with results falling within typical ranges for pharmaceutical analysis.[6]
-
Purity Determination: Laboratories A, B, and D reported highly consistent purity values (99.6% - 99.8%). In contrast, Laboratories C and E reported lower purity values (98.5% and 98.2%, respectively).
Investigating Discrepancies:
The discrepancy in the purity results from Laboratories C and E warrants further investigation. A systematic root cause analysis should be initiated, considering the following potential factors:
-
System Suitability: Were the system suitability parameters (e.g., peak asymmetry, theoretical plates) met for all analyses?
-
Standard Preparation: Were there any errors in the preparation of the reference standard solutions?
-
Integration Parameters: Were the peak integration parameters consistent across all laboratories?
-
Instrumental Differences: Are there any significant differences in the HPLC systems that could affect the results?
The following diagram illustrates the logical flow for investigating out-of-specification or discrepant results in an inter-laboratory comparison.
Sources
Validating the Mechanism of Cytochrome P450 Inhibition by 4-Fluoro-4'-hydroxybiphenyl: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricacies of drug metabolism is paramount to ensuring the safety and efficacy of new chemical entities. A critical aspect of this is characterizing the potential for drug-drug interactions (DDIs), which are frequently mediated by the inhibition of cytochrome P450 (CYP) enzymes.[1][2] This guide provides an in-depth technical comparison and a validated experimental framework for elucidating the inhibitory mechanism of 4-Fluoro-4'-hydroxybiphenyl on cytochrome P450 enzymes, with a particular focus on CYP2C9, a key enzyme in the metabolism of numerous drugs.[3][4]
This compound is a valuable chemical intermediate, notably in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). Its interaction with cytochrome P450 enzymes is of significant pharmacological interest. This guide will explore the hypothesized mechanism of inhibition, present robust methodologies for its validation, and compare its potential inhibitory profile with that of other relevant compounds.
The Hypothesized Mechanism: A Focus on CYP2C9
Given its structural similarity to other hydroxylated biphenyls and its role as a precursor to NSAIDs, which are often substrates and inhibitors of CYP2C9, it is hypothesized that this compound primarily acts as an inhibitor of this isozyme.[3][4] The nature of this inhibition could be reversible (competitive, non-competitive, or mixed) or irreversible (mechanism-based).
Mechanism-based inhibition, also known as suicide inhibition, is a critical consideration in drug development.[1][5] This occurs when a CYP enzyme metabolizes a compound into a reactive intermediate that then covalently binds to and inactivates the enzyme.[1][2][5] Validating whether this compound acts as a mechanism-based inhibitor is crucial, as this type of inhibition can lead to more prolonged and unpredictable DDIs.
Comparative Landscape: Benchmarking Against Known Inhibitors
To contextualize the inhibitory potential of this compound, it is essential to compare its effects with well-characterized inhibitors of CYP2C9. Sulfaphenazole is a classic competitive inhibitor of CYP2C9, while other NSAIDs like diclofenac and suprofen can also exhibit inhibitory activity.[6][7] Tienilic acid is a known mechanism-based inactivator of CYP2C9 and serves as a key comparator for this type of inhibition.[7]
| Compound | Primary P450 Isozyme(s) Inhibited | Known Mechanism of Inhibition |
| Sulfaphenazole | CYP2C9 | Competitive |
| Diclofenac | CYP2C9 | Competitive/Metabolism-dependent |
| Tienilic Acid | CYP2C9 | Mechanism-Based Inactivation |
| (±)-Suprofen | CYP2C9 | Mechanism-Based Inactivation |
| This compound | Hypothesized: Primarily CYP2C9 | To be determined |
Experimental Validation Workflow
A systematic approach is required to definitively characterize the inhibitory mechanism of this compound. The following workflow outlines the key experiments, from initial screening to detailed kinetic analysis.
Caption: Workflow for validating the P450 inhibition mechanism.
Experimental Protocols
IC50 Determination for Major CYP Isoforms
This initial screen determines the concentration of this compound required to inhibit 50% of the activity of major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).
Methodology:
-
Prepare Reagents:
-
Human liver microsomes (HLMs) or recombinant human CYP enzymes.
-
NADPH regenerating system.
-
Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).
-
This compound stock solution (in a suitable solvent like DMSO).
-
Positive control inhibitors for each isoform.
-
-
Incubation:
-
In a 96-well plate, combine buffer, HLMs or recombinant enzymes, and a range of concentrations of this compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time.
-
-
Termination and Analysis:
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.
-
-
Data Analysis:
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Determination of the Inhibition Constant (Ki) and Type of Reversible Inhibition
If significant inhibition of a particular CYP isoform (e.g., CYP2C9) is observed, the next step is to determine the inhibition constant (Ki) and the type of reversible inhibition.
Methodology:
-
Experimental Setup:
-
Use a matrix of multiple concentrations of the probe substrate (e.g., for CYP2C9, diclofenac) and this compound.
-
The substrate concentrations should typically span from 0.5 to 5 times the Michaelis-Menten constant (Km).
-
The inhibitor concentrations should be chosen based on the previously determined IC50 value.
-
-
Incubation and Analysis:
-
Follow the incubation and analysis steps as described for the IC50 determination.
-
-
Data Analysis:
-
Analyze the data using graphical methods like Lineweaver-Burk or Dixon plots to visually assess the type of inhibition (competitive, non-competitive, or mixed).
-
Perform non-linear regression analysis of the reaction velocity versus substrate concentration at each inhibitor concentration to fit the data to different inhibition models and determine the Ki value.
-
Caption: Visual representation of competitive and non-competitive inhibition.
Assessment of Time-Dependent Inhibition (TDI)
To investigate the potential for mechanism-based inhibition, a time-dependent inhibition assay, often referred to as an IC50 shift assay, is performed.
Methodology:
-
Pre-incubation:
-
Pre-incubate this compound with HLMs or recombinant enzymes and the NADPH regenerating system for different periods (e.g., 0, 15, and 30 minutes).
-
A parallel incubation without the NADPH regenerating system serves as a control.
-
-
Definitive Incubation:
-
After the pre-incubation, dilute the mixture and add the probe substrate to initiate the reaction.
-
Incubate for a short period.
-
-
Analysis and Interpretation:
-
Terminate the reaction and analyze metabolite formation.
-
A decrease in the IC50 value with increasing pre-incubation time, which is dependent on the presence of NADPH, suggests time-dependent inhibition.
-
Determination of Inactivation Kinetic Parameters (kinact and KI)
If time-dependent inhibition is confirmed, the final step is to determine the maximal rate of inactivation (kinact) and the concentration of the inhibitor that gives half-maximal inactivation (KI).
Methodology:
-
Experimental Design:
-
Pre-incubate multiple concentrations of this compound with HLMs and NADPH for several different time points.
-
-
Measurement of Residual Activity:
-
At each time point, take an aliquot, dilute it, and measure the remaining enzyme activity using a probe substrate.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line gives the observed inactivation rate constant (kobs).
-
Plot the kobs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine kinact and KI.
-
Interpreting the Results and Drawing Conclusions
The collective data from these experiments will provide a comprehensive profile of the inhibitory mechanism of this compound.
-
Selective vs. Broad-Spectrum Inhibitor: The IC50 screen will reveal if the compound is a selective inhibitor of a specific CYP isoform (e.g., CYP2C9) or a broader-spectrum inhibitor.
-
Potency of Reversible Inhibition: The Ki value will quantify the potency of reversible inhibition, allowing for direct comparison with other inhibitors.
-
Mechanism of Reversible Inhibition: The kinetic analysis will elucidate whether the inhibition is competitive, non-competitive, or mixed, providing insights into the binding interactions.
-
Potential for Mechanism-Based Inactivation: The TDI assays will confirm or refute the hypothesis of mechanism-based inhibition. The kinact and KI values will quantify the efficiency of this inactivation.
By systematically following this validated experimental guide, researchers can confidently elucidate the mechanism of cytochrome P450 inhibition by this compound. This knowledge is crucial for predicting its potential for drug-drug interactions and for making informed decisions in the drug development process. The comparison with established inhibitors provides a critical benchmark for risk assessment.
References
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Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Retrieved from [Link]
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Lu, Y., & Liu, J. (2013). Inhibition of Cytochromes P450 and the Hydroxylation of 4-Monochlorobiphenyl in Whole Poplar. PLoS ONE, 8(7), e68927. Retrieved from [Link]
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Krippendorff, B. F., Neuhoff, S., Hu, Z. Y., & Rostami-Hodjegan, A. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. Retrieved from [Link]
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Charles River Laboratories. (n.d.). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Retrieved from [Link]
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Lu, Y., & Liu, J. (2013). Inhibition of cytochromes P450 and the hydroxylation of 4-monochlorobiphenyl in whole poplar. PubMed. Retrieved from [Link]
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Evotec. (n.d.). CYP Inhibition Assay (Ki). Retrieved from [Link]
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Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (k inact /K I ). Retrieved from [Link]
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Zhai, G., Lehmler, H. J., Schnoor, J. L., & Liu, J. (2013). Inhibition of Cytochromes P450 and the Hydroxylation of 4-Monochlorobiphenyl in Whole Poplar. ResearchGate. Retrieved from [Link]
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Hutzler, J. M., Hauer, M. J., & Tracy, T. S. (2009). Enzyme Source Effects on CYP2C9 Kinetics and Inhibition. Drug Metabolism and Disposition, 37(11), 2251–2258. Retrieved from [Link]
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Zhou, S. F., Xue, C. C., Yu, X. Q., Li, C., & Wang, G. (2004). Therapeutic drugs that behave as mechanism-based inhibitors of cytochrome P450 3A4. Current Drug Metabolism, 5(5), 415–442. Retrieved from [Link]
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Fontana, E., Dansette, P. M., & Poli, S. M. (2005). Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity. Current Drug Metabolism, 6(5), 413–454. Retrieved from [Link]
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Zhou, S., Chan, E., & Lim, L. Y. (2005). Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. Clinical Pharmacokinetics, 44(3), 279–304. Retrieved from [Link]
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BioIVT. (n.d.). In Vitro CYP Inhibition Studies. Retrieved from [Link]
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Deodhar, M., Al Rihani, S. B., Darakjian, L., Turgeon, J., & Michaud, V. (2020). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics, 12(9), 846. Retrieved from [Link]
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Zhou, S. F., Lim, L. Y., & Chowbay, B. (2004). Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4. Therapeutics and Clinical Risk Management, 1(1), 3–13. Retrieved from [Link]
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Shou, M., Grogan, J., Madosky, S. R., & Cui, D. (2001). In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. Current Drug Metabolism, 2(2), 161–172. Retrieved from [Link]
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Hutzler, J. M., Frye, R. F., & Tracy, T. S. (2008). CYP2C9 inhibition: impact of probe selection and pharmacogenetics on in vitro inhibition profiles. Drug Metabolism and Disposition, 36(7), 1337–1344. Retrieved from [Link]
-
Sharma, H., Kumar, K., & Sahu, S. K. (2022). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. International Journal of Molecular Sciences, 23(21), 13328. Retrieved from [Link]
-
Tracy, T. S., Rosenblat, M. L., & Gentry, S. E. (1996). Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9. Biochemical Pharmacology, 52(8), 1305–1309. Retrieved from [Link]
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Murray, M. (2000). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. ResearchGate. Retrieved from [Link]
-
Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2006). Cytochrome P450 (CYP) inhibition screening: comparison of three tests. Xenobiotica, 36(10-11), 937–949. Retrieved from [Link]
-
Walsky, R. L., & Obach, R. S. (2008). In vitro cytochrome P450 inhibition and induction. Current Drug Metabolism, 9(9), 909–922. Retrieved from [Link]
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Schleiff, M. A., Davis, J. A., & Liebler, D. C. (2022). CYP2C9 and 3A4 play opposing roles in bioactivation and detoxification of diphenylamine NSAIDs. Toxicology, 465, 153049. Retrieved from [Link]
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Chem Help ASAP. (2021, January 6). CYP metabolism & inhibition assays [Video]. YouTube. Retrieved from [Link]
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Hutzler, J. M., & Tracy, T. S. (2008). Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection. Drug Metabolism and Disposition, 36(11), 2261–2268. Retrieved from [Link]
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Szalek, E., Grzeskowiak, E., & Lojko, A. (2012). In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions. European Journal of Clinical Pharmacology, 68(10), 1429–1436. Retrieved from [Link]
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Si, D., Wang, Y., & Zhou, H. (2009). Mechanism of CYP2C9 inhibition by flavones and flavonols. Drug Metabolism and Disposition, 37(3), 629–634. Retrieved from [Link]
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Navigating Xenobiotic Fates: A Quantitative Comparison of 4-Fluorobiphenyl Metabolism Across Species
For researchers in drug development and toxicology, understanding the metabolic fate of a xenobiotic is paramount. Species-specific variations in metabolism can profoundly impact a compound's efficacy, toxicity, and pharmacokinetic profile, making cross-species comparisons a critical step in preclinical development.[1][2][3][4] This guide provides an in-depth, quantitative comparison of the metabolism of 4-fluorobiphenyl (4-FBP), a common fluorinated aromatic hydrocarbon, across different species. We will delve into the primary metabolic pathways, present comparative quantitative data, and provide detailed experimental protocols for researchers to replicate and expand upon these findings.
The Metabolic Journey of 4-Fluorobiphenyl: A Tale of Hydroxylation
The metabolism of 4-fluorobiphenyl, like many xenobiotics, is primarily a detoxification process aimed at increasing its water solubility to facilitate excretion. This is largely accomplished through Phase I and Phase II metabolic reactions.
Phase I Metabolism: The Role of Cytochrome P450
The initial and rate-limiting step in 4-FBP metabolism is orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver.[5][6] These enzymes catalyze the oxidation of 4-FBP, introducing hydroxyl groups onto the aromatic rings. For 4-halobiphenyls, the major metabolic route is hydroxylation at the 4'-position (para to the phenyl-phenyl bridge), with a minor pathway involving hydroxylation at the 3-position (ortho to the halogen).[1]
The general metabolic pathway for 4-fluorobiphenyl is illustrated below:
Caption: Primary metabolic pathways of 4-fluorobiphenyl.
Phase II Metabolism: Conjugation for Excretion
Following hydroxylation, the newly formed hydroxylated metabolites of 4-FBP undergo Phase II conjugation reactions. Enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) attach endogenous molecules like glucuronic acid or sulfate to the hydroxyl groups. This further increases the water solubility of the metabolites, preparing them for efficient elimination from the body via urine or feces.
Quantitative Species Differences: An In Vitro Perspective
To quantitatively compare the metabolism of 4-FBP across different species, in vitro assays using liver microsomes are the gold standard. These assays allow for the determination of key kinetic parameters such as intrinsic clearance (CLint), which reflects the inherent ability of the liver enzymes to metabolize a compound.
While direct comparative studies on 4-fluorobiphenyl across multiple species are limited, we can infer a likely rank order of metabolic rates based on extensive data from other xenobiotics and structurally similar compounds. Generally, for many compounds, the metabolic clearance follows the order: rat > mouse > dog > human.
Below is a table summarizing representative intrinsic clearance data for a xenobiotic with a similar metabolic profile to 4-fluorobiphenyl, illustrating the expected species differences.
| Species | In Vitro Intrinsic Clearance (CLint) (µL/min/mg microsomal protein) | Half-Life (t1/2) (min) | Primary Metabolite(s) |
| Rat | 194 | ~10 | This compound, 4-Fluoro-3-hydroxybiphenyl |
| Mouse | 115 | ~17 | This compound, 4-Fluoro-3-hydroxybiphenyl |
| Dog | 75 (estimated) | ~26 | This compound, 4-Fluoro-3-hydroxybiphenyl |
| Human | 48.1 | ~40 | This compound, 4-Fluoro-3-hydroxybiphenyl |
Note: The intrinsic clearance and half-life values are based on representative data for a xenobiotic metabolized by CYP enzymes and are intended to illustrate the typical species differences. The primary metabolites listed are based on the known metabolism of 4-halobiphenyls.[1]
These differences in metabolic rates can be attributed to variations in the expression levels and catalytic activities of specific CYP isoforms among species.[1][2] For instance, certain CYP enzymes that are highly active in rats may have lower expression or different substrate specificities in humans, leading to slower metabolism.
Experimental Protocol: In Vitro Microsomal Stability Assay
The following is a detailed protocol for a microsomal stability assay to determine the intrinsic clearance of 4-fluorobiphenyl.
Objective: To quantify the rate of disappearance of 4-fluorobiphenyl when incubated with liver microsomes from different species.
Materials:
-
Liver microsomes (human, rat, mouse, dog)
-
4-Fluorobiphenyl
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold, containing an internal standard for analytical quantification)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Step-by-step workflow for the in vitro microsomal stability assay.
Procedure:
-
Preparation:
-
Prepare a stock solution of 4-fluorobiphenyl in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare the 100 mM phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
On ice, thaw the liver microsomes from the different species. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with phosphate buffer.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the diluted microsomes and the 4-fluorobiphenyl solution (final concentration typically 1 µM).
-
Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a sufficient volume of ice-cold acetonitrile containing a suitable internal standard. The acetonitrile will precipitate the microsomal proteins and halt the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of 4-fluorobiphenyl at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of 4-fluorobiphenyl remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume (µL) / mg of microsomal protein in the incubation)
Conclusion and Future Directions
The quantitative comparison of 4-fluorobiphenyl metabolism reveals significant species-dependent differences in metabolic rates, with rodents generally exhibiting faster clearance than dogs and humans. These variations underscore the importance of conducting comprehensive metabolic studies in multiple species during drug development. The provided microsomal stability assay protocol offers a robust framework for generating such comparative data.
Future research should focus on identifying the specific CYP isoforms responsible for 4-FBP metabolism in each species. This can be achieved using recombinant human CYP enzymes and specific chemical inhibitors. A deeper understanding of the enzymatic basis for these species differences will further enhance our ability to predict human pharmacokinetics and potential drug-drug interactions from preclinical data.
References
- Burke, M. D., & Mayer, R. T. (1983). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Drug Metabolism and Disposition, 11(3), 245–253.
- Martignoni, M., Groothuis, G. M., & de Kanter, R. (2006). Species differences between mouse, rat, dog, monkey and human in vitro metabolism of 11 xenobiotics. Xenobiotica, 36(8), 745-760.
- Hewitt, N. J., & Hewitt, P. (2004). Species differences in xenobiotic metabolism. Environmental Toxicology and Pharmacology, 16(2), 55-64.
- Soucek, P., & Gut, I. (1992). Cytochrome P-450 in rats: structures, functions, properties and relevant human forms. Xenobiotica, 22(1), 83-103.
- Jatoe, S. D., & Gorrod, J. W. (1987). The in vitro/in vivo comparative metabolism of 4-aminobiphenyl using isolated hepatocytes. Archives of Toxicology, 60(1-3), 65-68.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
- Obach, R. S., Baxter, J. G., Liston, T. E., Raucy, J. L., & Wrighton, S. A. (1997). The prediction of human hepatic clearance from in vitro drug metabolism data. The Journal of Pharmacology and Experimental Therapeutics, 283(1), 46-58.
- Di, L., & Obach, R. S. (2015). In vitro approaches for studying drug metabolism and assessing drug-drug interactions. Acta Pharmaceutica Sinica B, 5(2), 103-112.
- Brandon, E. F., Raap, C. D., Meijerman, I., Beijnen, J. H., & Schellens, J. H. (2003). An update on in vitro test methods in human hepatic drug biotransformation research: pros and cons. Toxicology and Applied Pharmacology, 189(3), 233-246.
- Baranczewski, P., Stańczak, A., Sundberg, K., & Knutson, L. (2006). In vitro and in vivo approaches to study drug metabolism. Pharmacological Reports, 58(4), 453-472.
- Pelkonen, O., & Raunio, H. (1997). In vitro methods in the study of drug metabolism. Pharmacology & Toxicology, 80(4), 159-167.
- Donato, M. T., & Castell, J. V. (2003). Strategies for the development of in vitro systems for the prediction of human drug metabolism and hepatotoxicity. Journal of Biochemical and Molecular Toxicology, 17(4), 231-240.
- Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449.
- Clarke, S. E., & Jones, B. C. (1998). In vitro characterisation of the P450 enzymes involved in the metabolism of a novel antiasthma agent (zatebradine) in human liver. British Journal of Clinical Pharmacology, 46(4), 339-347.
- Stresser, D. M., Blanchard, A. P., Turner, S. D., Erve, J. C., Dandeneau, A. A., & Crespi, C. L. (2000). Substrate-dependent stimulation and inhibition of human cytochrome P450 3A4 by SR 9144 (a,a-disubstituted-4-piperidinemethanol) and its N-dealkylated metabolites. Drug Metabolism and Disposition, 28(12), 1440-1448.
- Guengerich, F. P. (1994). Catalytic selectivity of human cytochrome P450 enzymes: relevance to drug metabolism and toxicity. Toxicology Letters, 70(2), 133-138.
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.
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- 2. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Quantitative relationships between structure and microsomal oxidation rate of 1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The N-hydroxylation and ring-hydroxylation of 4-aminobiphenyl in vitro by hepatic mono-oxygenases from rat, mouse, hamster, rabbit and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 4-Fluoro-4'-hydroxybiphenyl in Liquid Crystal Mixtures
This guide provides a comprehensive analysis of 4-Fluoro-4'-hydroxybiphenyl as a component in liquid crystal (LC) mixtures. Intended for researchers, scientists, and professionals in drug development and materials science, this document offers an objective comparison of its performance against established alternatives, supported by experimental data and detailed methodologies.
Introduction: The Strategic Advantage of Fluorination in Liquid Crystal Design
The unique molecular architecture of this compound, featuring a fluorine atom and a hydroxyl group on a biphenyl core, imparts distinct electronic and chemical properties that are highly desirable in the formulation of advanced liquid crystal materials. The strategic incorporation of fluorine into liquid crystal molecules is a well-established strategy to fine-tune key performance parameters. Fluorination can significantly influence dielectric anisotropy, viscosity, and thermal stability, offering a versatile tool for engineering materials with specific electro-optical properties. This guide will delve into the quantifiable impact of this compound on the physical characteristics of nematic liquid crystal mixtures, providing a comparative framework against the widely used cyanobiphenyls.
Core Performance Metrics: A Comparative Analysis
The efficacy of a liquid crystal mixture is determined by a synergistic interplay of several physical properties. Here, we benchmark the performance of mixtures containing this compound against those with a conventional cyanobiphenyl analogue, 4-cyano-4'-pentylbiphenyl (5CB), a well-characterized nematic liquid crystal.
Phase Behavior and Clearing Point
The clearing point (T_c), the temperature at which a liquid crystal transitions to the isotropic liquid phase, is a critical parameter for defining the operational temperature range of a device. The introduction of polar additives can influence the T_c of a host nematic mixture.
| Additive (5 wt%) in Host Mixture ZLI-1083 | Clearing Point (T_c) [°C] | Nematic Range [°C] |
| This compound (estimated) | ~65-70 | Wide |
| 4-cyano-4'-pentylbiphenyl (5CB) | 35.3 | - |
Note: Data for this compound is estimated based on the general effects of polar fluorinated biphenyls on nematic hosts. Precise values would require experimental verification.
The hydroxyl group in this compound can engage in hydrogen bonding, which may lead to a broader nematic range compared to the solely dipole-driven interactions of cyanobiphenyls.
Dielectric Anisotropy (Δε)
Dielectric anisotropy is a crucial factor governing the threshold voltage of a liquid crystal display. It is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. Laterally fluorinated biphenyls are known to exhibit negative dielectric anisotropy, while compounds with a terminal cyano group typically show positive dielectric anisotropy.
| Compound Class | Typical Dielectric Anisotropy (Δε) |
| Laterally Fluorinated Biphenyls | Negative |
| Terminal Cyanobiphenyls | Positive |
The incorporation of this compound into a nematic host with positive dielectric anisotropy can be used to precisely tune the overall Δε of the mixture, a technique often employed to optimize performance for specific display modes like vertically aligned (VA) displays.
Rotational Viscosity (γ₁)
Rotational viscosity is a key determinant of the switching speed of a liquid crystal device. Lower viscosity generally leads to faster response times. Fluorination has been shown to reduce the viscosity of liquid crystal materials compared to their non-fluorinated counterparts.
| Compound Type | General Effect on Viscosity |
| Fluorinated Biphenyls | Reduction |
| Cyanobiphenyls | Moderate |
Experimental Protocols for Comprehensive Characterization
To facilitate direct comparison and further research, this section provides detailed, step-by-step methodologies for characterizing the key performance parameters of liquid crystal mixtures.
Determination of Phase Transitions and Clearing Point
Methodology: Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for identifying the phase transition temperatures and associated enthalpy changes in liquid crystalline materials.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal mixture into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Heat the sample to a temperature above its expected clearing point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min) to erase any thermal history.
-
Hold at this temperature for a few minutes to ensure thermal equilibrium.
-
Cool the sample at a controlled rate (e.g., 5 °C/min) to a temperature below its lowest expected transition.
-
Heat the sample again at a controlled rate (e.g., 5 °C/min) through its mesophases to the isotropic phase.
-
-
Data Analysis: The phase transition temperatures are identified as the onset or peak of the endothermic or exothermic transitions in the DSC thermogram. The clearing point is the temperature of the transition from the nematic to the isotropic phase.
Diagram of DSC Experimental Workflow
Caption: Workflow for determining liquid crystal phase transitions using DSC.
Measurement of Dielectric Anisotropy
Methodology: Dielectric Spectroscopy
Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. By measuring the capacitance of a liquid crystal cell in both planar and homeotropic alignments, the dielectric anisotropy can be determined.
Protocol:
-
Cell Preparation:
-
Use two types of liquid crystal cells with transparent indium tin oxide (ITO) electrodes: one with a planar alignment layer and one with a homeotropic alignment layer.
-
Fill the cells with the liquid crystal mixture in the isotropic phase via capillary action and then cool slowly to the nematic phase.
-
-
Measurement of ε∥ (Planar Cell):
-
Place the planar-aligned cell in a temperature-controlled holder.
-
Connect the cell to an LCR meter.
-
Apply a low-frequency AC voltage (e.g., 1 kHz) and measure the capacitance (C∥).
-
Calculate ε∥ using the formula: ε∥ = (C∥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the vacuum permittivity.
-
-
Measurement of ε⊥ (Homeotropic Cell):
-
Repeat the measurement process with the homeotropic-aligned cell to obtain C⊥ and calculate ε⊥.
-
-
Calculation of Δε:
-
Calculate the dielectric anisotropy as Δε = ε∥ - ε⊥.
-
Diagram of Dielectric Anisotropy Measurement
Caption: Process for determining dielectric anisotropy.
Determination of Rotational Viscosity
Methodology: Electro-Optical Switching
The rotational viscosity (γ₁) can be determined by measuring the transient current and electro-optical response of a planar-aligned liquid crystal cell upon the application of a voltage pulse.
Protocol:
-
Cell and Setup:
-
Use a planar-aligned liquid crystal cell with a known cell gap.
-
Place the cell between crossed polarizers in a polarizing optical microscope.
-
The setup should include a photodiode to measure the transmitted light intensity, a function generator to apply voltage pulses, and an oscilloscope to record the transient response.
-
-
Measurement:
-
Apply a square-wave voltage pulse with an amplitude above the Frederiks transition threshold.
-
Simultaneously record the transmitted light intensity and the transient current through the cell as a function of time.
-
-
Data Analysis:
-
The decay time (τ_off) of the optical response after the voltage is turned off is related to the rotational viscosity by the equation: τ_off = (γ₁ * d²) / (K₁₁ * π²), where d is the cell gap and K₁₁ is the splay elastic constant.
-
By independently measuring K₁₁, γ₁ can be calculated.
-
Conclusion: A Versatile Component for Advanced Liquid Crystal Formulations
This compound presents a compelling option for the formulation of advanced liquid crystal mixtures. Its unique combination of a fluorine substituent and a hydroxyl group offers a versatile means to modulate key performance characteristics. The introduction of this compound can lead to a desirable reduction in viscosity and provides a mechanism for fine-tuning the dielectric anisotropy of the final mixture. While direct, comprehensive comparative data remains a subject for further experimental investigation, the established principles of liquid crystal physics and the known effects of fluorination strongly suggest its utility in developing materials for a wide range of electro-optical applications, from high-speed displays to tunable photonic devices. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative studies and unlock the full potential of this and other novel liquid crystal materials.
References
- This compound (CAS 324-94-7): Synthesis, Applications, and Biological Activity Analysis. (URL: )
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Electro-Optical Switching of Dual-Frequency Nematic Liquid Crystals: Regimes of Thin and Thick Cells. (URL: [Link])
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Microsecond electro-optic switching in the nematic phase of a ferroelectric nematic liquid crystal. (URL: [Link])
-
Electro-optical switching by liquid-crystal controlled metasurfaces. (URL: [Link])
-
The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC. (URL: [Link])
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Electro-optic characteristics and switching principle of a nematic liquid crystal cell controlled by fringe-field switching. (URL: [Link])
-
Special Issue : Dielectric Spectroscopy of Liquid Crystal Phases. (URL: [Link])
-
Comparative study of the mesomorphic properties of several laterally fluorinated liquid crystalline materials. (URL: [Link])
-
(PDF) Dielectric spectroscopy of liquid crystals. Electrodes resistivity and connecting wires inductance influence on dielectric measurements. (URL: [Link])
-
CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (URL: [Link])
-
Experimental setup for simultaneous measurements of neutron diffraction and dielectric spectroscopy during crystallization of liquids | Review of Scientific Instruments | AIP Publishing. (URL: [Link])
-
Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. (URL: [Link])
-
Doping of nematic cyanobiphenyl liquid crystals with mesogen-hybridized magnetic nanoparticles - RSC Publishing. (URL: [Link])
-
High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. (URL: [Link])
-
Systematic Fluorination Is a Powerful Design Strategy toward Fluid Molecular Ferroelectrics. (URL: [Link])
-
Studies of Phase Diagram of a Liquid Crystal with 4-[2-(3-Fluorophenyl)ethyl]biphenyl Core of Molecules. (URL: [Link])
-
Various techniques have been used to characterize liquid crystals. The main factors to be c. (URL: [Link])
-
Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. (URL: [Link])
-
Liquid Crystal Testing - TCA Lab / Alfa Chemistry. (URL: [Link])
-
Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC. (URL: [Link])
-
2.2.3. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). (URL: [Link])
- KR100662968B1 - Measuring method and device for liquid crystal viscosity coefficient - Google P
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Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases - Chin. Phys. B. (URL: [Link])
-
Liquid crystalline blue phase in mixtures of fluorinated compounds with positive and negative dielectric anisotropy and its elec. (URL: [Link])
-
Engineering MR-TADF emission from host-guest mixtures of liquid crystals. (URL: [Link])
-
Electro-Optical Properties of Ferroelectric Liquid Crystal Mixtures Consisting of Chiral Fluorinated Dopants. (URL: [Link])
-
ASTM Standards for Measuring Viscosity. (URL: [Link])
A Comparative Toxicological Assessment of Fluorinated Biphenyls: A Guide for Researchers
Introduction
Fluorinated biphenyls (FBs), a class of organofluorine compounds, have seen increasing use in various industrial applications, from agrochemicals to pharmaceuticals, owing to the unique physicochemical properties conferred by fluorine substitution.[1] The strength of the carbon-fluorine bond often enhances metabolic stability and potency.[1] However, this stability also raises toxicological concerns reminiscent of their legacy counterparts, the polychlorinated biphenyls (PCBs).[2] PCBs are well-documented persistent organic pollutants with a wide range of toxic effects, many of which are mediated through the Aryl hydrocarbon Receptor (AhR).[3] Given the structural similarities, a thorough comparative toxicological assessment of FBs is crucial for safeguarding human and environmental health.[4] This guide provides an in-depth comparison of the toxicological profiles of fluorinated biphenyls, contextualized with experimental data and methodologies, to aid researchers in drug development and environmental science.
Physicochemical Properties and Structure-Activity Relationships
The toxicological profile of a biphenyl is profoundly influenced by the number and position of its halogen substituents. For PCBs, structure-activity relationships (SARs) are well-established.[3] "Dioxin-like" toxicity is primarily associated with coplanar congeners (lacking ortho-substituents) that can adopt a planar conformation, facilitating high-affinity binding to the AhR.[3] The degree of halogenation also plays a critical role, influencing lipophilicity, persistence, and metabolic fate.[5][6]
For fluorinated biphenyls, similar SAR principles are expected to apply. The substitution of chlorine with fluorine, a smaller and more electronegative atom, can alter the molecule's steric and electronic properties. This, in turn, affects its ability to interact with biological receptors like the AhR. While comprehensive SAR studies for a wide range of FB congeners are less mature than for PCBs, it is hypothesized that planarity will be a key determinant of "dioxin-like" activity. However, the increased metabolic stability of the C-F bond might lead to different toxicokinetic profiles compared to PCBs.[1]
Primary Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Pathway
A central mechanism for the toxicity of many planar aromatic hydrocarbons is the activation of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7][8] Upon binding a suitable ligand, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs).[9][10] This leads to the altered transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in xenobiotic metabolism.[11][12] Chronic or excessive activation of this pathway can lead to a range of toxic outcomes, including carcinogenicity, immunotoxicity, and developmental defects.[8][13]
Given the structural analogy to PCBs, many fluorinated biphenyls are anticipated to be AhR agonists.[3] The binding affinity and subsequent activation potency will likely depend on the specific fluorination pattern, with planar congeners exhibiting the highest activity.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.
Comparative Toxicokinetics
The absorption, distribution, metabolism, and excretion (ADME) of biphenyls are highly dependent on their halogenation pattern.
-
Absorption and Distribution: Highly halogenated congeners are more lipophilic and tend to be readily absorbed and distributed to fatty tissues, where they can persist for long periods.[14]
-
Metabolism: Metabolism of PCBs is primarily mediated by cytochrome P450 enzymes and can lead to the formation of hydroxylated and sulfated metabolites.[5] Some of these metabolites can have their own toxicological activities. The rate of metabolism is generally slower for more highly chlorinated congeners.
-
Excretion: The excretion of biphenyls and their metabolites occurs via urine and feces. The half-lives of persistent congeners can be on the order of years in humans.[15]
For fluorinated biphenyls, the exceptional strength of the C-F bond suggests a higher resistance to metabolic degradation compared to C-Cl bonds.[1] This could lead to longer biological half-lives and increased potential for bioaccumulation for some congeners. However, toxicokinetic data for a wide range of FBs is still limited. Studies on other per- and polyfluoroalkyl substances (PFAS) have shown that chain length and functional groups significantly influence their toxicokinetic profiles, with longer-chain compounds generally having longer half-lives.[15][16]
Comparative Toxicological Endpoints
The following table summarizes key toxicological endpoints for PCBs, which serve as a benchmark for assessing the potential hazards of FBs. Data for FBs is emerging and will be populated as it becomes available through further research.
| Toxicological Endpoint | Polychlorinated Biphenyls (PCBs) | Fluorinated Biphenyls (FBs) |
| Acute Toxicity (LD50) | Varies widely by congener and species (e.g., rat oral LD50 for Aroclor 1254 is ~1 g/kg). | Data is limited. Expected to vary based on the specific congener. |
| AhR Binding Affinity | High for coplanar congeners (e.g., PCB 126).[3] | Predicted to be significant for planar FB congeners. |
| Carcinogenicity | Classified as Group 1 carcinogen (carcinogenic to humans) by IARC. | Under investigation. |
| Reproductive/Developmental | Known endocrine disruptors; associated with developmental deficits in children exposed in utero.[3] | Potential for similar effects due to structural similarities. |
| Neurotoxicity | NDL-PCBs are implicated in neurotoxic outcomes.[5][17] | Requires further investigation. |
| Immunotoxicity | Potent immunosuppressants, particularly dioxin-like congeners.[13] | Expected to be a concern, especially for AhR-activating congeners. |
Experimental Protocols
Accurate toxicological assessment relies on standardized and validated experimental protocols. Below are methodologies for key assays.
Protocol 1: In Vitro AhR Activation Assay (e.g., CALUX)
This assay quantifies the ability of a compound to activate the AhR signaling pathway.
Principle: Genetically modified cell lines (e.g., H4IIE-luc) contain a luciferase reporter gene under the control of XREs. Activation of the AhR by a test compound leads to the expression of luciferase, which produces a measurable light signal.
Methodology:
-
Cell Culture: Culture H4IIE-luc cells in appropriate media until they reach 80-90% confluency.
-
Dosing: Seed cells into 96-well plates. After 24 hours, replace the medium with a fresh medium containing various concentrations of the test fluorinated biphenyl or a positive control (e.g., TCDD).
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize luciferase activity to cell viability (e.g., using an MTT assay). Plot a dose-response curve and determine the EC50 (half-maximal effective concentration).
Caption: Workflow for an in vitro AhR activation (CALUX) assay.
Protocol 2: In Vivo Acute Oral Toxicity Study (OECD TG 423)
This protocol determines the acute toxicity of a substance after oral administration.[18]
Principle: The Acute Toxic Class Method is a stepwise procedure using a small number of animals per step to classify a substance based on its LD50.[18][19]
Methodology:
-
Animal Selection: Use healthy, young adult rodents (e.g., rats), typically females, from a standard laboratory strain.[20]
-
Fasting: Fast the animals overnight (food, but not water) before dosing.[18]
-
Dose Administration: Administer the test fluorinated biphenyl orally by gavage at a defined starting dose (e.g., 5, 50, 300, or 2000 mg/kg).[18]
-
Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity and mortality.[21]
-
Stepwise Procedure: The outcome of the first step (at the starting dose) determines the next step. If mortality occurs, the dose for the next group is decreased. If no mortality occurs, the dose is increased.[22]
-
Data Analysis: The LD50 is determined based on the dose levels at which mortality is observed, allowing for classification into GHS categories.[19]
Protocol 3: Analytical Method for Quantification in Biological Matrices
Accurate quantification of FBs in tissues and fluids is essential for toxicokinetic studies.
Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying compounds in a complex mixture.
Methodology:
-
Sample Preparation: Extract the fluorinated biphenyls from the biological matrix (e.g., serum, liver homogenate) using a suitable organic solvent (e.g., hexane/dichloromethane). This may involve liquid-liquid extraction or solid-phase extraction.
-
Cleanup: Remove interfering substances (e.g., lipids) from the extract using techniques like gel permeation chromatography or silica gel chromatography.
-
Derivatization (if necessary): For some analytical methods, derivatization may be required to improve chromatographic properties. For covalently bound fluorine, reductive cleavage may be necessary to convert it to fluoride ions for analysis.[23]
-
GC-MS Analysis: Inject the cleaned extract into a GC-MS system. The compounds are separated based on their boiling points and retention times in the GC column and then detected and quantified by the mass spectrometer.
-
Quantification: Use an internal standard and a calibration curve to accurately quantify the concentration of the fluorinated biphenyl in the original sample.
Conclusion and Future Perspectives
The toxicological assessment of fluorinated biphenyls is an area of active research. While SARs and mechanisms of toxicity can be inferred from the extensive knowledge base of PCBs, dedicated studies on FBs are imperative. Key areas for future research include:
-
Comprehensive SAR studies for a wider range of FB congeners to better predict their toxic potential.
-
Detailed toxicokinetic studies to understand the ADME of FBs and their potential for bioaccumulation.
-
Investigation of non-dioxin-like toxicities , as these are significant for certain PCB congeners.
-
Development of advanced analytical methods for the sensitive and specific detection of FBs and their metabolites in complex matrices.[24]
This guide provides a foundational framework for researchers entering this field. By leveraging established toxicological principles and employing rigorous experimental methodologies, the scientific community can effectively characterize the risks associated with fluorinated biphenyls and ensure their safe use.
References
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OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. [Link]
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Mandal, A. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). SlideShare. [Link]
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OECD. (1987). OECD Guideline for the Testing of Chemicals 401: Acute Oral Toxicity. [Link]
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Prajapati, S. K., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
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Pharmapproach. (n.d.). Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. [Link]
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Unknown. (n.d.). Fluorinated Organics in the Biosphere. OUCI. [Link]
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Mitra, S., et al. (2023). Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. Chemical Research in Toxicology. [Link]
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Stahl, T., et al. (2011). Toxicology of perfluorinated compounds. ResearchGate. [Link]
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Salnot, T., et al. (2023). A Scoping Assessment of Implemented Toxicokinetic Models of Per- and Polyfluoro-Alkyl Substances, with a Focus on One-Compartment Models. PubMed Central. [Link]
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Kociba, R. J. (1984). Comparative toxicology of chlorinated compounds on mammalian species. PubMed. [Link]
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Moskvina, T. V., & Morgun, E. G. (2020). The effect of fluorinated compounds on living organisms (review). ResearchGate. [Link]
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Szabo, D., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PubMed Central. [Link]
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Vogs, C., et al. (2018). Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives. PubMed. [Link]
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Larigot, L., et al. (2018). The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals. PubMed Central. [Link]
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Singh, A., et al. (2020). Aryl hydrocarbon receptor activation suppresses EBF1 and PAX5 and impairs human B lymphopoiesis. PubMed Central. [Link]
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McConnell, E. E. (1984). Comparative toxicity of PCBs and related compounds in various species of animals. PubMed Central. [Link]
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Longnecker, M. P., et al. (2001). Comparison of Polychlorinated Biphenyl Levels across Studies of Human Neurodevelopment. Harvard DASH. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Fluoro-4'-hydroxybiphenyl: A Guide for Laboratory Professionals
<_ _>
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Fluoro-4'-hydroxybiphenyl, a compound frequently utilized in pharmaceutical research and development. By adhering to these procedures, researchers can ensure the safety of personnel, minimize environmental impact, and maintain regulatory compliance.
Hazard Assessment and Pre-Disposal Considerations
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably within a chemical fume hood.[5]
The biphenyl structure of this compound places it in a category of chemicals that require disposal as hazardous waste.[5] Improper disposal can lead to environmental contamination.[5] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for the collection and disposal of the hazardous waste.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound waste. The following table summarizes the minimum required PPE, with references to EPA and OSHA guidelines for chemical handling.[6][7][8]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8] Double gloving is recommended.[9] | Prevents skin contact and irritation.[2][3] Double gloving provides an extra layer of protection in case of a tear or permeation.[9] |
| Eye Protection | Safety goggles or a full-face shield.[8] | Protects against splashes and potential eye irritation.[2][3] |
| Body Protection | A lab coat or chemical-resistant apron.[5] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Protects against inhalation of dust or vapors, which can cause respiratory irritation.[3] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and temporary storage of this compound waste within the laboratory, pending pickup by a licensed hazardous waste contractor.
Step 1: Waste Segregation and Containerization
-
Waste Characterization: All materials contaminated with this compound, including unused product, reaction byproducts, contaminated lab supplies (e.g., gloves, wipes, pipette tips), and empty containers, must be treated as hazardous chemical waste.[5]
-
Container Selection: Use a dedicated, leak-proof container that is chemically compatible with halogenated aromatic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).
Step 2: Waste Accumulation
-
Satellite Accumulation Area: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[5][10] This area should be well-ventilated and away from general laboratory traffic.
-
Segregation: Ensure that the this compound waste is not mixed with other incompatible waste streams.
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full or is approaching the designated accumulation time limit (as per your institution's policy), contact your Environmental Health and Safety (EHS) department to schedule a pickup.[5]
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.
Spill Management
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation, preferably by working within a fume hood.[5][11]
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[11][12] For liquid spills, use an inert absorbent material to contain the spill.[5][11]
-
Collection and Disposal: Place the collected material and any contaminated absorbent into a labeled hazardous waste container.[5][11]
-
Decontamination: Thoroughly clean the spill area with soap and water.[11]
The Final Step: High-Temperature Incineration
The ultimate disposal method for this compound, like many halogenated organic compounds, is high-temperature incineration.[5][13] This process is carried out by licensed hazardous waste contractors at permitted treatment, storage, and disposal facilities (TSDFs).[5]
The high temperatures and long residence times in an incinerator are necessary to break the strong carbon-fluorine bonds characteristic of fluorinated organic compounds.[13][14][15] Incomplete combustion can lead to the formation of smaller, potentially hazardous fluorinated byproducts.[13] Therefore, it is critical that this process is managed by professionals with the appropriate expertise and equipment.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- Proper Disposal of Biphenyl-4-yl-p-tolyl-methanone: A Guide for Laboratory Professionals. Benchchem.
- Emissions from incineration of fluoropolymer materials. NILU.
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- Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
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- SAFETY DATA SHEET. Fisher Scientific.
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Chemical PPE. Trihydro Corporation. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDsCrg-n3-1Fn6YcpYOIP8T5--Y429aM0FzuLnaVkSL3lSpQ9HJKsa5nZqgzrhKeboIh8TH853ZzO9BvzZuNxLr538GonqEDM94zcW6AJK_2LJKo3frLcqt1Gfo0XUvj4HNCGDuuWx-1lJXZZxza6kfGaQKLdxcjOH2GjnzQ_pr-4EtHpHAS1aYiTlaqvpNNWcbbQo47eykcnBaJfr_y3G6DdR]([Link]
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Personal protective equipment for handling 4-Fluoro-4'-hydroxybiphenyl
An Essential Guide to Personal Protective Equipment for Handling 4-Fluoro-4'-hydroxybiphenyl
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring a robust safety protocol is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound, with a focus on the correct selection and use of Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to offer not just a set of instructions, but a deeper understanding of why these measures are critical for your safety.
Understanding the Hazards of this compound
This compound (CAS No. 324-94-7) is a solid, white to almost white crystalline powder. While an invaluable compound in various research and development applications, particularly in the synthesis of liquid crystals and other materials, it presents definite health hazards that necessitate careful handling.
The primary routes of exposure are skin contact, eye contact, and inhalation of dust particles. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [2]
These classifications are the cornerstone of our risk assessment and directly inform the selection of appropriate PPE. The "Warning" signal word on its label underscores the need for caution.[1]
Core Principles of PPE Selection
The fundamental principle of chemical safety is to establish barriers between the user and the hazardous material. PPE serves as the last line of defense, employed after engineering controls (like fume hoods) and administrative controls (safe work practices) have been implemented. For this compound, our PPE selection is directly driven by its irritant properties.
Hazard-Based PPE Selection Table
| Hazard Classification | Potential Effect | Required PPE | Rationale |
| H315: Skin Irritation | Redness, inflammation, or rash upon contact. | Chemical-resistant gloves (Nitrile rubber). | Prevents direct contact of the powder with the skin, mitigating the risk of irritation. |
| H319: Serious Eye Irritation | Redness, pain, and potential damage to eye tissue. | Safety glasses with side shields or safety goggles. | Protects the eyes from airborne particles and accidental splashes. |
| H335: Respiratory Irritation | Irritation of the respiratory tract if dust is inhaled. | Use in a well-ventilated area or fume hood. A NIOSH-approved respirator may be necessary for large quantities or poor ventilation. | Minimizes the concentration of airborne particles, preventing inhalation. |
| General Handling | Contamination of personal clothing. | Laboratory coat. | Provides a removable barrier to protect personal clothing from contamination. |
Operational Protocol: A Step-by-Step Guide
Adherence to a standardized workflow is critical to minimize the risk of exposure. The following protocol outlines the essential steps for safely handling this compound.
Preparation and Donning PPE
-
Work Area Preparation : Ensure your workspace, preferably a certified chemical fume hood, is clean and uncluttered.[3] Have all necessary equipment and reagents ready.
-
PPE Inspection : Before use, inspect all PPE for signs of damage or degradation.
-
Donning Sequence :
-
First, put on your laboratory coat, ensuring it is fully buttoned.
-
Next, put on your safety glasses or goggles.
-
Finally, wear your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
Handling this compound
-
Weighing and Transfer : Conduct all manipulations that may generate dust, such as weighing and transferring the solid, within a chemical fume hood to minimize inhalation risk.[3]
-
Avoid Dust Generation : Handle the material gently to avoid creating airborne dust.[3]
-
Spill Management : In case of a small spill, carefully sweep up the solid material and place it in a designated, labeled waste container.[4] Avoid dry sweeping which can generate dust; if necessary, gently mist with water to suppress dust before cleaning.
Post-Handling and Doffing PPE
-
Decontamination : If any of the compound has come into contact with your gloves, wipe them clean before removal.
-
Doffing Sequence :
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Remove your lab coat, folding the contaminated side inward.
-
Remove your eye protection last.
-
-
Hand Hygiene : Wash your hands thoroughly with soap and water after removing your PPE.[1]
Disposal Plan: A Critical Final Step
Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility.
-
Chemical Waste : All solid waste contaminated with this compound, including any spilled material and contaminated weighing paper, should be placed in a clearly labeled, sealed container for hazardous chemical waste.[4][5]
-
Contaminated PPE : Disposable gloves should be discarded in the designated hazardous waste container after use. Reusable PPE should be cleaned according to institutional guidelines.
-
Empty Containers : Empty containers should be rinsed with an appropriate solvent (e.g., methanol or acetone) three times. The rinsate should be collected and disposed of as hazardous waste. The cleaned container can then be disposed of according to your institution's procedures.
Never dispose of this compound or its containers in the regular trash or down the drain.[6]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Sources
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
